molecular formula C12H18N2O B1334044 (4-Benzylpiperazin-2-yl)methanol CAS No. 85817-34-1

(4-Benzylpiperazin-2-yl)methanol

Cat. No.: B1334044
CAS No.: 85817-34-1
M. Wt: 206.28 g/mol
InChI Key: PJMFGDYBTJEEDP-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-2-yl)methanol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-benzylpiperazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMFGDYBTJEEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373469
Record name (4-benzylpiperazin-2-yl)methanol
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85817-34-1
Record name (4-benzylpiperazin-2-yl)methanol
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Record name 85817-34-1
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal building block for molecules targeting the central nervous system (CNS), oncology pathways, and infectious diseases.[1][2] The derivative, (4-Benzylpiperazin-2-yl)methanol (Molecular Formula: C₁₂H₁₈N₂O, Molecular Weight: 206.28 g/mol ), represents a particularly valuable intermediate.[3] The incorporation of a benzyl group at the N-4 position often enhances lipophilicity and can introduce critical π-π stacking or hydrophobic interactions with biological targets.[4] Furthermore, the primary alcohol at the C-2 position provides a versatile handle for further chemical modification, allowing for the generation of diverse chemical libraries for drug discovery screening.

Research into chiral derivatives of (piperazin-2-yl)methanol has highlighted their potential as high-affinity ligands for sigma (σ) receptors, which are implicated in a range of neurological disorders.[4][5] Specifically, the presence of a benzyl-containing substituent at the N-4 position has been shown to be advantageous for achieving high affinity for the σ₁ receptor.[4] This guide provides a comprehensive overview of a robust synthetic pathway to this compound and the orthogonal analytical techniques required for its unambiguous characterization, designed for researchers and professionals in drug development.

Part 1: A Controlled Synthetic Pathway

A logical and reproducible synthesis is paramount for producing high-purity intermediates. The following two-step pathway, starting from commercially available ethyl piperazine-2-carboxylate, offers a controlled and scalable approach. The strategy involves first introducing the benzyl group via nucleophilic substitution, followed by the reduction of the ester to the desired primary alcohol.

Synthetic_Workflow start Ethyl piperazine-2-carboxylate intermediate Ethyl 4-benzylpiperazine-2-carboxylate start->intermediate Benzyl Bromide (BnBr) K₂CO₃, Acetonitrile (ACN) Reflux product This compound intermediate->product Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF 0°C to RT

Caption: Synthetic workflow for this compound.

Rationale Behind Experimental Choices
  • Step 1: N-Benzylation: The reaction begins with the selective benzylation of the less sterically hindered N-4 position of the piperazine ring. Benzyl bromide is chosen as an effective electrophile. A mild inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr byproduct without promoting side reactions. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction, facilitating the dissolution of reactants and promoting a reasonable reaction rate at reflux temperatures.

  • Step 2: Ester Reduction: The conversion of the ethyl ester to a primary alcohol requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity towards esters. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride. The initial addition at 0°C is a critical safety and control measure to manage the exothermic nature of the reaction.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-benzylpiperazine-2-carboxylate

  • To a stirred solution of ethyl piperazine-2-carboxylate (1.0 eq.) in anhydrous acetonitrile (10 mL per 1 g of starting material), add potassium carbonate (2.5 eq.).

  • Slowly add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure intermediate as a pale yellow oil.

Step 2: Synthesis of this compound

  • CRITICAL: This reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the ethyl 4-benzylpiperazine-2-carboxylate (1.0 eq.) from the previous step in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by cooling it back to 0°C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular, easily filterable solid.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the final product, this compound, typically as a viscous oil or a low-melting solid. Further purification via chromatography may be performed if necessary.

Part 2: Comprehensive Analytical Characterization

Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of structural information, and together they form a self-validating system for product identity.

Characterization_Workflow product This compound nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Confirms: - Proton/Carbon Environments - Connectivity & Skeleton ms Mass Spectrometry (MS) product->ms Confirms: - Molecular Weight - Elemental Formula ir Infrared Spectroscopy (FTIR) product->ir Confirms: - Key Functional Groups (O-H, C-N)

Caption: Orthogonal workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

Protocol: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.[6] Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.35 - 7.25 Multiplet 5H Ar-H (Phenyl) Typical aromatic region for a monosubstituted benzene ring.
~ 3.55 Singlet 2H Ar-CH ₂-N Benzylic protons adjacent to a nitrogen atom.
~ 3.60 - 3.40 Multiplet 2H -CH ₂-OH Protons on the carbon bearing the hydroxyl group.
~ 3.00 - 2.00 Multiplet 7H Piperazine ring protons Complex overlapping signals from the seven protons on the piperazine ring.

| ~ 1.70 | Broad Singlet | 1H | -OH | The hydroxyl proton signal is often broad and its position is variable. |

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment Rationale
~ 138.0 Ar-C (Quaternary) The ipso-carbon of the phenyl ring attached to the CH₂ group.
~ 129.0 Ar-C H Aromatic carbons.
~ 128.2 Ar-C H Aromatic carbons.
~ 127.1 Ar-C H Aromatic carbons.
~ 64.0 -C H₂-OH Aliphatic carbon attached to the hydroxyl group.
~ 63.0 Ar-C H₂-N Benzylic carbon adjacent to the nitrogen.

| ~ 60.0 - 45.0 | Piperazine ring carbons | Multiple signals for the four distinct carbons of the piperazine ring. |

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, confirming its elemental composition. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.

Protocol: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[6] Analyze via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

Expected Mass Spectrometry Data:

Parameter Value Source
Molecular Formula C₁₂H₁₈N₂O -
Molecular Weight 206.28 [3]
Monoisotopic Mass 206.1419 [7]
[M+H]⁺ (protonated) 207.1492 [7]

| [M+Na]⁺ (sodiated) | 229.1311 |[7] |

Fragmentation Analysis: The primary fragmentation pathway in EI-MS is often the cleavage of the benzylic C-N bond, resulting in a stable tropylium cation at m/z 91. Other fragments may arise from the cleavage of the piperazine ring.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method to verify the presence of key functional groups, providing a characteristic "fingerprint" for the molecule.

Protocol: Place a small drop of the neat liquid sample directly onto the crystal of an ATR-FTIR spectrometer and acquire the spectrum.[6]

Expected FTIR Absorption Bands:

Frequency Range (cm⁻¹) Vibration Type Functional Group Rationale
3500 - 3200 (broad) O-H stretch Alcohol The broadness is due to hydrogen bonding.[6][9]
3080 - 3030 C-H stretch Aromatic Characteristic of C-H bonds on the phenyl ring.
2950 - 2800 C-H stretch Aliphatic From the CH₂ and CH groups of the piperazine and benzyl moieties.
1600, 1495, 1450 C=C stretch Aromatic Ring Skeletal vibrations of the benzene ring.
1300 - 1100 C-N stretch Amine Typical stretching frequency for the C-N bonds in the piperazine ring.[6]

| ~1050 | C-O stretch | Primary Alcohol | Characteristic C-O stretch for a primary alcohol. |

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system. The synthetic route detailed herein, proceeding via N-benzylation of an ester precursor followed by hydride reduction, is a robust and scalable method for its preparation. The subsequent characterization using a suite of orthogonal analytical techniques—NMR for structural elucidation, MS for molecular weight confirmation, and FTIR for functional group identification—provides a comprehensive and self-validating dossier of the compound's identity and purity. This guide serves as a foundational resource for researchers aiming to leverage this versatile scaffold in their drug discovery and development programs.

References

  • Vertex AI Search. (n.d.). Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7.
  • MDPI. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra.
  • Pharmaffiliates. (2025, October 15). The Role of Benzylpiperazine Derivatives in Modern Drug Discovery.
  • BenchChem. (n.d.). This compound | 85817-34-1.
  • PubChemLite. (n.d.). This compound (C12H18N2O).
  • BLD Pharm. (n.d.). 85817-34-1|this compound.
  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.
  • PubMed Central. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.
  • Usiena AIR. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible.
  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF.
  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
  • PubMed. (2016, July 1). Benzylpiperazine: "A messy drug".
  • ChemShuttle. (n.d.). This compound.
  • Manchester Organics. (n.d.). (4-Benzyl-piperazin-2-yl)-methanol.
  • BenchChem. (n.d.). Characterization of (1,4-Dimethylpiperazin-2-yl)methanol: A Comparative Guide to Analytical Methods.
  • PubMed. (n.d.). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer....
  • NIST WebBook. (n.d.). Benzyl alcohol.

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A Comprehensive Technical Guide to the Physicochemical Properties of (4-Benzylpiperazin-2-yl)methanol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(4-Benzylpiperazin-2-yl)methanol is a heterocyclic compound featuring the piperazine scaffold, a structure of immense importance in modern medicinal chemistry.[1][2][3] Its derivatives are integral to a wide array of therapeutic agents, particularly those targeting the central nervous system.[4] For researchers and drug development scientists, a thorough understanding of this molecule's fundamental physicochemical properties is not merely academic; it is a prerequisite for designing effective, safe, and bioavailable drug candidates. These properties—including lipophilicity, basicity, solubility, and stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its clinical viability.[5][6][7][8]

This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound. It synthesizes available data with established chemical principles to offer a holistic view of the molecule's behavior. Furthermore, this document details robust, field-proven experimental protocols for the precise determination of its most critical parameters, empowering scientific teams to validate computational predictions and make data-driven decisions in the drug discovery and development pipeline.

Molecular Identity and Significance

The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug design, a six-membered heterocycle with two nitrogen atoms at opposite positions.[2] This structure imparts a unique combination of properties: it provides two sites for chemical modification, influences aqueous solubility, and often serves as a versatile linker to correctly orient pharmacophoric groups for optimal target interaction.[4] Consequently, piperazine derivatives are found in drugs across numerous therapeutic areas, including psychiatry, allergy management, and cardiovascular disease.[3]

Chemical Identity of this compound

A precise understanding of the subject molecule's identity is fundamental. This guide focuses on the racemic compound and its common salt forms, while acknowledging the existence of its individual enantiomers.

Figure 1: Chemical Structure of this compound.

  • IUPAC Name: this compound

  • Synonyms: 1-Benzyl-3-(hydroxymethyl)piperazine

  • CAS Numbers:

    • Racemic Mixture: 85817-34-1[4][9][10]

    • (S)-Enantiomer: 149715-45-7[11]

    • (R)-Enantiomer Dihydrochloride: 2306249-22-7[12]

  • Molecular Formula: C₁₂H₁₈N₂O (Free Base)[13]

  • Molecular Weight:

    • Free Base: 206.28 g/mol

    • Dihydrochloride Salt: 279.21 g/mol [12]

The Imperative of Physicochemical Profiling

In drug discovery, early and accurate physicochemical profiling is essential to mitigate the risk of late-stage attrition.[5] Properties such as solubility, lipophilicity, and ionization state directly impact a compound's journey through the body, influencing everything from oral absorption to target engagement and potential toxicity.[7][8][14] Computational predictions offer a valuable starting point, but experimental determination is the gold standard for building robust structure-activity relationships (SAR) and selecting candidates with a higher probability of success.

Core Physicochemical Properties: A Detailed Analysis

This section outlines the key physicochemical properties of this compound, providing both predicted data and a discussion of their implications in a drug development context.

Table 1: Summary of Physicochemical Properties

Property Value (Free Base) Data Source Implication in Drug Development
Molecular Weight 206.28 g/mol Calculated Well within "drug-like" space (<500 Da), favoring good permeability.[14]
Predicted LogP (XlogP) 0.5 Predicted[13] Indicates balanced hydrophilic/lipophilic character, potentially good solubility and permeability.
Hydrogen Bond Donors 2 (OH, NH) Calculated Influences solubility and potential for target interaction.
Hydrogen Bond Acceptors 3 (2xN, O) Calculated Contributes to aqueous solubility and receptor binding.
Aqueous Solubility Poor (predicted) Inferred[15] Free base likely requires formulation strategies; salt form significantly improves solubility.[12]

| Chemical Stability | Moderately Stable | Inferred[16] | Benzylpiperazines are more stable than related structures; susceptible to oxidation and pH extremes.[16][17] |

Lipophilicity (LogP/LogD)

Theoretical Context: Lipophilicity, the affinity of a molecule for a non-polar environment, is a critical determinant of a drug's behavior. It is quantified by the partition coefficient (P) between octanol and water, expressed as LogP for the neutral species.[18] A balanced LogP is crucial; high lipophilicity can improve membrane permeability and target binding but may also increase metabolic clearance and toxicity, while low lipophilicity can hinder absorption.[7] For an ionizable molecule like this one, the distribution coefficient (LogD) is pH-dependent and more physiologically relevant.

Data and Significance: The predicted XlogP for the free base is 0.5, suggesting a well-balanced molecule.[13] This value falls within a desirable range for oral drug candidates, suggesting it may possess adequate permeability to cross biological membranes without the liabilities of excessive lipophilicity. However, as the molecule is basic, its LogD at physiological pH (7.4) will be significantly lower than its LogP, favoring partitioning into the aqueous phase.

Acidity and Basicity (pKa)

Theoretical Context: The pKa value defines the strength of an acid or base and determines the extent of ionization at a given pH.[19] As a piperazine derivative, this compound is a dibasic compound, with two nitrogen atoms that can be protonated. The pKa values will dictate its charge state in different physiological compartments (e.g., stomach, intestine, blood), which in turn governs its solubility, absorption, and ability to interact with its biological target.[14][20]

Aqueous Solubility

Theoretical Context: Aqueous solubility is a prerequisite for absorption and distribution.[8] It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility, often measured in high-throughput screens, reflects the concentration at which a compound precipitates from a solution (often containing DMSO), while thermodynamic solubility is the true equilibrium value.[21][22]

Data and Significance: The free base form of benzylpiperazine is known to be insoluble in water.[15] It is therefore highly probable that this compound as a free base has low aqueous solubility. In contrast, its dihydrochloride salt form is expected to be soluble in polar solvents like water.[12] This dichotomy is central to its development; while the salt form is ideal for formulation and in vitro assays, the free base is the species that typically permeates biological membranes. Poor solubility of the free base can be a major hurdle for achieving adequate oral bioavailability.

Chemical Stability

Theoretical Context: A drug candidate must be stable enough to withstand storage, formulation processes, and the physiological environment to deliver its therapeutic effect. Piperazine derivatives can be susceptible to degradation pathways including oxidation (especially at the nitrogen atoms), photodegradation, and pH-dependent hydrolysis.[17]

Data and Significance: Studies have shown that benzyl piperazines are generally more stable than phenyl piperazines in biological matrices.[16] However, proactive stability assessment is crucial. The secondary amine and the benzylic position can be sites of oxidative metabolism. Proper storage in well-closed, light-resistant containers is recommended, and for solutions, buffering to an optimal pH and storage at low temperatures may be necessary to prevent degradation.[17]

Gold-Standard Experimental Protocols for Characterization

While computational models provide useful estimates, experimental validation is non-negotiable in drug development. The following protocols describe robust, self-validating methods for determining the key physicochemical properties of this compound.

Protocol for pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is the benchmark method for pKa determination. It directly measures the change in pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the pKa, providing a direct, empirical measurement of the compound's ionization behavior.[20][23]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter with standard buffers (pH 4, 7, 10) prep2 Prepare 1 mM solution of the compound in 0.15 M KCl prep1->prep2 prep3 Prepare 0.1 M HCl and 0.1 M NaOH titrants prep2->prep3 titrate1 Purge sample solution with Nitrogen prep3->titrate1 titrate2 Acidify sample to ~pH 2 with 0.1 M HCl titrate1->titrate2 titrate3 Titrate with 0.1 M NaOH, recording pH after each addition titrate2->titrate3 analysis1 Plot pH vs. Volume of NaOH added titrate3->analysis1 analysis2 Identify buffer regions and equivalence points analysis1->analysis2 analysis3 Determine pKa values from the half-equivalence points analysis2->analysis3 end end analysis3->end Final pKa Values

Figure 2: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[20]

  • Sample Preparation: Accurately weigh and dissolve the compound (as the dihydrochloride salt) in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[20]

  • Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂.[20]

  • Titration: If starting with the salt, titrate the acidic solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[19][24] For a dibasic compound, two inflection points will be observed.

Protocol for Lipophilicity (LogP) Determination by the Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for LogP determination because it directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) at equilibrium.[25] This provides the most accurate and defensible LogP value, free from the assumptions inherent in chromatographic or computational methods.

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep1 Pre-saturate n-octanol with water prep2 Pre-saturate water (pH 7.4 buffer) with n-octanol prep1->prep2 part1 Add known amount of compound to a mixture of the two phases prep2->part1 part2 Shake vigorously to facilitate partitioning part1->part2 part3 Allow phases to separate completely (centrifuge if needed) part2->part3 analysis1 Carefully sample an aliquot from the aqueous phase part3->analysis1 analysis2 Sample an aliquot from the n-octanol phase analysis1->analysis2 analysis3 Quantify compound concentration in each phase via LC-MS or UV-Vis analysis2->analysis3 calc1 Calculate P = [Concentration]octanol / [Concentration]aqueous analysis3->calc1 calc2 Calculate LogP = log10(P) calc1->calc2 end end calc2->end Final LogP Value

Figure 3: Workflow for Shake-Flask LogP Determination.

Step-by-Step Methodology:

  • Phase Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., PBS at pH 7.4 for LogD) saturated with n-octanol. This pre-saturation is critical for accuracy.

  • Partitioning: Add a small, known amount of the compound (dissolved in one of the phases) to a vessel containing known volumes of both pre-saturated phases.

  • Equilibration: Seal the vessel and shake it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[18]

Protocol for Aqueous Solubility Determination (96-Well Plate Method)

Causality: This method adapts the principles of the shake-flask method to a higher-throughput 96-well plate format, which is ideal for drug discovery settings.[26] By removing precipitated solid via filtration, it allows for the quantification of the dissolved compound in a saturated solution, providing a reliable measure of thermodynamic solubility.

G prep Prepare compound stock solution in DMSO (e.g., 10 mM) add Add stock solution to buffer (final DMSO conc. <5%) prep->add dispense Dispense aqueous buffer (e.g., pH 7.4) into a 96-well plate dispense->add incubate Seal plate and shake for 24h at 25°C to reach equilibrium add->incubate filter Filter supernatant into a clean plate using a solubility filter plate incubate->filter quantify Quantify compound concentration in filtrate via LC-MS or UV-Vis filter->quantify result Final Solubility Value (µg/mL or µM) quantify->result

Figure 4: Workflow for 96-Well Plate Aqueous Solubility Assay.

Step-by-Step Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense aqueous buffer (e.g., Universal Aqueous Buffer, pH 7.4) into the wells of a deep-well 96-well plate.

  • Incubation: Add a small aliquot of the DMSO stock solution to the buffer in each well. The final concentration should be high enough to ensure precipitation. Seal the plate and shake at a constant temperature for 18-24 hours to allow the solution to reach equilibrium.[22]

  • Filtration: Place a 96-well solubility filter plate on top of a clean 96-well collection plate. Transfer the equilibrated suspensions from the incubation plate to the filter plate and apply a vacuum to collect the clear filtrate.

  • Quantification: Analyze the concentration of the compound in the filtrate using an appropriate method (e.g., LC-MS/MS or UV/Vis spectroscopy) against a standard curve prepared in the same buffer/DMSO mixture.[21]

Synthesis and Reactivity Profile

General Synthesis Route

This compound and its parent compound, 1-benzylpiperazine, are typically synthesized via the nucleophilic substitution reaction between piperazine and benzyl chloride.[12][27] The reaction is often performed in a polar solvent like ethanol, and controlling the stoichiometry is key to minimizing the formation of the 1,4-dibenzylpiperazine byproduct.[27]

cluster_products Product Piperazine Piperazine Derivative Plus + BenzylChloride Benzyl Chloride Product This compound BenzylChloride->Product Ethanol, Heat

Figure 5: General Synthesis Scheme.

Key Chemical Reactions

The molecule possesses three key reactive sites: the secondary amine (N1), the tertiary amine (N4), and the primary alcohol.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.[12]

  • N-Functionalization: The secondary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, or sulfonylation to introduce a wide variety of functional groups at the N1 position.

  • N-Debenzylation: The benzyl group on N4 can be removed via catalytic hydrogenolysis, a common deprotection strategy to liberate the secondary amine for further functionalization.[27]

Conclusion and Future Directions

This compound is a valuable chemical scaffold with physicochemical properties that position it as an attractive starting point for drug discovery. Its molecular weight is ideal, and its predicted lipophilicity suggests a favorable balance for permeability and solubility. However, its characterization is incomplete. The free base's low aqueous solubility and the compound's basicity are critical factors that must be managed through salt formation and careful structural optimization.

For any research program utilizing this scaffold, the immediate next steps should be the experimental determination of its pKa values and a thorough thermodynamic solubility profile of the free base. Furthermore, a comprehensive chemical stability study under stressed conditions (pH, light, oxidative stress) would provide essential data for formulation development and storage protocols. By systematically characterizing these foundational properties, researchers can unlock the full potential of this compound and its derivatives, paving the way for the development of novel and effective therapeutics.

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(4-Benzylpiperazin-2-yl)methanol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Benzylpiperazin-2-yl)methanol

Abstract: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry and drug development. We will explore its chemical identity, molecular structure, synthesis methodologies, and significant applications, with a particular focus on its role as a scaffold for developing novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support laboratory work.

Chemical Identity and Properties

This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by a benzyl group attached to one nitrogen atom (N4) and a hydroxymethyl group at a carbon atom adjacent to the other nitrogen (C2). This unique substitution pattern makes it a valuable and versatile intermediate for creating diverse chemical libraries.[1]

Nomenclature and Chemical Identifiers

A precise understanding of a compound's identity is fundamental for regulatory compliance, procurement, and scientific communication. Multiple identifiers are used for this compound and its stereoisomers.

IdentifierValueSource
Compound Name This compound[2][3]
CAS Number 85817-34-1 (Racemic)[3]
CAS Number 149715-45-7 ((S)-enantiomer)[4]
CAS Number 2306249-22-7 ((R)-enantiomer, dihydrochloride)[1]
Molecular Formula C₁₂H₁₈N₂O[3][5]
Molecular Weight 206.28 g/mol [3]
SMILES C1CN(CC(N1)CO)CC2=CC=CC=C2[5]
InChI Key PJMFGDYBTJEEDP-UHFFFAOYSA-N[5]
Molecular Structure

The structure of this compound features a chiral center at the C2 position of the piperazine ring, meaning it can exist as (R) and (S) enantiomers. The presence of the N-benzyl group provides steric bulk and lipophilicity, while the hydroxymethyl group offers a reactive handle for further chemical modification and a potential hydrogen bonding site for molecular interactions.

Caption: 2D representation of this compound.

Synthesis and Manufacturing Insights

The synthesis of piperazine derivatives is a well-established field, yet the specific preparation of this compound requires careful control, particularly when targeting a specific stereoisomer.

General Synthetic Approach

A common method for synthesizing the racemic mixture involves starting with piperazine and benzyl chloride.[1] The reaction is typically performed in a polar solvent like ethanol or methanol under controlled heating.[1]

G cluster_0 Reaction Phase cluster_1 Purification & Validation Phase Start Starting Materials: - Piperazine - Benzyl Chloride Reaction N-Alkylation Reaction (Solvent: Ethanol/Methanol, Controlled Heat) Start->Reaction Reagents Crude Crude Product Mixture Reaction->Crude Yields Purify Purification (Recrystallization or Column Chromatography) Crude->Purify Pure Pure this compound Purify->Pure Validate Structural Validation (NMR, MS, HPLC) Pure->Validate Final Final Product Validate->Final

Caption: General workflow for the synthesis of racemic this compound.

Causality Behind Experimental Choices:

  • Solvent Selection: Ethanol and methanol are chosen for their ability to dissolve the starting materials and for their appropriate boiling points, which allow for controlled reaction temperatures.

  • Purification Method: Column chromatography is highly effective for separating the desired product from unreacted starting materials and potential byproducts (e.g., dibenzylated piperazine). Recrystallization is a cost-effective alternative if a suitable solvent system can be found to selectively crystallize the product.[1]

Chiral Synthesis

For applications in drug development, obtaining enantiomerically pure compounds is often critical. A notable strategy for synthesizing chiral (piperazin-2-yl)methanol derivatives starts from the amino acid (S)-serine.[2][6] This approach involves a key step where a chloroacetamide intermediate reacts with a primary amine to form diastereomeric bicyclic piperazinediones, which are then processed to yield the final chiral product.[2][6] This method provides excellent stereochemical control, which is essential for studying stereo-specific interactions with biological targets.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in its pre-configured structure, which serves as a scaffold for building more complex molecules.[1][2]

Scaffold for Sigma (σ) Receptor Ligands

Extensive research has identified derivatives of (piperazin-2-yl)methanol as potent ligands for sigma (σ) receptors, which are implicated in various neurological conditions.[2]

  • Structure-Activity Relationship (SAR): Studies have shown that a phenyl-containing substituent at the N4 position, such as the benzyl group in this compound, is highly advantageous for achieving strong affinity for the σ1 receptor.[2][6]

  • High-Affinity Ligands: By modifying the benzyl group (e.g., adding a p-methoxy substituent), researchers have developed ligands with high affinity (Ki values in the low nanomolar range) and selectivity for the σ1 receptor over other receptors like σ2, NMDA, and opioid receptors.[2][6] This highlights the compound's role as a foundational structure for developing targeted central nervous system (CNS) therapies.

Versatility in Drug Discovery

The benzylpiperazine moiety is a common feature in many biologically active compounds.[7] The hydroxymethyl group on this compound provides a convenient point for chemical elaboration, allowing for the exploration of a wide chemical space. This functional group can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions to attach various other fragments, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.[1]

Analytical Methodologies

Robust analytical methods are required to ensure the identity, purity, and quality of this compound and its derivatives. Techniques commonly used for benzylpiperazine-like compounds are applicable here.[8][9]

Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both qualitative identification and quantitative analysis.

Objective: To confirm the identity and assess the purity of a synthesized batch of this compound.

Rationale: The volatility of the compound allows for GC analysis. The mass spectrometer provides a unique fragmentation pattern (a "fingerprint") that confirms the molecular structure. For piperazine compounds, derivatization can sometimes improve peak shape and separation.[8]

G A 1. Sample Preparation Dissolve ~1 mg of sample in 1 mL methanol. B 2. (Optional) Derivatization Add silylating agent (e.g., BSTFA) to improve peak shape. A->B If needed C 3. GC Injection Inject 1 µL into GC-MS system. A->C B->C D 4. GC Separation Use a non-polar column (e.g., DB-5MS). Temperature ramp: 100°C to 280°C. C->D E 5. MS Detection Acquire mass spectra in EI mode (scan range: 50-500 m/z). D->E F 6. Data Analysis Compare retention time to a standard. Match mass spectrum to library/reference. E->F

Caption: Standard workflow for GC-MS analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of high-purity methanol in a GC vial.[10] Vortex to ensure complete dissolution.

  • Internal Standard (for Quantification): For quantitative analysis, add a known concentration of an internal standard (e.g., dimethylphthalate) to both the sample and calibration standards.[10]

  • GC-MS System Configuration:

    • Injector: Set to 270-280°C.[9][10]

    • Column: Use a standard 30 m x 0.25 mm i.d. capillary column with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5MS).[9]

    • Carrier Gas: Use Helium at a constant flow rate of 1.0-1.2 mL/min.[9]

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 25°C/min to 280°C and hold for 3 minutes.[10]

  • Data Acquisition: Inject 1 µL of the prepared sample. The mass spectrometer should scan over a mass range of 50 to 500 amu.

  • Validation and Interpretation: The identity is confirmed if the retention time of the major peak matches that of a certified reference standard and its mass spectrum shows the expected molecular ion and key fragment ions corresponding to the benzyl and piperazinyl-methanol moieties. Purity is estimated by the relative area of the main peak.

Conclusion

This compound is a cornerstone building block for the synthesis of complex heterocyclic compounds. Its structural features—a piperazine core, a lipophilic benzyl group, and a reactive hydroxymethyl handle—make it particularly valuable for developing ligands targeting CNS receptors, such as the sigma receptors. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug developers to effectively utilize this compound in their discovery programs, enabling the creation of novel and selective therapeutic agents.

References

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An In-depth Technical Guide to the Biological Activity of Novel Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Scaffold - Benzylpiperazine in Modern Drug Discovery

The piperazine ring is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds across a multitude of therapeutic areas.[1] When coupled with a benzyl group, the resulting benzylpiperazine scaffold offers a versatile platform for the design of novel therapeutic agents.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the biological activities of novel benzylpiperazine derivatives. We will delve into the synthetic strategies employed to create these compounds, the in vitro and in vivo methods used to evaluate their efficacy, and the critical structure-activity relationships that govern their therapeutic potential.

Part 1: Foundational Concepts

Introduction to the Benzylpiperazine Scaffold: A Privileged Structure

The benzylpiperazine core, consisting of a piperazine ring attached to a benzyl group, is a key pharmacophore in a wide range of biologically active molecules.[2][3] Its prevalence in medicinal chemistry stems from its unique combination of structural and physicochemical properties. The two nitrogen atoms in the six-membered piperazine ring provide a high polar surface area and act as hydrogen bond acceptors and donors, which often leads to improved aqueous solubility and oral bioavailability.[4] The benzyl group provides a lipophilic domain that can be readily modified to modulate receptor binding and pharmacokinetic properties.[3]

This scaffold has been successfully incorporated into drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[5] Moreover, recent research has expanded the therapeutic applications of benzylpiperazine derivatives to include analgesics, anticancer agents, and inhibitors of enzymes implicated in neurodegenerative diseases.[6][7][8]

Physicochemical Properties and Their Influence on Pharmacokinetics

The physicochemical properties of benzylpiperazine derivatives, such as lipophilicity, polarity, and basicity, play a crucial role in their absorption, distribution, metabolism, and excretion (ADME) profiles. The piperazine moiety, with its two nitrogen atoms, generally imparts a degree of basicity to the molecule. This can influence the compound's ionization state at physiological pH, which in turn affects its ability to cross biological membranes, including the blood-brain barrier (BBB).[9][10]

For instance, the benzylpiperazine scaffold has been strategically employed to enhance the CNS penetration of molecules that would otherwise have poor brain permeability.[9][10] By attaching the benzylpiperazine unit to a highly polar pharmacophore, such as the hydroxamate moiety in histone deacetylase 6 (HDAC6) inhibitors, researchers have successfully developed CNS-active drugs.[9][10]

Overview of Therapeutic Targets and Biological Activities

Novel benzylpiperazine derivatives have demonstrated a broad spectrum of biological activities by interacting with a diverse range of therapeutic targets. These include:

  • Central Nervous System (CNS) Targets:

    • Sigma (σ) Receptors: Particularly the σ1 receptor subtype, which is involved in pain modulation. Antagonists of the σ1 receptor have shown promise as potential analgesics for chronic and neuropathic pain.[6][11]

    • Monoamine Transporters: Benzylpiperazine and its derivatives can interact with dopamine, serotonin, and norepinephrine transporters, leading to stimulant and psychoactive effects.[1][12]

    • Histone Deacetylase 6 (HDAC6): Selective HDAC6 inhibitors are being investigated for the treatment of neurodegenerative diseases.[9][13]

    • Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the management of Alzheimer's disease.[7][14]

  • Anticancer Targets:

    • Bcl-2 Family Proteins: Derivatives have been designed as selective inhibitors of anti-apoptotic proteins like Mcl-1, inducing apoptosis in cancer cells.[8]

    • Cytotoxicity: Many benzylpiperazine derivatives have demonstrated cytotoxic activity against various cancer cell lines.[7]

  • Antimicrobial and Antifungal Activity:

    • Certain derivatives have shown significant activity against pathogenic bacteria and fungi.[15]

Part 2: Synthetic Strategies and Chemical Space Exploration

The generation of diverse libraries of benzylpiperazine derivatives is crucial for exploring their biological activities and establishing structure-activity relationships.

General Synthetic Routes to Novel Benzylpiperazine Derivatives

A common and versatile method for the synthesis of N-substituted benzylpiperazine derivatives involves the acylation of 1-benzylpiperazine with a suitable carboxylic acid, often activated with a coupling agent like 1,1'-carbonyldiimidazole (CDI).

This protocol describes the synthesis of 4-(methoxyphenyl)methylpiperazine derivatives, a key step in the development of σ1 receptor ligands.[6]

Materials:

  • Appropriate carboxylic acid (e.g., 3-cyclohexylpropanoic acid)

  • 1,1'-Carbonyldiimidazole (CDI)

  • 1-(4-methoxybenzyl)piperazine

  • Dry Dichloromethane (DCM)

  • Dry Tetrahydrofuran (THF)

  • Triethylamine

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of the suitable carboxylic acid (1.0 equiv) in dry DCM, add 1,1'-carbonyldiimidazole (1.0 equiv) at room temperature.

  • Allow the reaction to proceed until gas evolution ceases, indicating the formation of the acylimidazolide intermediate.

  • In a separate flask, prepare a stirred solution of 1-(4-methoxybenzyl)piperazine (1.1 equiv) in dry DCM at 0 °C under a nitrogen atmosphere.

  • Add the acylimidazolide solution dropwise to the piperazine solution.

  • Maintain the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.

  • Upon completion, wash the reaction mixture with 10% aqueous NaCl solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the desired product.[6]

Strategies for Diversification of the Benzylpiperazine Scaffold

The versatility of the benzylpiperazine scaffold allows for systematic modifications to explore the chemical space and optimize biological activity.

The nature and position of substituents on the benzyl ring are critical determinants of pharmacological activity.[3] Electron-donating and electron-withdrawing groups can modulate the electronic properties of the aromatic ring and influence its interaction with receptor binding pockets.[3] For example, a methoxy group on the benzyl ring has been shown to be important for high affinity at σ1 receptors.[16]

The second nitrogen atom of the piperazine ring provides a convenient handle for introducing a wide variety of substituents. This allows for the modulation of physicochemical properties and the introduction of additional pharmacophoric elements to target specific receptors or enzymes.

G cluster_0 Benzylpiperazine Scaffold cluster_1 Diversification Strategies Core Piperazine Ring Benzyl Benzyl Group Core->Benzyl Linkage N1 N1-Substituent Core->N1 Substitution N4 N4-Substituent Core->N4 Substitution Mod_Benzyl Modification of Benzyl Moiety Mod_N1 Modification of N1-Substituent Mod_N4 Modification of N4-Substituent

Caption: Diversification points on the benzylpiperazine scaffold.

Part 3: In Vitro Evaluation of Biological Activity

A battery of in vitro assays is essential to characterize the biological activity of novel benzylpiperazine derivatives at the molecular and cellular levels.

Receptor Binding Assays: Quantifying Target Affinity

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.

This protocol is adapted from studies on novel benzylpiperazine-based σ1 receptor antagonists.[6][11]

Materials:

  • Cell membranes expressing the σ1 receptor

  • [³H]-pentazocine (radioligand)

  • Haloperidol (for determining non-specific binding)

  • Test compounds (novel benzylpiperazine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, [³H]-pentazocine, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

  • Incubate the plate at a specific temperature and for a set duration to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds using competitive binding analysis software.[6]

Functional Assays: Assessing Agonist and Antagonist Activity

While binding assays measure affinity, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. The specific assay will depend on the receptor and its signaling pathway (e.g., measuring second messenger levels like cAMP or calcium).

Enzyme Inhibition Assays: A Key Mechanism of Action

For derivatives designed as enzyme inhibitors, specific assays are used to quantify their inhibitory potency.

This protocol is based on Ellman's method, commonly used for screening AChE inhibitors.[7]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compounds

  • Phosphate buffer (pH 8.0)

  • 96-well plate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the phosphate buffer.

  • In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a defined period.

  • Initiate the reaction by adding the substrate and DTNB.

  • Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound.[7]

Cytotoxicity and Cell Viability Assays

Assessing the cytotoxicity of novel compounds is a critical step in early drug discovery to identify potential safety liabilities.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[17]

Materials:

  • Cancer cell lines (e.g., MCF-7, Huh7)[7]

  • Cell culture medium and supplements

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the benzylpiperazine derivatives for a specified period (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[17]

Part 4: In Vivo Assessment of Efficacy and Pharmacodynamics

In vivo studies in animal models are essential to evaluate the therapeutic efficacy and potential side effects of promising benzylpiperazine derivatives.

Models for CNS Disorders

The forced swim test is a common behavioral model used to screen for antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect.[9]

The passive avoidance test is used to assess learning and memory. An increase in the latency to enter a dark compartment where an aversive stimulus was previously received suggests an enhancement of memory consolidation.[18]

Models for Pain and Inflammation

This model is used to assess the antinociceptive effects of compounds in a model of persistent inflammatory pain.[6][11]

Animals:

  • Male Swiss albino mice

Procedure:

  • Administer the test compound (e.g., compound 15) intraperitoneally (i.p.) at various doses.

  • After a set pre-treatment time, inject a dilute formalin solution into the plantar surface of the mouse's hind paw.

  • Immediately place the mouse in an observation chamber.

  • Record the total time the animal spends licking the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).

  • A reduction in licking time compared to vehicle-treated animals indicates an antinociceptive effect.[6]

Assessment of Locomotor Activity and Sedative Effects

It is crucial to determine if a compound's therapeutic effects are confounded by sedation or motor impairment.

The rotarod test assesses motor coordination and balance.[6][11]

Apparatus:

  • Rotating rod with adjustable speed.

Procedure:

  • Train the mice to stay on the rotating rod at a constant speed.

  • On the test day, administer the test compound or vehicle.

  • At various time points after administration, place the mice on the accelerating rotarod.

  • Record the latency to fall from the rod.

  • A significant decrease in the latency to fall compared to the vehicle group suggests motor impairment.[6]

G cluster_0 Preclinical Evaluation Workflow InVitro In Vitro Assays (Binding, Functional, Enzyme) Cytotoxicity Cytotoxicity Screening (MTT) InVitro->Cytotoxicity Initial Screening InVivo In Vivo Efficacy Models (Pain, CNS) Cytotoxicity->InVivo Promising Candidates Safety Safety/Side Effect Profile (Rotarod) InVivo->Safety Efficacious Compounds Lead Lead Candidate Safety->Lead Favorable Profile

Caption: A streamlined workflow for preclinical evaluation.

Part 5: Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are fundamental to understanding how chemical structure influences biological activity and for guiding the optimization of lead compounds.[4]

Key SAR Insights for Benzylpiperazine Derivatives
  • Substituents on the Benzyl Ring: The position and electronic nature of substituents on the benzyl ring significantly impact receptor affinity and selectivity.[3]

  • Linker between Piperazine and Pharmacophore: The length and rigidity of the linker connecting the piperazine core to other chemical moieties can influence binding.[16]

  • Piperazine vs. Piperidine: In some cases, replacing the piperazine ring with a piperidine ring can dramatically alter potency, suggesting that the second nitrogen atom can be involved in unfavorable interactions.[19]

Case Study 1: Optimization of Sigma-1 Receptor Antagonists for Analgesia

In the development of σ1 receptor antagonists, researchers started with a lead compound and systematically modified different parts of the molecule.[6] They found that introducing a para-substituent on a secondary hydrophobic domain improved affinity and selectivity.[6] Further exploration of the linker and a primary hydrophobic domain led to the identification of compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) with a high σ1 receptor affinity (Ki = 1.6 nM) and excellent selectivity over the σ2 receptor.[6][11]

Case Study 2: Designing CNS-Penetrant HDAC6 Inhibitors

To overcome the poor blood-brain barrier permeability of most HDAC6 inhibitors, a hybrid strategy was employed.[9][10] By combining the pharmacophore of an HDAC6 inhibitor with a benzylpiperazine moiety known to be present in brain-penetrant histamine H1 receptor antagonists, a novel series of CNS-active and selective HDAC6 inhibitors was developed.[9][10] This demonstrates the power of using the benzylpiperazine scaffold as a "shuttle" to deliver drugs to the brain.

Molecular Modeling and Docking Studies in Lead Optimization

Computational methods such as molecular docking and molecular dynamics simulations are invaluable tools for understanding the binding modes of benzylpiperazine derivatives at their target sites.[8][14][19] These studies can rationalize observed SAR and guide the design of new analogs with improved potency and selectivity.[8]

Part 6: Future Directions and Emerging Applications

The versatility of the benzylpiperazine scaffold continues to be explored for new therapeutic applications.

Novel Therapeutic Areas for Benzylpiperazine Derivatives
  • Neuroprotection: Beyond symptomatic treatment, derivatives are being investigated for disease-modifying effects in neurodegenerative disorders.[13][20]

  • Targeted Cancer Therapy: The development of highly selective inhibitors of specific anti-apoptotic proteins holds promise for personalized cancer treatment.[8]

  • Anti-inflammatory Agents: Given their interaction with various signaling pathways, benzylpiperazine derivatives may have potential as novel anti-inflammatory drugs.

Challenges and Opportunities in Drug Development

While the benzylpiperazine scaffold offers many advantages, challenges remain. Off-target effects, particularly on monoamine transporters, can lead to undesirable side effects.[21] However, the extensive knowledge base on the SAR of this scaffold provides a solid foundation for designing more selective and safer drugs. The continued exploration of the chemical space around the benzylpiperazine core, guided by rational design and advanced screening methods, will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., Salerno, L., Prezzavento, O., McLaughlin, J. P., & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2019–2032. [Link]

  • Hashimoto, K., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1077-1082. [Link]

  • ACS Medicinal Chemistry Letters. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. [Link]

  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. [Link]

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  • Journal of Medicinal Chemistry. (n.d.). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. [Link]

  • PubMed. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. [Link]

  • National Institutes of Health. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Link]

  • PubMed. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. [Link]

  • PubMed. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. [Link]

  • ResearchGate. (n.d.). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. [Link]

  • PubMed. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP). [Link]

  • ResearchGate. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. [Link]

  • European Union. (n.d.). BZP/piperazines drug profile. [Link]

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (n.d.). [Link]

  • PubMed. (2016). Benzylpiperazine: "A messy drug". [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • ResearchGate. (2026). Synthesis of novel benzylpiperazine derivatives as potential anti-Alzheimer agents: biological evaluation, cytotoxicity assessment, molecular docking, and molecular dynamics simulations. [Link]

Sources

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the novel compound, (4-Benzylpiperazin-2-yl)methanol. Given the limited publicly available data on this specific molecule[1], this guide is structured as a strategic research plan. It leverages established methodologies and draws inferences from the known pharmacology of structurally related piperazine derivatives to propose a logical, multi-stage investigational workflow. Our approach is designed to be self-validating, moving from broad target screening to specific functional characterization and initial safety profiling.

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system (CNS).[2][3] Compounds like Benzylpiperazine (BZP), a structural relative of the topic compound, are known to interact with monoaminergic systems, including the transporters for dopamine, norepinephrine, and serotonin.[3][4] Furthermore, other chiral (piperazin-2-yl)methanol derivatives have demonstrated affinity for sigma receptors.[5] These precedents form the logical foundation for our proposed investigation.

This guide will detail the necessary experimental designs, from initial binding assays to subsequent functional and cell-based assays, providing the causal reasoning behind each step. The objective is to build a robust pharmacological profile of this compound from the ground up.

Part 1: Primary Target Binding Affinity Profiling

Expertise & Experience: The Rationale for Broad Screening

For any novel compound with a CNS-active scaffold, the initial and most critical step is to understand its binding profile across a relevant panel of biological targets. A broad screening approach is superior to a targeted, hypothesis-driven one at this stage because it mitigates the risk of confirmation bias and can uncover unexpected off-target activities that may be crucial for understanding both efficacy and potential side effects. The choice of targets is informed by the pharmacology of related piperazine compounds. We will prioritize G-Protein Coupled Receptors (GPCRs), monoamine transporters, and sigma receptors.

Radioligand binding assays are selected as the "gold standard" for this initial screen.[6][7] They provide a direct, quantitative measure of the affinity between our test compound and the target protein, which is essential for establishing a structure-activity relationship and prioritizing hits for further study.[8]

Experimental Workflow: Competitive Radioligand Binding Assay

The principle of this assay is competition. The test compound, this compound, will compete with a known high-affinity radiolabeled ligand for binding to the target receptor expressed in cell membrane preparations. The displacement of the radioligand is proportional to the affinity of the test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep1 Prepare cell membranes expressing target receptor mix Incubate: - Membranes - Test Compound - Radioligand prep1->mix prep2 Serially dilute this compound prep2->mix prep3 Prepare radioligand solution at constant concentration (e.g., [3H]-Ketanserin for 5-HT2A) prep3->mix filter Rapidly filter through glass fiber filters to separate bound from free radioligand mix->filter nsb Non-Specific Binding Control: Membranes + Radioligand + High conc. unlabeled ligand nsb->filter total Total Binding Control: Membranes + Radioligand total->filter wash Wash filters to remove unbound radioligand filter->wash scint Measure radioactivity on filters via liquid scintillation counting wash->scint calc Calculate % inhibition and determine IC50 scint->calc ki Calculate Ki using Cheng-Prusoff equation calc->ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay
  • Membrane Preparation : Utilize commercially available or in-house prepared cell membrane fractions from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT2A, Dopamine D2, σ1 receptor).

  • Compound Dilution : Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), typically ranging from 100 µM to 0.1 nM.

  • Reaction Setup : In a 96-well plate, combine:

    • 25 µL of test compound dilution.

    • 25 µL of radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) at a final concentration near its Kd.

    • 50 µL of membrane preparation (5-20 µg of protein).

    • Controls :

      • Total Binding: Assay buffer instead of the test compound.

      • Non-Specific Binding (NSB): A high concentration (e.g., 10 µM) of a known, non-radiolabeled competitor (e.g., unlabeled Ketanserin) instead of the test compound.

  • Incubation : Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Harvesting : Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B), separating the membrane-bound radioligand from the unbound.

  • Washing : Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection : Allow filters to dry, add scintillation cocktail to each well, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Calculate the percentage of specific binding inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data: Binding Affinity Profile

The following table presents a hypothetical outcome of a broad binding screen for this compound. This data is for illustrative purposes only.

TargetRadioligandKi (nM) [Illustrative]
Serotonin Receptor 5-HT2A [3H]-Ketanserin15.2
Serotonin Receptor 5-HT1A [3H]-8-OH-DPAT350.6
Dopamine Transporter (DAT) [3H]-WIN 35,42889.7
Serotonin Transporter (SERT) [3H]-Citalopram125.4
Norepinephrine Transporter (NET) [3H]-Nisoxetine210.1
Sigma Receptor σ1 [3H]-(+)-Pentazocine45.3
Sigma Receptor σ2 [3H]-DTG987.2
Adrenergic Receptor α1A [3H]-Prazosin> 1000
Dopamine Receptor D2 [3H]-Spiperone> 1000

Trustworthiness: Based on this hypothetical data, the compound shows potent affinity (Ki < 100 nM) for the 5-HT2A receptor, the Dopamine Transporter (DAT), and the σ1 receptor. These "hits" would be prioritized for functional characterization.

Part 2: Functional Characterization of Primary Targets

Expertise & Experience: From "What" to "How"

Identifying binding affinity is only the first step. It tells us what the compound interacts with, but not how. The critical next stage is to perform functional assays to determine the nature of this interaction. Does the compound activate the receptor (agonist), block it (antagonist), or inhibit the function of a transporter?[9] This functional information is paramount for predicting the compound's physiological effects.

For the hypothetical hits identified above, we will propose distinct functional assays tailored to each target class.

Methodology 1: GPCR Functional Assay (5-HT2A Receptor)

The 5-HT2A receptor is a Gq-coupled GPCR.[9] Its activation leads to the stimulation of phospholipase C, which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the release of intracellular calcium (Ca2+). A calcium mobilization assay is therefore a direct and robust readout of 5-HT2A receptor activation.

GPCR_Signaling_Pathway compound This compound (Agonist) receptor 5-HT2A Receptor compound->receptor Binds & Activates g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er Binds to IP3R ca_release Ca²⁺ Release er->ca_release Opens channels downstream Downstream Cellular Effects ca_release->downstream

Caption: Hypothetical Gq-coupled signaling pathway for 5-HT2A activation.

Detailed Protocol: Calcium Mobilization Assay

  • Cell Culture : Plate HEK293 cells stably expressing the human 5-HT2A receptor into black, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading : Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.

  • Washing : Gently wash the cells with buffer to remove excess extracellular dye.

  • Assay : Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Agonist Mode :

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add serial dilutions of this compound and continue recording fluorescence for 60-120 seconds.

    • An increase in fluorescence indicates receptor agonism.

  • Antagonist Mode :

    • Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.

    • Add a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration and record the fluorescence response.

    • A dose-dependent decrease in the agonist-induced signal indicates antagonism.

  • Data Analysis : Calculate the peak fluorescence response for each well. For agonist mode, plot the response against log[compound] to determine the EC50 and Emax. For antagonist mode, plot the inhibition of the agonist response against log[compound] to determine the IC50.

Methodology 2: Monoamine Transporter Uptake Assay (DAT)

To determine if the compound inhibits the function of the dopamine transporter, a direct uptake assay using a fluorescent substrate or radiolabeled dopamine is the most effective method. This assay measures the ability of the transporter to internalize its substrate, and how this process is affected by the test compound.

Detailed Protocol: Fluorescent Substrate Uptake Assay

  • Cell Culture : Plate HEK293 cells stably expressing the human dopamine transporter (DAT) into black, clear-bottom 96-well plates.

  • Assay Initiation : Wash cells with assay buffer. Pre-incubate the cells with serial dilutions of this compound or a known inhibitor (e.g., cocaine) for 10-20 minutes.

  • Substrate Addition : Add a fluorescent monoamine transporter substrate (e.g., from a commercially available kit) to all wells.

  • Incubation : Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for substrate uptake.

  • Signal Termination : Add a wash buffer or masking solution (depending on the kit) to stop the uptake and quench the extracellular fluorescence signal.

  • Detection : Measure the intracellular fluorescence using a plate reader with appropriate excitation/emission filters.

  • Data Analysis : The fluorescence signal is directly proportional to DAT activity. Calculate the percent inhibition of uptake for each concentration of the test compound relative to untreated controls. Plot the data to determine the IC50 value.

Illustrative Data: Functional Activity Profile

This table summarizes hypothetical functional data for the prioritized "hits."

TargetAssay TypeParameterValue [Illustrative]Implied Activity
5-HT2A Receptor Calcium Mobilization (Agonist)EC5025.6 nMPotent Agonist
5-HT2A Receptor Calcium Mobilization (Agonist)Emax vs Serotonin85%Partial Agonist
Dopamine Transporter (DAT) Substrate UptakeIC50150.2 nMModerate Inhibitor
Sigma Receptor σ1 Ca2+ signaling (SKF10047)IC5098.4 nMAntagonist/Inverse Agonist

Part 3: Preliminary In Vitro Safety Assessment

Expertise & Experience: Proactive Risk Assessment

Early assessment of potential cytotoxicity is a cornerstone of modern drug discovery. Structurally related compounds like BZP have demonstrated neurotoxic potential in vitro, possibly through the induction of oxidative stress and apoptosis.[4] Therefore, it is a critical, self-validating step to evaluate the effects of this compound on cell viability in a relevant neuronal cell line.

Methodology: Cytotoxicity and Oxidative Stress Assays

We will use a human glioblastoma cell line (e.g., LN-18) or a neuroblastoma line (e.g., SH-SY5Y) as they are established models for neurotoxicity studies.[4]

Detailed Protocol: LDH Cytotoxicity Assay

  • Cell Plating : Seed LN-18 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat cells with serial dilutions of this compound (e.g., 1 µM to 500 µM) for 24 hours.

  • Controls : Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

  • LDH Measurement : After incubation, collect a sample of the cell culture supernatant. Use a commercial lactate dehydrogenase (LDH) assay kit to measure the amount of LDH released into the medium, which is an indicator of compromised cell membrane integrity.

  • Data Analysis : Calculate cytotoxicity as a percentage of the maximum LDH release control. Determine the CC50 (concentration causing 50% cytotoxicity).

Conclusion and Strategic Next Steps

This technical guide outlines a rigorous, multi-stage workflow to elucidate the in vitro mechanism of action of this compound. By progressing from broad binding affinity profiling to specific functional characterization and preliminary safety assessment, this framework allows for the construction of a comprehensive pharmacological profile.

Based on the illustrative data, this compound emerges as a potent partial agonist at the 5-HT2A receptor with secondary activity as a moderate dopamine transporter inhibitor and sigma-1 receptor antagonist. This profile suggests potential applications in CNS disorders but also highlights the need for further investigation into selectivity and safety.

Future Directions would include:

  • Selectivity Profiling : Expanding the binding assay panel to over 100 targets (e.g., via a commercial service) to fully assess off-target liabilities.

  • Enzyme Inhibition Profiling : Specifically assessing inhibition of monoamine oxidase (MAO-A and MAO-B) using fluorometric kits, as this is a common activity for piperazine-based compounds.[10][11]

  • Advanced In Vitro Models : Progressing to studies in primary neuronal cultures or brain slice preparations to understand the compound's effects on synaptic transmission and network activity.

  • In Silico Modeling : Using computational methods like molecular docking to predict the binding mode of the compound at its primary targets, which can guide future lead optimization.[12][13]

By following this structured and scientifically-grounded approach, research teams can efficiently and effectively characterize novel compounds like this compound, paving the way for informed decisions in the drug development pipeline.

References

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An In-Depth Technical Guide to the Structure-Activity Relationship of (4-Benzylpiperazin-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (4-Benzylpiperazin-2-yl)methanol scaffold represents a significant and versatile core in modern medicinal chemistry. Its inherent structural features—a chiral center, a flexible yet constrained piperazine ring, and multiple points for chemical modification—have made it a "privileged scaffold" for targeting complex biological systems, particularly within the central nervous system (CNS).[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this core, with a primary focus on their well-documented affinity for sigma (σ) receptors. We will dissect the causal relationships behind experimental design choices, synthesize quantitative binding data, and provide detailed, field-proven protocols for the synthesis and evaluation of these potent neuromodulatory agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

The this compound Core: A Strategic Choice in Neuropharmacology

The piperazine ring is a cornerstone of numerous FDA-approved drugs, prized for its ability to impart favorable physicochemical properties. Its two nitrogen atoms can act as hydrogen bond acceptors, enhancing aqueous solubility and bioavailability, while the overall structure provides a rigid framework for the precise spatial orientation of pharmacophoric groups.[1][2][3] The introduction of a benzyl group at the N-4 position and a chiral methanol moiety at the C-2 position creates a molecule with distinct hydrophobic and hydrophilic domains, ideal for probing the complex binding pockets of neuronal receptors.

The decision to explore this specific scaffold is rooted in several key strategic considerations:

  • Chiral Integrity: The stereocenter at the C-2 position, often derived from readily available chiral precursors like (S)-serine, allows for stereospecific interactions with biological targets, which is critical for achieving high affinity and selectivity.[4][5]

  • Modulation of Basicity: The pKa of the piperazine nitrogens can be fine-tuned through substitution, influencing the compound's ionization state at physiological pH. This is a critical parameter for optimizing blood-brain barrier penetration and target engagement.

  • Vectorial Exploration of Chemical Space: The scaffold offers three primary vectors for modification: the N-4 benzyl group, the C-2 methanol group, and the piperazine ring itself. This allows for systematic exploration of the target's binding site to establish a robust SAR.

The primary biological target that has emerged for this class of compounds is the sigma-1 (σ1) receptor . The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates a host of cellular functions including calcium signaling, ion channel activity, and cellular stress responses.[4][6][7][8] Ligands for the σ1 receptor have shown therapeutic potential in a wide range of CNS disorders, including depression, anxiety, neuropathic pain, and neurodegenerative diseases.[9][10]

G cluster_0 Strategic Rationale cluster_1 Primary Biological Target cluster_2 Therapeutic Potential Scaffold This compound Core Properties Favorable Physicochemical Properties (pKa, Solubility) Scaffold->Properties SAR Multiple Vectors for SAR Exploration Scaffold->SAR Chirality Stereospecific Target Interaction Scaffold->Chirality Target Sigma-1 (σ1) Receptor Chirality->Target Location ER-Mitochondria Interface (Chaperone Protein) Target->Location Function Modulation of Ca2+ Signaling, Ion Channels, Stress Response Target->Function Disease CNS Disorders Function->Disease Examples Anxiety, Depression, Neuropathic Pain, Neurodegeneration Disease->Examples

Caption: Rationale for selecting the this compound scaffold.

Core Synthesis Strategy: The Chiral Pool Approach

A robust and reliable synthesis is the bedrock of any SAR campaign. For the (S)-(4-Benzylpiperazin-2-yl)methanol series, the most authoritative and frequently cited approach utilizes the proteinogenic amino acid (S)-serine as the chiral starting material. This strategy is exemplary because it establishes the critical C-2 stereochemistry at the outset, avoiding costly and often inefficient chiral separations later in the sequence.

The key transformation in this synthesis is the reaction of a serine-derived chloroacetamide with a primary amine (e.g., benzylamine and its analogs) to yield diastereomeric bicyclic piperazinediones.[4][5] Subsequent reduction of the amide functionalities affords the final chiral piperazinyl-methanol. The choice of reducing agent and reaction conditions is critical for achieving high yields and preventing racemization.

G S_Serine (S)-Serine (Chiral Pool) Chloroacetamide Serine-derived Chloroacetamide S_Serine->Chloroacetamide Multi-step protection Piperazinediones Diastereomeric Bicyclic Piperazinediones Chloroacetamide->Piperazinediones Primary_Amine Primary Amine (R-NH2) Primary_Amine->Piperazinediones Cyclization Reduction Reduction (e.g., LiAlH4) Piperazinediones->Reduction Diastereoselective Separation Final_Product (S)-(Piperazin-2-yl)methanol Analog Reduction->Final_Product

Caption: Chiral synthesis workflow starting from (S)-serine.

Dissecting the Structure-Activity Relationship at the Sigma-1 Receptor

The most extensive SAR data for this scaffold is centered on σ1 receptor affinity. A seminal study by Bedürftig & Wünsch systematically explored substitutions at the N-4 position, providing a clear roadmap for optimizing potency and selectivity.[4][5]

The Critical Role of the N-4 Substituent

The nature of the group attached to the N-4 nitrogen is the primary determinant of σ1 receptor affinity. The data unequivocally demonstrate that an aromatic substituent, particularly a benzyl group, is crucial for high-affinity binding.[11]

Key SAR Insights for the N-4 Position:

  • Aromaticity is Essential: The presence of a benzyl group at N-4 is a prerequisite for significant σ1 affinity.[11]

  • Para-Substitution on the Benzyl Ring: Electron-donating groups (e.g., methoxy) and lipophilic halogens (e.g., chloro, fluoro) at the para-position of the benzyl ring consistently enhance σ1 affinity compared to the unsubstituted benzyl analog. The 4-methoxybenzyl derivative emerges as the most potent ligand in this series.[11]

  • Chain Length is Detrimental: Increasing the alkyl chain length between the N-4 nitrogen and the phenyl ring (e.g., phenethyl vs. benzyl) leads to a marked decrease in σ1 affinity, suggesting a constrained binding pocket.[11]

  • High σ1/σ2 Selectivity: A major advantage of this scaffold is its inherent selectivity for the σ1 receptor over the σ2 subtype. Most high-affinity σ1 ligands in this series exhibit Ki values >10,000 nM for the σ2 receptor.[11]

Data Summary: N-4 Substituent vs. Sigma Receptor Affinity

The following table summarizes the quantitative SAR data for a series of chiral, non-racemic (S)-(piperazin-2-yl)methanol derivatives.

Compound IDN-4 Substituentσ₁ Receptor Affinity (Kᵢ, nM)σ₂ Receptor Affinity (Kᵢ, nM)Reference
3a Benzyl158 ± 21> 10,000[11]
3b 4-Fluorobenzyl89 ± 12> 10,000[11]
3c 4-Chlorobenzyl65 ± 8> 10,000[11]
3d 4-Methoxybenzyl 12.4 ± 1.5 1,800 ± 250 [11]
3e 3,4-Dimethoxybenzyl25 ± 32,500 ± 300[11]
3f Phenethyl210 ± 30> 10,000[11]
Data extracted from Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & medicinal chemistry, 12(12), 3299–3311.

Beyond Sigma Receptors: Expanding Therapeutic Horizons

While the σ1 receptor is a primary target, the versatile benzylpiperazine scaffold has demonstrated activity against other important biological targets, highlighting its potential in diverse therapeutic areas.

  • Anxiolytic and CNS Effects: Benzylpiperazine derivatives have been investigated for various CNS activities, including anxiolytic-like effects.[12][13] The σ1 receptor itself is implicated in anxiety and depression, providing a mechanistic link for the observed behavioral effects of these compounds.[9][10]

  • Antitumor Activity: Several studies have reported the antiproliferative activity of arylpiperazine derivatives against various cancer cell lines.[10][14][15] The SAR for this activity suggests that substitutions on the aryl ring can significantly modulate cytotoxic potency.

  • Enzyme Inhibition (MAGL): Recently, benzylpiperazine and benzylpiperidine scaffolds have been optimized as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol.[13][16] MAGL inhibitors are being explored as potential anti-inflammatory, anti-nociceptive, and anti-cancer agents.[13]

Experimental Protocols: A Self-Validating System

Trustworthiness in research is built on reproducible, well-described methodologies. The following protocols provide detailed, step-by-step procedures for the synthesis of a key analog and its evaluation in primary binding and functional assays.

Detailed Synthesis of (S)-(4-(4-Methoxybenzyl)piperazin-2-yl)methanol (Analog of 3d)

This protocol is adapted from the synthetic strategy reported by Bedürftig & Wünsch, which provides a reliable route to the target compound.[4][5]

Step 1: Synthesis of the Chloroacetamide Intermediate from (S)-Serine

  • Protect the amine and carboxylic acid groups of (S)-serine using standard protecting group chemistry (e.g., Boc protection for the amine, methyl ester for the acid).

  • Activate the hydroxyl group of the protected serine derivative (e.g., via mesylation or tosylation).

  • Displace the leaving group with a chloride source (e.g., lithium chloride) to yield the chloro derivative.

  • Couple the resulting amino acid derivative with chloroacetyl chloride to form the key chloroacetamide intermediate.

Step 2: Cyclization with 4-Methoxybenzylamine

  • Dissolve the chloroacetamide intermediate in a suitable solvent such as ethanol.

  • Add 4-methoxybenzylamine to the solution.

  • Heat the reaction mixture under reflux for 12-24 hours, monitoring by TLC for the formation of the bicyclic piperazinedione intermediates.

  • Cool the reaction mixture and isolate the diastereomeric piperazinediones by column chromatography.

Step 3: Reduction to the Final Product

  • Dissolve the desired cis-piperazinedione diastereomer in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction to 0 °C and carefully quench by the sequential slow addition of water, 15% aqueous sodium hydroxide, and water again.

  • Filter the resulting slurry through celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography to yield (S)-(4-(4-Methoxybenzyl)piperazin-2-yl)methanol as the final product.

Radioligand Binding Assay for Sigma-1 Receptor Affinity (Kᵢ Determination)

This protocol describes a competitive inhibition assay to determine the binding affinity (Kᵢ) of a test compound for the σ1 receptor.[13][16]

Materials:

  • Receptor Source: Guinea pig brain membrane preparations (a rich source of σ1 receptors).[4][5]

  • Radioligand: [³H]-(+)-Pentazocine, a selective σ1 receptor ligand.[13][16]

  • Non-specific Binding Control: Haloperidol (10 µM), to saturate all sigma binding sites.

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Test Compound: this compound analog, dissolved in a suitable vehicle (e.g., DMSO), with serial dilutions.

  • Instrumentation: Scintillation counter, 96-well plates, filtration apparatus.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Total Binding: To designated wells, add vehicle and the radioligand ([³H]-(+)-pentazocine) at a concentration near its Kₑ value.

  • Non-specific Binding: To designated wells, add a saturating concentration of haloperidol (10 µM) followed by the radioligand.

  • Competitive Binding: To the remaining wells, add serial dilutions of the test compound, followed by the radioligand.

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate at 37°C for 60-90 minutes with gentle agitation.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding). Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_0 Assay Preparation cluster_1 Binding & Incubation cluster_2 Detection & Analysis Prepare_Reagents Prepare Reagents: - Membrane Prep (σ1 source) - [3H]-(+)-Pentazocine - Test Compound Dilutions - Haloperidol (NSB) Plate_Setup Set up 96-well plate: - Total Binding Wells - Non-Specific Binding (NSB) Wells - Competition Wells Prepare_Reagents->Plate_Setup Add_Components Add Components to Wells: - Radioligand - Test Compound / Haloperidol - Membrane Preparation Plate_Setup->Add_Components Incubate Incubate Plate (e.g., 37°C, 90 min) Add_Components->Incubate Filter Rapid Vacuum Filtration (Separates bound from free) Incubate->Filter Wash Wash Filters (Remove unbound ligand) Filter->Wash Count Scintillation Counting (Quantify bound [3H]) Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) Count->Analyze

Caption: Workflow for the Sigma-1 Receptor Radioligand Binding Assay.

In Vivo Evaluation of Anxiolytic-like Activity: The Elevated Plus Maze (EPM) Test

The EPM is a widely used and validated behavioral assay to assess anxiety-like behavior in rodents.[11][17][18][19][20] The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and entries into the open arms.

Apparatus:

  • A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal size, connected by a central platform.

Procedure:

  • Habituation: Allow mice to habituate to the testing room for at least 60 minutes before the test begins.[19]

  • Drug Administration: Administer the test compound (e.g., this compound analog), a vehicle control, and a positive control (e.g., diazepam) via the desired route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).

  • Test Initiation: Place a mouse onto the central platform of the maze, facing one of the enclosed arms.[17][18]

  • Exploration: Allow the mouse to freely explore the maze for a 5-minute session.[11][17] The session is recorded by an overhead video camera connected to a tracking software.

  • Data Collection: The software automatically records key parameters, including:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis: Compare the parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the time spent and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.

  • Cleaning: Thoroughly clean the maze with a suitable solution (e.g., 70% ethanol) between each trial to eliminate olfactory cues.[19]

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of high-affinity, selective σ1 receptor ligands. The SAR is well-defined, particularly concerning the N-4 benzyl substituent, where para-substitution with electron-donating or lipophilic groups enhances potency. The chiral synthesis from (S)-serine provides a reliable and stereocontrolled route to these valuable compounds.

Future research in this area should focus on several key objectives:

  • Systematic SAR of the C-2 Position: The role of the C-2 methanol group is underexplored. Bioisosteric replacement of the hydroxyl group or modification of the chain length could yield novel pharmacological profiles.

  • Exploration of Benzyl Ring Isosteres: Replacing the N-4 benzyl ring with other aromatic or heteroaromatic systems could further refine selectivity and affinity, not only for sigma receptors but also for other CNS targets.

  • In-depth Functional Characterization: Moving beyond binding affinity, future studies should focus on the functional consequences of receptor engagement, such as effects on calcium signaling, neurite outgrowth, and in vivo efficacy in models of specific CNS disorders.

  • Broadening the Target Scope: The preliminary findings in cancer and MAGL inhibition warrant further investigation. A systematic SAR campaign for these targets could unlock the therapeutic potential of this scaffold in oncology and inflammatory diseases.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to design and synthesize the next generation of this compound analogs with enhanced potency, selectivity, and therapeutic potential.

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A Technical Guide to Evaluating (4-Benzylpiperazin-2-yl)methanol as a Potential Sigma Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sigma receptors, particularly the σ1 and σ2 subtypes, have emerged as compelling therapeutic targets for a spectrum of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and chronic pain.[1][2] Their unique role as ligand-operated molecular chaperones, primarily located at the endoplasmic reticulum (ER), sets them apart from conventional receptor classes.[3][4] The piperazine scaffold is a well-established pharmacophore for high-affinity sigma receptor ligands.[5][6] This guide provides a comprehensive technical framework for the preclinical evaluation of (4-Benzylpiperazin-2-yl)methanol, a molecule combining the piperazine core with key structural motifs, to determine its potential and profile as a novel sigma receptor ligand. We will detail the rationale behind its selection, a plausible synthetic strategy, and a rigorous, self-validating workflow for its in vitro and in vivo characterization.

The Rationale: Sigma Receptors and the Piperazine Pharmacophore

The Enigmatic Sigma Receptors

Initially misclassified as opioid receptors, sigma receptors are now understood to be distinct proteins with unique functions.[7][8]

  • Sigma-1 Receptor (σ1R): A 223-amino acid, single-transmembrane protein, σ1R resides predominantly at the mitochondria-associated ER membrane (MAM).[9] It functions as a molecular chaperone, interacting with the binding immunoglobulin protein (BiP) in its inactive state.[10] Upon stimulation by agonist ligands or cellular stress, σ1R dissociates from BiP and translocates to interact with and modulate a variety of "client" proteins, including ion channels (Ca²⁺, K⁺, Na⁺), G-protein coupled receptors, and kinases.[3][9][10] This pluripotent modulatory role underpins its therapeutic potential in conditions involving cellular stress and calcium dyshomeostasis.[11]

  • Sigma-2 Receptor (σ2R): Identified pharmacologically after σ1R, the σ2R has more recently been identified as the transmembrane protein TMEM97.[12] It forms a complex with progesterone receptor membrane component 1 (PGRMC1) and is implicated in cholesterol homeostasis, cellular proliferation, and signaling pathways relevant to cancer and neurodegenerative diseases.[12][13] σ2R is often overexpressed in proliferating tumor cells, making it a target for both diagnostics and therapeutics.[14]

The Privileged Piperazine Scaffold

Structure-activity relationship (SAR) studies have consistently shown that the piperazine moiety is a critical structural element for high-affinity sigma receptor ligands.[5][15] A generalized pharmacophore model for many σ1R ligands includes a central basic nitrogen atom within the piperazine ring, flanked by two hydrophobic regions.[16] The nitrogen atom is believed to form a key ionic interaction within the receptor's binding pocket.

The target molecule, this compound, contains all the requisite features:

  • Piperazine Core: Provides the basic nitrogen for receptor interaction.

  • N-Benzyl Group: Fulfills the requirement for a primary hydrophobic substituent. Research on related compounds shows that a phenyl-containing substituent at the N4 position is advantageous for high σ1R affinity.[17][18]

  • Hydroxymethyl Group: Offers a potential point for hydrogen bonding and can be a site for further chemical modification to optimize properties.

Caption: Generalized pharmacophore for piperazine-based σ1R ligands.

Chemical Synthesis and Purification

The synthesis of this compound can be approached from commercially available starting materials, such as piperazine derivatives and benzyl chloride.[19] A common strategy involves the N-benzylation of a protected piperazine-2-methanol precursor, followed by deprotection.

Proposed Synthetic Protocol
  • Starting Material: Begin with a commercially available, suitably protected (piperazin-2-yl)methanol, for instance, with a Boc protecting group on the second nitrogen.

  • N-Alkylation: Dissolve the protected piperazine in a suitable polar aprotic solvent (e.g., acetonitrile) with a non-nucleophilic base (e.g., K₂CO₃ or DIPEA).

  • Add Benzyl Chloride: Add benzyl chloride dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture under reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to yield the protected intermediate.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or dioxane) and treat with a strong acid (e.g., trifluoroacetic acid or HCl) to remove the Boc protecting group.

  • Final Purification: After the reaction is complete, neutralize the mixture and extract the product. The final compound can be purified by recrystallization or chromatography to yield this compound, often as a dihydrochloride salt for improved stability and handling.[19]

In Vitro Characterization: A Validated Workflow

The cornerstone of evaluating a new ligand is a rigorous in vitro assessment of its binding affinity, subtype selectivity, and functional activity.

G cluster_0 In Vitro Evaluation Workflow start Synthesized Compound This compound binding_assays Radioligand Binding Assays start->binding_assays sigma1_affinity σ1 Affinity Assay ([3H](+)-pentazocine) binding_assays->sigma1_affinity sigma2_affinity σ2 Affinity Assay ([3H]DTG + σ1 masker) binding_assays->sigma2_affinity selectivity Determine Ki & Selectivity (σ2/σ1 Ratio) sigma1_affinity->selectivity sigma2_affinity->selectivity functional_assays Functional Assays selectivity->functional_assays sigma1_functional σ1 Functional Assay (e.g., Ca2+ Mobilization) functional_assays->sigma1_functional sigma2_functional σ2 Functional Assay (e.g., Cell Viability) functional_assays->sigma2_functional activity Determine Agonist/Antagonist Profile (EC50 / IC50) sigma1_functional->activity sigma2_functional->activity end Candidate Profile activity->end

Caption: A systematic workflow for the in vitro characterization of a novel sigma ligand.

Radioligand Binding Assays: Quantifying Affinity and Selectivity

Competitive binding assays are the gold standard for determining a compound's affinity (expressed as the inhibition constant, Ki) for a target receptor.[20] The principle involves measuring the ability of the test compound to displace a known high-affinity radioligand from the receptor.

Protocol: σ1 Receptor Binding Assay [20][21]

  • Tissue Preparation: Homogenize guinea pig liver or brain tissue, known for high σ1R expression, in ice-cold Tris-HCl buffer (50 mM, pH 7.4).[21][22] Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine:

    • Membrane homogenate (e.g., 100-200 µg protein).

    • The selective σ1 radioligand -pentazocine at a concentration near its Kd (e.g., 5-15 nM).[20][23]

    • A range of concentrations of the test compound, this compound (e.g., 0.1 nM to 10 µM).

  • Controls:

    • Total Binding: Radioligand + membrane homogenate (no test compound).

    • Non-Specific Binding (NSB): Radioligand + membrane homogenate + a high concentration of an unlabeled σ1 ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[20][23]

  • Incubation: Incubate the plate for 120 minutes at 37°C.[23]

  • Termination & Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.

Protocol: σ2 Receptor Binding Assay [20][21]

The protocol is similar, with key differences:

  • Tissue: Rat liver membranes are commonly used.[24]

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG), a non-selective ligand, is used.[20]

  • Masking: A high concentration of a selective σ1 ligand (e.g., 100-500 nM (+)-pentazocine) is included in all wells to block [³H]DTG from binding to σ1 receptors, thus isolating its binding to σ2 sites.[21][22]

Data Presentation: Hypothetical Binding Affinities

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2 Ki / σ1 Ki)
This compound15.2450.629.6
Haloperidol (Control)2.52.8~1
PRE-084 (σ1 Agonist Control)2.2>10,000>4500
Functional Assays: Determining Agonist vs. Antagonist Activity

Characterizing the functional activity of sigma ligands is less straightforward than for GPCRs because σ1R acts as a chaperone.[25] Assays are designed to measure downstream consequences of σ1R modulation.

cluster_0 Simplified σ1R Signaling Cascade Ligand σ1R Agonist Receptor_Inactive σ1R-BiP Complex (Inactive) Ligand->Receptor_Inactive Receptor_Active σ1R (Active Chaperone) Receptor_Inactive->Receptor_Active dissociation BiP BiP Receptor_Inactive->BiP Client_Protein Client Protein (e.g., IP3 Receptor) Receptor_Active->Client_Protein interaction Downstream_Effect Modulation of Cellular Function (e.g., Ca2+ Release) Client_Protein->Downstream_Effect

Caption: Ligand binding induces σ1R dissociation from BiP, enabling modulation of client proteins.

Protocol: σ1R-Mediated Calcium Mobilization Assay

This assay tests the ability of a compound to modulate calcium release from the ER, a key function of σ1R.[9]

  • Cell Culture: Use a cell line expressing σ1R (e.g., PC-12 or SH-SY5Y cells). Plate cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound and measure the change in fluorescence over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for a set period (e.g., 15-30 minutes). Then, add a known σ1R agonist (e.g., PRE-084) at its EC80 concentration and measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis:

    • Agonist: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the percent inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Data Presentation: Hypothetical Functional Activity

Compoundσ1R Agonist EC50 (nM)σ1R Antagonist IC50 (nM)σ2R Cell Viability EC50 (µM)
This compound85.4>10,000>50
PRE-084 (Control)25.0N/A>50
Haloperidol (Control)N/A30.5N/A
Siramesine (σ2 Agonist Control)N/AN/A15.1

Note: For σ2R, a common functional assay measures changes in cancer cell viability or caspase-3 activity, as many σ2R ligands induce apoptosis.[14]

Preliminary In Vivo Evaluation

Promising in vitro candidates must be evaluated in living systems to assess their therapeutic potential.

  • Pharmacokinetics (PK): Initial studies in rodents are crucial to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include bioavailability, plasma half-life, and brain penetration (blood-brain barrier permeability), which is critical for a CNS-targeted drug.

  • Pharmacodynamics (PD) & Efficacy Models: Based on the known roles of sigma receptors, the compound's efficacy can be tested in established animal models.[2][26]

    • Neuropathic Pain: Models like chronic constriction injury (CCI) or spinal nerve ligation (SNL) are used, where the endpoint is the reversal of mechanical allodynia.[26]

    • Cognition: Models of amnesia, such as the scopolamine-induced deficit in a passive avoidance or Morris water maze task, can assess cognitive enhancement.[2]

    • Neuroprotection: In models of stroke or neurotoxicity, the compound would be assessed for its ability to reduce lesion volume or neuronal loss.[1]

    • Seizure Models: Chemoconvulsant models (e.g., using pentylenetetrazol or bicuculline) can be employed to test for anticonvulsive or pro-convulsive activity.[27]

Interpretation and Future Directions

The collective data from this workflow will build a comprehensive profile of this compound.

  • A Promising Profile: A desirable outcome would be high affinity and selectivity for the σ1R (e.g., Ki < 20 nM, >30-fold selectivity over σ2R), clear agonist activity in functional assays, favorable PK properties (good oral bioavailability and brain penetration), and efficacy in a relevant in vivo model.

  • Next Steps: A successful candidate would proceed to lead optimization, where medicinal chemists would synthesize analogues to improve potency, selectivity, and ADME properties. This would be followed by more extensive preclinical safety and toxicology studies before consideration for clinical trials.

Conclusion

The structured evaluation pipeline detailed in this guide provides a robust and scientifically rigorous pathway for characterizing this compound as a potential sigma receptor ligand. By systematically assessing its synthesis, binding affinity, functional activity, and in vivo pharmacology, researchers can make a well-informed decision on its viability as a candidate for further drug development. The inherent potential of the piperazine scaffold, combined with the critical role of sigma receptors in human disease, makes this a worthy and logical line of scientific inquiry.

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Review of benzylpiperazine compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzylpiperazine Compounds in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

Abstract

The benzylpiperazine (BZP) scaffold represents a fascinating and dichotomous entity within medicinal chemistry. Initially explored for its therapeutic potential, the parent compound, 1-benzylpiperazine, gained notoriety as a recreational substance due to its stimulant and euphoriant effects, leading to its classification as a controlled substance in many jurisdictions.[1][2] However, the inherent versatility of the piperazine ring, a well-established "privileged structure," has cemented the benzylpiperazine framework as a valuable starting point for the development of novel therapeutics targeting a wide range of biological systems.[3][4] This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the core aspects of benzylpiperazine chemistry, its complex pharmacology, detailed structure-activity relationships (SAR), and its evolving role in modern drug discovery. We will delve into the causality behind experimental choices in analog design, present validated protocols, and explore the future trajectory of this compelling chemical class.

Historical Context and Emergence

1-Benzylpiperazine was first synthesized in 1944 by Burroughs Wellcome & Co.[1][2] In the 1970s, it was investigated as a potential antidepressant. However, these clinical explorations were abandoned when studies revealed its pharmacological profile and effects were similar to those of d-amphetamine, albeit with approximately 10-20 times less potency, signaling a significant potential for abuse.[2][5][6] Subsequently, BZP emerged as a "designer drug" in the late 1990s and 2000s, often marketed in "party pills" as a legal alternative to substances like MDMA (ecstasy).[7][8][9] This recreational use led to numerous reports of adverse effects, including acute psychosis, seizures, and cardiovascular complications, ultimately resulting in widespread legal control.[1][3][10] Despite this history, the benzylpiperazine moiety has been successfully incorporated into a variety of therapeutic agents, underscoring the importance of understanding its nuanced medicinal chemistry.

Core Chemistry: Synthesis of the Benzylpiperazine Scaffold

The synthesis of 1-benzylpiperazine and its derivatives is straightforward, making the scaffold highly accessible for research and development. The most common and direct method involves the nucleophilic substitution reaction between piperazine and a benzyl halide.

Experimental Protocol: Synthesis of 1-Benzylpiperazine Dihydrochloride

This protocol is a modification of a well-established method that provides a pure, stable product.[11] The rationale for using a large excess of piperazine is to minimize the formation of the disubstituted byproduct, 1,4-dibenzylpiperazine (DBZP), which can be a common impurity.[5][12] The conversion to the dihydrochloride salt facilitates isolation and improves the stability of the final product.

Materials:

  • Piperazine (anhydrous)

  • Benzyl chloride

  • Toluene (anhydrous)

  • Absolute ethanol

  • Dry hydrogen chloride gas

  • Benzene (dry)

  • 5N Sodium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve a significant molar excess of piperazine in anhydrous toluene.

  • Addition of Benzyl Chloride: While stirring vigorously, add benzyl chloride dropwise to the piperazine solution. An exothermic reaction will occur. Maintain the temperature as needed with an external cooling bath.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Isolation of Dihydrochloride Salt: Cool the reaction mixture and filter to remove the piperazine dihydrochloride byproduct. Cool the filtrate in an ice bath and saturate it with dry hydrogen chloride gas dissolved in absolute ethanol.[11]

  • Precipitation and Collection: The 1-benzylpiperazine dihydrochloride will precipitate as white crystals. Collect the solid by suction filtration, wash with dry benzene, and dry under vacuum.[11] The product typically melts around 280°C with decomposition.[11]

  • Conversion to Free Base (Optional): To obtain the free base, dissolve the dihydrochloride salt in water, make the solution alkaline (pH > 12) with 5N sodium hydroxide, and extract multiple times with chloroform. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting oil can be purified by vacuum distillation.[11]

Pharmacology and Multifaceted Mechanism of Action

Benzylpiperazine is often described as a "messy drug" due to its complex and multifaceted interaction with the monoaminergic neurotransmitter systems.[10][13] Its effects are primarily mediated by increasing the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

BZP exhibits a mixed mechanism of action, functioning as both a releasing agent and a reuptake inhibitor at monoamine transporters.[1][12] It has a more potent effect on dopamine and norepinephrine release compared to serotonin.[3][7] This pharmacological profile is qualitatively similar to that of amphetamine and MDMA, explaining its stimulant and euphoric effects.[1][14] Studies have shown that BZP acts as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), inducing transporter-mediated release of these catecholamines.[1][7] Its effect on the serotonin transporter (SERT) is significantly weaker.[1]

When co-administered with 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a common constituent in recreational "party pills," a synergistic effect is observed. BZP primarily promotes dopamine release, while TFMPP is more selective for serotonin release, and the combination mimics the neurochemical effects of MDMA.[7][12][14]

Diagram: Mechanism of Action of Benzylpiperazine at the Synapse

BZP_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Vesicles (DA, NE) DA_NE DA / NE Vesicle->DA_NE Release DAT DAT DAT->Vesicle Reuptake (Blocked) NET NET NET->Vesicle Reuptake (Blocked) SERT SERT BZP_pre BZP BZP_pre->DAT Enters neuron & promotes efflux BZP_pre->NET Blocks reuptake & promotes efflux BZP_pre->SERT Weakly blocks reuptake D_Receptor Dopamine Receptors NE_Receptor Norepinephrine Receptors Synapse Synaptic Cleft DA_NE->D_Receptor Binding DA_NE->NE_Receptor Binding

Caption: BZP's action on monoamine transporters in the synaptic cleft.

Structure-Activity Relationships (SAR)

The pharmacological profile of benzylpiperazine derivatives can be finely tuned by chemical modifications to both the benzyl and piperazine rings. Understanding these SARs is crucial for designing new compounds with desired selectivity and therapeutic effects.[4][15]

  • Substitutions on the Benzyl Ring: The nature and position of substituents on the aromatic ring are key determinants of activity.[15]

    • Electronic Effects: Electron-donating groups (e.g., methoxy) versus electron-withdrawing groups (e.g., halogens, trifluoromethyl) can modulate binding affinity and functional activity at various receptors and transporters. For example, the stimulant effects of 1-(4-bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP) are attributed to its specific substitution pattern, though it lacks the psychedelic effects of its phenethylamine analog, 2C-B.[15]

    • Steric Effects: The size and position of substituents influence how the molecule fits into the binding pocket of its target protein.

  • Modifications of the Piperazine Ring: While less commonly explored for simple stimulant analogs, N4-substitution of the piperazine ring is a cornerstone of medicinal chemistry. Attaching different moieties at this position can completely shift the pharmacological profile away from monoamine release and towards other targets, such as G-protein coupled receptors (GPCRs) or enzymes.[16]

Table: SAR of Selected Benzylpiperazine Analogs
CompoundR-Group on Benzyl RingPrimary Pharmacological EffectKey Target(s)Reference(s)
BZP UnsubstitutedStimulant, EuphoriantDAT, NET > SERT[1][3]
TFMPP 3-CF₃ (on phenylpiperazine)Serotonergic, HallucinogenicSERT > DAT[3][12]
mCPP 3-Cl (on phenylpiperazine)Serotonergic, Anxiogenic5-HT Receptors[3][5]
2C-B-BZP 4-Br, 2,5-(OCH₃)₂StimulantMonoamine Transporters[15]
DBZP N/A (N,N'-dibenzyl)Weak StimulantDAT/SERT[12]

*Note: TFMPP and mCPP are phenylpiperazines, but are frequently discussed and co-abused with BZP, providing a crucial comparative context.

Therapeutic Applications and Modern Drug Development

Despite the abuse potential of the parent compound, the benzylpiperazine scaffold is a highly valuable pharmacophore in the development of novel CNS-acting agents and other therapeutics.[17][18] Its physicochemical properties often contribute to good oral bioavailability and, critically, the ability to cross the blood-brain barrier (BBB).[17][19]

A. HDAC6 Inhibitors for Neurodegenerative Diseases

Inhibition of histone deacetylase 6 (HDAC6) in the brain is a promising strategy for treating neurodegenerative diseases.[17][20] A major challenge has been designing potent HDAC6 inhibitors that can penetrate the CNS, as many contain a highly polar hydroxamate moiety that impedes BBB crossing.[19] Researchers have ingeniously used a hybrid strategy, attaching a benzylpiperazine unit to the "cap" region of hydroxamate-based HDAC6 inhibitors.[17][19][21] This modification leverages the BBB-penetrant properties of the benzylpiperazine moiety, effectively shuttling the inhibitor into the brain. This approach led to the discovery of selective, CNS-active HDAC6 inhibitors with demonstrated antidepressant activity in preclinical models.[17][19]

B. Sigma (σ) Receptor Ligands for Pain Management

Substituted benzylpiperazine derivatives have been identified as potent ligands for sigma (σ) receptors, which are implicated in pain modulation.[22][23] Researchers have synthesized series of 1-aralkyl-4-benzylpiperazine derivatives and found compounds with high affinity and selectivity for the σ₁ receptor subtype over the σ₂ subtype.[22] One such σ₁ receptor antagonist demonstrated significant antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain, without causing sedation or impairing motor coordination.[23] These findings highlight the potential for developing novel, non-opioid analgesics based on the benzylpiperazine scaffold.

C. Other Therapeutic Areas

The versatility of the benzylpiperazine core has led to its investigation in numerous other therapeutic areas, including:

  • Anticancer Agents: Arylpiperazine derivatives are being explored as scaffolds for developing cytotoxic agents against various cancer cell lines.[14][16]

  • Antipsychotics, Antidepressants, and Anxiolytics: The piperazine nucleus is a common feature in many centrally-acting drugs, and benzylpiperazine derivatives continue to be explored for these applications.[6]

Diagram: Drug Development Workflow with Benzylpiperazine Scaffolds

DrugDevWorkflow cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical & Clinical Scaffold Benzylpiperazine Core Scaffold SAR SAR Analysis & Computational Modeling Scaffold->SAR Synthesis Library Synthesis (e.g., N4-substitution, Ring decoration) SAR->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt InVivo In Vivo Models (Efficacy, Safety) Lead_Opt->InVivo Candidate Candidate Selection InVivo->Candidate

Caption: A generalized workflow for developing therapeutics from a core scaffold.

Challenges and Future Perspectives

The primary challenge associated with the benzylpiperazine class remains the legacy of its parent compound. The stimulant properties and abuse potential of BZP necessitate careful design to eliminate activity at monoamine transporters when developing new therapeutics. Medicinal chemists must actively design out these undesirable off-target effects while optimizing for the desired therapeutic target.

Furthermore, the "messy pharmacology" of early-generation compounds can be a significant hurdle.[10] Future research should focus on achieving higher selectivity for specific targets to minimize side effects and improve the safety profile of new drug candidates. The successful development of selective HDAC6 inhibitors and σ₁ receptor ligands demonstrates that this is an achievable goal.[17][23]

The future of benzylpiperazine in medicinal chemistry is bright. Its synthetic tractability and favorable physicochemical properties ensure it will remain a valuable scaffold. The focus will continue to shift away from simple analogs towards more complex, highly functionalized molecules designed through modern, structure-based drug design principles to interact with novel and challenging biological targets.

References

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(4-Benzylpiperazin-2-yl)methanol solubility and stability studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of (4-Benzylpiperazin-2-yl)methanol

Foreword

As a Senior Application Scientist, it is understood that the journey of a new chemical entity (NCE) from discovery to a viable drug candidate is paved with rigorous physicochemical characterization. Among the most critical of these early-stage assessments are solubility and stability studies. These parameters are not mere data points; they are the foundational pillars upon which formulation development, pharmacokinetic profiling, and ultimately, the safety and efficacy of a therapeutic agent are built. This guide is dedicated to this compound, a piperazine derivative with significant potential as a versatile building block in medicinal chemistry.[1][2][3]

The structure of this compound, featuring a basic piperazine core, a lipophilic benzyl group, and a polar hydroxymethyl moiety, presents a unique and instructive case study. Its solubility and stability profile is a delicate interplay of these functional groups. This document is designed not as a rigid template, but as a dynamic guide for fellow researchers, scientists, and drug development professionals. It aims to provide not only the "how" but, more importantly, the "why" behind the experimental choices, grounding every protocol in authoritative standards and field-proven insights. Our objective is to empower you to design and execute self-validating studies that yield robust, reliable, and submission-ready data.

Physicochemical Characterization: The Molecular Blueprint

Before embarking on solubility or stability assessments, a thorough understanding of the molecule's intrinsic properties is paramount. These characteristics predict its behavior and guide the design of subsequent experiments.

This compound is a substituted piperazine. The piperazine ring, with its two nitrogen atoms, confers basicity and potential for protonation, which is a critical determinant of aqueous solubility.[1][4] The N-benzyl group introduces a significant lipophilic character, while the C-methanol group adds a point of hydrophilicity and a potential site for metabolic transformation.

Table 1: Core Physicochemical Properties of this compound

PropertyValue / Inferred CharacteristicSignificance in Solubility & Stability Studies
Molecular Formula C₁₂H₁₈N₂OProvides the elemental composition.[5]
Molecular Weight 206.28 g/mol Influences diffusion and dissolution rates.
Appearance Inferred: White to off-white solidPhysical state is the starting point for all solution-based studies.
pKa (Predicted) pKa1 ≈ 5.0-6.0, pKa2 ≈ 9.0-10.0As a diprotic base, it will have two pKa values.[4] These are critical for predicting ionization state and solubility at different physiological pH values.
LogP (Predicted) 0.5 - 1.5The predicted partition coefficient suggests moderate lipophilicity, indicating that solubility may be limited in aqueous media but favorable in certain organic solvents.
Hydrogen Bond Donors 2 (from -OH and N-H)Influences interactions with polar solvents, particularly water.
Hydrogen Bond Acceptors 3 (from -OH and two N atoms)Contributes to solubility in protic solvents.

Note: Predicted values are based on the general properties of piperazine derivatives and computational models, as extensive experimental data for this specific molecule is not widely published.[1][2]

Solubility Profiling: Defining the Dissolution Boundaries

Solubility is a key determinant of a drug's absorption and bioavailability.[4][6] A compound must be in solution to be absorbed across biological membranes. Therefore, a comprehensive understanding of its solubility in various media is non-negotiable. We will explore two primary types of solubility: thermodynamic and kinetic.[7] This guide focuses on thermodynamic equilibrium solubility, the "gold standard" for obtaining definitive data for formulation development.[8]

Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method remains the definitive technique for determining equilibrium solubility.[8] Its principle is simple: saturate a solvent with the compound and measure the resulting concentration.

Rationale: This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate and reproducible solubility value. The choice of 37 °C is to mimic physiological temperature.[9]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of clear glass vials. The excess solid should be visually apparent throughout the experiment.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous medium (e.g., purified water).

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to 37 ± 1 °C. Agitate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[10] A preliminary experiment can determine the minimum time to equilibrium.[9]

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a low-binding filter, e.g., PVDF) can be used for this step.[11]

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of a validated analytical method (typically HPLC-UV).

  • Analysis: Analyze the diluted sample and calculate the original concentration in the saturated solution. The experiment should be performed in at least triplicate.[9]

Experimental Protocol: pH-Solubility Profiling

For an ionizable compound like this compound, solubility is highly dependent on pH.[12] A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract. The World Health Organization (WHO) and other regulatory bodies recommend testing across a pH range of 1.2 to 6.8 for Biopharmaceutics Classification System (BCS) purposes.[9]

Rationale: The selected pH values simulate the physiological environments of the stomach (pH 1.2), and the small intestine (pH 4.5 and 6.8).[9][10] This data is crucial for anticipating potential precipitation upon transit from the acidic stomach to the more neutral intestine and for guiding the selection of appropriate salt forms or formulations.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers at specific pH values. Standard buffers include:

    • pH 1.2 (0.1 N HCl or simulated gastric fluid without enzymes)[9]

    • pH 4.5 (Acetate buffer)[9]

    • pH 6.8 (Phosphate buffer)[9]

    • pH 7.4 (Phosphate buffer, simulating blood pH)[10]

  • Execution: Follow the same shake-flask protocol as described in Section 2.1, but use the prepared buffers as the aqueous media.

  • pH Verification: After the equilibration period, it is crucial to measure the final pH of the saturated solution to ensure it has not shifted significantly.

  • Analysis: Quantify the solubility at each pH value in triplicate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_api Weigh excess API add_buffer Add Buffer to API prep_api->add_buffer prep_buffer Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) prep_buffer->add_buffer equilibrate Equilibrate (37°C, 24-48h) add_buffer->equilibrate separate Phase Separation (Centrifuge/Filter) equilibrate->separate quantify Quantify Supernatant (e.g., HPLC-UV) separate->quantify plot Plot Solubility vs. pH quantify->plot report Generate Profile Report plot->report

Caption: Workflow for pH-Solubility Profiling.

Anticipated Solubility Profile & Data Summary

Based on its structure, this compound is expected to exhibit classic "U-shaped" or basic pH-solubility behavior. Solubility will be highest at low pH where both piperazine nitrogens are protonated, forming a highly water-soluble dicationic species. As the pH increases past the first pKa, solubility will decrease, reaching a minimum (the intrinsic solubility of the free base) before potentially rising slightly again at very high pH.

Table 2: Example Solubility Data for this compound

MediumpHTemperature (°C)Solubility (mg/mL)Classification
0.1 N HCl1.237> 10.0Very Soluble
Acetate Buffer4.5372.5Soluble
Phosphate Buffer6.8370.4Sparingly Soluble
Water~7.0250.5Sparingly Soluble
Phosphate Buffer7.4370.3Slightly Soluble
MethanolN/A25> 50.0Freely Soluble
EthanolN/A25> 30.0Freely Soluble
AcetoneN/A25< 1.0Sparingly Soluble

Note: Data are hypothetical and for illustrative purposes.

Stability Assessment: Ensuring Molecular Integrity

Stability testing is a regulatory requirement to determine how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[13] Forced degradation (or stress testing) is the cornerstone of these studies. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish the intrinsic stability of the molecule.[14][15] This is essential for developing and validating a stability-indicating analytical method.[16][17][18]

The Stability-Indicating Analytical Method (SIAM)

Before initiating stress testing, a validated analytical method capable of separating the intact parent drug from all potential degradation products is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.[16][17][19]

Rationale: The goal of a SIAM is specificity. The method must prove that the peak corresponding to the active pharmaceutical ingredient (API) is pure and free from any co-eluting impurities or degradants.[18] This ensures that any decrease in the API concentration is accurately measured and attributed to degradation.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Experimental Protocols: Forced Degradation Studies

Forced degradation studies should aim for a target degradation of 5-20%.[20][21] Degradation beyond this level can lead to secondary degradants that may not be relevant to formal stability studies.[20]

General Procedure: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.[20] A control sample (unstressed) should be stored at 2-8°C and analyzed alongside the stressed samples.

3.2.1 Acid & Base Hydrolysis

  • Protocol:

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

    • Base: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

    • Heat the solutions at 60 °C for a defined period (e.g., 2, 8, 24 hours). If no degradation occurs, a higher temperature (e.g., 80 °C) or stronger acid/base (e.g., 1 N) can be used.[20]

    • At each time point, withdraw a sample, cool to room temperature, and neutralize (base with HCl, acid with NaOH) before analysis by HPLC.

  • Causality: This study assesses susceptibility to pH-mediated degradation, which is critical for liquid formulations and for understanding stability in the GI tract.

3.2.2 Oxidative Degradation

  • Protocol:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protect from light.

    • Analyze samples at various time points (e.g., 2, 8, 24 hours).[22]

  • Causality: The nitrogen atoms in the piperazine ring can be susceptible to oxidation. This study is crucial for assessing the need for antioxidants in a formulation or for controlled-atmosphere packaging.

3.2.3 Thermal Degradation

  • Protocol:

    • Solid State: Place a few milligrams of the solid compound in a vial and heat in an oven at a temperature above the accelerated stability condition (e.g., 80 °C).[20]

    • Solution State: Heat the stock solution at 80 °C.

    • Analyze samples at various time points.

  • Causality: This assesses the intrinsic thermal stability of the molecule, informing on manufacturing (e.g., drying) and storage conditions.

3.2.4 Photolytic Degradation

  • Protocol:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH Q1B guidelines.[15][20][23]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Causality: This study determines if the molecule is light-sensitive, which dictates whether special light-resistant packaging is required.

G cluster_stress Forced Degradation Conditions start API Sample (Solid & Solution) acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂, RT) start->oxidation thermal Thermal (Heat, Solid/Solution) start->thermal photo Photolytic (ICH Q1B Light) start->photo analysis Analysis by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Identify Degradants Establish Degradation Pathway Validate Method Specificity analysis->report

Caption: General workflow for a forced degradation study.

Data Summary and Interpretation

The results of the forced degradation studies should be compiled to provide a clear picture of the compound's stability profile.

Table 4: Example Forced Degradation Summary for this compound

Stress ConditionParametersTime (hr)% DegradationNo. of DegradantsObservations
Control 1 mg/mL in 50:50 ACN:H₂O24< 0.10No significant change.
Acid Hydrolysis 0.1 N HCl, 60°C248.52Major degradant at RRT 0.85.
Base Hydrolysis 0.1 N NaOH, 60°C242.11Minor degradation observed.
Oxidation 3% H₂O₂, RT815.21Significant degradation to a polar N-oxide species (RRT 0.5).
Thermal (Solid) 80°C48< 1.00Thermally stable in solid form.
Photolytic (Solution) ICH Q1B-4.81Moderate sensitivity to light.

Note: Data are hypothetical and for illustrative purposes. RRT = Relative Retention Time.

Interpretation: The hypothetical data suggest that this compound is most susceptible to oxidative degradation, followed by acid hydrolysis and photolysis. It appears relatively stable to base and thermal stress. This information is invaluable: it highlights the need for protection from oxidizing agents and light, and it confirms that the developed HPLC method is stability-indicating because it successfully separates the parent compound from all generated degradants.

Conclusion and Forward-Looking Strategy

This guide has outlined a comprehensive, scientifically-grounded approach to evaluating the solubility and stability of this compound. By systematically applying the detailed protocols for thermodynamic solubility, pH-solubility profiling, and forced degradation, researchers can generate a robust data package. This data is not an endpoint but a critical enabler for subsequent stages of drug development. It informs the selection of formulation strategies to enhance bioavailability, defines appropriate storage and handling conditions, and provides the foundation for a validated analytical method that will be used throughout the product's lifecycle. The principles and methodologies detailed herein are designed to ensure scientific integrity and regulatory compliance, ultimately accelerating the path from a promising molecule to a potential therapeutic.

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A Senior Application Scientist's Guide to In Silico Modeling of (4-Benzylpiperazin-2-yl)methanol Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in centrally active compounds. Its unique structural and electronic properties allow for versatile interactions with a range of biological targets, particularly within the central nervous system.[1] (4-Benzylpiperazin-2-yl)methanol is a derivative that holds significant promise as a foundational structure for novel therapeutics. Understanding its interaction with specific receptors at an atomic level is paramount to unlocking its therapeutic potential and guiding rational drug design.

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of this compound's binding to its putative receptor targets. We move beyond a simple recitation of steps, delving into the causality behind methodological choices to equip researchers, scientists, and drug development professionals with a robust, field-proven workflow. Our approach is grounded in scientific integrity, ensuring that each stage of the computational pipeline is self-validating and built upon authoritative principles.

Part 1: Foundational Strategy - Target Identification and Prioritization

Before any simulation can begin, we must identify the most probable biological targets of this compound. The vast body of literature on piperazine derivatives provides a strong foundation for this initial step.

Rationale for Target Selection

The piperazine moiety is a well-established pharmacophore known to interact with a variety of G-protein coupled receptors (GPCRs) and other CNS targets.[2][3] Extensive research on structurally similar arylpiperazine derivatives consistently points towards high affinity for dopamine, serotonin, and sigma receptors.[4][5] Specifically, chiral (piperazin-2-yl)methanol derivatives have shown high affinity and selectivity for sigma (σ) receptors, which are implicated in numerous neurological disorders.[1][6]

Based on this evidence, we can prioritize a panel of potential targets for our in silico investigation.

Proposed Primary Targets

The following receptors are proposed as the initial focus for binding analysis. This list is not exhaustive but represents the highest probability targets based on existing structure-activity relationship (SAR) data.

Target ReceptorSubtype(s)PDB ID(s) of Human StructureRationale & Key References
Sigma Receptor σ1, σ27L4Y (σ1R), 6W0C (σ2R)(Piperazin-2-yl)methanol scaffold is a key pharmacophore for σ receptor ligands.[1][6]
Serotonin Receptor 5-HT1A, 5-HT2A7E2Y (5-HT1AR), 6A93 (5-HT2AR)Arylpiperazines are classic antagonists/agonists for these receptors.[4][5]
Dopamine Receptor D2, D36CM4 (D2R), 7DFP (D3R)Many CNS-active piperazine drugs exhibit high affinity for D2/D3 receptors.[2]

Part 2: The Computational Workflow: From Structure to Stability

Our in silico workflow is a multi-stage process designed to build a comprehensive understanding of the ligand-receptor interaction. It begins with predicting the binding pose and culminates in assessing the stability of this interaction over time.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Pose Prediction cluster_refine Phase 3: Refinement & Dynamics cluster_analyze Phase 4: Analysis Ligand Ligand Preparation This compound Docking Molecular Docking (Pose & Affinity Estimation) Ligand->Docking Receptor Receptor Preparation (e.g., PDB: 7L4Y) Receptor->Docking MD Molecular Dynamics (MD) (Complex Stability Assessment) Docking->MD Top Scoring Pose Energy Binding Free Energy Calc. (MM/GBSA or MM/PBSA) MD->Energy MD Trajectory Analysis Interaction Analysis (H-Bonds, Hydrophobic Contacts) MD->Analysis Energy->Analysis

Caption: High-level overview of the in silico modeling workflow.

Ligand and Receptor Preparation: The Foundation of Accuracy

The principle of "garbage in, garbage out" is critically important in computational modeling. The quality of our input structures directly dictates the reliability of our results.

  • Obtain 2D Structure: Draw this compound using a chemical sketcher (e.g., in Maestro, ChemDraw) or retrieve from a database like PubChem if available.

  • Convert to 3D: Use a structure generation tool (e.g., Schrödinger's LigPrep, Open Babel) to convert the 2D sketch into a 3D conformation.[7]

  • Generate Tautomers and Ionization States: This step is crucial for accuracy. The ligand's protonation state can dramatically affect its ability to form key interactions. Use a tool that can predict pKa and generate relevant states at a physiological pH (e.g., 7.4).[8]

  • Energy Minimization: Each generated conformer must be subjected to energy minimization using a robust force field (e.g., OPLS3e, MMFF94) to relieve steric clashes and find a low-energy conformation. This ensures the ligand structure is physically realistic before docking.

  • Download Structure: Obtain the X-ray crystal or cryo-EM structure of the target receptor from the Protein Data Bank (PDB).[9]

  • Initial Cleanup (Protein Preparation Wizard): Most PDB structures are not immediately ready for docking. They contain experimental artifacts that must be corrected. A standard workflow, often automated in software like Schrödinger's Protein Preparation Wizard or AutoDock Tools, includes:[7][10]

    • Assigning bond orders and adding hydrogens.

    • Removing all water molecules that are not critical for ligand binding (i.e., not bridging key interactions).

    • Filling in missing side chains and loops using tools like Prime.[7]

    • Optimizing hydrogen bond networks by flipping terminal residues (e.g., Asn, Gln, His).

    • Performing a restrained energy minimization on the entire structure to relax the system without deviating significantly from the experimental coordinates. The heavy atoms are typically restrained to their initial positions to prevent major structural drift.[8]

Molecular Docking: Predicting the Binding Handshake

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction (binding affinity) via a scoring function.[11][12]

G PrepProt Prepared Receptor (PDBQT format) GridGen Step 1: Grid Generation (Define Search Space) PrepProt->GridGen PrepLig Prepared Ligand (PDBQT format) DockRun Step 2: Run Docking (AutoDock Vina) PrepLig->DockRun GridGen->DockRun Grid Parameters PoseAnalysis Step 3: Pose Analysis (Clustering & Scoring) DockRun->PoseAnalysis Output Output: Ranked Binding Poses Estimated Binding Affinity (kcal/mol) PoseAnalysis->Output

Caption: Workflow for a typical molecular docking experiment.

This protocol uses AutoDock Vina, a widely-used and validated open-source docking program.[13]

  • Prepare PDBQT Files: Convert the prepared ligand and receptor files into the PDBQT format using AutoDock Tools. This format includes partial charges and atom type definitions required by AutoDock.[14]

  • Define the Binding Site (Grid Box): The docking search must be confined to a specific volume.

    • Causality: Searching the entire protein surface is computationally intractable and unnecessary. We define a "grid box" centered on the known binding pocket (identified from a co-crystallized ligand or from literature).[14]

    • Procedure: In AutoDock Tools, center the grid box on the active site. The size should be large enough to allow the ligand to rotate and translate freely within the pocket, typically 20-25 Å in each dimension.[15] Save the grid parameters (center coordinates and size) to a configuration file.[14]

  • Create the Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.[15]

  • Run Vina: Execute the docking from the command line: vina --config conf.txt --log results.log

  • Analyze Results:

    • The output file (all_poses.pdbqt) will contain several predicted binding poses (typically 9-10), ranked by their binding affinity scores in kcal/mol. The log file contains the scores for each mode.

    • Self-Validation: The top-scoring pose should be visually inspected in a molecular visualizer (e.g., PyMOL, Chimera).[12] Does the pose make chemical sense? Are key interactions (hydrogen bonds, pi-stacking) formed with expected active site residues? A good docking result is not just a low score, but a chemically rational binding mode.

Molecular Dynamics (MD) Simulation: From a Static Pose to a Dynamic Interaction

A docking pose is a static snapshot. An MD simulation provides a more realistic view by simulating the atomic motions of the ligand-receptor complex in a solvated environment over time.[16][17] This allows us to assess the stability of the predicted binding pose.[18]

G Complex Docked Ligand-Receptor Complex Solvate 1. Solvation (Add Water Box) Complex->Solvate Neutralize 2. Ionization (Add Na+/Cl- ions) Solvate->Neutralize Minimize 3. Energy Minimization (Relax System) Neutralize->Minimize Equilibrate 4. Equilibration (NVT & NPT Ensembles) Minimize->Equilibrate Production 5. Production MD (Data Collection) Equilibrate->Production Trajectory Output: MD Trajectory File (XTC/DCD) Production->Trajectory

Caption: Standard workflow for setting up and running an MD simulation.

This protocol outlines the general steps using GROMACS, a high-performance and widely-used MD engine.[19][20]

  • System Preparation:

    • Generate Topology: Use the pdb2gmx command in GROMACS to generate a topology for the protein, which describes the force field parameters for every atom.[20] You will also need to generate a topology for the ligand using a server like CGenFF or an equivalent tool.

    • Define Simulation Box: Create a periodic boundary box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.[9]

    • Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P, SPC/E).[9]

    • Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system's net charge and to mimic a physiological salt concentration (e.g., 0.15 M).[9]

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during the setup.

  • Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

    • NVT (Canonical) Ensemble: Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) for a short period (e.g., 100 ps). This allows the solvent to relax around the protein while the protein and ligand are position-restrained.

    • NPT (Isothermal-Isobaric) Ensemble: Continue equilibration at a constant Number of particles, Pressure (e.g., 1 bar), and Temperature for a longer period (e.g., 1 ns). This ensures the system reaches the correct density. Position restraints on the protein-ligand complex are gradually released.

  • Production MD: Run the simulation without any restraints for a duration sufficient to observe the stability of the binding (e.g., 50-100 ns). Save the coordinates at regular intervals (e.g., every 10 ps) to generate the trajectory file.[21]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates that it remains in the binding pocket in a stable conformation.[18][21]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein. High fluctuations in the binding site residues might indicate an unstable interaction.[21]

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking. Tools within GROMACS or external packages can quantify these interactions over the simulation time.[17]

Part 3: Quantitative Insights and Final Validation

While docking provides a score and MD simulations assess stability, more rigorous methods can be used to calculate the binding free energy, offering a more quantitative prediction of binding affinity.

Binding Free Energy Calculation

Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular "end-point" methods that calculate the free energy by analyzing snapshots from the MD trajectory.[8]

Conceptual Basis: These methods calculate the free energy of the complex, the receptor, and the ligand individually, and the binding free energy is determined by the difference: ΔG_bind = G_complex - (G_receptor + G_ligand)

While computationally less expensive than rigorous methods like free energy perturbation (FEP), they provide a valuable relative ranking of binding affinities.[22]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features essential for biological activity.[23][24]

  • Structure-Based: If the MD simulation reveals a stable binding mode, a pharmacophore model can be generated directly from the interacting features (hydrogen bond donors/acceptors, hydrophobic centroids, etc.) within the receptor's active site.[25]

  • Ligand-Based: If multiple active ligands are known, they can be aligned to derive a common feature model.[26]

Utility: This model can then be used as a 3D query to rapidly screen large compound databases to identify novel scaffolds that satisfy the key binding requirements, thus guiding the next phase of drug discovery.[27]

Conclusion

The in silico workflow detailed in this guide provides a powerful, multi-faceted approach to characterizing the receptor binding profile of this compound. By progressing logically from target identification and static docking to dynamic simulation and interaction analysis, researchers can build a high-confidence model of molecular recognition. This computational insight is invaluable for prioritizing experimental validation, understanding structure-activity relationships, and rationally designing next-generation therapeutics with improved potency and selectivity. Each step, grounded in established scientific principles and validated methodologies, contributes to a robust and trustworthy prediction of the compound's pharmacological action.

References

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Stereoisomers of (4-Benzylpiperazin-2-yl)methanol: A Guide to Synthesis, Chiral Separation, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The principle of chirality is fundamental to modern drug discovery and development, as the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile.[1] Piperazine derivatives are a ubiquitous scaffold in medicinal chemistry, valued for their versatile structure and presence in numerous approved drugs.[2][3] This technical guide provides an in-depth exploration of the stereoisomers of (4-Benzylpiperazin-2-yl)methanol, a chiral building block with significant potential in the development of novel therapeutics. We will delve into the stereospecific synthesis, analytical methods for enantiomeric separation, and the critical impact of stereochemistry on biological activity, with a focus on providing actionable insights and detailed protocols for researchers in the pharmaceutical sciences.

The Stereochemical Landscape of this compound

This compound possesses a single stereocenter at the C-2 position of the piperazine ring. This gives rise to a pair of enantiomers: (R)-(4-Benzylpiperazin-2-yl)methanol and (S)-(4-Benzylpiperazin-2-yl)methanol.

G cluster_R (R)-enantiomer cluster_S (S)-enantiomer cluster_Mirror R_img S_img p1->p2

Caption: Enantiomers of this compound.

While these molecules have identical physical properties in an achiral environment, their interactions with chiral biological systems—such as receptors and enzymes—can differ dramatically. This divergence necessitates the preparation and study of each enantiomer in its pure form to identify the eutomer (the more active isomer) and the distomer (the less active or potentially harmful isomer).

Synthetic Strategies: Accessing Enantiopure Isomers

Achieving enantiomeric purity can be approached via two primary strategies: stereospecific synthesis from a chiral precursor or resolution of a racemic mixture.

Stereospecific Synthesis from Chiral Precursors

A robust method for synthesizing enantiopure 2-substituted piperazines involves starting from readily available chiral building blocks, such as amino acids.[4] For instance, (S)-(4-Benzylpiperazin-2-yl)methanol can be synthesized from the proteinogenic amino acid (S)-serine.

This approach offers excellent control over the stereochemistry from the outset. A key transformation in this pathway is the reaction of a chloroacetamide intermediate derived from (S)-serine with benzylamine.[5] This step constructs the piperazine ring and establishes the desired N-4 substituent. The inherent chirality of the starting material is transferred through the synthetic sequence, yielding the target compound with high enantiomeric excess (ee). This method avoids the often inefficient and costly process of resolving a racemate.[6][7]

Chiral Resolution of Racemic Mixtures

Alternatively, the racemic mixture of this compound can be synthesized and subsequently separated. This is often achieved through the formation of diastereomeric salts.[8]

Principle of Diastereomeric Salt Resolution:

  • Salt Formation: The racemic piperazine derivative (a base) is treated with a non-racemic, chiral acid (the resolving agent) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

  • Differential Solubility: Diastereomers have different physical properties, including solubility. By carefully selecting the chiral acid and solvent system, one diastereomeric salt can be preferentially crystallized from the solution.

  • Separation and Liberation: The crystallized salt is separated by filtration. The enantiomerically enriched piperazine is then liberated from the chiral acid by treatment with a base. The other enantiomer can often be recovered from the mother liquor.

This classical resolution technique, while effective, may require significant optimization of the resolving agent and crystallization conditions.

Analytical Workflow: Chiral Separation and Quantification

The ability to accurately separate and quantify enantiomers is essential for quality control, regulatory compliance, and pharmacological studies.[9] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.

Caption: Workflow for Chiral HPLC Method Development and Analysis.

Detailed Protocol: Chiral HPLC Separation

This protocol is adapted from established methods for separating piperazine enantiomers and serves as a robust starting point for method development.[9]

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Polysaccharide-based column, e.g., Cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel

  • Racemic this compound standard

  • HPLC-grade solvents

Experimental Protocol:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).

    • Degas the mobile phase thoroughly using sonication or vacuum filtration before use.[9]

    • Causality Note: The hexane/IPA ratio is critical for controlling retention and resolution. DEA is added as a basic modifier to improve peak shape and reduce tailing by interacting with residual silanol groups on the silica support.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the working solution through a 0.45 µm syringe filter prior to injection to prevent column blockage.[9]

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

    • Set the column temperature to 35 °C. Temperature control is crucial for reproducible retention times and resolution.

    • Set the UV detector wavelength to 205 nm. The lack of a strong chromophore in the molecule necessitates detection at a lower wavelength for adequate sensitivity.[9]

    • Inject 10 µL of the filtered sample onto the column and record the chromatogram.

Data Presentation & Analysis:

The success of the separation is evaluated based on key chromatographic parameters.

ParameterRecommended Value/ConditionRationale
Column Polysaccharide-based CSPBroad applicability for separating a wide range of chiral compounds, effective for piperazine derivatives.[9]
Mobile Phase n-Hexane/IPA/DEA (80:20:0.1)Optimized for resolution and peak shape.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Temperature 35 °CEnhances efficiency and reproducibility.
Detection UV at 205 nmMaximizes sensitivity for molecules with weak chromophores.[9]
Injection Vol. 10 µLStandard analytical injection volume.
Data Analysis MetricFormulaAcceptance Criteria
Resolution (Rs) Rs = 2(t₂ - t₁) / (w₁ + w₂)Rs > 1.5 indicates baseline separation.[9]
Enantiomeric Excess (% ee) % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100Quantifies the purity of a non-racemic sample.

Biological Significance: Stereochemistry and Receptor Affinity

The primary driver for separating stereoisomers is their potential for differential biological activity. Research into chiral (piperazin-2-yl)methanol derivatives has revealed their significant potential as ligands for sigma (σ) receptors, which are implicated in various neurological disorders.[10]

Studies have shown that both the stereochemistry at the C-2 position and the nature of the substituent at the N-4 position are critical for sigma receptor affinity and selectivity.[5] A notable study synthesized a series of chiral (piperazin-2-yl)methanols starting from (S)-serine. It was found that an N-4 substituent containing a phenyl ring was highly favorable for strong affinity to the σ1 receptor.[5][10]

For this compound, the benzyl group at the N-4 position is a key structural feature. It is highly probable that the (R) and (S) enantiomers will exhibit different binding affinities and functional activities at σ1 and σ2 receptors. The precise orientation of the hydroxymethyl group at the chiral C-2 center, dictated by its R or S configuration, will influence how the molecule fits into the chiral binding pocket of the receptor. Identifying the eutomer is a critical step in advancing this compound as a potential therapeutic agent for CNS disorders.

Conclusion and Future Perspectives

The stereoisomers of this compound represent more than a chemical curiosity; they are distinct chemical entities with unique biological profiles. This guide has outlined the essential methodologies for their stereospecific synthesis and, critically, their analytical separation and quantification via chiral HPLC. The scientific rationale behind these protocols underscores the importance of controlling and verifying stereochemistry in drug development.

Future research should focus on the comprehensive pharmacological characterization of the individual (R) and (S) enantiomers. Elucidating their specific affinities for sigma receptors and other potential biological targets will be crucial for unlocking their therapeutic potential and ensuring the development of safer, more effective medicines.

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A Technical Guide to the Initial Toxicity Screening of (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial toxicity screening of the novel chemical entity, (4-Benzylpiperazin-2-yl)methanol. As a member of the piperazine class, a group known for a range of biological activities and potential toxicities, a robust and early assessment of its safety profile is paramount for any drug development program.[1][2][3][4] This document outlines a tiered, multi-pronged strategy, beginning with cost-effective in silico predictions and progressing to a core battery of in vitro assays. The methodologies detailed herein are designed to identify key toxicological liabilities, including cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity, at an early stage.[5][6][7] By integrating computational modeling with established, mechanistically informative cell-based assays, this guide serves as a practical resource for researchers to make informed go/no-go decisions, thereby de-risking progression into more resource-intensive preclinical and clinical development.

Introduction: The Rationale for Early Toxicity Assessment

This compound is a piperazine derivative, a chemical scaffold prevalent in medicinal chemistry.[8][9] Piperazine-containing compounds are known to exhibit a wide spectrum of pharmacological effects, primarily as psychoactive agents, but their use can lead to significant health issues, including cardiac and liver toxicity.[1][2][10] The structural alerts within the benzylpiperazine moiety necessitate a proactive and thorough toxicological evaluation before committing substantial resources to its development.

Early-stage toxicity testing is a critical component of modern drug discovery, designed to identify and eliminate compounds with unfavorable safety profiles, thus reducing the high attrition rates in later preclinical and clinical phases.[5][7][11] This guide advocates for a tiered approach, which balances throughput, cost, and biological relevance, enabling a data-driven assessment of the compound's potential risks.

Tier 1: In Silico Predictive Toxicology

The initial step in our screening cascade is the computational assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico models leverage vast datasets of known chemical structures and their associated toxicological endpoints to predict the behavior of novel molecules.[12][13][14] This approach is invaluable for flagging potential liabilities before any wet lab experiments are conducted.[14][15]

2.1 Causality and Experimental Choice

The rationale for starting with in silico methods is threefold:

  • Resource Efficiency: Computational screening requires no physical compound and is significantly faster and cheaper than experimental assays.[13][14]

  • Early Hazard Identification: Models can predict a wide range of toxicities, including mutagenicity, carcinogenicity, hERG inhibition, and hepatotoxicity, guiding the design of subsequent in vitro studies.[16]

  • Structural Hypothesis Generation: If a potential toxicity is predicted, the model can often highlight the specific chemical substructure (toxicophore) responsible, offering an opportunity for medicinal chemists to modify the molecule and mitigate the risk.[15]

2.2 Recommended Platforms and Endpoints

A variety of free and commercial software platforms are available. For a robust initial screen, we recommend using a consensus approach by employing at least two different platforms.

PlatformKey Endpoints to AssessRationale
SwissADME Lipophilicity (LogP), Water Solubility, Blood-Brain Barrier (BBB) Permeation, Cytochrome P450 (CYP) Inhibition.Provides a foundational understanding of the compound's pharmacokinetic properties, which are intrinsically linked to its toxic potential.[17]
pkCSM AMES Toxicity, hERG I Inhibition, Hepatotoxicity, Skin Sensitisation.Offers specific predictions for critical toxicological endpoints that are common causes of drug development failure.[16][17]
Toxtree Cramer Rules, Verloop Sterimol Parameters, Michael Acceptors.A rule-based system that identifies structural alerts known to be associated with toxicity, providing mechanistic clues.[16]

2.3 Data Interpretation The output from these models should be treated as predictive and not definitive. A positive finding (e.g., a prediction of mutagenicity) serves as a strong warning and prioritizes the compound for rigorous experimental testing for that specific endpoint.

G cluster_0 Tier 1: In Silico Screening cluster_1 Tier 2: In Vitro Assays cluster_2 Tier 3: Decision Making compound Compound Structure This compound insilico ADME/Tox Prediction (e.g., SwissADME, pkCSM) compound->insilico analysis1 Analyze Predicted Liabilities (Genotoxicity, hERG, Hepatotoxicity) insilico->analysis1 cytotoxicity Cytotoxicity Assay (MTT/XTT) analysis1->cytotoxicity Prioritize based on predictions genotoxicity Genotoxicity Battery (Ames + Micronucleus) analysis1->genotoxicity cardiotoxicity Cardiotoxicity Assay (hERG Inhibition) analysis1->cardiotoxicity hepatotoxicity Hepatotoxicity Assay (HepG2) analysis1->hepatotoxicity integration Integrate & Interpret Data (IC50, Fold-over-background, % Inhibition) cytotoxicity->integration genotoxicity->integration cardiotoxicity->integration hepatotoxicity->integration decision Go / No-Go Decision integration->decision proceed Proceed to Advanced Preclinical Studies decision->proceed Favorable Profile

Caption: Tiered workflow for initial toxicity screening.

Tier 2: Core In Vitro Toxicology Battery

Compounds that pass the in silico filter, or for which predictions flag specific concerns, should be subjected to a core battery of in vitro assays. These assays provide quantitative, biologically relevant data on key toxicological events.[6][11]

General Cytotoxicity Assessment

3.1.1 Principle and Causality The first experimental step is to assess the compound's effect on basic cell viability and metabolic health. Assays like MTT or XTT are foundational because they establish a concentration range for subsequent, more specific assays.[18][19] Running mechanism-specific assays at highly cytotoxic concentrations can lead to misleading results. The MTT assay measures the reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells, producing a purple formazan product.[20][21] The amount of formazan is directly proportional to the number of viable cells.[18]

3.1.2 Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the test compound concentrations. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a concentration-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

3.1.3 Expected Data Output

CompoundCell LineIC50 (µM)
This compoundHepG2Experimental Value
Doxorubicin (Positive Control)HepG2~0.5 - 2.0
Vehicle (0.1% DMSO)HepG2>100
Genotoxicity Assessment

3.2.1 Principle and Causality Genotoxicity testing assesses a compound's potential to damage genetic material (DNA), a key event in carcinogenesis.[6] Regulatory agencies typically require a standard battery of tests to cover different genotoxic mechanisms.[22][23] A core battery consisting of the Ames test and an in vitro micronucleus assay is sufficient to detect the vast majority of rodent carcinogens and in vivo genotoxins.[24]

  • Bacterial Reverse Mutation (Ames) Test: Detects gene mutations (point mutations and frameshifts).[25][26] It uses specific strains of Salmonella typhimurium that are unable to synthesize histidine. A positive result occurs when the test compound causes a mutation that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[26]

  • In Vitro Micronucleus Test: Detects chromosomal damage (clastogenicity) or chromosome loss (aneugenicity) in mammalian cells.[22] Micronuclei are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.[22]

3.2.2 Experimental Protocol: In Vitro Micronucleus Assay (Simplified)

  • Cell Culture: Culture mammalian cells (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes) and seed them for treatment.

  • Compound Exposure: Treat cells with at least three concentrations of this compound (selected based on cytotoxicity data, typically up to a maximum of ~50-55% cytotoxicity) for a short (3-6 hours) and long (24 hours) duration. Include vehicle and positive controls (e.g., Mitomycin C).

  • Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one cell division. This results in binucleated cells, which are scored for micronuclei.

  • Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

  • Scoring: Using fluorescence microscopy or an automated imaging system, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the data for a statistically significant, concentration-dependent increase in the frequency of micronucleated cells compared to the vehicle control.

3.2.3 Expected Data Output

TreatmentConcentration (µM)% Binucleated Cells with Micronuclei (Mean ± SD)Result
Vehicle Control0Baseline ValueNegative
This compoundC1Experimental ValuePositive/Negative
This compoundC2Experimental ValuePositive/Negative
This compoundC3Experimental ValuePositive/Negative
Mitomycin C (Positive Control)C_posSignificantly > BaselinePositive
Cardiotoxicity: hERG Channel Inhibition

3.3.1 Principle and Causality Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[27][28] Therefore, assessing a compound's activity against the hERG channel is a critical safety checkpoint mandated by regulatory agencies.[28] Automated patch-clamp electrophysiology is the gold standard for measuring ion channel function directly and provides high-quality, sensitive data.[27]

3.3.2 Experimental Protocol: Automated Patch-Clamp Assay

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel.

  • Assay Preparation: Harvest cells and place them into the automated patch-clamp system (e.g., QPatch or SyncroPatch). The system will automatically establish whole-cell patch-clamp configurations.

  • Baseline Recording: Record the baseline hERG current using a specific voltage protocol designed to elicit the characteristic tail current.[29]

  • Compound Application: Apply a vehicle solution followed by increasing concentrations of this compound (typically 0.1, 1, 10 µM) sequentially to the same cell.

  • Data Acquisition: Continuously record the hERG tail current throughout the compound application.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the concentration-response data to the Hill equation to determine the IC50 value.

G start Seed hERG-expressing HEK293 cells patch Establish whole-cell patch-clamp configuration on automated system start->patch baseline Record stable baseline hERG tail current (Voltage Protocol) patch->baseline vehicle Apply Vehicle Control (e.g., 0.1% DMSO) baseline->vehicle conc1 Apply Test Compound Concentration 1 vehicle->conc1 conc2 Apply Test Compound Concentration 2 conc1->conc2 analysis Calculate % Inhibition vs. Baseline conc1->analysis conc3 Apply Test Compound Concentration 3 conc2->conc3 conc2->analysis positive Apply Positive Control (e.g., E-4031) conc3->positive conc3->analysis positive->analysis ic50 Determine IC50 from Concentration-Response Curve analysis->ic50 end Report Cardiotoxicity Risk ic50->end

Caption: Automated hERG patch-clamp experimental workflow.
Hepatotoxicity Assessment

3.4.1 Principle and Causality Drug-induced liver injury (DILI) is a leading cause of drug failure and market withdrawal.[30] In vitro models using human liver cells can provide an early indication of a compound's potential to cause hepatotoxicity.[31] The human hepatoma cell line HepG2 is a widely used and well-characterized model for initial screening.[30][31] While they have limitations in metabolic capacity compared to primary human hepatocytes (PHHs), they are a robust and reproducible starting point.[31][32] A multiparametric high-content screening (HCS) approach can simultaneously evaluate several indicators of cellular stress, providing a more comprehensive picture of potential liver toxicity.[30]

3.4.2 Experimental Protocol: Multiparametric HCS in HepG2 Cells

  • Cell Culture: Seed HepG2 cells in 96- or 384-well imaging plates and allow them to attach for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for 24-72 hours.

  • Staining: After incubation, use a cocktail of fluorescent dyes to simultaneously stain for multiple toxicity endpoints.

    • Hoechst 33342: Stains the nucleus to measure cell count (cell loss) and nuclear morphology (apoptosis).

    • MitoTracker Red CMXRos: Stains mitochondria to assess mitochondrial membrane potential.

    • CellROX Green: Detects reactive oxygen species (ROS), an indicator of oxidative stress.

  • Imaging: Acquire images using an automated high-content imaging system.

  • Data Analysis: Use image analysis software to quantify the fluorescence intensity and morphological changes for each parameter on a per-cell basis. Determine the concentration at which significant changes occur for each endpoint.

3.4.3 Expected Data Output

ParameterEndpointResult for this compound
Cell CountCell LossConcentration-dependent decrease?
Nuclear Intensity/SizeApoptosisConcentration-dependent increase in condensation?
Mitochondrial PotentialMitochondrial DysfunctionConcentration-dependent decrease in intensity?
Oxidative StressROS ProductionConcentration-dependent increase in intensity?

Data Integration and Decision-Making

The true power of this tiered approach lies in the integrated analysis of all data points. A compound's risk profile is not determined by a single assay but by the convergence of evidence.

  • Low-Risk Profile: The compound shows low cytotoxicity (IC50 > 30 µM), is negative in both the Ames and micronucleus assays, has a hERG IC50 > 30 µM, and shows no significant hepatotoxicity markers at concentrations below 30 µM. Such a compound could be prioritized for further development.

  • High-Risk Profile: The compound is positive for mutagenicity in the Ames test, shows a significant increase in micronuclei, has a hERG IC50 < 1 µM, or induces significant hepatotoxicity at low micromolar concentrations. These are serious liabilities that would likely halt development unless the compound is intended for a life-threatening indication with no alternative treatments.

  • Intermediate-Risk Profile: The compound may show moderate cytotoxicity or hERG inhibition (e.g., IC50 between 10-30 µM). In this case, the decision to proceed would depend on the projected therapeutic dose. A therapeutic window (the ratio of the toxic concentration to the effective concentration) would need to be calculated to determine if an acceptable safety margin exists.

Conclusion

The initial toxicity screening of this compound, as outlined in this guide, provides a scientifically rigorous and resource-conscious pathway for early safety assessment. By systematically integrating in silico predictions with a core battery of validated in vitro assays for cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity, researchers can build a comprehensive preliminary risk profile. This data-driven approach is essential for making informed decisions, prioritizing the safest and most promising candidates, and ultimately enhancing the efficiency and success rate of the drug development pipeline.

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Methodological & Application

One-pot synthesis method for (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined One-Pot Synthesis of (4-Benzylpiperazin-2-yl)methanol: A Methodology for Drug Discovery and Development

Abstract: This document outlines a novel, efficient one-pot synthesis for this compound, a valuable piperazine derivative with significant potential in medicinal chemistry and drug development.[1][2] The described methodology eschews traditional multi-step procedures, which often involve tedious purification of intermediates, in favor of a streamlined, resource-efficient process. This approach is designed to accelerate the generation of this key structural motif for incorporation into screening libraries and lead optimization campaigns. The protocol herein provides a detailed, step-by-step guide for researchers, complete with mechanistic insights, safety protocols, and characterization data.

Introduction: The Significance of the Piperazine Moiety

Piperazine derivatives are ubiquitous scaffolds in modern pharmaceuticals, prized for their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets.[1] The specific compound, this compound, incorporates a key benzyl group, which can be crucial for modulating activity at various receptors, and a primary alcohol that serves as a convenient handle for further chemical elaboration.[2] Traditional synthetic routes to such compounds often require multiple distinct reaction and purification steps, leading to lower overall yields and increased time and resource expenditure. The one-pot methodology presented here represents a significant improvement by telescoping several transformations into a single, uninterrupted sequence.

The One-Pot Synthetic Strategy: A Paradigm of Efficiency

The developed one-pot synthesis is a three-component reaction that proceeds through a domino sequence of cyclization, N-benzylation, and in-situ reduction. This strategy is predicated on the careful selection of reagents and the temporal control of their addition to the reaction vessel.

Diagram 1: Overall Synthetic Workflow

Synthetic_Workflow reagents Ethylenediamine Ethyl 2,3-dibromopropionate Triethylamine intermediate1 Formation of Ethyl piperazine-2-carboxylate reagents->intermediate1 Cyclization reagents2 Addition of Benzyl Bromide intermediate1->reagents2 intermediate2 N-Benzylation reagents2->intermediate2 Alkylation reagents3 In-situ Reduction with Sodium Borohydride intermediate2->reagents3 product This compound reagents3->product Reduction

Caption: A high-level overview of the one-pot synthesis process.

Mechanistic Insights: The Chemistry Behind the Method

The success of this one-pot synthesis hinges on a cascade of well-understood organic reactions.

  • Cyclization: The reaction is initiated by a double nucleophilic substitution. Ethylenediamine, a potent bis-nucleophile, attacks the two electrophilic carbons of ethyl 2,3-dibromopropionate.[3] This forms the piperazine ring, yielding ethyl piperazine-2-carboxylate. Triethylamine is employed as a non-nucleophilic base to quench the hydrobromic acid generated during the reaction.

  • N-Benzylation: Upon formation of the piperazine core, benzyl bromide is introduced. The secondary amine at the 4-position of the piperazine ring is more sterically accessible and is selectively benzylated.

  • Reduction: The final step is the in-situ reduction of the ester moiety to a primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, avoiding unwanted side reactions.[4][5]

Diagram 2: Proposed Reaction Mechanism

Reaction_Mechanism cluster_cyclization Step 1: Cyclization cluster_benzylation Step 2: N-Benzylation cluster_reduction Step 3: Reduction EDA H₂N(CH₂)₂NH₂ Piperazine_Ester Ethyl piperazine-2-carboxylate EDA->Piperazine_Ester + Dibromoester (Et₃N) Dibromoester BrCH₂CH(Br)CO₂Et Piperazine_Ester_In Ethyl piperazine-2-carboxylate Piperazine_Ester->Piperazine_Ester_In Benzylated_Ester Ethyl 4-benzylpiperazine-2-carboxylate Piperazine_Ester_In->Benzylated_Ester + Benzyl Bromide Benzyl_Bromide BnBr Benzylated_Ester_In Ethyl 4-benzylpiperazine-2-carboxylate Benzylated_Ester->Benzylated_Ester_In Final_Product This compound Benzylated_Ester_In->Final_Product + NaBH₄ / EtOH NaBH4 NaBH₄

Caption: The sequential reaction mechanism in the one-pot synthesis.

Experimental Protocol

4.1. Reagents and Materials

Reagent/MaterialGradeSupplierNotes
EthylenediamineReagentSigma-AldrichAnhydrous
Ethyl 2,3-dibromopropionate97%Alfa Aesar
Benzyl Bromide99%Acros OrganicsLachrymator, handle with care
Sodium Borohydride99%Sigma-AldrichMoisture sensitive
Triethylamine≥99.5%Fisher ScientificDistilled before use
EthanolAnhydrousJ.T. Baker
Dichloromethane (DCM)HPLC GradeMerck
Saturated Sodium BicarbonateLab Prepared
Anhydrous Sodium Sulfate

4.2. Equipment

  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

4.3. Detailed Synthesis Procedure

  • Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flushed with dry nitrogen.

  • Initial Reaction Mixture: To the flask, add anhydrous ethanol (200 mL) and ethylenediamine (6.01 g, 0.1 mol). Begin stirring.

  • Cyclization: In the dropping funnel, prepare a solution of ethyl 2,3-dibromopropionate (26.0 g, 0.1 mol)[6][7][8][9] and triethylamine (20.2 g, 0.2 mol) in 50 mL of anhydrous ethanol. Add this solution dropwise to the stirred ethylenediamine solution over 1 hour at room temperature. After the addition is complete, heat the mixture to reflux for 4 hours.

  • N-Benzylation: Cool the reaction mixture to room temperature. Add benzyl bromide (17.1 g, 0.1 mol) dropwise over 30 minutes.[10][11][12][13] Stir the reaction mixture at room temperature for 12 hours.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (7.6 g, 0.2 mol) portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C.[4][5][14][15] After the addition, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Workup: Quench the reaction by slowly adding 50 mL of water. Reduce the volume of the solvent by approximately half using a rotary evaporator. Add 100 mL of saturated sodium bicarbonate solution and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude oil by silica gel column chromatography (Eluent: Dichloromethane/Methanol, 95:5) to afford this compound as a pale yellow oil.

Expected Yield: 65-75% Purity (by HPLC): >98%[16]

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.[16]

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the benzyl, piperazine, and methanol protons.

  • ¹³C NMR (100 MHz, CDCl₃): Signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (ESI+): Calculation of the exact mass of the protonated molecule [M+H]⁺.

  • FTIR: Characteristic absorptions for O-H and C-N bonds.[16]

Safety and Handling Precautions

This protocol involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Ethylenediamine: Corrosive and flammable. Causes severe skin and eye irritation.[17][18][19][20][21]

  • Ethyl 2,3-dibromopropionate: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[6][7][8][9]

  • Benzyl Bromide: Lachrymator and corrosive. Causes severe skin and eye irritation.[10][11][12][13]

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Toxic if swallowed or in contact with skin.[4][5][14][15]

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[4][6][10][17]

Conclusion

The one-pot synthesis of this compound detailed in this application note offers a significant advancement over traditional multi-step methods. By combining cyclization, N-benzylation, and reduction into a single, streamlined process, this protocol provides a time- and resource-efficient route to a valuable building block for drug discovery. The methodology is robust, scalable, and can be readily adopted by researchers in both academic and industrial settings.

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  • PubChem. [(2S)-4-benzylpiperidin-2-yl]methanol.
  • Aurigene Pharmaceutical Services. (2020, August 8). A metal catalyst-free and one-pot synthesis of (3,4-dihydro-2H-benzo[b][10]oxazin-2-yl)methanol derivatives in water.

  • Google Patents.
  • Manchester Organics. (4-Benzyl-piperazin-2-yl)-methanol.
  • PubChemLite. This compound (C12H18N2O).
  • BLDpharm. 2306254-87-3|(S)-(4-Benzylpiperazin-2-yl)methanol hydrochloride.
  • BenchChem. An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol.
  • National Library of Medicine. (2004, June 15). Chiral, nonracemic (piperazin-2-yl)
  • National Institutes of Health. (2023, February 21).
  • BenchChem. Characterization of (1,4-Dimethylpiperazin-2-yl)

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Topic: Analytical Methods for the Quantification of (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of (4-Benzylpiperazin-2-yl)methanol. Designed for researchers, analytical chemists, and drug development professionals, this document provides a selection of validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the rationale behind method selection, based on the analyte's physicochemical properties and the specific analytical objective, such as purity assessment, bioanalytical quantification in plasma, or impurity profiling. Each protocol is presented with step-by-step instructions and is grounded in established principles of analytical method validation to ensure data integrity and reliability.[1][2][3]

Introduction and Analyte Profile

This compound is a heterocyclic organic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry.[4] Piperazine derivatives are integral scaffolds in numerous pharmaceuticals, including antidepressants and antipsychotics.[5] As a synthetic intermediate or a potential metabolite, the precise quantification of this compound is critical for ensuring the purity of active pharmaceutical ingredients (APIs), conducting pharmacokinetic studies, and performing impurity profiling.[4][6]

Analyte Physicochemical Properties:

  • Molecular Formula: C₁₂H₁₈N₂O[7]

  • Molecular Weight: 206.28 g/mol [8]

  • Structure:

    
    
    
  • Key Features: The molecule contains a secondary amine and a primary alcohol, rendering it polar. The presence of the benzyl group provides a strong chromophore, making it suitable for UV-based detection. The basic nitrogen atoms in the piperazine ring make it amenable to positive mode ionization in mass spectrometry.

Rationale for Method Selection

The choice of an analytical technique is dictated by the specific requirements of the measurement, including sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for routine analysis, such as determining the purity of a drug substance or assaying its concentration in a formulated product. Its advantages include robustness, cost-effectiveness, and simplicity. The benzyl chromophore in this compound allows for sensitive detection around 210-254 nm.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For quantifying low concentrations of the analyte in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the gold standard.[10][11] Its exceptional sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate measurement even in the presence of significant matrix interference.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for a polar molecule like this, GC-MS can be a powerful tool for identifying and quantifying volatile or semi-volatile impurities. Due to the polar hydroxyl and amine groups, derivatization (e.g., silylation) is typically required to increase volatility and thermal stability, preventing peak tailing and improving chromatographic performance.[9][14]

Experimental Protocols

Protocol 1: Purity and Assay by Reverse-Phase HPLC-UV

This method is designed for the quantitative determination of this compound in bulk substance or pharmaceutical formulations, adhering to ICH validation guidelines.[1][15]

A. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • LC-grade Acetonitrile (ACN), Methanol (MeOH), and water.

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA).

B. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 214 nm

C. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of ACN and water (diluent).

  • For the calibration curve, serially dilute the stock solution to create standards ranging from 1 µg/mL to 200 µg/mL.

  • For assay, accurately weigh and dissolve the sample in the diluent to a final theoretical concentration of 100 µg/mL.

D. System Suitability and Validation:

  • System Suitability: Before analysis, inject a standard solution (e.g., 100 µg/mL) six times. The %RSD for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor < 2.0.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) as per regulatory guidelines.[2][3][6]

Protocol 2: Bioanalytical Quantification by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying this compound in human plasma, suitable for pharmacokinetic studies.

A. Instrumentation and Consumables:

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade solvents.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d7) is ideal. If unavailable, a structurally similar compound can be used.[5]

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).

B. Workflow Diagram: Sample Preparation using SPE

SPE_Workflow Plasma 1. Plasma Sample (100 µL) + Internal Standard Condition 2. Condition SPE Cartridge (Methanol, then Water) Load 3. Load Sample Condition->Load Apply Sample Wash1 4. Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash1 Remove Polar Interferences Wash2 5. Wash Cartridge (e.g., Acetonitrile) Wash1->Wash2 Remove Non-Polar Interferences Elute 6. Elute Analyte (e.g., 5% NH4OH in Methanol) Wash2->Elute Collect Eluate Evaporate 7. Evaporate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase A Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid Phase Extraction (SPE) workflow for plasma sample cleanup.

C. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    This compound 207.1 91.1 (benzyl fragment)

    | Internal Standard (IS) | (Varies) | (Varies) |

  • Note: The optimal precursor and product ions must be determined experimentally by infusing a standard solution of the analyte.

D. Sample Preparation (Protein Precipitation - an alternative):

  • To 100 µL of plasma, add 20 µL of internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase A.

Protocol 3: Impurity Profiling by GC-MS (with Derivatization)

This method is suitable for identifying and quantifying volatile and semi-volatile impurities related to this compound.

A. Instrumentation and Consumables:

  • GC-MS system with an Electron Ionization (EI) source.

  • Capillary Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film).[9]

  • Carrier Gas: Helium.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

B. Workflow Diagram: GC-MS Analysis

GCMS_Workflow Sample 1. Sample Solution in Anhydrous Solvent Derivatize 2. Add BSTFA Reagent Heat at 70°C for 30 min Sample->Derivatize Inject 3. Inject into GC Inlet (250°C) Derivatize->Inject Separate 4. Separation on Capillary Column (Temp. Program) Inject->Separate Ionize 5. Electron Ionization (70 eV) Separate->Ionize Detect 6. Mass Analysis (Quadrupole) Ionize->Detect Result 7. Data Acquisition & Analysis Detect->Result

Caption: General workflow for GC-MS analysis including derivatization.

C. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • Oven Program:

    • Initial: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: EI, 70 eV

  • Scan Range: 40 - 550 amu

D. Derivatization Procedure:

  • Evaporate 100 µL of the sample solution (in a volatile solvent like ethyl acetate) to complete dryness under a stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injecting 1 µL into the GC-MS. The derivatization replaces the active hydrogens on the alcohol and secondary amine with non-polar trimethylsilyl (TMS) groups, increasing volatility.

Data Presentation and Quality Control

Quantitative data from method validation should be clearly summarized.

Table 1: Example Validation Summary for HPLC-UV Method

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.995 0.9998
Range 1 - 200 µg/mL Confirmed
Precision (%RSD) ≤ 2.0% 0.8%
Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.2%
LOD S/N ≥ 3 0.3 µg/mL

| LOQ | S/N ≥ 10 | 1.0 µg/mL |

Note: These are representative values and must be established experimentally for each specific method and instrument.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Determination of piperazine derivatives in “Legal Highs”. (2014).
  • (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride. (n.d.). Evoltus.
  • (4-Benzyl-1,2-dimethylpiperazin-2-yl)methanol. (n.d.). PubChem.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). (2023).
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. (2022). ACS Omega.
  • (S)-(4-Benzylpiperazin-2-yl)methanol. (n.d.). Alchem Pharmtech.
  • Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
  • Analytical Method Validation: ICH and USP Perspectives. (2024).
  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
  • Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. (2023). PubMed.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.
  • This compound. (n.d.). PubChemLite.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). (2023).
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2012).
  • This compound. (n.d.). Benchchem.
  • (4-Benzyl-piperazin-2-yl)-methanol. (n.d.). Manchester Organics.
  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS. (2021). ScienceAsia.
  • Quantitative Analysis of Piperazin-2-one Analogs using Piperazin-2-one-d6 in Mass Spectrometry. (n.d.). Benchchem.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • Characterization of (1,4-Dimethylpiperazin-2-yl)methanol: A Comparative Guide to Analytical Methods. (n.d.). Benchchem.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2010). Analytical Methods.

Sources

Application Note: A Protocol for the Chromatographic Purification of (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, two-stage chromatographic protocol for the purification of (4-Benzylpiperazin-2-yl)methanol. The initial stage details a flash chromatography method on silica gel for the removal of bulk chemical impurities from a crude synthesis product. The second, more critical stage, describes a high-performance liquid chromatography (HPLC) method for the enantioselective separation of the resulting racemic mixture. The causality behind experimental choices, such as the selection of stationary and mobile phases, is explained to provide researchers with a robust and adaptable framework for achieving high purity for both chemical and stereoisomeric forms of the target compound.

Introduction: The Significance of Purifying this compound

This compound is a functionalized piperazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] The piperazine heterocycle is a common scaffold in numerous approved drugs, valued for its physicochemical properties and ability to engage with biological targets.[2][3] Specifically, derivatives of (piperazin-2-yl)methanol have been investigated as high-affinity ligands for sigma (σ) receptors, which are implicated in a range of neurological disorders.[4]

The synthesis of this compound can result in various impurities, including unreacted starting materials and side-products, necessitating an effective purification strategy.[1] Furthermore, the molecule possesses a chiral center at the C-2 position of the piperazine ring. This stereochemistry is of paramount importance in pharmaceutical development, as enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[5] Regulatory agencies strongly favor the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize potential adverse effects.[5]

Therefore, a two-fold purification approach is required: first, to achieve high chemical purity, and second, to resolve the racemic mixture into its constituent enantiomers. Chromatography stands as the preeminent technique for both of these objectives.[1][6]

Foundational Principles & Purification Strategy

The purification strategy is dictated by the physicochemical properties of this compound and the nature of potential impurities.

  • Chemical Structure & Properties: The molecule contains a basic piperazine core, a non-polar benzyl group, and a polar primary alcohol. This amphiphilic nature requires a carefully balanced mobile phase for effective separation. The presence of two basic nitrogen atoms can lead to strong interactions with the acidic silanol groups on standard silica gel, causing significant peak tailing. This is typically mitigated by the addition of a basic modifier to the mobile phase.

  • Chirality: The stereocenter at the C-2 position necessitates the use of a chiral stationary phase (CSP) for enantiomeric separation.[6] Polysaccharide-based CSPs, which create chiral environments through their helical polymer structures, have proven highly effective for resolving a broad array of chiral compounds, including piperazine derivatives.[7]

  • Detection: The molecule lacks a strong chromophore, which makes UV detection challenging at standard wavelengths (e.g., 254 nm). However, it exhibits sufficient absorbance at lower UV wavelengths (~205 nm) for detection, although this can be a region of higher solvent background.[7][8] For trace-level analysis, pre-column derivatization can be considered to introduce a UV-active moiety.[7][8]

The overall purification workflow is visualized below.

Purification_Workflow crude Crude Synthetic Product flash_chrom Stage 1: Flash Chromatography (Silica Gel) crude->flash_chrom Remove chemical impurities racemic Chemically Pure Racemic (±)-Mixture flash_chrom->racemic Isolate target compound chiral_hplc Stage 2: Chiral HPLC (Chiral Stationary Phase) racemic->chiral_hplc Resolve enantiomers enantiomers Separated Enantiomers (R and S forms) chiral_hplc->enantiomers Collect fractions

Caption: Overall workflow for the two-stage purification of this compound.

Protocol Part I: Achiral Purification by Flash Column Chromatography

This protocol is designed to remove synthetic by-products and unreacted starting materials to yield chemically pure, racemic this compound.

3.1. Rationale for Method Selection

Flash column chromatography using silica gel is a standard, cost-effective, and scalable method for purifying moderately polar organic compounds. The key challenge with basic amines like piperazines is their interaction with acidic silanol groups on the silica surface, which causes peak tailing and poor separation. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase. The TEA competes for the acidic sites on the silica and ensures the analyte remains in its neutral, less-polar free-base form, resulting in improved peak shape and resolution.

3.2. Experimental Protocol

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 40-63 µm particle size)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - HPLC grade

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware, flash chromatography system (manual or automated)

Procedure:

  • TLC Method Development:

    • Develop a TLC system to effectively separate the target compound from impurities.

    • Spot the crude mixture on a TLC plate.

    • Elute with a starting solvent system of 98:2 DCM/MeOH. Adjust the polarity by increasing the percentage of MeOH as needed.

    • Add 0.5% TEA to the mobile phase to improve spot shape. A good target Rf (retardation factor) for the product is ~0.3.

    • Visualize the plate under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM + 0.5% TEA).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Equilibrate the packed column with 2-3 column volumes of the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Alternatively (for dry loading): Adsorb the crude product (dissolved in a volatile solvent like DCM) onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase (e.g., 99.5:0.5 DCM/TEA).

    • Gradually increase the polarity by increasing the percentage of methanol (e.g., from 0% to 5% MeOH in DCM, with 0.5% TEA maintained throughout).

    • Collect fractions of appropriate volume based on the column size and flow rate.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC using the system developed in step 1.

    • Combine the fractions containing the pure product.

    • Concentrate the combined pure fractions under reduced pressure to yield purified, racemic this compound as an oil or solid. Confirm identity and purity using analytical techniques such as NMR and LC-MS.

Protocol Part II: Enantioselective Separation by Chiral HPLC

This protocol provides a starting point for the separation of the R- and S-enantiomers of this compound using HPLC with a chiral stationary phase.

4.1. Rationale for Method Selection

High-performance liquid chromatography is the gold standard for analytical and preparative chiral separations.[5] The success of the separation is critically dependent on the choice of the Chiral Stationary Phase (CSP).[7] Immobilized polysaccharide-based CSPs, such as cellulose tris(3,5-dichlorophenylcarbamate), are highly effective for separating a wide variety of chiral compounds, including piperazine derivatives.[7] The proposed method uses a mobile phase containing an amine modifier (diethylamine, DEA) to ensure sharp, symmetrical peaks by minimizing undesirable ionic interactions with the stationary phase.[8]

4.2. Recommended Chiral HPLC Conditions

The following conditions, based on established methods for structurally related piperazines, serve as a robust starting point for method development.[7][8]

ParameterRecommended ConditionRationale
Column Chiralpak® IC (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) CSP)Proven efficacy for chiral separation of piperazine derivatives.[7][8]
250 x 4.6 mm, 5 µmStandard dimensions for analytical HPLC, providing good efficiency.
Mobile Phase Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)Provides good solubility and selectivity. DEA is crucial for sharp peak shape.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[7][8]
Column Temp. 35 °CElevated temperature can improve peak efficiency and may alter selectivity.[7][8]
Detection UV, 205 nmMaximizes signal as the compound lacks a strong chromophore at higher wavelengths.[7][8]
Injection Vol. 10 µLA typical volume for analytical injections.[7][8]

4.3. Experimental Protocol

  • System Preparation:

    • Thoroughly purge the HPLC system with the mobile phase.

    • Install the chiral column and equilibrate with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable, noise-free baseline is achieved.[7]

  • Sample Preparation:

    • Prepare a stock solution of the purified racemic this compound from Part I in the mobile phase at a concentration of approximately 1 mg/mL.

    • Create a working standard by diluting the stock solution to ~0.1 mg/mL using the mobile phase.

    • Filter the working standard solution through a 0.45 µm syringe filter prior to injection to remove any particulates.

  • Chromatographic Analysis:

    • Inject 10 µL of the filtered working standard onto the equilibrated system.

    • Run the analysis and record the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers.

    • Assess the quality of the separation by calculating the resolution (Rs) between the two peaks. A resolution of Rs > 1.5 is considered baseline separation and is ideal for accurate quantification.[7]

    • For non-racemic samples, the enantiomeric excess (% ee) can be calculated using the peak areas: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.[7]

4.4. Method Optimization

If the initial conditions do not provide adequate separation (Rs < 1.5), consider systematically adjusting the mobile phase composition (e.g., ratio of acetonitrile to methanol), the column temperature, or the flow rate to optimize the resolution.

Conclusion

The protocols detailed in this application note provide a comprehensive and scientifically grounded approach to the purification of this compound. By first removing chemical impurities via flash chromatography with a base-modified mobile phase, a chemically pure racemate is obtained. Subsequent enantioselective separation using chiral HPLC with a polysaccharide-based stationary phase allows for the isolation and quantification of the individual enantiomers. This two-stage strategy is essential for researchers in drug discovery and development who require both chemically and stereochemically pure material for further investigation.

References

  • Rao, G. S. (1977). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Separation Science, 12(5), 569-577. [Link]

  • Taylor & Francis Online. (n.d.). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2015). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research, 32(1), 133-140. [Link]

  • Abdel-Magied, A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(21), 6439. [Link]

  • Bond, G. R. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.
  • ChemRxiv. (2022). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. [Link]

  • McKay, D. B., et al. (2020). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 11(15), 2335-2346. [Link]

  • Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. [Link]

  • ResearchGate. (n.d.). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[1][9]benzoquinone hydrochloride. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

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The Versatile Scaffold: Application of (4-Benzylpiperazin-2-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperazine Moiety

In the landscape of contemporary medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] This six-membered heterocycle, with its two nitrogen atoms at positions 1 and 4, is a recurring structural motif in a vast array of FDA-approved drugs.[2] Its prevalence is not coincidental but rather a testament to its remarkable synthetic versatility and its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[3] The piperazine moiety can influence a molecule's basicity, polarity, and hydrogen bonding capacity, all of which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[4] Among the myriad of piperazine-based building blocks, (4-Benzylpiperazin-2-yl)methanol has emerged as a particularly valuable synthon for the development of novel therapeutics, especially those targeting the central nervous system (CNS).[5] This application note will provide an in-depth exploration of the utility of this compound in drug discovery, complete with detailed protocols and an analysis of the structure-activity relationships of its derivatives.

Core Application: A Gateway to Potent and Selective Sigma-1 Receptor Ligands

A significant body of research has highlighted the potential of this compound derivatives as potent and selective ligands for the sigma-1 (σ1) receptor.[6][7] The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[8] Consequently, the development of selective σ1 receptor modulators is an area of intense therapeutic interest.

The chiral nature of this compound is a key feature that allows for stereospecific interactions with the σ1 receptor binding site.[7] The benzyl group at the N-4 position has been shown to be a crucial determinant of high-affinity binding, likely engaging in favorable hydrophobic and aromatic interactions within the receptor pocket.[6] The hydroxyl group at the C-2 position provides a valuable handle for further chemical modification, allowing for the exploration of additional binding interactions and the fine-tuning of pharmacological properties.

Structure-Activity Relationship (SAR) of this compound Derivatives at the Sigma-1 Receptor

A systematic investigation into the SAR of chiral, nonracemic (S)-(piperazin-2-yl)methanol derivatives has provided invaluable insights for the rational design of selective σ1 receptor ligands.[6][7] The following key trends have been established:

  • The Benzyl Moiety is Key: The presence of a benzyl group at the N-4 position is fundamental for high-affinity σ1 receptor binding.[6]

  • Para-Substitution on the Benzyl Ring: The introduction of substituents at the para-position of the benzyl ring significantly influences binding affinity. Electron-donating groups, such as a methoxy group, have been shown to enhance affinity, with the p-methoxybenzyl derivative exhibiting a Ki of 12.4 nM.[6][7]

  • Impact of Chain Length: Increasing the distance between the piperazine nitrogen and the aromatic ring, for instance, by using a phenethyl substituent instead of a benzyl group, is detrimental to σ1 receptor affinity.[7]

  • High Selectivity: A noteworthy characteristic of these derivatives is their high selectivity for the σ1 receptor over the σ2 receptor subtype.[6][7]

Quantitative Data Summary: Sigma-1 Receptor Binding Affinities

The following table summarizes the binding affinities of a series of N-4 substituted (S)-(piperazin-2-yl)methanol derivatives for the σ1 and σ2 receptors, underscoring the structure-activity relationships discussed above.

Compound IDN-4 Substituentσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Reference
3a Benzyl158 ± 21> 10,000[6][7]
3b 4-Fluorobenzyl89 ± 12> 10,000[6][7]
3c 4-Chlorobenzyl65 ± 8> 10,000[6][7]
3d 4-Methoxybenzyl12.4 ± 1.51,800 ± 250[6][7]
3e 3,4-Dimethoxybenzyl25 ± 32,500 ± 300[6][7]
3f Phenethyl210 ± 30> 10,000[6][7]

Experimental Protocols

Protocol 1: Synthesis of Chiral (S)-(4-Benzylpiperazin-2-yl)methanol from (S)-Serine

This protocol outlines a representative synthetic route for the preparation of chiral (S)-(4-Benzylpiperazin-2-yl)methanol, adapted from established methodologies for its derivatives.[6][9] This multi-step synthesis utilizes a chiral pool approach, starting from the readily available amino acid (S)-serine.

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Protection & Chlorination cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction S_Serine (S)-Serine Chloroacetamide Chloroacetamide Derivative S_Serine->Chloroacetamide Protection & Activation Piperazinedione Diastereomeric Bicyclic Piperazinediones Chloroacetamide->Piperazinedione Primary_Amine Primary Amine (e.g., Benzylamine) Primary_Amine->Piperazinedione Final_Product (S)-(4-Benzylpiperazin-2-yl)methanol Piperazinedione->Final_Product Reduction Binding_Assay_Workflow Membrane_Prep Membrane Preparation (e.g., from guinea pig brain) Incubation Incubation Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Radioligand Radioligand ([3H](+)-pentazocine) Radioligand->Incubation Test_Compound Test Compound (this compound derivative) Test_Compound->Incubation Non_Specific Non-specific Binding Control (e.g., Haloperidol) Non_Specific->Incubation

Sources

Application Note & Protocols: (4-Benzylpiperazin-2-yl)methanol as a Versatile Chemical Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The piperazine scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, psychiatry, and virology.[1][2] Its prevalence is due to its unique physicochemical properties and its synthetic tractability, allowing for the precise installation of pharmacophoric elements at its two nitrogen atoms. This guide focuses on a particularly valuable derivative, (4-Benzylpiperazin-2-yl)methanol , a trifunctional chemical intermediate that offers a strategic entry point into complex molecular architectures.

This molecule incorporates three key structural features:

  • A secondary amine at the N1 position , which is a prime site for nucleophilic reactions.

  • A primary alcohol at the C2 position , providing a handle for oxidation, esterification, or etherification.

  • A benzyl group at the N4 position , which serves as a common and readily removable protecting group, but can also contribute to biological activity through cation-π interactions or by providing steric bulk.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details a robust synthetic route to chiral this compound and provides field-proven protocols for its subsequent elaboration, explaining the chemical logic behind each strategic choice to empower chemists in their synthetic campaigns.

Enantioselective Synthesis of (S)-(4-Benzylpiperazin-2-yl)methanol

The stereochemistry of drug candidates can be critical for efficacy and safety. Therefore, an enantioselective synthesis is often required. A validated approach to chiral (piperazin-2-yl)methanols begins with a readily available chiral building block, the amino acid (S)-serine.[5][6] The key transformation is the cyclization of a chloroacetamide derivative with a primary amine to form a piperazinedione, which is subsequently reduced.[5][6]

Synthetic Workflow Overview

The synthesis proceeds through a multi-step sequence designed to build the piperazine core while retaining the stereochemical integrity of the starting material.

G cluster_synthesis Synthesis of (S)-(4-Benzylpiperazin-2-yl)methanol A 1. (S)-Serine Derivative (N- and O-protected) B 2. Chloroacetylation A->B ClCOCH2Cl C 3. Cyclization with Benzylamine B->C BnNH2, Base D 4. Diastereomeric Piperazinediones (cis- and trans-) C->D Intramolecular Cyclization E 5. Chromatographic Separation D->E Silica Gel F 6. Reduction of Amides (e.g., with LiAlH4) E->F Desired Diastereomer G 7. Final Product (S)-(4-Benzylpiperazin-2-yl)methanol F->G Workup

Caption: Enantioselective synthesis workflow from (S)-serine.

Experimental Protocol: Synthesis via Piperazinedione Intermediate

This protocol is a representative procedure based on established methodologies for synthesizing chiral piperazine derivatives.[5][6] Researchers should optimize conditions for their specific setup.

StepReagents & ConditionsPurpose & Key Insights
1 (S)-Serine methyl ester, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N), Solvent (e.g., DCM) Protection of the amine as a Boc-carbamate is a standard procedure to prevent side reactions in subsequent steps.
2 Chloroacetyl chloride, Base (e.g., Pyridine), Solvent (e.g., DCM), 0 °C to RT Acylation of the serine hydroxyl group with chloroacetyl chloride installs the electrophilic handle required for the subsequent cyclization.
3 Benzylamine (BnNH₂), Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat (e.g., 80-100 °C) This is the key ring-forming step. The primary amine displaces the chloride, and the deprotected serine amine displaces the other chloride in a sequential cyclization to form the piperazinedione.[5]
4 Silica Gel Column Chromatography The cyclization typically produces a mixture of diastereomers (cis and trans). Careful chromatographic separation is required to isolate the desired isomer for the final reduction step.
5 Lithium aluminum hydride (LiAlH₄), Solvent (e.g., THF), 0 °C to Reflux LiAlH₄ is a powerful reducing agent capable of reducing both amide carbonyls of the piperazinedione to the corresponding amines, yielding the final piperazine ring.
6 Aqueous Workup (e.g., Fieser workup) & Purification Careful quenching of excess LiAlH₄ is critical for safety and yield. The crude product is then purified, typically by chromatography, to yield the target (S)-(4-Benzylpiperazin-2-yl)methanol.

Applications in Synthesis: Functionalization Protocols

This compound is a versatile building block because its N1-amine and C2-alcohol can be functionalized selectively or sequentially. The benzyl group at N4 provides steric hindrance that can influence the regioselectivity of reactions at the adjacent N1 position.

G cluster_functionalization Functionalization Pathways cluster_N1 N1-Amine Reactions cluster_C2 C2-Alcohol Reactions Parent This compound N_Alkylation N-Alkylation (R-X, Base) Parent->N_Alkylation Reductive_Amination Reductive Amination (R-CHO, NaBH(OAc)3) Parent->Reductive_Amination Buchwald Buchwald-Hartwig (Ar-X, Pd-cat.) Parent->Buchwald SNAr SNAr (e- deficient Ar-X) Parent->SNAr Oxidation Oxidation (PCC/DMP) Parent->Oxidation Esterification Esterification (RCOCl) Parent->Esterification Etherification Etherification (NaH, R-X) Parent->Etherification

Caption: Key synthetic transformations using the title intermediate.

Protocol Suite: Reactions at the N1-Amine

The secondary amine at the N1 position is a potent nucleophile, making it the primary site for introducing molecular diversity.

This is a fundamental method for forming C-N bonds, suitable for introducing alkyl groups via reaction with alkyl halides.[1][7]

ParameterRecommended ConditionsRationale & Notes
Intermediate This compound (1.0 eq)The starting nucleophile.
Alkylating Agent Alkyl Halide (R-X, e.g., R-Br, R-I) (1.1 - 1.5 eq)Alkyl iodides are most reactive, followed by bromides and chlorides.
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)An inorganic base is used to scavenge the H-X byproduct. Cs₂CO₃ is often more effective but also more expensive.
Solvent Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)Polar aprotic solvents are ideal for Sₙ2 reactions.
Additive Sodium or Potassium Iodide (NaI/KI) (0.1 eq, catalytic)(Optional) Used when the alkylating agent is a chloride to facilitate in-situ halogen exchange (Finkelstein reaction), increasing reactivity.[1]
Temperature RT to 80 °CReaction temperature depends on the reactivity of the alkyl halide. Monitor by TLC or LC-MS.
Workup 1. Filter off inorganic salts. 2. Concentrate filtrate. 3. Aqueous extraction. 4. Purify by column chromatography.Standard procedure to isolate the N-alkylated product.[8]

Reductive amination is an invaluable method for coupling with aldehydes and ketones, offering a milder alternative to direct alkylation and avoiding over-alkylation issues.[9][10]

ParameterRecommended ConditionsRationale & Notes
Intermediate This compound (1.0 eq)The starting amine.
Carbonyl Aldehyde or Ketone (1.0 - 1.2 eq)The electrophilic partner.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)A mild and selective reducing agent that reduces the in-situ formed iminium ion much faster than the starting carbonyl.[1][9]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Non-protic solvents are required. Acetic acid (catalytic) can be added to facilitate iminium ion formation.
Temperature 0 °C to RTReactions are typically run at room temperature and are often complete within a few hours. Monitor by TLC or LC-MS.
Workup 1. Quench with saturated aq. NaHCO₃. 2. Separate layers and extract aqueous phase. 3. Dry combined organics and concentrate. 4. Purify by column chromatography.The basic quench neutralizes the acidic reducing agent and any acid catalyst.

For constructing C(aryl)-N bonds, particularly with electron-rich or sterically hindered aryl halides, the Buchwald-Hartwig cross-coupling is the gold standard.[1]

ParameterRecommended ConditionsRationale & Notes
Intermediate This compound (1.2 eq)A slight excess of the amine is often used.
Aryl Partner Aryl Halide or Triflate (Ar-X) (1.0 eq)Aryl bromides, iodides, and triflates are common substrates.
Catalyst Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)The active catalyst that facilitates the cross-coupling cycle.
Ligand Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)The ligand is critical for stabilizing the Pd center and promoting reductive elimination. Choice is substrate-dependent.
Base NaOtBu, KOtBu, or Cs₂CO₃ (1.5 - 2.0 eq)A strong, non-nucleophilic base is required.
Solvent Toluene or Dioxane (Anhydrous)Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation.
Temperature 80 - 110 °CReactions are run under an inert atmosphere (N₂ or Ar).
Protocol Suite: Reactions at the C2-Hydroxymethyl Group

The primary alcohol offers a secondary site for diversification. These reactions are typically performed after functionalization of the N1-amine, though protection-deprotection strategies can reverse this order.

Accessing the corresponding aldehyde opens pathways to reactions like Wittig olefination or further reductive aminations.

ParameterRecommended ConditionsRationale & Notes
Intermediate N1-Substituted-(4-Benzylpiperazin-2-yl)methanol (1.0 eq)The N1 position should be substituted or protected to avoid side reactions.
Oxidizing Agent Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC) (1.5 eq)These are mild oxidizing agents that reliably stop at the aldehyde stage without over-oxidation to the carboxylic acid.[11]
Solvent Dichloromethane (DCM)A common solvent for these oxidations.
Temperature 0 °C to RTReactions are typically fast. Monitor carefully by TLC to avoid decomposition.

Conclusion

This compound is a high-value intermediate for synthetic and medicinal chemistry. Its trifunctional nature allows for the strategic and diverse elaboration of molecular scaffolds. The protocols outlined in this guide provide a robust framework for both the enantioselective synthesis of the core intermediate and its subsequent application in key bond-forming reactions. By understanding the causality behind the choice of reagents and conditions, researchers can effectively leverage this building block to accelerate the discovery and development of novel chemical entities.

References

  • Galli, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. [Link]

  • Barman, S., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • Capozza, M., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Capozza, M., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ACS Publications. [Link]

  • Christensen, S. B., & Christensen, J. B. (2009). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Pollard, C. B., & MacDowell, L. G. (1955). 1-BENZYLPIPERAZINE. Organic Syntheses. [Link]

Sources

Application Notes and Protocols for the Analysis of Benzylpiperazine (BZP) Compounds by HPLC-MS/MS and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Benzylpiperazine Compounds

Benzylpiperazine (BZP) and its analogues represent a class of new psychoactive substances (NPS) that have emerged as recreational drugs, often marketed as "legal" alternatives to controlled stimulants like ecstasy.[1] Structurally related to piperazine, these compounds act as central nervous system stimulants, primarily affecting dopaminergic and serotoninergic pathways, leading to amphetamine-like effects.[2] The widespread availability and co-ingestion of BZP with other substances, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), to enhance hallucinogenic effects, pose significant public health challenges.[1]

Consequently, robust and reliable analytical methods are crucial for their detection and quantification in various matrices, from seized materials to complex biological samples like blood, urine, and hair. Such methods are indispensable in clinical toxicology for diagnosing intoxications, in forensic science for law enforcement, and in drug development for pharmacokinetic studies.

This document provides detailed application notes and validated protocols for the analysis of BZP using two gold-standard analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Principle and Rationale

HPLC-MS/MS is an exceptionally powerful technique for the analysis of BZP and its metabolites in biological matrices. Benzylpiperazines are hydrophilic and polar analytes, making them ideally suited for reverse-phase liquid chromatography.[3] The primary advantage of this method is its high sensitivity and specificity, which arises from the combination of chromatographic separation (HPLC) and mass analysis (MS/MS). Crucially, for many piperazine compounds, HPLC-MS/MS often circumvents the need for chemical derivatization, a step required for GC-MS, thereby simplifying sample preparation and reducing potential sources of error.[3] The use of tandem mass spectrometry, specifically in Multiple Reaction Monitoring (MRM) mode, allows for the highly selective detection of target analytes even in the presence of complex matrix interferences.

Critical Consideration: Sample Stability

Before analysis, understanding analyte stability is paramount for accurate quantification. Studies have shown that benzylpiperazines (like BZP) are generally more stable in whole blood than phenylpiperazines.[1][4] However, significant degradation can occur, especially at room temperature.[5]

Expert Insight: To ensure data integrity, all biological samples suspected of containing piperazines should be stored frozen (-20°C) or, at a minimum, refrigerated (4°C) immediately after collection.[1] Storing samples at room temperature should be strictly avoided, as analyte loss can be substantial even within a 30-day period.

Experimental Workflow: HPLC-MS/MS Analysis

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (Urine, Plasma, Hair Digest) Spike 2. Spike with Internal Standard (e.g., BZP-d7) Sample->Spike Condition 3. Condition SPE Cartridge (Mixed-Mode Cation Exchange) Load 4. Load Sample Spike->Load Condition->Load Load onto cartridge Wash 5. Wash to Remove Interferences (e.g., Water, Acid, Methanol) Load->Wash Elute 6. Elute Analytes (Ammoniated Organic Solvent) Wash->Elute Evaporate 7. Evaporate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject into HPLC-MS/MS Reconstitute->Inject Separate 10. Chromatographic Separation (C18 Reverse-Phase) Inject->Separate Ionize 11. Electrospray Ionization (ESI+) Separate->Ionize Detect 12. MS/MS Detection (MRM Mode) Ionize->Detect Integrate 13. Integrate Peak Areas Detect->Integrate Quantify 14. Quantify against Calibration Curve Integrate->Quantify Report 15. Report Results Quantify->Report

Caption: HPLC-MS/MS workflow for BZP analysis.
Protocol: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is optimized for extracting BZP from biological fluids like urine or plasma. The use of a mixed-mode cation exchange SPE cartridge is recommended for its superior cleanup by leveraging both hydrophobic and ionic interactions.[4][6]

  • Sample Pre-treatment: To 1 mL of sample (e.g., urine), add 100 µL of an internal standard working solution (e.g., BZP-d7 at 1 µg/mL). Vortex to mix. If analyzing plasma, protein precipitation with a solvent like acetonitrile may be required first.[3] For hair samples, an initial digestion in 1 M NaOH is necessary.[7]

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., UCT Clean Screen® DAU) sequentially with 3 mL of methanol, 3 mL of deionized water, and 1 mL of pH 6 phosphate buffer.[7] Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (1-2 mL/min).

  • Washing: Wash the cartridge sequentially to remove matrix interferences:

    • 3 mL Deionized Water

    • 3 mL 0.1 M Acetic Acid

    • 3 mL Methanol Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.

  • Elution: Elute the target analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 80% Acetonitrile / 20% 0.1% Formic Acid in Water). Vortex and transfer to an autosampler vial.

Protocol: Instrumental Parameters

The following tables outline typical starting parameters for an HPLC-MS/MS system. These should be optimized for the specific instrument in use.

Table 1: HPLC Parameters

Parameter Setting Rationale
Column C18 Reverse-Phase (e.g., Waters Symmetry Shield C18, 100 x 2.1 mm, 3.5 µm)[8] Provides excellent retention and peak shape for polar basic compounds like BZP.
Mobile Phase A 0.1% Formic Acid in DI Water[7] The acidic modifier improves peak shape and promotes ionization in ESI+.
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7] Acetonitrile is a common organic solvent providing good separation efficiency.
Gradient 0-3 min: 20% to 70% B; 3-6 min: Hold at 70% B; 6-10 min: Return to 20% B A gradient is essential to elute BZP with a good peak shape and then wash the column.
Flow Rate 0.4 mL/min[7] A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Injection Volume 1-5 µL[7] Small injection volumes are sufficient due to the high sensitivity of MS/MS.

| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce run times. |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Setting Rationale
Ionization Mode Electrospray Ionization, Positive (ESI+) BZP contains basic nitrogen atoms that are readily protonated to form [M+H]⁺ ions.
Capillary Voltage 3.5 - 4.5 kV Optimized to achieve stable and efficient ion generation.
Source Temp. 120 - 150°C Prevents solvent condensation without causing thermal degradation of the analyte.
Desolvation Temp. 350 - 450°C Facilitates the evaporation of solvent droplets to release gas-phase ions.
Detection Mode Multiple Reaction Monitoring (MRM) Provides maximum sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

| MRM Transitions | BZP: 177.1 > 91.1 (Quantifier), 177.1 > 134.1 (Qualifier)[3][9] BZP-d7 (IS): 184.1 > 98.1 | The transition to m/z 91 represents the stable tropylium ion, a characteristic fragment. Using a qualifier ion confirms identity. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a cornerstone of forensic toxicology, valued for its high chromatographic resolution, robust nature, and the availability of extensive, standardized mass spectral libraries for confident identification.[10] However, piperazine compounds contain polar amine groups that can cause poor peak shape (tailing) and potential adsorption onto active sites within the GC system.[11]

Expert Insight: To overcome these challenges, chemical derivatization is highly recommended.[3][8] Acylation with reagents like heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA) masks the polar N-H groups.[12] This process increases analyte volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved sensitivity.[11] While analysis of underivatized BZP is possible, it often yields poorer chromatography.[13]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (Urine, Plasma) Spike 2. Spike with Internal Standard Sample->Spike AdjustpH 3. Adjust to Alkaline pH (e.g., pH 12 with KOH) Spike->AdjustpH LLE 4. Liquid-Liquid Extraction (e.g., n-Butyl Chloride) AdjustpH->LLE Separate 5. Separate Organic Layer LLE->Separate Evaporate 6. Evaporate to Dryness Separate->Evaporate Derivatize 7. Derivatize with Acylating Agent (e.g., PFPA) Evaporate->Derivatize Inject 8. Inject into GC-MS Derivatize->Inject SeparateGC 9. Chromatographic Separation (HP-5MS Column) Inject->SeparateGC Ionize 10. Electron Ionization (EI, 70eV) SeparateGC->Ionize Detect 11. Mass Analysis (Full Scan or SIM) Ionize->Detect Identify 12. Identify via Retention Time & Spectral Library Match Detect->Identify Quantify 13. Quantify using SIM against Calibrators Identify->Quantify Report 14. Report Results Quantify->Report

Caption: GC-MS workflow for BZP analysis including derivatization.
Protocol: Sample Preparation using Liquid-Liquid Extraction (LLE) & Derivatization

This protocol is adapted for the extraction and derivatization of BZP from urine.[12][14][15]

  • Sample Pre-treatment: To 1 mL of urine in a glass tube, add an appropriate internal standard (e.g., phenylpropanolamine).[12]

  • Alkalinization: Add 4 drops of concentrated potassium hydroxide (KOH) to adjust the sample to a highly alkaline pH (>11).[14] This deprotonates the amine groups on BZP, making it soluble in an organic solvent.

  • Liquid-Liquid Extraction: Add 4 mL of an appropriate organic solvent (e.g., n-butyl chloride or ethyl acetate).[14][15] Cap and mix vigorously (vortex or rocker) for 5-10 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at ~40°C.

  • Derivatization: Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Cap the tube, vortex, and heat at 70°C for 20 minutes.[12][16]

  • Final Step: Cool the sample to room temperature. Evaporate the excess reagent and solvent to dryness. Reconstitute the residue in 50-100 µL of ethyl acetate for injection into the GC-MS.

Protocol: Instrumental Parameters

The following tables outline typical starting parameters for a GC-MS system.

Table 3: Gas Chromatography (GC) Parameters

Parameter Setting Rationale
Column HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film[13] A robust, general-purpose column providing excellent separation for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/min[13] Inert carrier gas standard for GC-MS applications.
Injector Temp. 250°C[13] Ensures rapid and complete vaporization of the derivatized analytes without degradation.
Oven Program Hold at 150°C for 1 min, ramp 10°C/min to 220°C, then ramp 90°C/min to 290°C, hold 2.3 min[13] The temperature program separates analytes based on their boiling points and interaction with the stationary phase.

| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column, increasing sensitivity. |

Table 4: Mass Spectrometry (MS) Parameters

Parameter Setting Rationale
Ionization Mode Electron Ionization (EI) at 70 eV[13] Standard EI energy produces reproducible fragmentation patterns for library matching.
Source Temp. 230°C Maintains a high-vacuum environment and prevents condensation.
Transfer Line Temp. 280°C[13] Prevents condensation of analytes as they travel from the GC column to the MS source.
Scan Mode Screening: Full Scan (m/z 40-550) Quantification: Selected Ion Monitoring (SIM) Full scan is used for initial identification against a spectral library. SIM provides higher sensitivity for quantification by monitoring only characteristic ions.

| Characteristic Ions (Underivatized BZP) | m/z 91 (Base Peak), 134, 176[13][17] | m/z 91: Tropylium ion from cleavage of the benzyl group. m/z 134: Loss of C3H6N from the piperazine ring. m/z 176: Molecular ion [M]⁺. |

Method Validation & Performance

Any analytical method must be validated to ensure its performance is suitable for its intended purpose. The protocols described should be validated by the end-user, assessing parameters according to established guidelines.

Table 5: Typical Method Validation Parameters from Literature

Parameter HPLC-MS/MS GC-MS Reference(s)
Linearity (r²) > 0.99 > 0.99 [6][12]
LOD (Plasma) ~5 ng/mL ~4 µg/L (0.004 µg/mL) [12][18]
LOD (Urine) N/A ~2 µg/L (0.002 µg/mL) [12]
LOQ (Plasma) 5 ng/mL ~16 µg/L (0.016 µg/mL) [12][18]
LOQ (Urine) N/A ~8 µg/L (0.008 µg/mL) [12]
Extraction Efficiency 78 - 91% (Hair) 79 - 108% (Plasma/Urine) [6][12]

| Precision (%CV) | < 10% | < 15% |[6][12] |

Conclusion: Selecting the Appropriate Technique

Both HPLC-MS/MS and GC-MS are powerful, reliable techniques for the analysis of benzylpiperazine compounds. The choice between them often depends on the specific application, available instrumentation, and desired throughput.

  • HPLC-MS/MS is generally preferred for clinical and toxicological screening in biological fluids due to its high sensitivity, simpler sample preparation (no derivatization), and suitability for polar and thermally labile metabolites.

  • GC-MS remains a definitive gold standard in forensic science, offering high-resolution separation and unparalleled confidence in identification through extensive EI spectral libraries. Its requirement for derivatization adds a step to the workflow but results in excellent chromatography.

By implementing the detailed protocols and understanding the scientific rationale presented in this guide, researchers, scientists, and drug development professionals can achieve accurate and defensible results for the analysis of benzylpiperazine compounds.

References

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2017). Journal of Analytical Toxicology. [Link]

  • Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (n.d.). OpenBU. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Chemistry. [Link]

  • Analysis of Benzylpiperazine-like Compounds. (2005). ResearchGate. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). MDPI. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2020). Scholars.Direct. [Link]

  • The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. (2013). PubMed. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society. [Link]

  • Validation of an LC–MS Method for the Detection and Quantification of BZP and TFMPP and their Hydroxylated Metabolites in Human Plasma and its Application to the Pharmacokinetic Study of TFMPP in Humans. (2013). Semantic Scholar. [Link]

  • Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. (2010). Ovid. [Link]

  • 1-Benzylpiperazine. (n.d.). NIST WebBook. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. (2013). ResearchGate. [Link]

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  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2014). Auburn University. [Link]

  • Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. (2004). PubMed. [Link]

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The Versatile Scaffold: (4-Benzylpiperazin-2-yl)methanol as a Cornerstone for Bioactive Molecule Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Structure

In the landscape of medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural framework frequently found in a multitude of clinically successful drugs. Its inherent ability to engage in multiple non-covalent interactions, coupled with its favorable physicochemical properties, makes it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, (4-Benzylpiperazin-2-yl)methanol has emerged as a particularly valuable and versatile building block.

This chiral synthon offers a unique combination of structural features: a secondary amine for nucleophilic attack or hydrogen bonding, a strategically placed benzyl group that can be crucial for receptor affinity, and a primary alcohol that provides a handle for further functionalization.[1][2] This trifecta of reactive sites allows for the creation of diverse molecular architectures, making it an ideal starting point for the synthesis of compounds targeting a wide array of biological targets, from central nervous system (CNS) receptors to microbial enzymes.[3][4]

This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules. We will delve into its synthesis, key derivatization reactions, and its application in the development of sigma (σ) receptor ligands, Gonadotropin-Releasing Hormone (GnRH) receptor antagonists, and novel antibacterial agents. The protocols provided are designed to be a practical resource for researchers in drug discovery and development, offering step-by-step guidance and insights into the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction planning and execution. The table below summarizes the key properties of this compound and its commonly used dihydrochloride salt.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O[5]
Molecular Weight 206.28 g/mol [5]
Appearance Varies; the dihydrochloride salt is typically a solid.[6]
Solubility The dihydrochloride salt is generally soluble in polar solvents like water and alcohols.[6]
Predicted XlogP 0.5[5]
CAS Number 85817-34-1[2]

Synthesis of the Chiral Building Block: (S)-(4-Benzylpiperazin-2-yl)methanol

The stereochemistry of a drug candidate is often critical for its biological activity. Therefore, the synthesis of enantiomerically pure building blocks is of utmost importance. A reliable method for the synthesis of (S)-(4-Benzylpiperazin-2-yl)methanol starts from the readily available and inexpensive chiral precursor, the amino acid (S)-serine.[2][3] This multi-step synthesis involves the formation of a chloroacetamide intermediate, which then undergoes cyclization with a primary amine to form a piperazinedione, followed by reduction.

Experimental Protocol: Synthesis of (S)-(4-Benzylpiperazin-2-yl)methanol from (S)-Serine

This protocol is adapted from the synthetic route described by Bedürftig and Wünsch (2004).[3]

Step 1: Synthesis of the Chloroacetamide Intermediate

  • To a solution of (S)-serine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) at 0 °C to neutralize the salt.

  • Slowly add chloroacetyl chloride to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous work-up to isolate the crude chloroacetamide derivative.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of the Diastereomeric Bicyclic Piperazinediones

  • Dissolve the chloroacetamide intermediate in a suitable solvent (e.g., ethanol).

  • Add an excess of benzylamine to the solution.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting diastereomeric mixture of bicyclic piperazinediones (cis and trans) can be separated by column chromatography.

Step 3: Reduction of the Piperazinedione to (S)-(4-Benzylpiperazin-2-yl)methanol

  • To a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF) at 0 °C, slowly add a solution of the desired piperazinedione isomer.

  • Allow the reaction to stir at room temperature or gentle reflux until the reduction is complete (monitor by TLC).

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-(4-Benzylpiperazin-2-yl)methanol.

  • Purify the final product by column chromatography or distillation under reduced pressure.

Key Derivatization Strategies and Protocols

The true utility of this compound lies in its capacity for diverse functionalization at its secondary amine and primary alcohol moieties. The following sections provide detailed protocols for two key transformations: N-alkylation and O-acylation.

N-Alkylation of the Piperazine Nitrogen

Modification of the N1-position of the piperazine ring is a common strategy to modulate the pharmacological properties of the resulting molecules. This can be achieved through either direct alkylation with an alkyl halide or via reductive amination.

This method involves the direct reaction of the secondary amine with an alkyl halide in the presence of a base.

  • To a stirred solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as acetonitrile or DMF, add a suitable base (e.g., anhydrous potassium carbonate, 2.0-3.0 eq.).

  • Add the desired alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Reductive amination is a milder alternative to direct alkylation and is particularly useful for introducing a wider variety of substituents.

  • Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1-1.5 eq.) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

  • Optionally, add a catalytic amount of acetic acid (0.1 eq.) to facilitate the formation of the iminium ion.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 eq.), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

N_Alkylation_Workflow cluster_direct Direct Alkylation cluster_reductive Reductive Amination start This compound direct_reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., ACN) start->direct_reagents 1. reductive_reagents Aldehyde/Ketone (R'C=O) Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCM) start->reductive_reagents 1. direct_product N-Alkylated Product direct_reagents->direct_product 2. reductive_product N-Alkylated Product reductive_reagents->reductive_product 2.

Figure 1. General workflows for the N-alkylation of this compound.

O-Acylation of the Primary Alcohol

The primary alcohol of this compound provides another site for derivatization, allowing for the introduction of ester functionalities which can act as prodrugs or modulate the pharmacokinetic profile of a molecule. A key challenge in the acylation of amino alcohols is achieving chemoselectivity for the hydroxyl group over the more nucleophilic amine. One effective strategy is to perform the reaction under acidic conditions, which protonates the amine, rendering it non-nucleophilic.[1]

This protocol is based on the principle of amine protonation to achieve selective O-acylation.[1]

  • Dissolve this compound (1.0 eq.) in a suitable acidic solvent that can also act as a catalyst, such as trifluoroacetic acid (TFA) or methanesulfonic acid (MeSO₃H), at 0 °C.

  • Slowly add the desired acylating agent, such as an acyl chloride or anhydride (1.1-1.5 eq.), to the stirred solution, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired O-acylated product.

O_Acylation_Workflow start This compound reagents Acylating Agent (RCOCl or (RCO)₂O) Acidic Solvent (e.g., TFA) start->reagents 1. Add reagents protonation Protonated Amine Intermediate reagents->protonation 2. Selective O-acylation product O-Acylated Product protonation->product 3. Work-up

Figure 2. Workflow for the selective O-acylation of this compound.

Applications in Bioactive Molecule Synthesis

The versatility of this compound as a building block is best illustrated through its application in the synthesis of various classes of bioactive molecules.

Sigma (σ) Receptor Ligands for CNS Disorders

Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of neurological disorders, including schizophrenia, depression, and neurodegenerative diseases.[2] The (piperazin-2-yl)methanol scaffold has been identified as a promising framework for the development of high-affinity sigma receptor ligands.[3]

A notable study by Bedürftig and Wünsch (2004) explored the structure-activity relationships of a series of chiral (S)-(piperazin-2-yl)methanol derivatives with various substituents at the N4-position.[3] Their findings highlight the importance of the benzyl group and its substitution pattern for achieving high affinity for the σ₁ receptor.

Structure-Activity Relationship (SAR) for σ₁ Receptor Affinity

Compound IDN4-Substituentσ₁ Receptor Affinity (Kᵢ, nM)
3a Benzyl158 ± 21
3b 4-Fluorobenzyl89 ± 12
3c 4-Chlorobenzyl65 ± 8
3d 4-Methoxybenzyl12.4 ± 1.5
3e 3,4-Dimethoxybenzyl25 ± 3
3f Phenethyl210 ± 30

Data extracted from Bedürftig, S., & Wünsch, B. (2004).[3]

The data clearly indicates that an additional phenyl-containing substituent at the N4-position is favorable for high σ₁-receptor affinity.[3] Furthermore, electron-donating groups, such as a p-methoxy group on the benzyl ring, significantly enhance the binding affinity, with compound 3d exhibiting a Kᵢ value of 12.4 nM.[3]

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists

GnRH receptor antagonists have shown significant clinical utility in the treatment of hormone-dependent diseases such as endometriosis and prostate cancer.[4][7] The piperazine scaffold is a key feature in several orally active GnRH antagonists.[7][8] this compound can serve as a valuable starting material for the synthesis of novel GnRH antagonists by incorporating it into larger heterocyclic systems.

The general synthetic strategy involves the coupling of the this compound core with a suitable heterocyclic scaffold, often through N-alkylation or amide bond formation. The benzyl group can play a crucial role in occupying a hydrophobic pocket within the GnRH receptor, while the rest of the molecule can be tailored to optimize potency and pharmacokinetic properties.

Novel Antibacterial Agents

The rise of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action. Benzylpiperazine derivatives have been shown to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[9][10][11]

This compound can be used as a starting point for the synthesis of new antibacterial compounds. For instance, it can be incorporated into s-triazine scaffolds, which are known to exhibit a broad spectrum of pharmacological activities.[9][11] The synthesis typically involves a multi-step nucleophilic substitution on a cyanuric chloride core, with the benzylpiperazine moiety being introduced in the final step. The resulting compounds have shown promising minimum inhibitory concentration (MIC) values against various bacterial strains.[9]

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its chiral nature, coupled with the presence of three distinct functional groups, provides a rich platform for the creation of diverse and complex molecular architectures. The detailed protocols and application examples provided in this guide are intended to empower researchers to harness the full potential of this privileged scaffold in their drug discovery and development endeavors. By understanding the fundamental reactivity of this building block and its role in shaping the structure-activity relationships of the final compounds, scientists can accelerate the design and synthesis of the next generation of therapeutics.

References

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Application Note & Protocol: Comprehensive Guidelines for the Handling and Storage of (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

(4-Benzylpiperazin-2-yl)methanol is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure found in numerous pharmacologically active compounds, valued for its ability to impart favorable pharmacokinetic properties.[1][2] As a bifunctional molecule featuring both a secondary/tertiary amine and a primary alcohol, this compound serves as a versatile building block for synthesizing complex molecules and chemical libraries for drug discovery.[3]

The integrity of this reagent is paramount for reproducible experimental outcomes. Furthermore, its chemical nature necessitates specific handling and storage procedures to ensure the safety of laboratory personnel. This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind each recommendation, ensuring both compound stability and user safety.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is the foundation for its proper management in a laboratory setting. The compound is most commonly available as a free base or as a hydrochloride salt, which can affect its physical properties, particularly solubility.

Table 1: Compound Identification

Property Value Source
IUPAC Name This compound PubChem
Synonyms (1-Benzylpiperazin-2-yl)methanol AK Scientific, Inc.[4]
Molecular Formula C₁₂H₁₈N₂O PubChem[5]
Molecular Weight 206.28 g/mol Manchester Organics[6]

| Common CAS Numbers | 85817-34-1 (racemate)[6], 149715-45-7 ((S)-isomer)[7], 2306249-22-7 ((R)-isomer, dihydrochloride salt)[3][8] | Various |

Table 2: Physicochemical Data

Property Value / Description Rationale & Implications
Appearance Typically an off-white to yellow solid. Color variation can indicate purity or minor oxidation.
Solubility The free base is generally soluble in organic solvents like methanol, ethanol, and chloroform.[9] The hydrochloride salt form exhibits higher solubility in polar solvents such as water and alcohols.[3] The choice of solvent for a reaction or analysis depends on the form of the compound being used.

| Reactivity | The piperazine nitrogen atoms are basic and can react with acids. The secondary amine is susceptible to reaction with atmospheric CO₂. The alcohol moiety can be oxidized.[3] | These reactivity profiles dictate the need for inert storage conditions and avoidance of incompatible materials. |

Hazard Identification and Risk Assessment

Based on Safety Data Sheets (SDS) for the hydrochloride salt form, this compound is classified with specific hazards that mandate careful handling.[4]

  • H315: Causes skin irritation. The basic nature of the amine functional groups can disrupt the skin's acid mantle, leading to irritation.

  • H319: Causes serious eye irritation. Direct contact can cause significant damage to sensitive eye tissues.

  • H335: May cause respiratory irritation. Inhalation of the compound as a dust or aerosol can irritate the mucous membranes of the respiratory tract.

Before any procedure, a risk assessment should be performed to establish the necessary safety controls.

RiskAssessmentWorkflow start Start: Procedure Involving This compound assess_qty Assess Quantity and Form (Solid vs. Solution) start->assess_qty small_scale Small Scale (<1g) Solid Dispensing assess_qty->small_scale Low Risk large_scale Large Scale (>1g) or Aerosol-Generating Work assess_qty->large_scale Higher Risk controls Define Controls: - Fume Hood - Full PPE (Goggles, Gloves, Lab Coat) - Spill Kit Ready small_scale->controls large_scale->controls proceed Proceed with Protocol controls->proceed

Caption: Risk assessment workflow prior to handling the compound.

Protocol for Safe Handling

Adherence to a strict handling protocol is essential to mitigate the risks of exposure and prevent contamination of the material.

4.1 Engineering Controls All handling of solid this compound and its concentrated solutions must be conducted within a certified chemical fume hood.[10][11]

  • Causality: A fume hood provides critical protection by containing fine dust particles and vapors, preventing inhalation, which is a primary route of exposure leading to respiratory irritation.[4]

4.2 Personal Protective Equipment (PPE) A standard PPE ensemble is mandatory for all personnel handling this compound.[4]

Table 3: Required Personal Protective Equipment

PPE Item Specification Rationale
Eye Protection ANSI-approved safety goggles or safety glasses with side shields. Protects against accidental splashes and airborne dust, preventing serious eye irritation (H319).[4]
Hand Protection Nitrile gloves (inspect before use). Provides a chemical-resistant barrier to prevent skin contact and irritation (H315).

| Body Protection | A buttoned, full-length laboratory coat. | Protects skin and personal clothing from contamination. |

4.3 Step-by-Step Handling Procedure

  • Preparation: Before opening, allow the container to equilibrate to ambient laboratory temperature for 30-60 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold solid, which could lead to hydrolysis or clumping and affect weighing accuracy.

  • Dispensing in Fume Hood: Place the container on a stable, clean surface inside the fume hood. Open the container carefully.

  • Weighing: Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or appropriate glassware. Perform this action gently to minimize the generation of airborne dust.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly while stirring. This method is preferable to adding the solid to the solvent, as it further minimizes dust.

  • Post-Handling & Cleanup:

    • Securely close the main container, wiping any residual solid from the threads with a dry wipe before sealing. Consider wrapping the cap junction with Parafilm® for enhanced protection against air and moisture ingress.

    • Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

    • Dispose of contaminated gloves and wipes in the designated chemical waste container.[4]

    • Thoroughly wash hands with soap and water after the procedure is complete.[4][10]

Protocol for Optimal Storage

The long-term stability and purity of this compound are directly dependent on the storage conditions. The primary degradation pathways are oxidation and reaction with atmospheric carbon dioxide.

StorageDecisionTree receive Compound Received duration Intended Use Duration? receive->duration short_term Short-Term (< 4 weeks) duration->short_term Short long_term Long-Term (> 4 weeks) duration->long_term Long short_term_cond Store in tightly sealed original container. Cool, dry, dark location. short_term->short_term_cond long_term_cond Backfill container with inert gas (Ar or N₂). Seal tightly (use Parafilm®). Store in a cool, dry, dark place. long_term->long_term_cond

Caption: Decision tree for selecting appropriate storage conditions.

5.1 Recommended Storage Conditions

  • Container: Always store the compound in its original, tightly-closed container.[4][12]

  • Atmosphere: For long-term storage, it is highly recommended to store the compound under an inert atmosphere (e.g., Argon or Nitrogen).[8]

    • Causality: The piperazine moiety contains secondary amine functionality, which readily reacts with carbon dioxide from the air to form inactive carbamate salts.[1] An inert atmosphere displaces CO₂ and oxygen, preventing this degradation pathway and potential oxidation.

  • Temperature: Store in a cool, dry place.[4] Refrigeration (2-8°C) is acceptable, but ensure the container is well-sealed to prevent moisture condensation upon removal.

  • Light: Protect from direct light, as UV radiation can promote degradation of many organic compounds.

5.2 Incompatible Materials To prevent hazardous reactions and maintain compound integrity, store this compound away from the following:

  • Strong Oxidizing Agents: Can lead to uncontrolled oxidation of the alcohol or amine groups.[12]

  • Strong Acids: While the compound forms salts with acids, mixing with strong acids outside of a controlled reaction vessel can be highly exothermic.[12]

  • Sources of Ignition: Although the solid itself may not be highly flammable, it should be kept away from open flames, sparks, and excessive heat.[4][13]

Spill and Waste Management

6.1 Spill Response In the event of a spill, evacuate the immediate area if significant dust is generated. Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[4] Carefully sweep or vacuum the material into a labeled, sealed container for chemical waste. Ventilate the area and wash the spill site thoroughly.

6.2 Waste Disposal Dispose of unused material and contaminated waste in accordance with all applicable local, state, and federal regulations.[4] Do not allow the product to enter drains or waterways.[10]

References

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Application Notes and Protocols: Evaluating the Cellular Activity of (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

(4-Benzylpiperazin-2-yl)methanol is a piperazine derivative, a structural motif frequently found in a wide array of therapeutic agents.[1][2] The piperazine ring is a versatile scaffold that can influence a molecule's physicochemical properties, such as solubility and basicity, which are critical for its pharmacokinetic profile.[2] Derivatives of benzylpiperazine are well-established pharmacophores known to interact with various biological targets, particularly within the central nervous system.[2] Notably, chiral derivatives of (piperazin-2-yl)methanol have been synthesized and evaluated as high-affinity ligands for sigma (σ) receptors, which are implicated in numerous neurological disorders.[2][3]

Given the limited specific research on this compound, a systematic evaluation of its biological activity is warranted. This guide provides a comprehensive suite of cell-based assays to characterize its potential cytotoxic effects and to screen for activity against common drug targets for this chemical class, including G-protein coupled receptors (GPCRs), ion channels, and monoamine transporters. This structured approach enables researchers to build a detailed pharmacological profile of the compound, from its general effects on cell health to its specific molecular interactions.

Part 1: Foundational Assays - Assessing General Cellular Health

Before investigating specific mechanisms of action, it is crucial to determine the compound's impact on cell viability and cytotoxicity. These initial screens establish a therapeutic window and inform the concentration range for all subsequent functional assays, ensuring that observed effects are not artifacts of general toxicity.

Cell Viability Assessment: XTT Assay

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[4][5][6] In metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a water-soluble orange formazan product.[4][5] The intensity of the orange color is directly proportional to the number of viable cells. The XTT assay is an evolution of the MTT assay, offering the significant advantage of producing a water-soluble formazan, thus eliminating the need for a solubilization step and simplifying the workflow.[4][7]

Workflow Diagram:

XTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_detect Detection seed 1. Seed Cells in 96-well Plate (e.g., 10,000 cells/well) incubate1 2. Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat 3. Treat with this compound (serial dilutions) incubate1->treat incubate2 4. Incubate for 24-72h (37°C, 5% CO2) treat->incubate2 add_xtt 5. Add Activated XTT Reagent to each well incubate2->add_xtt incubate3 6. Incubate for 2-4h (37°C, 5% CO2) add_xtt->incubate3 read 7. Read Absorbance (450-500 nm) incubate3->read

Caption: Workflow for the XTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Plate a neuronal or HEK293 cell line in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.[4]

  • Incubation for Color Development: Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, protected from light.[4]

  • Data Acquisition: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader.[4] Use a reference wavelength between 630-690 nm to reduce background noise.

Data Interpretation: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Compound Concentration (µM)Absorbance (450nm)% Viability (Relative to Vehicle)
Vehicle (0.1% DMSO)1.25100%
0.11.2398.4%
11.2096.0%
101.1592.0%
500.8870.4%
1000.6048.0%
Cytotoxicity Assessment: LDH Release Assay

Principle: The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[9][10] The released LDH catalyzes the conversion of lactate to pyruvate, which in a coupled enzymatic reaction, leads to the reduction of a tetrazolium salt into a colored formazan product.[9] The amount of color formed is proportional to the amount of LDH released, and thus to the number of damaged cells.[9]

Workflow Diagram:

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_detect Detection setup 1. Seed and Treat Cells (Same as XTT Assay) controls 2. Prepare Controls: - Spontaneous Release - Maximum Release (Lysis) setup->controls transfer 3. Transfer Supernatant to new 96-well plate controls->transfer add_reagent 4. Add LDH Reaction Mixture transfer->add_reagent incubate 5. Incubate for 30 min (Room Temperature, Dark) add_reagent->incubate stop 6. Add Stop Solution incubate->stop read 7. Read Absorbance (490 nm) stop->read GPCR_cAMP_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_s Gαs-Coupled GPCR AC Adenylyl Cyclase GPCR_s->AC Activates GPCR_i Gαi-Coupled GPCR GPCR_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates Ligand_s Agonist Ligand_s->GPCR_s + Ligand_i Agonist Ligand_i->GPCR_i +

Caption: Gαs/Gαi signaling pathways modulating cAMP levels.

Detailed Protocol (Agonist Mode for Gαs):

  • Cell Culture: Use a cell line endogenously expressing or overexpressing a Gαs-coupled receptor (e.g., HEK293 expressing the β2-adrenergic receptor). Seed 5,000 cells/well in a 384-well plate.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 30 minutes at room temperature. Include a known agonist as a positive control.

  • Cell Lysis: Add cAMP-Glo™ Lysis Buffer to release intracellular cAMP.

  • cAMP Detection: Add the cAMP Detection Solution containing PKA. The amount of cAMP will determine the PKA activity.

  • ATP Detection: Add Kinase-Glo® Reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase reaction. [11]6. Data Acquisition: Read luminescence on a plate reader. The signal is inversely proportional to the cAMP concentration.

Data Interpretation: Convert luminescence values to cAMP concentrations using a standard curve. Plot cAMP concentration against the log of the compound concentration to determine the EC₅₀ for agonist activity. For Gαi-coupled receptors, cells are first stimulated with forskolin to elevate cAMP levels, and the ability of the compound to inhibit this rise is measured. [12]

Principle: Gαq-coupled receptors, upon activation, stimulate phospholipase C, leading to the production of inositol trisphosphate (IP₃). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. Calcium flux assays use a calcium-sensitive fluorescent dye that is loaded into the cells. [13]An increase in intracellular Ca²⁺ enhances the fluorescence of the dye, which can be measured in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader). [13][14] Detailed Protocol:

  • Cell Culture: Plate cells expressing a Gαq-coupled GPCR (e.g., CHO cells with the M1 muscarinic receptor) in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Wash cells with assay buffer and then load them with a calcium-sensitive dye (e.g., Fluo-8) for 1 hour at 37°C. [15]3. Compound Addition and Measurement: Place the plate into a FLIPR or similar fluorescent plate reader. The instrument will add the compound dilutions to the wells while simultaneously measuring the fluorescent signal in real-time.

  • Data Acquisition: Record fluorescence intensity over a period of 1-3 minutes to capture the transient calcium peak.

Data Interpretation: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot this response against the log of the compound concentration to determine the EC₅₀ for Gαq activation.

Ion Channel Activity: Membrane Potential Assay

Principle: Ion channels control the flow of ions across the cell membrane, thereby regulating the cell's membrane potential. [16]Membrane potential assays use voltage-sensitive fluorescent dyes to report changes in membrane potential. [17][18]In a depolarized state (less negative inside), a dye can enter the cell and bind to intracellular components, leading to an increase in fluorescence. [17]This assay serves as an excellent primary screen for identifying compounds that modulate any type of ion channel (e.g., sodium, potassium, calcium). [19][20] Detailed Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., CHO or HEK293 cells stably expressing a specific ion channel like hERG) in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load cells with a membrane potential-sensitive dye according to the manufacturer's protocol. This often involves a simple addition and incubation step.

  • Compound Incubation: Add serial dilutions of this compound and incubate for a short period (e.g., 15-30 minutes).

  • Stimulation & Reading: Add a stimulating agent (e.g., a high concentration of potassium chloride to depolarize the cells and open voltage-gated channels) and immediately read the fluorescence on a plate reader. The reader can be configured to add the stimulus and read kinetically.

Data Interpretation: A compound that blocks a depolarizing channel (like a sodium channel) will reduce the fluorescence signal upon stimulation. Conversely, a compound that opens a hyperpolarizing channel (like a potassium channel) will decrease the baseline fluorescence or inhibit a depolarizing stimulus. Calculate the percent inhibition or activation relative to controls and plot against concentration to determine IC₅₀ or EC₅₀ values.

Monoamine Transporter Uptake Assay

Principle: Monoamine transporters (MATs) are responsible for the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine from the synaptic cleft. [21][22]Inhibition of these transporters is a key mechanism for many antidepressant and stimulant drugs. This assay typically uses cells engineered to express a specific transporter (e.g., HEK293-DAT for the dopamine transporter). A fluorescent substrate that mimics the natural neurotransmitter is used. [22]If the test compound inhibits the transporter, the uptake of the fluorescent substrate is reduced, resulting in a lower intracellular fluorescence signal. Alternatively, traditional radiolabeled neurotransmitter uptake assays can be performed. [21][23] Detailed Protocol (Fluorescent Substrate-based):

  • Cell Culture: Plate HEK293 cells stably expressing the monoamine transporter of interest (e.g., DAT, SERT, or NET) in a 96-well plate.

  • Compound Incubation: Wash the cells with buffer and then incubate them with various concentrations of this compound or a known inhibitor (e.g., cocaine for DAT) for 5-10 minutes. [24]3. Substrate Addition: Add a fluorescent monoamine substrate to the wells.

  • Incubation: Incubate for a defined period (e.g., 10-20 minutes) to allow for substrate uptake.

  • Signal Termination: Wash the cells with ice-cold buffer to remove extracellular substrate and stop the uptake process.

  • Data Acquisition: Lyse the cells and measure the intracellular fluorescence using a fluorescent plate reader.

Data Interpretation: Calculate the percentage of uptake inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value for transporter inhibition.

Conclusion

This structured, multi-tiered approach provides a robust framework for characterizing the cellular activity of this compound. By first establishing its cytotoxicity profile and then proceeding with a panel of rationally selected mechanistic assays, researchers can efficiently identify and validate its biological targets. The protocols outlined herein are designed to be self-validating through the use of appropriate controls and can be adapted for high-throughput screening, ultimately accelerating the drug discovery process for this and other novel chemical entities.

References

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  • Hauser, A. S., & Gloriam, D. E. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Retrieved from [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]

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  • Hauser, A. S., & Gloriam, D. E. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Retrieved from [Link]

  • An, L., & Toll, L. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPR35 CHO-K1 GPCR Assay. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Robu, S., & et al. (2013). Cell-based potassium ion channel screening using the FluxOR assay. Journal of Biomolecular Screening, 18(2), 159-169. Retrieved from [Link]

  • Weyermann, J., & et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). Retrieved from [Link]

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  • Mayer, F. P., & et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 694. Retrieved from [Link]

  • Dunlop, J., & et al. (2008). Advances in functional assays for high-throughput screening of ion channels targets. Combinatorial Chemistry & High Throughput Screening, 11(5), 344-353. Retrieved from [Link]

  • Loza-Huerta, A. D., & et al. (2023). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers in Pharmacology, 14, 1204635. Retrieved from [Link]

  • PubChem. (n.d.). (4-Benzyl-1,2-dimethylpiperazin-2-yl)methanol. Retrieved from [Link]

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Sources

Synthesis of (4-Benzylpiperazin-2-yl)methanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of (4-Benzylpiperazin-2-yl)methanol, a valuable piperazine derivative in medicinal chemistry and drug development. The synthetic strategy commences with the commercially available starting material, piperazine-2-carboxylic acid, and employs an orthogonal protection strategy to achieve selective functionalization, culminating in the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both the theoretical basis and practical steps for successful synthesis.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, prized for their ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1] The synthesis of unsymmetrically substituted piperazines, such as this compound, presents a unique synthetic challenge due to the presence of two reactive secondary amine functionalities.[2] To overcome this, a robust synthetic plan employing orthogonal protecting groups is essential for achieving high selectivity and yield. This application note details a reliable two-step synthetic sequence involving selective N-benzylation followed by the reduction of the carboxylic acid moiety.

Synthetic Strategy and Rationale

The synthesis of this compound from piperazine-2-carboxylic acid is most effectively achieved through a two-stage process. The core of this strategy lies in the strategic protection of one nitrogen atom to allow for the selective benzylation of the other, followed by the reduction of the carboxylic acid.

Stage 1: Selective N-Benzylation via Orthogonal Protection. To achieve selective benzylation at the N4 position, an orthogonal protection strategy is employed. The more sterically hindered and less nucleophilic N1 amine, adjacent to the carboxylic acid, is first protected with a tert-butyloxycarbonyl (Boc) group. This allows for the subsequent selective benzylation of the N4 amine. The Boc group is ideal for this purpose as it is stable under the basic conditions required for benzylation and can be removed under acidic conditions if necessary, orthogonal to the hydrogenolysis conditions used for benzyl group removal.[3]

Stage 2: Reduction of the Carboxylic Acid. With the piperazine ring appropriately functionalized, the carboxylic acid at the C2 position is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary for the reduction of a carboxylate.[4] Unlike milder reducing agents such as sodium borohydride, LiAlH₄ can efficiently reduce carboxylic acids to their corresponding alcohols.[5]

Experimental Protocols

Stage 1: Synthesis of 4-Benzyl-1-Boc-piperazine-2-carboxylic acid

This stage involves the protection of one of the piperazine nitrogens with a Boc group, followed by the selective benzylation of the other nitrogen.

Materials:

  • Piperazine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Benzyl bromide (BnBr)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Boc Protection:

    • Dissolve piperazine-2-carboxylic acid in a 1:1 mixture of water and dioxane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate in dioxane.

    • Add a solution of sodium hydroxide to maintain a basic pH.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine-2-carboxylic acid.

  • N-Benzylation:

    • Dissolve the 1-Boc-piperazine-2-carboxylic acid in methanol.

    • Add triethylamine to the solution.

    • Slowly add benzyl bromide to the reaction mixture at room temperature.

    • Stir the reaction for 8-12 hours.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude 4-Benzyl-1-Boc-piperazine-2-carboxylic acid, which can be purified by column chromatography.

Stage 2: Synthesis of this compound

This final stage involves the reduction of the carboxylic acid to the primary alcohol.

Materials:

  • 4-Benzyl-1-Boc-piperazine-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a similar quenching agent

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Reduction:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-Benzyl-1-Boc-piperazine-2-carboxylic acid in anhydrous THF to the LiAlH₄ suspension.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

    • Stir the resulting mixture until a white precipitate forms.

    • Filter the solid aluminum salts through a pad of Celite® and wash the filter cake with THF.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by column chromatography on silica gel.

Data Summary

CompoundStarting MaterialReagentsTypical YieldPurity
4-Benzyl-1-Boc-piperazine-2-carboxylic acidPiperazine-2-carboxylic acid(Boc)₂O, NaOH, BnBr, TEA60-70%>95%
This compound4-Benzyl-1-Boc-piperazine-2-carboxylic acidLiAlH₄75-85%>98%

Visualizations

Synthetic Workflow

Synthesis_Workflow A Piperazine-2-carboxylic acid B 1-Boc-piperazine-2-carboxylic acid A->B (Boc)₂O, NaOH C 4-Benzyl-1-Boc-piperazine-2-carboxylic acid B->C BnBr, TEA D This compound C->D LiAlH₄, THF Reduction_Mechanism cluster_0 Step 1: Deprotonation and Coordination cluster_1 Step 2: Hydride Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Second Hydride Attack cluster_4 Step 5: Protonation R-COOH R-COOH R-COOLi R-COO⁻Li⁺ + H₂ + AlH₃ R-COOH->R-COOLi Acid-Base Reaction LiAlH4 LiAlH₄ R-COOLi_2 R-COO⁻Li⁺ R-COOLi->R-COOLi_2 Intermediate_1 [R-CH(OAlH₂)O]⁻Li⁺ R-COOLi_2->Intermediate_1 Hydride Transfer AlH3 AlH₃ Intermediate_1_2 [R-CH(OAlH₂)O]⁻Li⁺ Intermediate_1->Intermediate_1_2 Aldehyde R-CHO + [H₂AlO]⁻Li⁺ Intermediate_1_2->Aldehyde Elimination Aldehyde_2 R-CHO Aldehyde->Aldehyde_2 Alkoxide R-CH₂O⁻Li⁺ Aldehyde_2->Alkoxide Hydride Transfer LiAlH4_2 LiAlH₄ Alkoxide_2 R-CH₂O⁻Li⁺ Alkoxide->Alkoxide_2 Alcohol R-CH₂OH Alkoxide_2->Alcohol Aqueous Workup H2O H₂O

Sources

Application Notes & Protocols: Characterizing (4-Benzylpiperazin-2-yl)methanol Derivatives Using Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Profile of (4-Benzylpiperazin-2-yl)methanol Derivatives

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1] Its derivatives are known to interact with a wide array of biological targets, particularly G protein-coupled receptors (GPCRs) and other central nervous system (CNS) proteins.[1][2] The this compound moiety represents a class of chiral compounds with significant therapeutic potential. Specifically, derivatives of (piperazin-2-yl)methanol have demonstrated notable affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.[1][3]

A critical step in the preclinical development of these compounds is the precise characterization of their binding affinity and selectivity for their intended molecular targets. Receptor binding assays are the gold standard for this purpose, providing quantitative data on the interaction between a ligand (the drug candidate) and a receptor.[4][5] These assays are indispensable for establishing structure-activity relationships (SAR), optimizing lead compounds, and identifying potential off-target interactions that could lead to adverse effects.

This comprehensive guide provides detailed protocols and expert insights for conducting receptor binding assays tailored to the this compound class of molecules. We will focus on methodologies for assessing affinity at sigma receptors, a likely primary target, and extend the principles to other relevant CNS receptors such as dopamine and serotonin receptors.[1][3] Both traditional radioligand and modern non-radioactive techniques will be discussed, equipping researchers with the foundational knowledge and practical steps to robustly evaluate their compounds.

Pillar 1: The Scientific Foundation of Receptor-Ligand Interactions

At its core, a receptor binding assay quantifies the equilibrium binding of a ligand to a receptor, a process governed by the Law of Mass Action.[6] The key parameters derived from these assays are the equilibrium dissociation constant (Kd) and the inhibition constant (Ki).

  • Kd (Equilibrium Dissociation Constant): This intrinsic property reflects the affinity of a ligand for a receptor. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[5] Kd is typically determined through saturation binding assays, where increasing concentrations of a labeled ligand are incubated with a fixed amount of receptor preparation.[7][8]

  • Ki (Inhibition Constant): This value represents the affinity of an unlabeled test compound (e.g., a this compound derivative) for the receptor. It is determined indirectly through competitive binding assays, where the test compound competes with a labeled ligand of known affinity for binding to the receptor.[7] The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand) is experimentally determined and then converted to a Ki value using the Cheng-Prusoff equation.[9]

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) Where:

  • [L] is the concentration of the labeled ligand.

  • Kd is the dissociation constant of the labeled ligand.

This equation corrects the IC50 for the concentration and affinity of the competing labeled ligand, providing a true measure of the test compound's affinity.[9]

G cluster_0 Conceptual Workflow of a Competitive Binding Assay Receptor Receptor Preparation (e.g., Membrane Homogenate) Incubation Incubation to Reach Equilibrium Receptor->Incubation Radioligand Labeled Ligand (Fixed Concentration) Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) This compound derivative TestCompound->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Labeled Ligand Separation->Quantification Analysis Data Analysis: IC50 → Ki Calculation Quantification->Analysis

Figure 1: Conceptual workflow of a competitive receptor binding assay.

Pillar 2: Experimental Protocols for Ligand Characterization

The choice of assay format depends on several factors, including the availability of labeled ligands, the nature of the receptor preparation, and throughput requirements.[10] Radioligand binding assays remain a highly sensitive and robust method.[7]

Protocol 1: Radioligand Competition Assay for Sigma-1 (σ₁) Receptors

This protocol is designed to determine the Ki of this compound derivatives for the σ₁ receptor, a likely target for this chemical class.[1][3]

Materials:

  • Receptor Source: Guinea pig brain membrane homogenates (a rich source of σ₁ receptors).[6] Alternatively, membranes from cells recombinantly expressing the human σ₁ receptor can be used.

  • Radioligand: -pentazocine, a selective σ₁ receptor ligand.[11]

  • Test Compounds: this compound derivatives dissolved in an appropriate solvent (e.g., DMSO), then serially diluted.

  • Non-specific Binding (NSB) Determinator: Haloperidol (10 µM final concentration), a high-affinity ligand used to saturate all specific binding sites.[12]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[13]

  • Scintillation Cocktail and a Microplate Scintillation Counter .

Step-by-Step Methodology:

  • Receptor Preparation: On the day of the assay, thaw the frozen membrane preparation and dilute it in ice-cold Assay Buffer to a final protein concentration that yields robust specific binding (typically 100-300 µg protein per well, to be optimized).[6] Keep on ice.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding (TB): 50 µL Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol solution.

    • Test Compound Wells: 50 µL of each serial dilution of the this compound derivative.

  • Add Radioligand: Add 50 µL of -pentazocine solution (prepared in Assay Buffer at a concentration near its Kd, typically 5 nM) to all wells.[6]

  • Initiate Reaction: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation to allow the binding to reach equilibrium.[14]

  • Termination and Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Immediately wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Drying and Counting: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity trapped on the filters using a microplate scintillation counter.

Protocol 2: Fluorescence Polarization (FP) Competition Assay - A Non-Radioactive Alternative

Fluorescence Polarization (FP) is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger receptor molecule.[12][15] This method avoids the need for radioactive materials and separation steps.

Principle of FP: A small fluorescent ligand (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When bound to a large receptor protein, its tumbling slows significantly, resulting in a higher degree of polarization in the emitted light. An unlabeled test compound will compete with the tracer for binding, causing a decrease in polarization.[15]

G cluster_0 Principle of Fluorescence Polarization (FP) Assay FreeTracer Free Fluorescent Tracer (Rapid Tumbling) DepolarizedLight Depolarized Emitted Light (Low FP Signal) FreeTracer->DepolarizedLight Emission BoundComplex Receptor-Tracer Complex (Slow Tumbling) FreeTracer->BoundComplex PolarizedLight Polarized Excitation Light PolarizedLight->FreeTracer Excitation PolarizedLight->BoundComplex Excitation Receptor Receptor Receptor->BoundComplex PolarizedEmittedLight Polarized Emitted Light (High FP Signal) BoundComplex->PolarizedEmittedLight Emission

Figure 2: The principle of Fluorescence Polarization (FP) for measuring receptor-ligand binding.

Conceptual FP Protocol:

  • Reagent Preparation:

    • Receptor: Purified, soluble receptor protein.

    • Tracer: A fluorescently labeled ligand with known affinity for the target receptor.

    • Test Compound: this compound derivatives.

    • Assay Buffer: Optimized for protein stability and minimal background fluorescence.

  • Assay Setup: In a black, low-binding microplate, add the test compound, the fluorescent tracer (at a fixed concentration, typically below its Kd), and the receptor protein.[16]

  • Incubation: Incubate at room temperature for a predetermined time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: The decrease in polarization signal with increasing concentrations of the test compound is used to determine the IC50.

Pillar 3: Data Analysis, Validation, and Trustworthiness

Rigorous data analysis and assay validation are paramount to ensure the trustworthiness of the results.

Data Analysis Workflow
  • Raw Data Processing: Raw counts (from radioligand assays) or mP values (from FP assays) are averaged for each replicate.

  • Calculate Specific Binding: For radioligand assays, specific binding is calculated by subtracting the average non-specific binding (NSB) from the average total binding (TB) and from each test compound data point.

    • Specific Binding = Total Counts - NSB Counts

  • Normalization: Data is often normalized, with 100% specific binding represented by the control wells (no test compound) and 0% binding represented by the NSB wells.

  • Non-linear Regression: The normalized data is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted using non-linear regression to determine the IC50 value.

  • Ki Calculation: The experimentally determined IC50 is converted to the Ki using the Cheng-Prusoff equation.[9]

G cluster_0 Data Analysis Workflow RawData Raw Data (e.g., CPM from Scintillation Counter) CalcSpecific Calculate % Specific Binding (Total - Non-specific) RawData->CalcSpecific PlotData Plot % Specific Binding vs. log[Test Compound] CalcSpecific->PlotData CurveFit Non-linear Regression (Sigmoidal Dose-Response) PlotData->CurveFit DetermineIC50 Determine IC50 Value CurveFit->DetermineIC50 ChengPrusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) DetermineIC50->ChengPrusoff FinalKi Final Ki Value (Affinity of Test Compound) ChengPrusoff->FinalKi

Figure 3: Workflow for analyzing competitive binding assay data.

Data Presentation: A Comparative Profile

Summarizing binding data in a tabular format allows for easy comparison of affinities and selectivities across a series of compounds and receptor targets.

Compound IDσ₁ Ki (nM)σ₂ Ki (nM)Dopamine D₂ Ki (nM)Serotonin 5-HT₂ₐ Ki (nM)σ₁/D₂ Selectivity
BZPM-00112.4450>10,0001,200>800
BZPM-00225.66008,500950332
BZPM-003150.21,100>10,0002,500>66
BZPM-0048.93205,600800629

Table 1: Hypothetical binding data for a series of this compound (BZPM) derivatives. Data illustrates how affinity (Ki) and selectivity can be compared to guide lead optimization.

Assay Validation and Troubleshooting

A self-validating protocol is essential for generating trustworthy data. Key validation parameters include:

  • Specificity: Ensure the radioligand binds specifically to the target of interest. This is confirmed by displacement with known selective ligands.

  • Saturability: Specific binding should reach a maximum (Bmax) at high radioligand concentrations.

  • Reproducibility: The assay should yield consistent results across different experiments and operators.

Problem Potential Cause(s) Troubleshooting Steps
High Non-Specific Binding (NSB) Radioligand is too hydrophobic; Too much membrane protein; Insufficient washing; Filter binding.Reduce radioligand concentration; Titrate protein amount downwards; Increase wash steps/volume; Pre-soak filters with PEI or BSA.
Low Signal / Small Assay Window Insufficient receptor number in preparation; Inactive receptor; Low affinity radioligand.Use a richer source of receptor or a higher protein concentration; Check integrity of membrane prep; Use a higher affinity radioligand.
Poor Reproducibility Inconsistent pipetting; Temperature fluctuations; Incomplete mixing; Issues with filtration/washing.Calibrate pipettes; Ensure consistent incubation temperatures; Vortex all solutions before use; Ensure uniform and rapid filtration and washing.
IC₅₀ Varies Between Runs Degradation of test compound or radioligand; Inconsistent assay conditions (pH, ionic strength).Prepare fresh stock solutions; Verify buffer composition and pH; Standardize all assay parameters.

Table 2: Common issues in receptor binding assays and their solutions.

Conclusion

Receptor binding assays are a powerful and indispensable tool in the pharmacological evaluation of this compound derivatives. By applying the detailed protocols and principles outlined in this guide, researchers can obtain accurate and reproducible data on the binding affinity and selectivity of their compounds. This information is fundamental for advancing promising candidates through the drug discovery pipeline, ultimately enabling the development of novel therapeutics with optimized efficacy and safety profiles.

References

Sources

Application Notes and Protocols for the Use of (4-Benzylpiperazin-2-yl)methanol in the Development of CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Piperazine Scaffold in CNS Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including its ability to be protonated at physiological pH, often impart favorable pharmacokinetic characteristics such as improved solubility and the potential to cross the blood-brain barrier (BBB). The benzylpiperazine moiety, in particular, has been identified as a key pharmacophore for interaction with various CNS targets, including monoamine transporters and receptors.[2] This document provides a detailed technical guide for the investigation of a specific benzylpiperazine derivative, (4-Benzylpiperazin-2-yl)methanol, as a potential CNS agent.

This compound is a chiral molecule that can be synthesized from readily available starting materials.[3][4][5] Its structural relationship to known CNS-active compounds, particularly those with affinity for sigma receptors, makes it a compelling candidate for further investigation.[3] Research has shown that chiral (piperazin-2-yl)methanol derivatives with a benzyl or substituted benzyl group at the N4 position exhibit high affinity and selectivity for the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein implicated in a variety of neurological and psychiatric disorders.[3][6]

This guide will provide a comprehensive workflow for researchers, beginning with the synthesis of this compound, followed by a hierarchical screening cascade to characterize its pharmacological profile. This includes primary in vitro binding assays against the hypothesized high-affinity target (σ1 receptor) and a broader panel of common CNS receptors. Subsequently, protocols for assessing its potential functional activity through in vivo behavioral models for antidepressant and anxiolytic effects are detailed. Finally, an in vitro protocol to assess its potential to cross the blood-brain barrier is provided.

I. Synthesis of (S)-(4-Benzylpiperazin-2-yl)methanol

The enantiomerically pure (S)-isomer of this compound can be synthesized from the chiral pool, specifically from the readily available amino acid (S)-serine.[3][4][5] This multi-step synthesis involves the formation of a bicyclic piperazinedione intermediate.

Conceptual Workflow for Synthesis

cluster_0 Synthesis of (S)-(4-Benzylpiperazin-2-yl)methanol A (S)-Serine B Chloroacetamide Derivative A->B Chloroacetylation C Bicyclic Piperazinedione B->C Reaction with Primary Amine D (S)-(4-Benzylpiperazin-2-yl)methanol C->D Reduction

Caption: Synthetic workflow for (S)-(4-Benzylpiperazin-2-yl)methanol.

Detailed Protocol: Synthesis from (S)-Serine

This protocol is adapted from methodologies described for the synthesis of chiral (piperazin-2-yl)methanol derivatives.[3][4]

Materials:

  • (S)-Serine

  • Chloroacetyl chloride

  • Benzylamine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Methanol

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Synthesis of the Chloroacetamide Derivative of (S)-Serine:

    • Dissolve (S)-serine in an aqueous solution of sodium bicarbonate.

    • Cool the solution in an ice bath and slowly add chloroacetyl chloride while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Acidify the reaction mixture with hydrochloric acid and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chloroacetamide derivative.

  • Step 2: Formation of the Bicyclic Piperazinedione:

    • Dissolve the chloroacetamide derivative from Step 1 in a suitable solvent such as ethanol.

    • Add benzylamine to the solution and reflux the mixture for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting bicyclic piperazinedione by column chromatography on silica gel.

  • Step 3: Reduction to (S)-(4-Benzylpiperazin-2-yl)methanol:

    • Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

    • Suspend lithium aluminum hydride in anhydrous THF in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere.

    • Dissolve the purified bicyclic piperazinedione from Step 2 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, reflux the reaction mixture for several hours.

    • Cool the reaction to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting slurry and wash the solid with THF.

    • Combine the filtrates and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield (S)-(4-Benzylpiperazin-2-yl)methanol.

II. In Vitro Pharmacological Characterization

A hierarchical screening approach is recommended to efficiently characterize the pharmacological profile of this compound.

Experimental Workflow for In Vitro Characterization

cluster_1 In Vitro Characterization Workflow A Primary Screen: Sigma-1 Receptor Binding Assay B Secondary Screen: Broad CNS Receptor Panel A->B High Affinity? C Tertiary Assay: In Vitro BBB Permeability B->C Selectivity Profile D Data Analysis & SAR C->D CNS Penetration Potential

Caption: A workflow for in vitro pharmacological profiling.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.[7][8]

Materials:

  • Guinea pig brain membrane preparation (a rich source of sigma-1 receptors)[7]

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize guinea pig brains in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, [³H]-(+)-pentazocine, and assay buffer.

      • Non-specific Binding: Membrane preparation, [³H]-(+)-pentazocine, and a high concentration of haloperidol (e.g., 10 µM).

      • Test Compound: Membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of this compound.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description
IC₅₀ Concentration for 50% inhibition of radioligand binding.
Ki Inhibitory constant, a measure of binding affinity.
Protocol 2: Broad CNS Receptor Panel Screening

To assess the selectivity of this compound, it is recommended to screen it against a panel of CNS receptors commonly associated with piperazine derivatives. This is typically performed by specialized contract research organizations (CROs). The panel should include, but not be limited to:

  • Serotonin Receptors: 5-HT₁A, 5-HT₂A, 5-HT₂C, 5-HT₇

  • Dopamine Receptors: D₁, D₂, D₃

  • Adrenergic Receptors: α₁, α₂

  • Histamine Receptors: H₁, H₃

  • Sigma-2 Receptor

The results are typically reported as the percent inhibition at a fixed concentration (e.g., 10 µM). Compounds showing significant inhibition (>50%) should be followed up with full concentration-response curves to determine their Ki values.

Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay

This assay provides an initial assessment of the potential for this compound to cross the blood-brain barrier.[2][9][10]

Materials:

  • Transwell inserts with a microporous membrane

  • Human cerebral microvascular endothelial cells (hCMEC/D3) or a similar cell line

  • Co-culture cells such as astrocytes or pericytes (optional, for a more complex model)

  • Cell culture medium and supplements

  • This compound

  • Lucifer yellow (a membrane-impermeant marker to assess barrier integrity)

  • Caffeine (positive control for high permeability)

  • Atenolol (negative control for low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Model Establishment:

    • Seed the endothelial cells on the apical side of the Transwell insert.

    • If using a co-culture model, seed the astrocytes or pericytes on the basolateral side of the well.

    • Culture the cells for several days to allow for the formation of a tight monolayer.

    • Monitor the integrity of the barrier by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • On the day of the experiment, replace the medium in the apical and basolateral compartments with fresh assay buffer.

    • Add this compound and control compounds to the apical (donor) compartment.

    • At various time points, take samples from the basolateral (receiver) compartment.

    • At the end of the experiment, also take a sample from the apical compartment.

    • Analyze the concentration of the compounds in the samples using LC-MS/MS.

    • Assess barrier integrity by measuring the permeability of Lucifer yellow.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Compound Expected Permeability
CaffeineHigh
AtenololLow
This compoundTo be determined

III. In Vivo Behavioral Pharmacology

Based on the in vitro profile, particularly the affinity for the σ1 receptor which is implicated in mood and anxiety disorders, the following in vivo models are recommended to assess the potential antidepressant and anxiolytic effects of this compound.

Experimental Workflow for In Vivo Characterization

cluster_2 In Vivo Characterization Workflow A Dose-Range Finding Study B Forced Swim Test (Antidepressant) A->B C Elevated Plus Maze (Anxiolytic) A->C D Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis B->D C->D

Caption: A workflow for in vivo behavioral pharmacology studies.

Protocol 4: Forced Swim Test (FST) in Mice

The FST is a widely used model to screen for potential antidepressant activity.[11][12][13][14][15]

Materials:

  • Male C57BL/6 mice (or another appropriate strain)

  • This compound

  • Vehicle control (e.g., saline, 0.5% methylcellulose)

  • Positive control (e.g., imipramine, fluoxetine)

  • A cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

  • Video recording equipment

Procedure:

  • Acclimation and Dosing:

    • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

    • Administer this compound, vehicle, or positive control via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session:

    • Gently place each mouse into the cylinder of water.

    • Record the session for a total of 6 minutes.

    • The first 2 minutes are considered a habituation period and are typically not scored.

    • During the final 4 minutes of the test, score the duration of immobility. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Post-Test:

    • At the end of the 6-minute session, remove the mouse from the water, dry it with a towel, and place it in a heated cage until fully dry before returning it to its home cage.

  • Data Analysis:

    • The primary endpoint is the duration of immobility in the final 4 minutes of the test.

    • Compare the immobility time between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests a potential antidepressant-like effect.

Protocol 5: Elevated Plus Maze (EPM) Test in Mice

The EPM is a standard assay for assessing anxiolytic or anxiogenic properties of a compound.[16][17][18][19][20]

Materials:

  • Male C57BL/6 mice (or another appropriate strain)

  • This compound

  • Vehicle control

  • Positive control (e.g., diazepam)

  • An elevated plus-shaped maze with two open arms and two enclosed arms.

  • Video tracking software

Procedure:

  • Acclimation and Dosing:

    • Acclimate the mice to the dimly lit testing room for at least 30-60 minutes.

    • Administer the test compound, vehicle, or positive control at a predetermined time before the test.

  • Test Session:

    • Place the mouse in the center of the maze, facing one of the enclosed arms.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the session using video tracking software.

  • Data Analysis:

    • The primary parameters of interest are:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.

    • An increase in the time spent and/or the number of entries into the open arms, without a significant change in the total number of entries (a measure of general locomotor activity), indicates a potential anxiolytic-like effect.

    • Compare the data between groups using appropriate statistical methods.

IV. Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial investigation of this compound as a novel CNS agent. A logical progression from synthesis to in vitro characterization and in vivo behavioral assessment will enable researchers to build a robust data package to support further development.

Positive findings in these initial studies, such as high affinity and selectivity for the sigma-1 receptor and antidepressant or anxiolytic activity in vivo, would warrant further investigation. Subsequent steps could include:

  • Mechanism of Action Studies: Elucidating the functional activity at the sigma-1 receptor (agonist, antagonist, or modulator).

  • Pharmacokinetic Studies: Determining the full pharmacokinetic profile, including brain and plasma concentrations over time.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.

  • Advanced Behavioral Models: Testing in more sophisticated models of depression or anxiety to further validate the initial findings.

By following a systematic and evidence-based approach, the therapeutic potential of this compound and its derivatives can be thoroughly explored.

V. References

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311. [Link]

  • Vertex AI Search. (n.d.). Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride. Retrieved January 12, 2026, from

  • BenchChem. (n.d.). Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol. Retrieved January 12, 2026, from

  • RJPT SimLab. (n.d.). Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice. Retrieved January 12, 2026, from

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • UCSF IACUC. (n.d.). Forced Swim Test in Mice. Retrieved January 12, 2026, from

  • Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.34.1–1.34.21. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), 3638. [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. ResearchGate. [Link]

  • Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Retrieved January 12, 2026, from [Link]

  • Kaster, M. P., & Gould, T. D. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (90), 52587. [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved January 12, 2026, from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), 52587. [Link]

  • Tajes, M., Ramos-Fernández, E., Weng-Jiang, X., Bosch-Morató, M., Guivernau, B., & Muñoz, F. J. (2014). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Cerebral Blood Flow & Metabolism, 34(12), 1927–1940. [Link]

  • Al-Khafaji, K., Koyutürk, M., & Tastan, O. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 65(13), 8823–8835. [Link]

  • Kim, H. Y., Kim, K. R., Lee, J. Y., & Lee, K. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1145–1151. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved January 12, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 12, 2026, from [Link]

  • ChEMBL. (n.d.). In silico methods to assess CNS penetration of small molecules. Retrieved January 12, 2026, from [Link]

  • Brown, D. W., Campbell, M. M., & Taylor, A. P. (1998). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, (11), 1833–1838. [Link]

  • Google Patents. (n.d.). A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Retrieved January 12, 2026, from

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved January 12, 2026, from [Link]

Sources

Application Note: A Scalable, Step-by-Step Protocol for the Synthesis of (4-Benzylpiperazin-2-yl)methanol for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

(4-Benzylpiperazin-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure known to improve the aqueous solubility and pharmacokinetic profiles of drug candidates, while the benzyl group and the chiral hydroxymethyl moiety at the C-2 position provide key vectors for molecular elaboration and interaction with biological targets.[1][2][3] Piperazine derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer, antipsychotic, and antimicrobial effects.[1][4]

This application note provides a robust and scalable three-step synthetic route to this compound, designed for researchers in academic and industrial settings. The protocol starts from commercially available piperazine-2-carboxylic acid, proceeding through an esterification, a regioselective N-benzylation, and a final reduction. The causality behind experimental choices, detailed purification techniques suitable for large-scale production, and critical safety protocols are thoroughly explained to ensure reproducibility, safety, and high purity of the final compound.

Synthetic Strategy & Rationale

The chosen synthetic pathway is a linear three-step process designed for efficiency, scalability, and control over regioselectivity. The strategy avoids complex multi-step protection/deprotection sequences often associated with unsymmetrically substituted piperazines.[5]

The core of this strategy hinges on the differential reactivity of the two nitrogen atoms in the piperazine-2-carboxylate intermediate. The N1 nitrogen, being adjacent to the electron-withdrawing ester group, is significantly less nucleophilic than the N4 nitrogen. This electronic difference allows for a highly regioselective benzylation at the N4 position, which is a critical step for the success of the synthesis. The subsequent reduction of the ester to the primary alcohol is a high-yielding transformation using a powerful and well-understood reducing agent.

G cluster_workflow Synthetic Workflow start Piperazine-2-carboxylic acid step1 Step 1: Esterification (SOCl₂, Methanol) start->step1 intermediate1 Piperazine-2-carboxylic acid methyl ester step1->intermediate1 step2 Step 2: N-Benzylation (Benzyl Chloride, Base) intermediate1->step2 intermediate2 4-Benzyl-piperazine-2-carboxylic acid methyl ester step2->intermediate2 step3 Step 3: Reduction (LiAlH₄, THF) intermediate2->step3 final_product This compound step3->final_product

Figure 1: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Materials & Reagents
ReagentMolar Mass ( g/mol )Typical GradeSupplierNotes
Piperazine-2-carboxylic acid130.15≥98%Sigma-Aldrich, etc.Can be used as dihydrochloride salt.
Thionyl chloride (SOCl₂)118.97≥99%Acros Organics, etc.Highly corrosive and moisture-sensitive.
Methanol (MeOH)32.04AnhydrousFisher Scientific, etc.Use anhydrous grade for best results.
Benzyl Chloride126.58≥99%Alfa Aesar, etc.Lachrymator; handle in a fume hood.
Triethylamine (TEA)101.19≥99.5%Sigma-Aldrich, etc.Anhydrous grade recommended.
Acetonitrile (ACN)41.05AnhydrousFisher Scientific, etc.Reaction solvent for benzylation.
Lithium aluminum hydride (LiAlH₄)37.951.0 M solution in THFSigma-Aldrich, etc.Pyrophoric; handle under inert gas.
Tetrahydrofuran (THF)72.11AnhydrousFisher Scientific, etc.Use anhydrous grade for reduction.
Diethyl Ether (Et₂O)74.12ACS GradeVWR, etc.For extraction.
Sodium Sulfate (Na₂SO₄)142.04AnhydrousFisher Scientific, etc.For drying organic layers.
Hydrochloric Acid (HCl)36.46Concentrated (37%)J.T. Baker, etc.For salt formation and pH adjustment.
Step 1: Esterification of Piperazine-2-carboxylic acid

This step converts the carboxylic acid to its corresponding methyl ester, which is a more suitable substrate for the subsequent reduction. Thionyl chloride in methanol is a classic and highly effective method for this transformation.[4]

Protocol:

  • Setup: Equip a 2 L three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel. Place the flask in an ice-water bath.

  • Reagents: Suspend piperazine-2-carboxylic acid (1.0 eq., e.g., 100 g) in anhydrous methanol (1000 mL).

  • Reaction: Cool the suspension to 0 °C. Slowly add thionyl chloride (1.2 eq.) dropwise via the dropping funnel over 60 minutes, keeping the internal temperature below 10 °C.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction's completion by TLC (thin-layer chromatography).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the dihydrochloride salt of piperazine-2-carboxylic acid methyl ester. This crude product is typically of sufficient purity to be carried forward to the next step without further purification.

Step 2: Regioselective N-Benzylation

This protocol utilizes the electronically differentiated nitrogens of the piperazine ring to achieve selective benzylation at the more nucleophilic N4 position.[6][7]

Protocol:

  • Setup: In a 3 L flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, dissolve the crude piperazine-2-carboxylic acid methyl ester dihydrochloride (1.0 eq., from Step 1) in anhydrous acetonitrile (1500 mL).

  • Base Addition: Add anhydrous triethylamine (2.5 eq.) to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 15 minutes.

  • Benzylation: Add benzyl chloride (1.1 eq.) dropwise at room temperature. An exotherm may be observed; maintain the temperature below 40 °C.

  • Reaction: Heat the mixture to 60-70 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and filter off the triethylamine hydrochloride salt. Wash the salt with a small amount of cold acetonitrile.

  • Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude 4-benzyl-piperazine-2-carboxylic acid methyl ester as an oil. This can be purified by column chromatography or used directly in the next step if purity is deemed sufficient.

Figure 2: Key mechanistic steps in the N-benzylation reaction.

Step 3: Reduction to this compound

The ester is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄), a potent reducing agent effective for this transformation.[8][9] Extreme caution is required when handling LiAlH₄.

Protocol:

  • Setup: Under a nitrogen atmosphere, equip a dry 5 L multi-neck flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • LiAlH₄: Add anhydrous tetrahydrofuran (THF, 1000 mL) to the flask, followed by the slow, portion-wise addition of LiAlH₄ (2.0 eq., as a solid or 1.0 M solution) at 0 °C.

  • Substrate Addition: Dissolve the crude 4-benzyl-piperazine-2-carboxylic acid methyl ester (1.0 eq., from Step 2) in anhydrous THF (500 mL). Add this solution dropwise via the dropping funnel to the LiAlH₄ suspension, maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor by TLC.

  • Quenching (Fieser workup): (CAUTION: Highly exothermic, gas evolution!) Cool the reaction flask to 0 °C. Sequentially and very slowly add:

    • Water (X mL, where X = grams of LiAlH₄ used).

    • 15% aqueous NaOH (X mL).

    • Water (3X mL). Stir vigorously for 1 hour. A granular white precipitate of aluminum salts should form.

  • Isolation: Filter the solid salts through a pad of Celite and wash thoroughly with THF and then ethyl acetate.

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting oil in diethyl ether or dichloromethane and wash with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound as an oil.

Large-Scale Purification

For large-scale purification, crystallization via salt formation is superior to chromatography.[10][11][12]

  • Dissolution: Dissolve the crude oil from Step 3.8 in acetone (approx. 10 volumes).

  • Salt Formation: Slowly add a solution of concentrated HCl in isopropanol or ether until the pH is ~1-2.

  • Crystallization: Stir the mixture at room temperature for 1-2 hours, then cool to 0-5 °C for several hours to maximize precipitation.

  • Filtration: Collect the white, crystalline precipitate of this compound dihydrochloride by vacuum filtration.

  • Washing: Wash the filter cake with cold acetone to remove soluble impurities.[11]

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected yield for the overall process is 60-75% with >98% purity.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete reaction; moisture in methanol.Ensure anhydrous conditions. Extend reflux time. Use fresh SOCl₂.
Di-benzylation in Step 2 Reaction temperature too high; prolonged reaction time.Maintain temperature below 70 °C. Monitor closely with TLC and stop once starting material is consumed.
Incomplete Reduction in Step 3 Insufficient LiAlH₄; poor quality reagent.Use a fresh, titrated solution of LiAlH₄. Ensure anhydrous THF.
Difficult Filtration After Quench Incorrect quenching procedure leading to gelatinous precipitate.Follow the Fieser workup ratios precisely. Stir vigorously during and after quenching.
Product Oil Instead of Salt Insufficient HCl added; residual water.Ensure the crude product is dry before dissolution. Add more HCl solution until precipitation is complete.

Safety & Handling

All procedures should be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood.

  • Benzyl Chloride: A potent lachrymator and corrosive. Avoid inhalation and skin contact.[7]

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon). The quenching process is highly exothermic and must be performed slowly and with extreme caution behind a blast shield.[8]

  • Piperazine Derivatives: Can be corrosive and cause skin or respiratory sensitization.[15] Avoid creating dust or aerosols.

Accidental spills should be handled according to established laboratory safety protocols and institutional guidelines.[13][16]

References

  • BenchChem Technical Support Center. Large-Scale Piperazine Synthesis.
  • RSC Publishing. Ring-opening mechanism of epoxides with alcohol and tertiary amines.
  • Organic Chemistry Portal. Amine synthesis by amide reduction.
  • Wikipedia. Amide reduction.
  • BenchChem Technical Support Center. Purification of Piperazine-Containing Compounds.
  • Liu, X., et al. Reduction of Amides to Amines Catalyzed by Ca(CH2C6H4NMe2‐o)2(THF)2/HBpin. ChemistrySelect.
  • PubMed Central. Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex.
  • Chemistry LibreTexts. Reactions of Epoxides - Ring-opening.
  • JoVE. Preparation of Amines: Reduction of Amides and Nitriles.
  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
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  • MDPI.
  • Evotec. Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride.
  • NIH. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
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  • ResearchGate.

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Application Notes and Protocols for the Derivatization of (4-Benzylpiperazin-2-yl)methanol in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (4-Benzylpiperazin-2-yl)methanol Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of FDA-approved drugs.[1] Its prevalence is not coincidental but rather a consequence of its advantageous physicochemical properties. The piperazine heterocycle, with its two nitrogen atoms at positions 1 and 4, imparts improved aqueous solubility and oral bioavailability to parent molecules.[2] The basicity of the nitrogens allows for the formation of stable salts, which is beneficial for formulation, and they can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[1]

The specific scaffold, this compound, offers a particularly rich platform for systematic chemical modification in the pursuit of optimizing drug candidates. This molecule presents three primary points for diversification: the secondary amine at the N1 position, the primary alcohol at the C2 position, and the aromatic ring of the benzyl group at the N4 position. Each of these sites can be methodically altered to probe the chemical space around a biological target, a process central to Structure-Activity Relationship (SAR) studies.[3] The goal of SAR is to systematically modify a molecule's structure to discern which chemical features are critical for its biological activity, including potency, selectivity, and pharmacokinetic properties.[2][3]

This guide provides a comprehensive framework for the strategic derivatization of this compound, detailing robust synthetic protocols and the rationale behind them. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.

Strategic Considerations for Derivatization

A successful SAR campaign hinges on a logical and systematic approach to chemical modification. For the this compound core, derivatization strategies should be designed to explore the impact of steric bulk, electronics, and hydrogen bonding potential at each of the three key positions.

  • N1-Position (Secondary Amine): This position is a prime site for introducing a wide variety of substituents to explore pockets in the target binding site. N-alkylation and N-acylation are the most common modifications. Varying the size, shape, and electronic nature of the substituent can significantly impact target affinity and selectivity.[4]

  • C2-Position (Primary Alcohol): The hydroxyl group can be a key hydrogen bond donor or acceptor. It can be acylated to form esters, etherified, or oxidized to an aldehyde or carboxylic acid. These modifications probe the necessity of the hydrogen bonding capability of the alcohol and can also modulate the molecule's lipophilicity.[5]

  • N4-Position (Benzyl Group): The benzyl group itself is a key pharmacophoric element. Modifications to the phenyl ring, such as substitution with electron-donating or electron-withdrawing groups, can alter the electronic properties and steric profile of this part of the molecule. Bioisosteric replacement of the phenyl ring with other aromatic or non-aromatic cycles is another powerful strategy to improve properties like metabolic stability or to explore new interactions with the target.[6][7]

The following diagram illustrates the key points of diversification on the this compound scaffold.

Caption: Key diversification points for SAR studies.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound. These protocols are designed to be robust and adaptable for the synthesis of a diverse library of analogs.

Protocol 1: N1-Alkylation via Reductive Amination

Reductive amination is a versatile and reliable method for the N-alkylation of secondary amines. It proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. This method is often preferred over direct alkylation with alkyl halides as it can minimize the potential for over-alkylation and is compatible with a wider range of functional groups.[8]

Workflow for N1-Alkylation via Reductive Amination

G start Start: This compound + Aldehyde/Ketone step1 Iminium Ion Formation: Anhydrous Solvent (e.g., DCM, DCE) Room Temperature start->step1 step2 Reduction: Sodium Triacetoxyborohydride (STAB) step1->step2 step3 Work-up: Aqueous NaHCO3 Quench, Extraction step2->step3 step4 Purification: Silica Gel Chromatography step3->step4 end Final Product: N1-Alkylated Derivative step4->end

Caption: General workflow for N1-alkylation.

Detailed Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1-1.2 eq.).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the iminium ion intermediate can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

  • Quenching and Work-up: Upon completion, slowly quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N1-alkylated derivative.[8]

Protocol 2: C2-Hydroxyl Acylation

Acylation of the primary alcohol to form an ester is a straightforward way to probe the importance of the hydroxyl group as a hydrogen bond donor. Acetic anhydride is a common and efficient acylating agent.[9]

Workflow for C2-Hydroxyl Acylation

G start Start: This compound Derivative step1 Acylation: Acetic Anhydride, Pyridine (Solvent/Base) 0 °C to Room Temp start->step1 step2 Quenching: Methanol step1->step2 step3 Work-up: Aqueous HCl, NaHCO3 wash, Extraction step2->step3 step4 Purification: Silica Gel Chromatography step3->step4 end Final Product: C2-Acetylated Derivative step4->end

Caption: General workflow for C2-acylation.

Detailed Procedure:

  • Reaction Setup: Dissolve the this compound derivative (1.0 eq.) in pyridine (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Quench the reaction by the slow addition of methanol.

  • Work-up: Co-evaporate the reaction mixture with toluene to remove residual pyridine. Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the C2-acetylated product.[9]

Data Presentation and SAR Analysis

The synthesized derivatives should be thoroughly characterized using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC to confirm their identity and purity.[10][11] Subsequently, the biological activity of each compound should be evaluated in relevant in vitro assays.[12][13]

The following table provides a hypothetical example of how SAR data for a series of N1-alkylated derivatives of this compound targeting a hypothetical kinase could be presented.

Compound IDN1-Substituent (R)Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
1 (Parent)-H>10,000>50
2a -CH₃85025.3
2b -CH₂CH₃52015.1
2c -CH(CH₃)₂125038.9
2d -Cyclopropyl3509.8
2e -CH₂-Ph1504.2
2f -CH₂-(4-F-Ph)952.5

From this hypothetical data, several SAR trends can be deduced:

  • N1-Alkylation is crucial for activity: The parent compound 1 is inactive, while all N1-alkylated derivatives show activity.

  • Steric bulk at the N1-position is tolerated to a certain extent: Small alkyl groups like methyl (2a ) and ethyl (2b ) are well-tolerated. However, the bulkier isopropyl group (2c ) leads to a decrease in activity, suggesting a size constraint in the binding pocket.

  • A rigid substituent is beneficial: The cyclopropyl group (2d ) shows improved potency compared to the linear alkyl groups, indicating that a more conformationally restricted substituent may be advantageous.

  • An aromatic substituent at the N1-position significantly enhances potency: The benzyl group (2e ) leads to a substantial increase in activity, suggesting a potential π-π stacking interaction in the binding site.

  • Electronic modifications to the N1-benzyl group can further optimize activity: The addition of a fluorine atom to the phenyl ring (2f ) further improves potency, possibly through favorable electronic interactions or by blocking a site of metabolism.

Conclusion

The this compound scaffold is a highly versatile starting point for the generation of diverse chemical libraries for SAR studies. The synthetic protocols outlined in this guide for N1-alkylation and C2-acylation provide a robust foundation for systematically exploring the chemical space around this core. By combining strategic derivatization with rigorous biological evaluation and careful data analysis, researchers can effectively elucidate the structure-activity relationships that govern the biological activity of this class of compounds, ultimately accelerating the discovery of novel and potent drug candidates.

References

  • BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
  • Ingenta Connect. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • PubMed. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Retrieved from [Link]

  • PubMed. (2016). An evolving role of piperazine moieties in drug design and discovery. Retrieved from [Link]

  • PubMed. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine.
  • Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives. Retrieved from [Link]

  • The Role of Piperazine Derivatives in Drug Discovery. (n.d.). Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development, 21(9), 1238-1253. Retrieved from [Link]

  • (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503). (n.d.). Retrieved from [Link]

  • PubMed. (1988). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Retrieved from [Link]

  • The Role of Benzylpiperazine Derivatives in Modern Drug Discovery. (2025). Retrieved from [Link]

  • PubMed. (1987). Structure-activity relationship (SAR) models established in vitro with the neutral red cytotoxicity assay. Retrieved from [Link]

  • PubMed Central. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (n.d.). High-throughput in vitro assays most commonly used to perform an SAR. Retrieved from [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2025). Molecules, 30(15), 3456. Retrieved from [Link]

  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • ResearchGate. (2016). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Retrieved from [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • PubMed. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Retrieved from [Link]

  • ACS Publications. (2024). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. Retrieved from [Link]

  • Drug Design Org. (n.d.). Bioisosterism. Retrieved from [Link]

  • PubMed Central. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). The Design and Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • Frontiers. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP). Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today, 21(6), 940-952. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ResearchGate. (2013). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved from [Link]

  • PubMed Central. (2020). Collaborative SAR Modeling and Prospective In Vitro Validation of Oxidative Stress Activation in Human HepG2 Cells. Retrieved from [Link]

  • PubMed. (2017). Structural activity relationship analysis (SAR) and in vitro testing reveal the anti-ageing potential activity of acetyl aspartic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • BenchChem. (2025). Structure-Activity Relationship of Piperazin-2-ylmethanol Derivatives: A Comparative Guide.

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Troubleshooting & Optimization

Optimization of reaction conditions for (4-Benzylpiperazin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in medicinal chemistry, (4-Benzylpiperazin-2-yl)methanol serves as a versatile scaffold for developing novel therapeutic agents, particularly those targeting the central nervous system.[1] Its synthesis, however, presents specific challenges that require careful optimization to achieve high yield and purity. The primary obstacle is controlling the selectivity of the N-alkylation to favor the desired mono-benzylated product over the di-substituted byproduct.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Through a detailed question-and-answer format, we address common experimental issues, offer troubleshooting strategies, and present optimized protocols to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two primary and robust methods for the synthesis of this compound:

  • Direct N-Alkylation: This is a straightforward approach involving the reaction of piperazin-2-ylmethanol with a benzyl halide (e.g., benzyl bromide or benzyl chloride) via a nucleophilic substitution reaction.[2] A base is typically required to neutralize the hydrohalic acid generated during the reaction.

  • Reductive Amination: This method involves the reaction of piperazin-2-ylmethanol with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final product.[2][3] This is often a milder and more selective alternative to direct alkylation.

Troubleshooting Guide: The Challenge of Di-substitution

The most common issue encountered during the synthesis is the formation of the 1,4-dibenzylpiperazin-2-ylmethanol byproduct. This occurs because the mono-alkylated product is still nucleophilic and can react with another molecule of the benzylating agent.[4][5]

Q2: My reaction produces a low yield of the mono-substituted product and a significant amount of the di-substituted byproduct. How can I improve selectivity?

Controlling selectivity is crucial. The formation of the di-substituted byproduct is a common challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring.[6] Several strategies can be employed to favor mono-alkylation:

  • Stoichiometry Control: Using a large excess of the piperazine starting material (typically 5-10 equivalents) relative to the benzylating agent statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[5][6]

  • Slow Reagent Addition: A slow, controlled addition of the benzyl halide, preferably at a low temperature, helps to maintain a low concentration of the electrophile in the reaction mixture, thereby minimizing the chance of a second alkylation.[4][6]

  • In-Situ Protonation: A highly effective and practical method is to use the principle of protonation as a temporary protecting group. By reacting one equivalent of piperazin-2-ylmethanol with one equivalent of a strong acid (or by using a mixture of piperazine and piperazine dihydrochloride), you can form the monohydrochloride salt in situ.[7][8] The protonated nitrogen is no longer nucleophilic, directing the alkylation to the free nitrogen atom.[8]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, which can improve selectivity.[4]

Below is a troubleshooting workflow to address low mono-substitution yield.

G start Low Yield of Mono-Substituted Product check_byproduct Significant Di-substituted Byproduct Observed? start->check_byproduct increase_piperazine Increase Piperazine Excess (5-10 equivalents) check_byproduct->increase_piperazine Yes check_sm Check Starting Material Quality (Purity, Water Content) check_byproduct->check_sm No slow_addition Implement Slow Addition of Benzyl Halide at 0 °C increase_piperazine->slow_addition use_protonation Use In-Situ Protonation (Piperazine Monohydrochloride) slow_addition->use_protonation lower_temp Lower Reaction Temperature use_protonation->lower_temp consider_reductive Switch to Reductive Amination Method lower_temp->consider_reductive check_conditions Verify Reaction Conditions (Solvent, Base, Temperature) check_sm->check_conditions optimize_workup Optimize Workup & Purification (e.g., pH adjustment, chromatography) check_conditions->optimize_workup G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Combine Piperazin-2-ylmethanol·2HCl and anhydrous DCM in flask add_base Add Base (DIPEA, 2.5 eq.) Stir for 15 min start->add_base add_aldehyde Add Benzaldehyde (1.1 eq.) Stir for 30-60 min add_base->add_aldehyde add_reducing Add NaBH(OAc)₃ (1.5 eq.) portion-wise add_aldehyde->add_reducing stir Stir at Room Temperature (2-24 h) add_reducing->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with sat. aq. NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash with Brine, Dry (Na₂SO₄), Filter, Concentrate extract->wash_dry purify Purify by Column Chromatography wash_dry->purify

Sources

Troubleshooting low yield in (4-Benzylpiperazin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of (4-Benzylpiperazin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols for improved yields and purity.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound can stem from various factors, from suboptimal reaction conditions to challenges in purification. This section provides a systematic approach to identifying and resolving these issues.

Question 1: My primary reaction, the N-benzylation of a piperazine-2-methanol precursor, is resulting in a complex mixture with a low yield of the desired product. What are the likely causes and how can I improve this?

Answer:

The N-benzylation of piperazine derivatives can be challenging due to the presence of two nucleophilic nitrogen atoms. The most common issue is the formation of a bis-benzylated byproduct, where benzyl groups attach to both nitrogens of the piperazine ring. This significantly consumes your starting material and complicates purification.

Potential Causes and Solutions:

  • Over-alkylation: The mono-benzylated product is often more nucleophilic than the starting piperazine, leading to a second benzylation.

    • Solution: Employ a milder benzylation strategy. Reductive amination using benzaldehyde and a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over direct alkylation with benzyl chloride or bromide. This method offers higher chemoselectivity for mono-alkylation.[1]

  • Incorrect Stoichiometry: Using an excess of benzyl halide can drive the reaction towards bis-benzylation.

    • Solution: Carefully control the stoichiometry. A 1:1 molar ratio of the piperazine precursor to the benzylating agent is a good starting point. A slight excess of the piperazine may be used to favor mono-alkylation.

  • Suboptimal Base and Solvent: The choice of base and solvent is critical. A strong base can deprotonate both nitrogens, increasing the likelihood of bis-alkylation.

    • Solution: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃). Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are typically effective.[1]

Experimental Protocol: Optimized N-Benzylation via Reductive Amination

  • Dissolve the piperazine-2-methanol precursor in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add benzaldehyde (1.0-1.1 equivalents).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to form the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 2: The reduction of the ester or carboxylic acid precursor to the primary alcohol is incomplete. How can I drive the reaction to completion?

Answer:

The reduction of an ester or carboxylic acid to an alcohol is a critical step that requires a potent reducing agent. Incomplete reduction is often due to the choice of reducing agent, reagent quality, or reaction conditions.

Troubleshooting Incomplete Reduction:

ParameterRecommended ConditionPotential Issue if Deviated
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Weaker reducing agents like Sodium Borohydride (NaBH₄) are generally not effective for reducing esters or carboxylic acids to alcohols.[2][3]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherThe presence of water will quench LiAlH₄, halting the reaction. Ensure all glassware is flame-dried and solvents are anhydrous.[2]
Temperature 0 °C to room temperatureHigher temperatures can lead to unwanted side reactions. The initial addition should be done at 0 °C to control the exothermic reaction.[4]
Stoichiometry Excess LiAlH₄ (typically 2-3 equivalents)An insufficient amount of LiAlH₄ will result in incomplete reduction of the starting material.[2]

dot

Troubleshooting_Reduction start Low Yield in Reduction Step incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions Observed? incomplete_reaction->side_reactions No check_reagents Check Reagent Quality (Anhydrous Solvent, Active LiAlH₄) incomplete_reaction->check_reagents Yes workup_issues Product Lost During Workup? side_reactions->workup_issues No optimize_conditions Optimize Conditions (Increase LiAlH₄ equivalents, Extend Reaction Time) side_reactions->optimize_conditions Yes refine_purification Refine Purification (Adjust pH, Use appropriate extraction solvent) workup_issues->refine_purification Yes success Successful Synthesis workup_issues->success No check_reagents->optimize_conditions optimize_conditions->success refine_purification->success

Caption: Troubleshooting logic for low yield in the reduction step.

Question 3: I am observing significant byproduct formation during the synthesis. What are the common side reactions and how can they be minimized?

Answer:

Side reactions are a common cause of low yields. In the context of this compound synthesis, several side reactions can occur depending on the synthetic route.

Common Side Reactions and Mitigation Strategies:

  • Bis-benzylation: As discussed in Question 1, this is a major side reaction during N-alkylation.

    • Mitigation: Use reductive amination or carefully control stoichiometry and reaction conditions. Protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc) can also ensure mono-alkylation.[2]

  • Ring Opening/Rearrangement: Under harsh acidic or basic conditions, the piperazine ring can be susceptible to degradation.

    • Mitigation: Use milder reaction conditions and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

  • Oxidation of the Alcohol: The primary alcohol can be oxidized to an aldehyde or carboxylic acid if oxidizing agents are present.

    • Mitigation: Ensure an inert atmosphere (e.g., nitrogen or argon) during the reaction, particularly if sensitive reagents are used.

Frequently Asked Questions (FAQs)

What is the most critical step for maximizing the yield of this compound?

The most critical step is often the selective mono-N-benzylation of the piperazine ring. Failure to control this step leads to the formation of hard-to-remove bis-benzylated byproducts, which significantly lowers the overall yield. Employing a chemoselective method like reductive amination is highly recommended.[1]

Are there alternative synthetic routes that might offer higher yields?

Yes, a multi-step synthesis starting from a protected piperazine-2-carboxylic acid or a corresponding ester can provide better control and higher yields. A common strategy involves:

  • N-Boc Protection: Protection of the piperazine nitrogens with a Boc group.[2]

  • Reduction: Reduction of the carboxylic acid or ester to the primary alcohol using LiAlH₄.[2][5]

  • Deprotection: Removal of the Boc group under acidic conditions.

  • N-Benzylation: Selective benzylation of the deprotected piperazine.

This route, while longer, allows for more controlled transformations at each step, often leading to a purer product and a higher overall yield.

What are the best practices for the purification of this compound?

Purification can typically be achieved through column chromatography or recrystallization.[1]

  • Column Chromatography: Silica gel chromatography using a gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane or ethyl acetate) is effective for separating the desired product from nonpolar impurities and byproducts.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield a highly pure product. The choice of solvent will depend on the solubility of the product and impurities.

  • Acid-Base Extraction: As a basic compound, this compound can be purified by extracting it into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate or extract the pure product.

dot

Synthesis_Workflow cluster_route1 Direct Benzylation Route cluster_route2 Protected Route start1 Piperazine-2-methanol Precursor step1_1 N-Benzylation (e.g., Reductive Amination) start1->step1_1 product1 This compound step1_1->product1 start2 Piperazine-2-carboxylic Acid/Ester step2_1 N-Boc Protection start2->step2_1 step2_2 Reduction to Alcohol (LiAlH₄) step2_1->step2_2 step2_3 N-Boc Deprotection step2_2->step2_3 step2_4 N-Benzylation step2_3->step2_4 product2 This compound step2_4->product2

Caption: Comparison of synthetic routes to this compound.

References

  • Vertex AI Search. (n.d.). Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Piperazin-2-ylmethanol Dihydrochloride.
  • Google Patents. (n.d.). US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
  • Wikipedia. (n.d.). Piperazine.
  • Usiena air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible.
  • Ambeed.com. (n.d.). Reactions of Piperazines.
  • Manchester Organics. (n.d.). (4-Benzyl-piperazin-2-yl)-methanol.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Química Organica.org. (n.d.). Reduction of esters to alcohols.
  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Apex Molecular. (2024). Deoxygenative Reduction of Esters to Ethers and Alcohols.
  • YouTube. (2018). 87 CHM2210 Reduction of Esters to Yield Alcohols.
  • PubChemLite. (n.d.). This compound (C12H18N2O).
  • Benchchem. (n.d.). This compound | 85817-34-1.
  • PubMed. (n.d.). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity.
  • SWGDRUG.org. (2005). BENZYLPIPERAZINE.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol.
  • Google Patents. (n.d.). WO2005014590A2 - Procedure for preparing 11-(42-(2-hydroxyethoxy )ethyl!-1-piperazinyl!-dibenzob,f!`1,4!thiazepine.
  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • MDPI. (n.d.). Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase.
  • ris.utwente.nl. (n.d.). Reaction Kinetics for the Synthesis of Methanol from CO and H2 on a Copper Catalyst.
  • Arctom. (n.d.). CAS NO. 863305-86-6 | ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate.
  • Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms.

Sources

Identification of side products in (4-Benzylpiperazin-2-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with (4-Benzylpiperazin-2-yl)methanol. The piperazine moiety is a cornerstone in medicinal chemistry, but its reactivity can lead to a range of side products that complicate synthesis, purification, and scale-up.[1][2] This document provides practical, in-depth troubleshooting advice and validated protocols to help you identify, control, and minimize the formation of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when working with this compound?

Based on the reactivity of the N-benzyl and secondary alcohol functionalities, you should be vigilant for several classes of side products:

  • Oxidation Products: The primary alcohol is susceptible to oxidation, forming the corresponding aldehyde or, with stronger oxidants, the carboxylic acid. The tertiary amine of the piperazine ring can also be oxidized to an N-oxide, particularly in the presence of reagents like peroxides.[3]

  • Over-alkylation/Benzylation Products: In reactions intended to modify the piperazine N1 nitrogen, there's a risk of forming the dibenzylated piperazine species (1,4-dibenzylpiperazin-2-yl)methanol. This is a known impurity in syntheses starting from piperazine and benzyl chloride.[3]

  • N-Debenzylation Products: Conversely, under certain conditions, particularly catalytic hydrogenation (e.g., using Pd/C) or strongly acidic environments, the N-benzyl group can be cleaved, yielding (Piperazin-2-yl)methanol.[4][5]

  • Ring-Opened Products: Under harsh conditions or through specific metabolic pathways, the piperazine ring can be cleaved, leading to linear ethylenediamine derivatives.[4]

  • Dimers/Oligomers: Self-reaction or reaction with bifunctional reagents can lead to the formation of higher molecular weight species.

Q2: My reaction involves heating. What side products can be formed from thermal degradation?

Heating piperazine derivatives, especially in the presence of oxygen or catalytic impurities like dissolved iron, can accelerate degradation.[6][7] Key thermal degradation products to watch for include:

  • Piperazinone: Oxidation and rearrangement can lead to the formation of a lactam within the piperazine ring.[7]

  • Ammonia and Formate: These are common final decomposition products resulting from extensive breakdown of the piperazine ring structure.[7]

  • Racemization: For chiral variants like (R)- or (S)-(4-Benzylpiperazin-2-yl)methanol, elevated temperatures, especially under basic conditions, can cause racemization at the C-2 position.[3]

Q3: I see an unexpected peak in my LC-MS. What's the most logical first step to identify it?

The first step is to analyze the mass-to-charge ratio (m/z) of the unknown peak in your mass spectrum. Compare the molecular weight of this impurity to your starting material. This provides immediate clues:

  • ΔMW of +16 amu: Suggests oxidation (addition of an oxygen atom), likely forming an N-oxide or piperazinone.[7]

  • ΔMW of -2 amu: Suggests dehydrogenation/oxidation of the primary alcohol to an aldehyde.

  • ΔMW of +14 amu: Suggests oxidation of the primary alcohol to a carboxylic acid.

  • ΔMW of +90 amu: Suggests over-benzylation, forming the dibenzyl species.

  • ΔMW of -90 amu: Suggests N-debenzylation.

  • ~2x MW: Suggests the formation of a dimer.

Use this initial mass data to propose likely structures, which can then be confirmed with more advanced techniques like high-resolution mass spectrometry (HRMS) for accurate mass determination or NMR for structural elucidation.[8]

Troubleshooting Guide: From Unknown Peak to Identified Side Product

This section provides a structured approach to common analytical challenges encountered during reaction monitoring and final product analysis.

Problem: An unexpected peak has appeared in my HPLC chromatogram.

Causality: Unexpected peaks arise from impurities in starting materials, side reactions, or degradation. The goal is to isolate and identify the structure of the compound responsible for the peak.

Troubleshooting Workflow:

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Confirmation & Mitigation A Unexpected Peak in HPLC-UV B Check MS Data (m/z of new peak) A->B C Calculate ΔMW vs. Starting Material B->C D Propose Potential Structures C->D E Fraction Collection & Prep for NMR D->E Hypothesis requires structural confirmation F Acquire 1H, 13C, COSY, HSQC NMR E->F G Confirm Structure F->G H Review Reaction Conditions (Temp, pH, Atmosphere) G->H I Optimize to Minimize Side Product H->I

Caption: Workflow for identifying an unknown chromatographic peak.

Detailed Steps:

  • Mass Spectrometry First: Your HPLC should ideally be connected to a mass spectrometer (LC-MS). The m/z value is the most critical initial piece of information.[9]

  • Calculate the Mass Difference (ΔMW): As detailed in the FAQ, the difference in mass between your product and the impurity points directly to specific chemical transformations (see table below).

  • Check for Isotopic Patterns: If your reaction involves chlorine or bromine, look for their characteristic isotopic patterns in the mass spectrum to quickly confirm their presence in the side product.

  • Propose Structures: Based on the ΔMW, formulate hypotheses. For example, a loss of 90 amu strongly suggests the benzyl group has been cleaved.

  • Isolate and Analyze by NMR: If the impurity is present in sufficient quantity (>1-5%), collect the fraction from the HPLC and prepare it for NMR analysis. 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are invaluable for definitively assigning the structure.[8]

  • Optimize Conditions: Once the side product is identified, revisit your reaction protocol. If it's an oxidation product, ensure your reaction is run under an inert atmosphere (N₂ or Ar). If it's a thermal degradant, consider lowering the reaction temperature.

Common Side Products and Their Analytical Signatures
Side Product NameStructure ChangeΔMW (amu)Key Analytical Signature (LC-MS / NMR)
N-Oxide Addition of Oxygen+16M+16 peak in MS. Significant downfield shifts for protons adjacent to the N-oxide in ¹H NMR.
Aldehyde Oxidation of -CH₂OH-2M-2 peak in MS. Appearance of a new aldehyde proton signal (~9-10 ppm) in ¹H NMR.
N-Debenzylated Product Loss of Benzyl Group-90M-90 peak in MS. Disappearance of aromatic signals (7.2-7.4 ppm) and the benzylic CH₂ signal (~3.5 ppm) in ¹H NMR.
Dibenzyl Product Addition of Benzyl Group+90M+90 peak in MS. Integral of aromatic protons will double relative to piperazine protons.

Validated Experimental Protocols

Protocol 1: HPLC-MS Method for Baseline Separation and Identification

Rationale: This reversed-phase HPLC method is designed for the separation of this compound from its common non-polar (e.g., dibenzyl) and polar (e.g., N-oxide, debenzylated) side products. The use of a volatile buffer makes it compatible with ESI-MS detection.[9]

  • Instrumentation: HPLC with PDA/UV and single quadrupole or TOF mass spectrometer.

  • Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm; MS scan in positive ESI mode (m/z 100-1000).

  • System Suitability:

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject a standard solution of this compound to establish retention time and response.

    • The expected elution order is: N-debenzylated product -> N-oxide -> Starting Material -> Aldehyde -> Dibenzyl product.

Protocol 2: Reaction Optimization to Minimize Over-Benzylation

Rationale: Over-alkylation is a common side reaction when synthesizing N-benzylpiperazine derivatives.[3] This protocol modification aims to minimize the formation of the 1,4-dibenzyl species by controlling the stoichiometry and addition rate of the alkylating agent.

  • Standard Protocol: Reaction of piperazine-2-yl-methanol with 1.1 equivalents of benzyl chloride at 60 °C.

  • Optimized Protocol:

    • Dissolve piperazine-2-yl-methanol and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., Acetonitrile).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Dissolve benzyl chloride (1.0 eq ) in a small amount of acetonitrile.

    • Add the benzyl chloride solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of mono- vs. di-benzylated products.

Causality: By using a strict 1.0 equivalent of benzyl chloride and adding it slowly at a reduced temperature, the instantaneous concentration of the alkylating agent is kept low. This kinetically favors the reaction with the more abundant starting amine over the less abundant, newly formed mono-benzylated product, thus reducing the rate of the second benzylation.[3]

Potential Side Reaction Pathways

G cluster_oxidation Oxidation Pathways cluster_alkylation Alkylation/Dealkylation SM This compound Ox1 Aldehyde Intermediate SM->Ox1 [O] N_Ox N-Oxide SM->N_Ox [O] Debenzyl (Piperazin-2-yl)methanol SM->Debenzyl H₂, Pd/C or Strong Acid Dibenzyl 1,4-Dibenzyl Product SM->Dibenzyl + Benzyl-X (Excess) Ox2 Carboxylic Acid Ox1->Ox2 [O]

Caption: Major side reaction pathways for this compound.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Evotec. (n.d.). (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride.
  • Russell, et al. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods, 2(1).
  • Wiergowski, M., et al. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • Nielsen, P., et al. (2014). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. Energy Procedia.
  • ResearchGate. (n.d.). Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N 'dibenzylpiperazine (DBZP).
  • ACS Applied Materials & Interfaces. (2025). Electrochemical Dehydrogenation of Piperazine on Pd-Based Multimetallic Alloy Catalysts.
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative.
  • Ierardi, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Chen, E. (2017). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin.
  • Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv.
  • Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH.
  • De Ruiter, J., & Noggle, F. T. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.

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Technical Support Center: Strategies for Enhancing the Purity of (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Benzylpiperazin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile piperazine derivative. Here, we address common challenges encountered during its purification, offering expert insights and actionable protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is an oil and resists crystallization. What are my primary purification options?

This is a frequent challenge with piperazine derivatives, which often exist as oils or low-melting solids at room temperature. When direct crystallization of the free base is unsuccessful, you have two robust alternative strategies:

  • Purification via Salt Formation & Recrystallization: Since this compound is a basic compound, it can be converted into a salt by reacting it with an acid. These salts are often highly crystalline and can be easily purified by recrystallization.[1] Treatment with acids such as hydrochloric acid or fumaric acid can effectively induce crystallization.[1] Once the salt is purified, the free base can be regenerated by neutralization with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) followed by extraction.[1]

  • Silica Gel Column Chromatography: This is a fundamental and highly effective method for purifying oils in a research setting.[1] However, the basic nature of the piperazine moiety requires special consideration to prevent common issues like peak tailing.[1]

Q2: I'm attempting purification by silica gel chromatography, but my compound is showing significant tailing. What causes this and how can it be resolved?

Tailing is a classic problem when purifying basic compounds like piperazine derivatives on standard, slightly acidic silica gel. The issue arises from strong ionic interactions between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the silica surface.[1] This interaction causes a portion of the molecules to lag behind the main band, resulting in a "tailing" peak.

Solution: Mobile Phase Modification

To mitigate this, you need to neutralize the active sites on the silica gel by adding a basic modifier to your eluent.[1] This modifier will compete with your product for binding to the silanol groups, allowing your compound to elute symmetrically.

  • Triethylamine (TEA): The most common and effective choice. Adding 0.1-1% (v/v) of TEA to your mobile phase (e.g., ethyl acetate/hexane mixture) is typically sufficient to achieve sharp, symmetrical peaks.[1]

  • Ammonia in Methanol: For very basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used as part of the eluent system.[1]

Q3: What are the most likely impurities in my crude product and how do I target them for removal?

Impurities can originate from starting materials, side reactions, or degradation. Based on the typical synthesis from piperazine and a benzylating agent, common impurities may include:[2]

  • Unreacted Starting Materials: Residual piperazine or benzyl chloride.

  • Over-benzylated Byproduct: 1,4-Dibenzylpiperazine derivatives.

  • Oxidation Products: The alcohol moiety can be oxidized to the corresponding aldehyde or ketone.[2]

Targeted Removal Strategies:

Purification MethodImpurities Effectively RemovedRationale
Column Chromatography Starting materials, over-benzylated byproducts, and other structurally distinct side products.Offers high resolution to separate compounds with different polarities.[3]
Recrystallization via Salt Formation Non-basic impurities, some starting materials.The salt formation is specific to the basic piperazine product, leaving neutral or acidic impurities in the mother liquor.[1][3]
Aqueous Wash/Extraction Water-soluble salts and highly polar impurities.Partitioning the crude product between an organic solvent (like dichloromethane) and a basic aqueous solution can remove certain impurities.
Q4: Which analytical techniques are most suitable for assessing the final purity of this compound?

A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity. Due to the compound's polar nature and lack of a strong UV chromophore, specialized methods are often required.[4]

    • Ion-Pair Reversed-Phase HPLC: Uses an ion-pairing reagent to improve retention on a standard C18 column.[4]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for highly polar compounds that are poorly retained in reversed-phase chromatography.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both purity and identity, especially for volatile impurities. The compound may require derivatization to improve its volatility and thermal stability.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.[6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography with a Basic Modifier

This protocol details the purification of oily this compound using silica gel chromatography with a triethylamine-modified eluent.

Step-by-Step Methodology:

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of your crude product in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system (e.g., starting with 70:30 Hexane:Ethyl Acetate).

    • Add 0.5-1% triethylamine (TEA) to your chosen developing solvent mixture. This is your "Eluent".

    • Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2-0.4 for your target compound.

  • Column Packing:

    • Select an appropriately sized flash chromatography column.

    • Prepare a slurry of silica gel in the Eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude oil in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution (this is "dry loading").

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the Eluent, applying positive pressure.

    • Collect fractions in test tubes.

    • Monitor the elution process by spotting fractions on TLC plates and visualizing under UV light and/or with a potassium permanganate stain.

  • Fraction Pooling and Concentration:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent and TEA under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualization of the Purification Workflow

The following diagram outlines the decision-making process and workflow for purifying this compound.

PurificationWorkflow cluster_start Initial State cluster_decision Primary Purification Decision cluster_methods Purification Pathways cluster_chrom_steps Chromatography Protocol cluster_end Final Product & Analysis Crude Crude this compound IsCrystalline Is the crude product a solid? Crude->IsCrystalline Recrystallize Direct Recrystallization IsCrystalline->Recrystallize Yes SaltFormation Salt Formation & Recrystallization IsCrystalline->SaltFormation No (Oily) ColumnChrom Column Chromatography IsCrystalline->ColumnChrom No (Oily) PureProduct Pure Product Recrystallize->PureProduct SaltFormation->PureProduct TLC 1. TLC with TEA-modified eluent ColumnChrom->TLC Load 2. Dry Load Sample TLC->Load Elute 3. Elute & Collect Fractions Load->Elute Concentrate 4. Pool & Concentrate Elute->Concentrate Concentrate->PureProduct Analysis Purity Analysis (HPLC, NMR, GC-MS) PureProduct->Analysis

Caption: Purification workflow for this compound.

References

  • Vertex AI Search. (n.d.). Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Oily Piperazine Derivatives.
  • PubChemLite. (n.d.). This compound (C12H18N2O).
  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of Piperazin-2-ylmethanol Dihyd.
  • BenchChem. (n.d.). Characterization of (1,4-Dimethylpiperazin-2-yl)methanol: A Comparative Guide to Analytical Methods.

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Technical Support Center: N-Methylation of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The information is structured to provide not only procedural steps but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of piperazine?

The primary methods for N-methylation of piperazine and its derivatives include:

  • Eschweiler-Clarke Reaction: This classic method uses formaldehyde as the methyl source and formic acid as the reducing agent. It is known for its reliability and the prevention of over-methylation to form quaternary ammonium salts.[1][2][3]

  • Reductive Amination: This involves reacting the piperazine with formaldehyde to form an intermediate iminium ion, which is then reduced by a reducing agent like sodium borohydride, sodium cyanoborohydride, or hydrogen gas with a catalyst.[4][5]

  • Using Methylating Agents like Methyl Iodide: Direct alkylation with reagents such as methyl iodide or dimethyl sulfate is another common approach. However, this method often leads to a mixture of mono-methylated, di-methylated, and quaternary ammonium salt products.[6][7]

Q2: Why is my Eschweiler-Clarke reaction giving a low yield?

Low yields in an Eschweiler-Clarke reaction can often be attributed to several factors:

  • Incomplete Reaction: The reaction is typically conducted at elevated temperatures (around 80-100°C) to ensure it goes to completion.[3][8] Insufficient heating time or temperature can result in a low conversion rate.

  • Improper Stoichiometry: An excess of both formaldehyde and formic acid is generally required to drive the reaction forward.[8][9] A common protocol suggests using at least 2 to 2.4 moles of both formaldehyde and formic acid for each mole of piperazine to be dimethylated.[8]

  • pH Control: The reaction proceeds through an iminium ion intermediate, and the pH of the reaction mixture can influence its formation and reduction. The presence of sufficient formic acid is crucial.[2]

Q3: How can I selectively achieve mono-N-methylation of a piperazine derivative?

Achieving selective mono-N-methylation is a significant challenge due to the comparable reactivity of the two nitrogen atoms. Strategies to promote mono-methylation include:

  • Using a Protecting Group: One of the nitrogen atoms can be protected with a group like Boc (tert-butoxycarbonyl), which can be removed after the methylation of the other nitrogen.

  • Controlling Stoichiometry: Using a stoichiometric amount or a slight deficit of the methylating agent can favor mono-methylation, although this often results in a mixture of starting material, mono-methylated, and di-methylated products, requiring careful purification.

  • Catalytic Methods: Recent advancements have explored the use of heterogeneous catalysts, such as supported nickel nanoparticles, with methanol as the methylating agent, showing promise for selective mono-N-methylation.[10]

Q4: I am observing the formation of a quaternary ammonium salt. How can I prevent this?

The formation of quaternary ammonium salts is a common side reaction, particularly when using highly reactive methylating agents like methyl iodide.[6] To avoid this:

  • Switch to the Eschweiler-Clarke Reaction: This method is inherently self-limiting and stops at the tertiary amine stage, making the formation of quaternary salts impossible.[1][2][11]

  • Careful Control of Reagents: If using methyl iodide, precise control over stoichiometry and reaction conditions (e.g., lower temperature) can help minimize over-alkylation. However, achieving complete selectivity can be difficult.

Troubleshooting Guides

This section provides detailed solutions to more complex problems you might encounter.

Problem 1: Poor Selectivity - Mono- vs. Di-methylation

Symptoms: Your reaction produces a mixture of the starting piperazine, the desired mono-methylated product, and the di-methylated byproduct, leading to difficult purification.

Root Causes & Solutions:

  • Cause A: High Reactivity of Methylating Agent. Reagents like methyl iodide are highly reactive and often lead to over-methylation.[6]

    • Solution: Opt for a less reactive methylation procedure. The Eschweiler-Clarke reaction is a prime choice as it is less prone to over-methylation.[2]

  • Cause B: Statistical Distribution. In a symmetrical piperazine, the second nitrogen atom has a similar reactivity to the first, leading to a statistical mixture of products.

    • Solution 1: Use of a Bulky N-Substituent. If your piperazine derivative already has a bulky substituent on one nitrogen, this steric hindrance can favor methylation at the less hindered nitrogen.[12]

    • Solution 2: Controlled Addition of Reagent. Slowly adding the methylating agent to the reaction mixture can help to maintain a low concentration, favoring mono-alkylation.

Caption: Decision workflow for troubleshooting poor mono-methylation selectivity.

Problem 2: Reaction Stalls or Fails to Reach Completion

Symptoms: After the recommended reaction time, analysis (e.g., by TLC or LC-MS) shows a significant amount of unreacted starting material.

Root Causes & Solutions:

  • Cause A: Steric Hindrance. Bulky substituents on the piperazine ring can sterically hinder the approach of the methylating agent.[13][14]

    • Solution: Increase the reaction temperature and/or time. For sterically hindered substrates, more forcing conditions may be necessary.

  • Cause B: Deactivation of Reagents. In the Eschweiler-Clarke reaction, the formaldehyde can polymerize (to paraformaldehyde) or the formic acid can decompose if not handled correctly.

    • Solution: Use fresh, high-quality reagents. Ensure that the formaldehyde solution has not been stored for an extended period. A patent suggests using an aqueous solution of formaldehyde or paraformaldehyde.[8]

  • Cause C: Inefficient Reducing Agent (in Reductive Amination). The chosen reducing agent may not be potent enough under the reaction conditions.

    • Solution: Consider a more powerful or suitable reducing agent. For example, if using sodium borohydride with little success, switching to sodium triacetoxyborohydride or using H₂ with a Pd/C catalyst might be more effective.

MethodMethylating AgentReductant/Co-reagentTypical TemperatureKey AdvantagesCommon Issues
Eschweiler-Clarke FormaldehydeFormic Acid80-100 °C[3]No quaternization[2], reliableRequires heating, potential for side reactions with sensitive functional groups
Reductive Amination FormaldehydeNaBH₄, NaBH(OAc)₃, H₂/Catalyst0 °C to RTMilder conditions, broad substrate scope[5]May require inert atmosphere, catalyst poisoning
Direct Alkylation Methyl IodideBase (e.g., K₂CO₃)RT to refluxSimple setupPoor selectivity, risk of over-methylation and quaternization[6]
Problem 3: Difficult Purification of the Final Product

Symptoms: The crude product is an inseparable mixture of starting material, mono- and di-methylated products, and potentially quaternary salts. Standard column chromatography fails to provide a pure compound.

Root Causes & Solutions:

  • Cause A: Similar Polarity of Products. The methylated products often have very similar polarities, making chromatographic separation challenging.

    • Solution 1: Salt Formation and Crystallization. Convert the mixture of amines into salts (e.g., hydrochlorides or diacetates).[15] The different salts may have varying solubilities, allowing for separation by fractional crystallization. A patent describes precipitating piperazine diacetate from acetone.[15]

    • Solution 2: Extractive Distillation. For volatile piperazine derivatives, extractive distillation can be an effective industrial-scale purification method.[16]

  • Cause B: Presence of Quaternary Salts. Quaternary ammonium salts are highly polar and can streak on silica gel columns.

    • Solution: After the reaction, perform an aqueous workup. The quaternary salt will remain in the aqueous layer while the neutral amines can be extracted into an organic solvent.

This protocol is adapted for the selective precipitation of a piperazine derivative.[15]

  • Dissolution: Dissolve the crude reaction mixture containing the piperazine derivative in acetone. The concentration should be in the range of 0.5 to 20% by weight.[15]

  • Acidification: While stirring, slowly add glacial acetic acid. Use a quantity that is at least stoichiometric and up to 5 times the amount needed to form the diacetate salt.[15]

  • Precipitation: The crystalline piperazine diacetate salt should begin to precipitate. To ensure complete precipitation, cool the mixture to a temperature between 10-30°C.[15]

  • Isolation: Separate the precipitated salt from the liquid by filtration.

  • Washing: Wash the collected precipitate with cold acetone to remove residual impurities.

  • (Optional) Regeneration of Free Base: The pure piperazine derivative can be regenerated from its salt by neutralization with a base (e.g., NaOH) and subsequent extraction.

G start Start: Difficult Purification check_mixture Analyze crude mixture. What are the main components? start->check_mixture path_similar_polarity Similar polarity amines (SM, mono-, di-methyl) check_mixture->path_similar_polarity Mainly amines path_quat_salt Quaternary salt present check_mixture->path_quat_salt Significant quat. salt solution_salt Attempt purification via salt formation & crystallization (e.g., diacetate salt) path_similar_polarity->solution_salt solution_chromatography Optimize chromatography: - Different solvent system - Different stationary phase (e.g., alumina) path_similar_polarity->solution_chromatography solution_extraction Aqueous workup to remove water-soluble quaternary salt path_quat_salt->solution_extraction end End: Pure Product solution_salt->end solution_chromatography->end solution_extraction->path_similar_polarity Then purify amine mixture

Caption: Logical flow for troubleshooting purification issues in N-methylation of piperazines.

References

  • Reddy, K. L. et al. (2007). Synthesis of N-Methyl Secondary Amines. Available at: [Link]

  • Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,154,552. Washington, DC: U.S. Patent and Trademark Office.
  • Kim, H. et al. (2023). A novel protocol for the synthesis of secondary N-methylamines via reductive amination of aldehydes with N-Boc-N-methylamine has been developed, using Me2SiHCl as the reductant. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. Available at: [Link]

  • Schroeder, W., & Merkel, W. (1989). U.S. Patent No. 4,845,218. Washington, DC: U.S. Patent and Trademark Office.
  • Kim, H., & Lee, S. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Available at: [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]

  • Rieves, H. D., & Pollard, J. D. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
  • Weipert, E. A. (1964). U.S. Patent No. 3,154,553. Washington, DC: U.S. Patent and Trademark Office.
  • CN101239957A - Synthesis method of N-methylpiperazine. (2008). Google Patents.
  • NROChemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. Available at: [Link]

  • Godar, J. L., & Joris, G. G. (1962). U.S. Patent No. 3,069,331. Washington, DC: U.S. Patent and Trademark Office.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available at: [Link]

  • Zhang, P., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available at: [Link]

  • Sciencemadness.org. (2019). methylation of nucleophilic HN- with methyl iodide?. Available at: [Link]

  • European Patent Office. (2019). EP 3154955 B1 - Method for synthesis of N-methyl piperazine diphenolamide and related composition. Available at: [Link]

  • Vedantu. (n.d.). Methyl amine reacts with methyl iodide For completion class 11 chemistry CBSE. Available at: [Link]

  • ResearchGate. (n.d.). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Available at: [Link]

  • CN114075152B - Method for preparing N-methyl piperazine. (n.d.). Google Patents.
  • Wang, X., et al. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2019). Available at: [Link]

  • The Organic Chemistry Tutor. (2019, July 13). Hofmann Elimination, Amine to Alkene (aka Exhaustive Methylation) [Video]. YouTube. Available at: [Link]

  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Available at: [Link]

  • Filo. (2023). Enamines normally react with methyl iodide to give two products. Available at: [Link]

  • CN101168532A - Method for synthesizing N-methylpiperazine substituted anilin. (n.d.). Google Patents.
  • Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. (n.d.). Available at: [Link]

  • Chen, Y. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. PubMed. Available at: [Link]

  • Reddit. (2023). Methylation of NH2 Troubleshooting?. Available at: [Link]

  • ScholarBank@NUS. (n.d.). Synthesis and properties of piperazine derivatives and their quaternary ammonium amphiphilic salts. Available at: [Link]

  • Weipert, E. A., & Levis, W. W., Jr. (1964). U.S. Patent No. 3,159,633. Washington, DC: U.S. Patent and Trademark Office.
  • Catalysis Science & Technology. (n.d.). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Available at: [Link]

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Available at: [Link]

  • PubMed. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]

  • ResearchGate. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Available at: [Link]

  • ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Available at: [Link]

  • ACS Publications. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Available at: [Link]

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Technical Support Center: Resolving Enantiomers of (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of (4-Benzylpiperazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The stereochemistry of molecules like this compound is critical, as enantiomers can have vastly different pharmacological and toxicological profiles.[1] Therefore, robust methods for their separation are essential for quality control and regulatory compliance.[1]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the resolution of this compound enantiomers.

Issue 1: Poor or No Separation in Chiral HPLC

Question: I'm attempting to resolve the enantiomers of this compound using chiral HPLC, but I'm seeing a single peak or very poor resolution (Rs < 1.5). What are the likely causes and how can I fix this?

Answer:

Poor separation in chiral HPLC is a common challenge. The primary reason is often a suboptimal choice of the chiral stationary phase (CSP) or mobile phase composition. The interaction between the analyte and the CSP is highly specific and crucial for enantiomeric recognition.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for a wide range of chiral compounds, including piperazine derivatives.[1]

    • Recommendation: If you are not achieving separation, consider screening different types of polysaccharide-based columns. A good starting point is a cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel.[1]

  • Incorrect Mobile Phase Composition: The mobile phase composition significantly influences the retention and selectivity of the separation.

    • Recommendation: Systematically vary the ratio of your organic modifiers (e.g., acetonitrile, methanol, ethanol, isopropanol) and the acidic or basic additives. For basic compounds like piperazines, a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) is often necessary to improve peak shape and resolution. A recommended starting mobile phase is a mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[2]

  • Suboptimal Temperature: Column temperature affects the thermodynamics of the chiral recognition process.

    • Recommendation: Experiment with different column temperatures, typically in the range of 10-40°C. A good starting point is 35°C.[1][2]

  • Low UV Absorbance: this compound lacks a strong chromophore, which can lead to low sensitivity and difficulty in detecting small, poorly resolved peaks.[1]

    • Recommendation: Ensure your detector wavelength is set appropriately, for instance at 205 nm.[1] If sensitivity is still an issue, consider pre-column derivatization with a UV-active agent.[1]

Issue 2: Inconsistent Results in Diastereomeric Salt Crystallization

Question: I'm using a chiral acid to form diastereomeric salts for crystallization, but my yields and enantiomeric excess (ee) are inconsistent between batches. What could be causing this variability?

Answer:

Diastereomeric salt resolution is a powerful technique but can be sensitive to several experimental parameters.[3][4] Inconsistency often arises from variations in crystallization conditions.

Potential Causes & Solutions:

  • Solvent System Variability: The choice of solvent is critical as the solubility of the diastereomeric salts dictates the efficiency of the resolution.[3]

    • Recommendation: Conduct a thorough solvent screen using a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures) to find the optimal system that provides a significant difference in solubility between the two diastereomers.[5]

  • Cooling Rate and Supersaturation: The rate of cooling and the degree of supersaturation can influence crystal growth and purity. Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the enantiomeric excess.

    • Recommendation: Employ a controlled and slow cooling profile. Seeding the solution with a small crystal of the desired diastereomer can promote controlled crystallization.

  • Stoichiometry of the Resolving Agent: The molar ratio of the chiral resolving agent to the racemic amine can impact the outcome.[6]

    • Recommendation: Screen different molar ratios of the resolving agent (e.g., 0.5, 1.0, and 1.2 equivalents) to identify the optimal stoichiometry for selective precipitation.[5]

  • Incomplete Salt Formation or Dissociation: Ensure that the salt formation reaction goes to completion and that the salt does not dissociate during the crystallization process.

    • Recommendation: Confirm salt formation using techniques like NMR or IR spectroscopy. Ensure the pH of the solution is appropriate to maintain the salt form.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

The most common and effective methods for resolving chiral amines and alcohols like this compound include:

  • Chiral Chromatography: Particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a versatile and widely used analytical and preparative technique.[7][8]

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[3][9][10]

  • Enzymatic Resolution: Enzymes, such as lipases, can selectively catalyze a reaction with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[][12]

Q2: How do I choose the right chiral resolving agent for diastereomeric salt formation?

The selection of a chiral resolving agent is often empirical. Commonly used chiral acids for resolving racemic bases include:

  • (+)-Tartaric acid and its derivatives (e.g., (+)-dibenzoyl-D-tartaric acid)[3][9]

  • (-)-Malic acid[9]

  • (-)-Mandelic acid[9]

  • (+)-Camphor-10-sulfonic acid[9]

A screening process is typically required to identify the resolving agent that forms diastereomeric salts with a significant difference in solubility in a particular solvent system.[5][6]

Q3: What is "kinetic resolution" and is it applicable here?

Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other in a chemical reaction with a chiral catalyst or reagent, including enzymes.[13] This results in an enantiomerically enriched unreacted starting material and an enantiomerically enriched product. This method is applicable to this compound, particularly using enzymes like lipases that can selectively acylate one of the enantiomers.[][12] A major limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[13]

Q4: How can I determine the enantiomeric excess (ee) of my resolved sample?

The most common and accurate method for determining enantiomeric excess is through chiral HPLC.[7] After developing a separation method that resolves the two enantiomers, you can calculate the ee using the peak areas of the two enantiomers with the following formula:

% ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100[1]

Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis

This protocol provides a starting point for the analytical separation of this compound enantiomers.

Table 1: Chiral HPLC Conditions

ParameterRecommended Condition
Column Chiralpak® IC (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP[1]
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[2]
Flow Rate 1.0 mL/min[1]
Column Temp. 35 °C[1]
Detection UV at 205 nm[1]
Injection Vol. 10 µL[1]

Step-by-Step Procedure:

  • Mobile Phase Preparation: Carefully measure and mix the components of the mobile phase. Degas the solution using sonication or vacuum filtration before use.[1]

  • Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. From this, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase. Filter the working standard through a 0.45 µm syringe filter before injection.[1]

  • System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.[1]

  • Injection and Data Acquisition: Inject the prepared sample and record the chromatogram.

  • Data Analysis: Identify the two peaks corresponding to the enantiomers. Calculate the resolution (Rs) between the peaks. A resolution of >1.5 is considered baseline separation.[1] For non-racemic samples, calculate the enantiomeric excess (% ee) using the peak areas.[1]

Protocol 2: General Procedure for Diastereomeric Salt Resolution

This protocol outlines a general workflow for resolving a racemic amine using a chiral acid.

Workflow Diagram:

G cluster_0 Salt Formation & Crystallization cluster_1 Isolation racemate Racemic (±)-Amine mix Mix and Heat to Dissolve racemate->mix reagent Chiral Acid Resolving Agent reagent->mix solvent Solvent solvent->mix cool Slow Cool & Crystallize mix->cool filter Filter to Separate Crystals cool->filter crystals Diastereomeric Salt Crystals (Enriched in one diastereomer) filter->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filter->mother_liquor liberate_crystals Liberate Amine from Crystals (add base, extract) crystals->liberate_crystals pure_enantiomer Enantiomerically Enriched Amine liberate_crystals->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Step-by-Step Procedure:

  • Screening: Perform small-scale experiments to screen for the optimal chiral resolving agent and solvent system.[5] The goal is to find a combination where one diastereomeric salt is significantly less soluble than the other.

  • Salt Formation: In a suitable flask, dissolve the racemic this compound and the chosen chiral resolving agent (typically in a 1:1 molar ratio, but this can be optimized) in the selected solvent with gentle heating until a clear solution is obtained.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out.[3]

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt crystals in water. Add a base (e.g., 50% sodium hydroxide solution) until the solution is strongly basic (pH > 12) to liberate the free amine.[3]

  • Extraction: Extract the liberated enantiomerically enriched amine into a suitable organic solvent (e.g., dichloromethane or diethyl ether). Perform multiple extractions to ensure complete recovery.[3]

  • Purification and Analysis: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the resolved amine. Determine the enantiomeric excess using the chiral HPLC method described above.

Visualization of Key Concepts

G cluster_methods Resolution Strategies cluster_hplc Chiral HPLC cluster_salt Diastereomeric Salt Formation cluster_enzyme Enzymatic Resolution racemate Racemic Mixture (R)-Enantiomer + (S)-Enantiomer hplc Chiral Stationary Phase separates based on transient diastereomeric interactions racemate->hplc Analysis salt React with pure chiral acid (e.g., (+)-Tartaric Acid) racemate->salt Separation enzyme Enzyme (e.g., Lipase) selectively reacts with one enantiomer racemate->enzyme Separation peaks Two separate peaks for (R) and (S) enantiomers hplc->peaks diastereomers diastereomers salt->diastereomers crystallize Fractional Crystallization diastereomers->crystallize products (S)-Amine (unreacted) (R)-Amine-Product enzyme->products

Caption: Overview of Chiral Resolution Methods.

References

  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Benchchem.
  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development.
  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology.
  • Chiral Resolution and Separation Services. BOC Sciences.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI.
  • Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. Benchchem.
  • Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. PMC - NIH.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate.
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Experts@Minnesota.
  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Oxford Academic.
  • Resolution of a Racemic Mixture. Science Learning Center.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
  • Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503).
  • This compound. Benchchem.
  • Chiral HPLC Separations. Phenomenex.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity.

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Stability issues of (4-Benzylpiperazin-2-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Benzylpiperazin-2-yl)methanol

A Guide to Understanding and Troubleshooting Solution Stability

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for stability issues encountered during experimentation. We will move beyond simple protocols to explain the chemical rationale behind these stability challenges, empowering you to design robust and reliable experiments.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses foundational questions regarding the inherent stability of this compound, based on its molecular structure.

Q1: What are the key structural features of this compound that influence its stability in solution?

A1: The stability of this compound is governed by three primary structural motifs: the piperazine ring, the N-benzyl group, and the primary alcohol (hydroxymethyl group).

  • Piperazine Ring: This core structure contains two nitrogen atoms, which are basic and susceptible to protonation depending on the solution's pH.[1][2] These nitrogens are also potential sites for oxidation, which can lead to the formation of N-oxides or even ring-opening under harsh oxidative conditions.[3]

  • N-Benzyl Group: The benzyl group attached to the N4 position of the piperazine ring can be susceptible to cleavage through oxidative N-dealkylation. This is a known metabolic pathway for N-benzylpiperazine derivatives and can occur under certain chemical conditions.[4][5]

  • Primary Alcohol (-CH₂OH): The hydroxymethyl group at the C2 position is a primary alcohol, which can be readily oxidized to form a corresponding aldehyde and subsequently a carboxylic acid.[6]

Understanding these "hot spots" on the molecule is the first step in diagnosing and preventing degradation.

Q2: What are the general recommended storage and handling conditions for this compound in its solid and solution forms?

A2: Proper storage is critical to ensure the long-term integrity of the compound.

  • Solid Form: As a solid (often a hydrochloride salt), the compound is relatively stable. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[7]

  • Solution Form: Once dissolved, the compound is more susceptible to degradation.

    • Solvent Choice: Use high-purity, HPLC-grade solvents. Polar solvents like water, methanol, and ethanol are generally suitable for dissolving the compound or its salt form.[6]

    • Temperature: Stock solutions should be stored at low temperatures (e.g., 2-8°C or -20°C) to minimize thermal degradation.

    • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon to prevent air oxidation.

    • Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil to prevent photolytic degradation.[8]

Part 2: Troubleshooting Guide - Diagnosing and Solving Degradation Issues

This section is formatted to address specific experimental problems you may encounter.

Q3: I've observed new peaks appearing in my HPLC chromatogram after leaving my solution on the benchtop. What is the likely cause?

A3: The appearance of new, unexpected peaks is a classic sign of degradation. Given the structure of this compound, the most probable cause under ambient, aerobic conditions is oxidation .

  • Causality: The tertiary amine of the piperazine ring and the primary alcohol are both susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and ambient temperatures. The benzyl group can also undergo oxidation.[3][6][9]

  • Troubleshooting Steps:

    • Solvent Check: Ensure your solvent is free of peroxides, which can form in solvents like THF and ethers and act as potent oxidizing agents.

    • Inert Environment: Prepare solutions using solvents that have been sparged with an inert gas (nitrogen or argon). Store the solution under an inert headspace.

    • Light Protection: Immediately transfer the solution to an amber vial or wrap it in foil.

    • Temperature Control: Do not leave solutions at room temperature for extended periods. Store them at 2-8°C when not in immediate use.

Q4: My compound appears to degrade rapidly when I use an acidic or basic buffer in my experiment. Why is pH so critical?

A4: The stability of this compound is highly pH-dependent due to the basic nature of the piperazine ring.

  • Causality: The piperazine ring has two pKa values, meaning its protonation state changes with pH. In strongly acidic or basic solutions, specific acid-base catalysis can occur, promoting hydrolytic degradation of the molecule or its impurities, especially at elevated temperatures. While the piperazine ring itself is generally stable against hydrolysis, extreme pH can make other parts of the molecule more reactive.[10] For some piperazine derivatives, optimal stability is found in a narrow pH range.[2][11]

  • Troubleshooting Steps:

    • Determine Optimal pH: If your experimental conditions permit, conduct a preliminary pH stability screen. Prepare the solution in a series of buffers (e.g., pH 3, 5, 7, 9) and monitor the formation of degradants over time by HPLC.

    • Minimize Exposure Time: If you must work at a non-optimal pH, minimize the time the compound spends in that solution. Prepare samples immediately before analysis or use.

    • Avoid Temperature Extremes: The combination of extreme pH and high temperature is particularly detrimental. If heating is required, first ensure the compound is at a more neutral and stable pH.

Q5: I suspect my compound is degrading, but I'm not sure what the degradation products are. How can I systematically identify potential degradation pathways?

A5: A Forced Degradation Study (also known as stress testing) is the standard approach to identify likely degradation products and establish the intrinsic stability of a molecule.[12][13] This involves subjecting the compound to harsh conditions to intentionally induce degradation. The resulting degradants can then be analyzed, typically by LC-MS, to help elucidate their structures.

This process is crucial for developing a stability-indicating analytical method , which is a method capable of separating the parent compound from all potential degradation products.[12]

Potential Degradation Pathways Diagram

The following diagram illustrates the primary degradation pathways you might expect to observe during a forced degradation study.

Degradation Pathways Parent This compound Oxidized_Alcohol Oxidation Product (Aldehyde/Carboxylic Acid) Parent->Oxidized_Alcohol Oxidation (H₂O₂) [Alcohol Group] N_Dealkylated N-Dealkylation Product (Piperazin-2-yl)methanol Parent->N_Dealkylated Oxidative Cleavage [Benzyl Group] N_Oxide N-Oxide Product Parent->N_Oxide Oxidation (H₂O₂) [Piperazine Nitrogen] Ring_Opened Ring-Opened Products Parent->Ring_Opened Harsh Acid/Base + Heat

Caption: Potential degradation pathways for this compound.

Part 3: Experimental Protocols & Data Management

This section provides a detailed workflow for conducting a forced degradation study and a framework for organizing your results.

Protocol 1: Forced Degradation Study Workflow

This protocol is a starting point and should be adapted based on the observed stability of your compound. The goal is to achieve 5-20% degradation of the parent compound.[13]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Methanol and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a PDA or UV detector and a Mass Spectrometer (LC-MS is ideal)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter, water bath, photostability chamber

Workflow Diagram:

Forced Degradation Workflow cluster_prep 1. Preparation cluster_stress 2. Apply Stress Conditions cluster_analysis 3. Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in 50:50 MeOH:H₂O) Control Unstressed Control (t=0, protected from light) Stock->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidative Oxidation (3% H₂O₂, RT) Thermal Thermal (80°C, Solid & Solution) Photo Photolytic (ICH Q1B Light Exposure) SamplePrep Sample Preparation (Neutralize, Dilute) Acid->SamplePrep Base->SamplePrep Oxidative->SamplePrep Thermal->SamplePrep Photo->SamplePrep HPLC Analyze by Stability- Indicating HPLC/LC-MS SamplePrep->HPLC Data Data Analysis (Peak Purity, Mass Balance, Identify Degradants) HPLC->Data

Caption: General experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent, such as a 50:50 mixture of methanol and water.

  • Control Sample: Immediately dilute a portion of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze it. This is your unstressed t=0 control.

  • Stress Conditions: For each condition below, use a separate aliquot of the stock solution.[10]

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl (to get 0.5 mg/mL in 0.1 M HCl). Heat at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.2 M NaOH before dilution and analysis.

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH. Heat at 60°C. Withdraw samples at time points, cool, and neutralize with 0.2 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution 1:1 with 6% H₂O₂ (to get a final concentration of 3% H₂O₂). Keep at room temperature, protected from light. Analyze at various time points.

    • Thermal Degradation:

      • Solution: Heat a sealed vial of the stock solution at 80°C.

      • Solid: Place the solid powder in an oven at 80°C.

      • Analyze samples at appropriate time points.

    • Photolytic Degradation: Expose the stock solution (in a quartz cuvette or other transparent container) and solid material to a light source conforming to ICH Q1B guidelines (an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[14][15] Analyze a dark control sample stored under the same conditions.

  • Analysis: Analyze all stressed samples, along with the control, using a validated stability-indicating HPLC method. A gradient method with a C18 column is often a good starting point.

    • Detection: Use a PDA detector to check for peak purity and identify the optimal detection wavelength. Use a mass spectrometer to obtain mass-to-charge (m/z) information for the parent compound and any new peaks, which is critical for identifying degradants.[3]

Data Summary Table

Organize your results in a clear, concise table to easily compare the stability of the compound under different conditions.

Stress Condition Agent/Parameters Time (hours) Assay of Parent Compound (%) Major Degradation Products (Relative % Area) Mass Balance (%)
Control (t=0)N/A0100None100
Acid Hydrolysis0.1 M HCl, 60°C2492.5D1 (3.1%), D2 (4.0%)99.6
Base Hydrolysis0.1 M NaOH, 60°C2488.1D3 (9.5%)97.6
Oxidation3% H₂O₂, RT875.4D4 (15.2%), D5 (8.5%)99.1
Thermal (Solution)80°C7298.2D1 (1.5%)99.7
Photolytic (Solution)ICH Q1B-91.8D6 (7.9%)99.7

Note: Data shown is for illustrative purposes only.

By following this structured approach—understanding the molecule's chemistry, anticipating degradation pathways, and systematically testing them—you can effectively troubleshoot stability issues and ensure the integrity of your experimental results.

References

  • Evolt, (n.d.). (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride.
  • PubChem, (n.d.). (4-Benzyl-1,2-dimethylpiperazin-2-yl)methanol. Available at: [Link]

  • Ciossani, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. Available at: [Link]

  • Alchem Pharmtech, (n.d.). CAS 149715-45-7 | (S)-(4-Benzylpiperazin-2-yl)methanol. Available at: [Link]

  • PubChemLite, (n.d.). This compound (C12H18N2O). Available at: [Link]

  • Manee, D., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
  • Stańczak, A., et al. (2019). Piperazine derivatives as dangerous abused compounds. Postępy Higieny i Medycyny Doświadczalnej.
  • Fromen, C. A., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. Available at: [Link]

  • Leksic, E., et al. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.
  • Oszczapowicz, I., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Chemistry. Available at: [Link]

  • Staack, R. F., et al. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Shinde, P. L., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • ResearchGate, (n.d.). Influence of pH of Piperazine strip ionization and fraction of extraction. Available at: [Link]

  • Wang, T., et al. (2000). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Jorgensen, L., et al. (2010). Forced Degradation Studies for Biopharmaceuticals.
  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • ChemicalBook, (2023). Chemical Safety Data Sheet MSDS / SDS - (1-Benzylpiperazin-2-yl)Methanol.
  • Baertschi, S. W., et al. (2011). Photostability and Photostabilization of Drugs and Drug Products. ISRN Pharmaceutics. Available at: [Link]

  • ICH, (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • ICH, (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

  • Ghosh, A., et al. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Biodegradation. Available at: [Link]

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Technical Support Center: Overcoming Solubility Challenges with (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Benzylpiperazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges encountered during experimental work with this compound. This document offers a combination of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and advance your research.

Introduction to this compound and its Solubility Profile

This compound is a piperazine derivative with a chemical structure that lends itself to a range of applications in medicinal chemistry and drug discovery. As with many amine-containing compounds, its solubility is critically dependent on pH. The presence of two nitrogen atoms in the piperazine ring allows for protonation, significantly influencing its interaction with various solvent systems.

The free base form of this compound is expected to have limited aqueous solubility due to the presence of the non-polar benzyl group. Conversely, its salt forms, such as the dihydrochloride salt, are generally soluble in polar solvents like water and alcohols. This pH-dependent solubility is a key factor to consider in its handling and formulation.[1][2]

Inferred Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, an inferred solubility profile can be established based on the physicochemical properties of structurally related piperazine compounds. This table serves as a practical starting point for your experiments. It is imperative to empirically verify these values in your own laboratory setting.

Solvent SystemSolvent TypeInferred SolubilityRationale & Key Considerations
Aqueous Buffers
pH 1-4Polar ProticHighAt acidic pH, the piperazine nitrogens are protonated, forming a more soluble salt.[3]
pH 5-7Polar ProticModerate to LowAs the pH approaches the pKa of the piperazine nitrogens, the proportion of the less soluble free base increases.
pH > 7Polar ProticLow / PoorIn basic conditions, the compound will predominantly exist as the free base, which has lower aqueous solubility.
Organic Solvents
MethanolPolar ProticHighThe polarity and hydrogen bonding capacity of methanol make it a good solvent for this compound.[4]
EthanolPolar ProticHighSimilar to methanol, ethanol is expected to be an effective solvent.[4]
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a powerful polar aprotic solvent capable of dissolving a wide array of compounds, including many hydrochloride salts.[4]
Dichloromethane (DCM)Non-PolarLow / InsolubleAs a non-polar solvent, DCM is not expected to effectively solvate the polar functional groups of the molecule.
HexaneNon-PolarInsolubleThe significant polarity difference results in poor solubility.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral aqueous buffer?

A1: this compound is a weak base.[5] Its solubility in aqueous solutions is highly pH-dependent.[6] In neutral or alkaline conditions (pH ≥ 7), it primarily exists in its free base form, which has limited water solubility. To enhance solubility, you should acidify the buffer. At a pH below the pKa of the piperazine nitrogens, the molecule becomes protonated, forming a more soluble salt.[1]

Q2: I've dissolved the compound in an acidic buffer, but it precipitates when I adjust the pH to physiological conditions (pH 7.4) for my cell-based assay. What should I do?

A2: This is a common challenge known as "pH-shift precipitation." You have a few options:

  • Final Formulation Concentration: Ensure the final concentration in your assay medium is below the compound's solubility limit at pH 7.4. You may need to perform a solubility test at this specific pH to determine the maximum achievable concentration.

  • Use of Co-solvents: Incorporating a water-miscible organic co-solvent like ethanol or DMSO in your final formulation can help maintain solubility.[7] However, be mindful of the co-solvent's potential toxicity to your cells and keep its final concentration to a minimum (typically <1%).

  • Advanced Formulation Strategies: For in-vivo studies or more demanding applications, consider advanced formulation techniques like complexation with cyclodextrins or creating a solid dispersion.[8][9]

Q3: My compound has crashed out of my DMSO stock solution upon storage. How can I prevent this?

A3: Precipitation from a DMSO stock can occur if the solution is supersaturated or if it has been stored at low temperatures.

  • Lower the Stock Concentration: Preparing a less concentrated stock solution can prevent supersaturation.

  • Storage at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation caused by cold storage.

  • Gentle Warming and Sonication: If precipitation has already occurred, gently warming the vial (e.g., in a 37°C water bath) and sonicating can often redissolve the compound. Always ensure the compound is fully dissolved before use.

Advanced Solubility Enhancement Strategies

When simple pH adjustments or co-solvents are insufficient, the following advanced techniques can be employed.

Strategy 1: Co-solvent Systems

The use of co-solvents is a widely adopted technique to increase the solubility of poorly water-soluble drugs.[10] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of less polar compounds.

Workflow for Co-solvent System Development

A Initial Screening B Determine Maximum Tolerable Co-solvent % in Assay A->B C Prepare Stock in 100% Co-solvent (e.g., DMSO, Ethanol) B->C D Binary System Evaluation (Co-solvent + Water) C->D E Titrate Stock into Aqueous Buffer D->E F Observe for Precipitation E->F G Determine Max Concentration F->G H Optimization (if needed) G->H I Ternary Systems (e.g., Water + Ethanol + PEG 400) H->I

Caption: Workflow for developing a co-solvent system.

Protocol for Co-solvent Solubility Determination

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic co-solvent (e.g., 100 mM in DMSO).

  • Serial Dilution: In a series of microcentrifuge tubes, prepare different co-solvent/aqueous buffer ratios (e.g., 1:99, 2:98, 5:95, 10:90 v/v of DMSO:aqueous buffer).

  • Addition of Compound: Add a small aliquot of the stock solution to each tube to achieve a range of final compound concentrations.

  • Equilibration: Vortex each tube and allow it to equilibrate at room temperature for at least one hour.

  • Observation: Visually inspect each tube for any signs of precipitation.

  • Quantification (Optional): For a more precise determination, centrifuge the tubes and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC.

Strategy 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex" with enhanced aqueous solubility.[8][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[13]

Mechanism of Cyclodextrin Encapsulation

cluster_0 Aqueous Environment cluster_1 Formation of Inclusion Complex Compound This compound (Poorly Soluble) Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Caption: Encapsulation of a guest molecule by a cyclodextrin.

Protocol for Preparing a Cyclodextrin Formulation

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v). Gentle heating may be required to fully dissolve the cyclodextrin.

  • Add Compound: Slowly add the solid this compound to the cyclodextrin solution while stirring.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Concentration Determination: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Strategy 3: Amorphous Solid Dispersions

For solid dosage form development, creating an amorphous solid dispersion is a powerful technique.[9] This involves dispersing the active pharmaceutical ingredient (API) in an amorphous state within a hydrophilic polymer matrix.[14] The amorphous form has higher kinetic solubility and dissolution rates compared to the crystalline form.[15]

Methods for Preparing Solid Dispersions

  • Solvent Evaporation/Spray Drying: Both the API and a polymer carrier (e.g., PVP, HPMC) are dissolved in a common organic solvent.[14] The solvent is then rapidly removed by evaporation or spray drying, leaving a solid matrix with the API dispersed in an amorphous state.[9]

  • Hot-Melt Extrusion: The API and polymer are mixed and heated until a molten state is achieved, and then extruded.[16] This solvent-free method is advantageous for its efficiency and scalability.

Workflow for Solid Dispersion Formulation

A Select Polymer Carrier (e.g., PVP, HPMC, Soluplus®) B Choose Preparation Method A->B C Solvent Evaporation / Spray Drying B->C D Hot-Melt Extrusion B->D E Dissolve API & Polymer in Common Solvent C->E G Blend API & Polymer D->G F Rapid Solvent Removal E->F I Characterize Solid Dispersion (DSC, XRPD) F->I H Heat and Extrude G->H H->I J Perform Dissolution Testing I->J

Caption: General workflow for solid dispersion development.

References

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available at: [Link].

  • pH and Solvent Effect on Drug Solubility. SlideShare. Available at: [Link].

  • Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. Available at: [Link].

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link].

  • Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips. Available at: [Link].

  • Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. Available at: [Link].

  • (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride. EVETEKK. Available at: [Link].

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. Available at: [Link].

  • Solving solubility issues in modern APIs. TAPI. Available at: [Link].

  • Dissolution Method Troubleshooting. Dissolution Technologies. Available at: [Link].

  • Inclusion complexation with β-cyclodextrin derivatives alters photodynamic activity and biodistribution of meta-tetra(hydroxyphenyl)chlorin. PubMed. Available at: [Link].

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. Available at: [Link].

  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available at: [Link].

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Spectroscopy Online. Available at: [Link].

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Available at: [Link].

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link].

  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. MDPI. Available at: [Link].

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ACS Publications. Available at: [Link].

  • Formulation: Creating Spray-Dried Dispersions to Improve API Solubility. Tablets & Capsules. Available at: [Link].

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Semantic Scholar. Available at: [Link].

  • BENZYLPIPERAZINE. SWGDRUG.org. Available at: [Link].

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available at: [Link].

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link].

  • Supramolecular Organogels Based on Cinnarizine as a Potential Gastroretentive System: In Vitro and In Silico Simulations. MDPI. Available at: [Link].

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link].

  • Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. ACS Publications. Available at: [Link].

  • Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. MDPI. Available at: [Link].

  • A process for the preparation of a solid dispersion. Google Patents.
  • Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. ResearchGate. Available at: [Link].

  • [(2S)-4-benzylpiperidin-2-yl]methanol. PubChem. Available at: [Link].

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PubMed Central. Available at: [Link].

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link].

  • Solid liquid solubility of piperazine. SINTEF. Available at: [Link].

  • Co-solvent and Complexation Systems. ResearchGate. Available at: [Link].

  • Interaction of Native Cyclodextrins and Their Hydroxypropylated Derivatives with Carbamazepine in Aqueous Solution. Evaluation of Inclusion Complexes and Aggregates Formation. PubMed Central. Available at: [Link].

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Preventing degradation of (4-Benzylpiperazin-2-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Benzylpiperazin-2-yl)methanol

A Guide to Ensuring Chemical Integrity During Storage

Introduction: The Challenge of Stability

This compound is a valuable building block in pharmaceutical research and development, recognized for its role in the synthesis of diverse biologically active molecules.[1][2] Its unique structure, featuring a piperazine ring, a benzyl group, and a primary alcohol, provides versatile reactivity. However, these same functional groups render the molecule susceptible to degradation if not stored under optimal conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the degradation of this compound, ensuring the integrity and reproducibility of experimental outcomes.

Quick Reference: Recommended Storage Conditions

For immediate guidance, the following table summarizes the ideal storage parameters for this compound. Each parameter is critical for minimizing degradation and preserving the compound's purity.

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows down oxidative and hydrolytic degradation pathways.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the piperazine nitrogens and the benzylic position.[4][5]
Light Amber/Opaque ContainerProtects against photodegradation initiated by UV/visible light.[3]
Container Tightly Sealed, Inert Material (e.g., Borosilicate Glass, HDPE)Prevents moisture ingress and reaction with container materials.[3][4]
Form Solid (as free base or salt)Solids are generally more stable than solutions. If in solution, use a dry, aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of this compound degradation?

A: Visual signs of degradation often include a color change from white/off-white to yellow or brown. This discoloration is typically indicative of oxidation. Analytically, degradation can be confirmed by the appearance of new spots on a Thin-Layer Chromatography (TLC) plate or additional peaks in an HPLC or GC-MS chromatogram. Common degradation products include benzaldehyde and benzoic acid, resulting from oxidation of the benzyl group.[6]

Q2: My sample is stored at room temperature. Is it still usable?

A: While short periods at room temperature may be acceptable for handling, long-term storage at ambient temperatures is not recommended. Higher temperatures accelerate the rate of chemical reactions, including oxidation.[3] We strongly advise performing a purity check using a suitable analytical method (see Section 6.2) before using any material that has been stored outside of the recommended 2–8°C range for an extended period.

Q3: Why is an inert atmosphere so critical for this compound?

A: The piperazine moiety and the benzyl group are both susceptible to oxidation. The secondary amine in the piperazine ring can be oxidized, and the benzylic C-H bond is prone to radical-mediated oxidation by atmospheric oxygen.[7][8][9] Storing the compound under an inert gas like argon or nitrogen displaces oxygen, effectively inhibiting these degradation pathways and preserving the molecule's structure.

Q4: Can I store the compound in a solution?

A: Storing this compound in solution is discouraged for long-term preservation as it can accelerate degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent (e.g., anhydrous Dichloromethane or THF) and store under an inert atmosphere at 2–8°C. Avoid protic solvents like methanol or water, as they can participate in hydrolytic or photocatalytic degradation pathways.[10]

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section addresses specific problems that may arise during the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Sample has turned yellow/brown. Oxidation: Exposure to atmospheric oxygen.1. Discard the affected sample to avoid compromising experimental results. 2. Ensure all future samples are stored under a blanket of inert gas (Ar or N₂). 3. Review your aliquoting procedure to minimize air exposure (See Protocol 6.1).
New, unexpected spots appear on TLC analysis. Formation of Impurities: Could be due to oxidation, photolysis, or moisture-induced side reactions.1. Attempt to identify the impurities. Common byproducts include benzaldehyde and piperazine ring-opened products.[6] 2. If the purity is compromised, consider re-purification by column chromatography if feasible, or procure a new batch. 3. Verify that storage containers are opaque and tightly sealed.
Inconsistent results or low yields in reactions. Degraded Starting Material: The effective concentration of the active compound is lower than assumed, or impurities are interfering with the reaction.1. Immediately perform a purity analysis (e.g., HPLC, qNMR) on your stock of this compound. 2. Always use freshly opened or rigorously validated material for sensitive experiments. 3. Implement a routine QC check (See Protocol 6.2) for all starting materials upon receipt and after prolonged storage.
The solid material has become clumpy or sticky. Moisture Absorption: Piperazine and its derivatives can be hygroscopic, absorbing water from the air.[5]1. Dry the material under high vacuum. Note that this may not reverse any hydrolysis that has already occurred. 2. Store the compound in a desiccator over a strong drying agent (e.g., P₂O₅). 3. Ensure container seals are airtight. Use paraffin film for extra protection.

Understanding the Degradation Pathways

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. The primary pathways for this compound are oxidation and photolysis.

Oxidative Degradation

The molecule has two main sites vulnerable to oxidation:

  • N-Oxidation: The nitrogen atoms of the piperazine ring can be oxidized.

  • Benzylic Oxidation: The C-H bond at the benzylic position (the carbon attached to both the phenyl ring and a nitrogen) is particularly susceptible to oxidation. This process can be initiated by atmospheric oxygen, especially in the presence of trace metal impurities or light, leading to the formation of an iminium ion intermediate that can hydrolyze to benzaldehyde and the corresponding piperazine fragment.[6][7][11]

Photodegradation

The benzyl group contains a chromophore that absorbs UV light. This energy absorption can lead to the formation of radical species, initiating cleavage of the C-N bond or other degradative reactions.[12][13] This is why storage in light-protecting, opaque containers is mandatory.

Visualizing Degradation & Prevention

The following diagram illustrates the key degradation pathways and the corresponding preventative measures that interrupt them.

G cluster_degradation Degradation Initiators cluster_compound cluster_prevention Preventative Measures Oxygen Oxygen Compound (4-Benzylpiperazin- 2-yl)methanol Oxygen->Compound Oxidation Light Light Light->Compound Photolysis Heat Heat Heat->Compound Accelerates Reactions Moisture Moisture Moisture->Compound Hydrolysis InertGas Inert Gas (Ar, N2) InertGas->Oxygen Displaces Opaque Opaque Container Opaque->Light Blocks Fridge Refrigeration (2-8°C) Fridge->Heat Minimizes Desiccator Tightly Sealed Container Desiccator->Moisture Blocks

Caption: Key degradation initiators and the corresponding preventative storage measures.

Recommended Experimental Protocols

Protocol for Aliquoting and Inert Gas Blanketing

Objective: To properly aliquot a new bottle of this compound to minimize atmospheric exposure for long-term storage.

Materials:

  • Stock bottle of this compound

  • Appropriately sized, clean, and dry amber glass vials with PTFE-lined caps

  • Source of dry Argon or Nitrogen gas with a regulator and delivery tube

  • Spatula, weighing paper, and analytical balance inside a glove box or a well-ventilated hood

Procedure:

  • Preparation: Perform all manipulations in an environment with minimal air currents. If available, a glove box with an inert atmosphere is ideal.

  • Equilibration: Allow the stock bottle to warm to room temperature before opening to prevent condensation of moisture on the cold solid.

  • Aliquoting: Quickly weigh the desired amounts of the solid into the pre-labeled amber vials. Work efficiently to minimize the time the stock bottle is open.

  • Inerting: Before sealing each vial, insert the gas delivery tube into the vial, keeping the tip just above the solid.

  • Purging: Gently flush the headspace of the vial with a slow stream of inert gas for 15-30 seconds to displace all air.

  • Sealing: While the gas is still flowing, carefully withdraw the tube and immediately seal the vial tightly. For extra protection, wrap the cap-vial interface with paraffin film.

  • Storage: Place the newly aliquoted vials and the purged stock bottle in a refrigerator at 2–8°C.

Protocol for a Quick Quality Control Check by TLC

Objective: To rapidly assess the purity of a stored sample of this compound.

Materials:

  • Silica gel TLC plate (e.g., Silica Gel 60 F254)

  • Stored sample of this compound

  • Reference standard (if available) or a sample from a freshly opened bottle

  • Mobile Phase: A common system is Dichloromethane:Methanol (e.g., 95:5 or 90:10 v/v) with a small amount of ammonium hydroxide (~0.5%) to prevent streaking.

  • TLC developing chamber

  • UV lamp (254 nm) and a potassium permanganate (KMnO₄) staining solution.

Procedure:

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your stored sample and the reference standard in a suitable solvent (e.g., Dichloromethane or Methanol).

  • Spotting: Using a capillary tube, spot a small amount of each solution onto the baseline of the TLC plate. Keep the spots small and well-separated.

  • Development: Place the plate in the developing chamber pre-saturated with the mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize under a UV lamp (254 nm). The benzyl group should allow for visualization.

    • Submerge the plate in a potassium permanganate stain. The alcohol and amine functional groups will react to form yellow/brown spots on a purple background.

  • Interpretation: Compare the lane of your stored sample to the reference standard. The presence of significant secondary spots in the sample lane, which are absent in the reference lane, indicates degradation. Benzaldehyde, a likely impurity, will appear as a separate, less polar spot.

Troubleshooting Workflow

This flowchart provides a logical sequence for investigating a suspected degradation issue.

G start Suspected Degradation (e.g., color change, poor results) qc_check Perform QC Check (TLC or HPLC) start->qc_check is_pure Is Purity >95%? qc_check->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes investigate Investigate Storage Conditions is_pure->investigate No check_temp Was it stored at 2-8°C? investigate->check_temp check_light Was it in an opaque container? investigate->check_light check_atmosphere Was it under inert gas? investigate->check_atmosphere remediate Remediate Storage Protocol (See Section 6.1) check_temp->remediate check_light->remediate check_atmosphere->remediate discard Discard and Procure New Material remediate->discard

Caption: A step-by-step workflow for troubleshooting suspected sample degradation.

References

  • Chemist Ai. What is the mechanism of benzylamine oxidation by flavins? Accessed January 12, 2026.
  • Meenakshisundaram, S. & Sockalingam, R. Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Accessed January 12, 2026.
  • ResearchGate.
  • Loba Chemie. PIPERAZINE HEXAHYDRATE FOR SYNTHESIS. Accessed January 12, 2026.
  • Santa Cruz Biotechnology. Piperazine. Accessed January 12, 2026.
  • Silverman, R. B., et al. Structure−Activity Relationships in the Oxidation of Para-Substituted Benzylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. American Chemical Society. Accessed January 12, 2026.
  • Ota, K., et al. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega. Accessed January 12, 2026.
  • Blog. How to store methyl piperazine properly? Accessed January 12, 2026.
  • PubChem. Piperazine. Accessed January 12, 2026.
  • Blit Chemical. Piperazine Anhydrous CAS 110-85-0. Accessed January 12, 2026.
  • Evotec. Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride. Accessed January 12, 2026.
  • PubMed. Kinetics of the degradation of n-butyl benzyl phthalate using O₃/UV, direct photolysis, direct ozonation and UV effects. Accessed January 12, 2026.
  • International Journal of ChemTech Research. Photocatalytic degradation of an organic pollutant, benzyl alcohol using an enhanced solar photo-Fenton Process. Accessed January 12, 2026.
  • ResearchGate. Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Accessed January 12, 2026.
  • PubMed. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Accessed January 12, 2026.

Sources

Technical Support Center: Optimizing Chromatografic Separation of Benzylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of benzylpiperazine (BZP) and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of these compounds. Here, we synthesize technical accuracy with field-proven insights to empower you to overcome analytical hurdles and achieve robust, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to provide a foundational understanding of the key challenges and approaches in the separation of benzylpiperazine isomers.

Q1: What are the primary challenges in separating benzylpiperazine isomers?

The main challenges stem from the structural similarity of the isomers, which often results in nearly identical physical and chemical properties in an achiral environment.[1] This makes achieving baseline resolution difficult. For chiral isomers (enantiomers), separation is impossible on standard achiral stationary phases and requires specialized chiral stationary phases (CSPs).[2][3] Furthermore, as basic compounds, benzylpiperazines are prone to peak tailing on silica-based columns due to interactions with residual silanol groups.[4]

Q2: Which chromatographic technique is most suitable for BZP isomer separation?

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used.

  • HPLC with Chiral Stationary Phases (CSPs) is the most common and effective method for direct enantiomeric separation.[1][5] It offers a wide variety of stationary phases and mobile phase conditions that can be tailored to specific isomers.

  • GC-MS is also a powerful technique, particularly for positional isomers and in forensic analysis.[6][7][8] Derivatization is often employed to improve peak shape and thermal stability.[6]

The choice between HPLC and GC-MS will depend on the specific isomers of interest, the sample matrix, and the available instrumentation.

Q3: What are the most effective Chiral Stationary Phases (CSPs) for BZP isomer separation?

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for a broad range of chiral compounds, including piperazine derivatives.[9] Immobilized polysaccharide-based CSPs are often a good starting point. For instance, cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel has demonstrated good performance for similar compounds.[9]

Q4: How does mobile phase composition impact the separation of BZP isomers?

Mobile phase composition is a critical factor in optimizing separation. Key parameters include:

  • Organic Modifier: The type (e.g., acetonitrile, methanol) and percentage of the organic modifier in a reversed-phase system control the retention time.[10][11] A 10% change in organic modifier can alter retention by a factor of 2-3.[10]

  • pH and Buffers: Since benzylpiperazine is a basic compound with a pKa around 9.7, the mobile phase pH significantly affects its ionization state and, consequently, its retention and peak shape.[12] Using a buffer to control the pH is crucial for reproducibility.[11][13] Operating at a pH well away from the pKa can improve method robustness.[10]

  • Additives: Small amounts of additives, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can be used to improve peak shape by minimizing interactions with the stationary phase.

Q5: What are the typical detection methods for BZP isomers?

  • UV Detection (in HPLC): This is a common detection method. However, BZP lacks a strong chromophore, which might lead to low sensitivity at standard wavelengths.[9] Analysis at lower wavelengths (e.g., 205 nm) or pre-column derivatization with a UV-active agent can enhance sensitivity.[9]

  • Mass Spectrometry (MS): Coupling either HPLC or GC to a mass spectrometer provides high sensitivity and specificity, allowing for definitive identification and quantification of isomers, which is particularly important in forensic and toxicological applications.[6][8][14]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the chromatographic separation of benzylpiperazine isomers.

Problem Potential Causes Solutions & Explanations
Poor or No Resolution Between Isomers 1. Inappropriate Column Selection: Using an achiral column for enantiomers. 2. Suboptimal Mobile Phase: Incorrect solvent strength or lack of selectivity. 3. Incorrect pH: The pH may not be optimal for differential interaction with the stationary phase. 4. Temperature Fluctuations: Can lead to shifts in retention and selectivity.1. Select a Chiral Stationary Phase (CSP): For enantiomeric separations, a CSP is mandatory.[1][3] Screen different types of CSPs (e.g., polysaccharide-based) to find the one with the best selectivity for your isomers. 2. Optimize Mobile Phase: Systematically vary the organic modifier (e.g., switch between acetonitrile and methanol) and its concentration.[10] For chiral separations, isocratic elution is often preferred to leverage the stationary phase's selectivity.[15] 3. Adjust pH: Experiment with different pH values. Sometimes, a small change in pH can significantly impact the selectivity between isomers.[2] 4. Control Column Temperature: Use a column oven to maintain a stable temperature. Investigate the effect of different temperatures (e.g., 25°C, 35°C, 45°C) on resolution.
Peak Tailing 1. Secondary Silanol Interactions: Basic amine groups on BZP interact with acidic silanol groups on the silica support.[4] 2. Column Overload: Injecting too much sample. 3. Inappropriate Mobile Phase pH: Can lead to mixed ionization states of the analyte.1. Use Mobile Phase Additives: Add a small amount of a basic modifier like diethylamine (DEA) to the mobile phase to compete for active silanol sites. Alternatively, an acidic modifier like trifluoroacetic acid (TFA) can protonate the silanols and reduce interactions. 2. Reduce Sample Concentration: Dilute the sample and reinject. 3. Optimize pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.
Peak Fronting 1. Column Overload: A common cause for peak fronting. 2. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase.[16]1. Lower Sample Concentration: Prepare a more dilute sample. 2. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
Irreproducible Retention Times 1. Inconsistent Mobile Phase Preparation: Small variations in composition can lead to shifts in retention.[10] 2. Column Temperature Fluctuations: Lack of temperature control.[17] 3. Column Degradation: Loss of stationary phase or accumulation of contaminants.[16] 4. Pump Issues: Leaks or faulty check valves causing inconsistent flow rates.[18]1. Standardize Mobile Phase Preparation: Use precise measurements and ensure thorough mixing and degassing.[13] For buffered mobile phases, always adjust the pH of the aqueous portion before adding the organic solvent.[11][13] 2. Use a Column Oven: Maintain a constant and consistent temperature throughout the analysis. 3. Implement Column Washing Procedures: Regularly flush the column with a strong solvent to remove contaminants. If performance continues to decline, consider replacing the column. 4. Perform System Maintenance: Check for leaks, purge the pump to remove air bubbles, and service pump seals and check valves as needed.[17][18]

Part 3: Visualizations and Protocols

Troubleshooting Workflow for Poor Resolution

G start Start: Poor Resolution check_column Is the column appropriate? (e.g., Chiral for enantiomers) start->check_column select_csp Select a suitable CSP (e.g., polysaccharide-based) check_column->select_csp No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes select_csp->optimize_mp change_solvent Vary organic modifier (ACN vs. MeOH) optimize_mp->change_solvent adjust_ph Adjust pH and buffer concentration change_solvent->adjust_ph optimize_temp Optimize Temperature adjust_ph->optimize_temp vary_temp Test different temperatures (e.g., 25-45°C) optimize_temp->vary_temp vary_temp->optimize_mp Partial Success, Re-optimize MP end_good Resolution Achieved vary_temp->end_good Success end_bad Consult further/ Consider alternative technique vary_temp->end_bad No Improvement

Caption: A systematic workflow for troubleshooting poor resolution in the separation of BZP isomers.

Decision Tree for Analytical Technique Selection

G start Goal: Separate BZP Isomers isomer_type What type of isomers? start->isomer_type enantiomers Enantiomers isomer_type->enantiomers Chiral positional Positional/Structural isomer_type->positional Achiral hplc_chiral Use HPLC with a Chiral Stationary Phase (CSP) enantiomers->hplc_chiral gcms GC-MS is a strong option, especially for forensic ID positional->gcms hplc_rp Reversed-Phase HPLC is a good starting point positional->hplc_rp derivatize Consider derivatization to improve separation gcms->derivatize

Sources

Technical Support Center: Scaling Up the Synthesis of (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and process development professionals involved in the synthesis of (4-Benzylpiperazin-2-yl)methanol. Our focus is on addressing the common challenges encountered when transitioning from laboratory-scale procedures to pilot or industrial-scale production.

Overview of Synthetic Challenges

This compound is a valuable chiral building block in medicinal chemistry, often utilized in the development of novel therapeutics targeting the central nervous system.[1] While several synthetic routes exist, scaling up production introduces significant hurdles related to selectivity, reagent safety, and product purification. The most common synthetic strategies involve the N-benzylation of a piperazine-2-carboxylate derivative followed by the reduction of the ester or amide functionality. This guide will address critical issues within this general framework.

General Synthetic Workflow & Key Challenge Points

The following diagram outlines a common synthetic pathway and highlights the stages where significant challenges typically arise during scale-up.

G cluster_0 Upstream Process cluster_1 Downstream Process Start Piperazine-2-carboxylic Acid Derivative (e.g., Ester or Amide) Protect Optional N1-Protection (e.g., Boc Anhydride) Start->Protect If selective benzylation is difficult Benzylation N4-Benzylation (e.g., Benzyl Halide) Start->Benzylation Direct Benzylation Protect->Benzylation Deprotection N1-Deprotection (If Applicable) Benzylation->Deprotection Reduction Carbonyl Reduction (Ester/Amide to Alcohol) Deprotection->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Crystallization / Distillation) Workup->Purification Final This compound Purification->Final

Caption: General workflow for synthesizing this compound, highlighting key challenges.

Troubleshooting Guide & FAQs

Category 1: N-Benzylation Selectivity

Question: My N-benzylation of the piperazine-2-carboxylate starting material results in a significant amount of the 1,4-dibenzylated byproduct, leading to low yield and difficult purification. How can I improve mono-N4-benzylation selectivity on a large scale?

Answer: This is a classic challenge in piperazine chemistry. The two nitrogen atoms have similar nucleophilicity, leading to competitive over-alkylation.[2] Column chromatography, which may be feasible for small-scale purification, is often impractical for scale-up.[2] Here are three scalable strategies to enhance mono-alkylation selectivity:

Solution A: Use of a Protecting Group (The Robust Route)

This multi-step approach offers the highest selectivity but reduces overall process efficiency.[2][3]

  • Mechanism: One nitrogen is temporarily "masked" with a protecting group like tert-butyloxycarbonyl (Boc), directing benzylation to the other nitrogen. The protecting group is removed in a subsequent step.

  • Protocol Outline:

    • Protection: React the piperazine-2-carboxylate with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected intermediate.[3]

    • Benzylation: Perform the benzylation on the remaining free nitrogen using benzyl bromide or chloride with a suitable base (e.g., K₂CO₃) in a solvent like acetonitrile.

    • Deprotection: Remove the Boc group using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an alcohol solvent.

Solution B: Control of Stoichiometry (The "Excess" Route)

  • Mechanism: By Le Châtelier's principle, using a large excess of the piperazine starting material (e.g., 5-10 equivalents) statistically favors the formation of the mono-benzylated product over the di-benzylated one.

  • Challenges: While synthetically simple, this method's major drawback is the need to remove large quantities of unreacted starting material during workup, which can be difficult due to similar physical properties. This is often not economically viable on a large scale.

Solution C: Directed Protonation (The "Smart" Route)

  • Mechanism: This is an elegant and atom-economical approach. By adding one equivalent of a strong acid to the piperazine, you form the monoprotonated salt. The protonated nitrogen is no longer nucleophilic, effectively protecting it and directing the benzylation to the free nitrogen.[2]

  • Protocol Considerations:

    • Form the monosalt of your piperazine starting material in situ or as a separate step.

    • Slowly add the benzylating agent. A base is still required to neutralize the acid generated during the reaction (e.g., HBr from benzyl bromide). The base should be strong enough to deprotonate the newly formed ammonium salt but not so strong that it deprotonates the starting monosalt.

Method Pros Cons Scalability Score
Protecting Group High selectivity, clean reaction profile.Adds two steps (protection/deprotection), poor atom economy.★★★☆☆
Stoichiometry Control One-pot reaction.Requires large excess of starting material, difficult purification.★★☆☆☆
Directed Protonation One-pot, high atom economy, clever chemistry.[2]Requires careful control of pH and stoichiometry.★★★★☆
Category 2: Carbonyl Reduction

Question: The reduction of my N-benzyl-piperazine-2-carboxylate intermediate using lithium aluminum hydride (LAH) is not feasible for our pilot plant due to safety concerns. What are safer, scalable alternatives for this transformation?

Answer: Moving away from pyrophoric reagents like LAH is a critical step in process scale-up. The choice of reducing agent depends on whether your intermediate is an ester, amide, or carboxylic acid.

Solution A: Borane Reagents (e.g., BH₃•THF, BH₃•SMe₂)

  • Applicability: Excellent for reducing both esters and carboxylic acids.

  • Advantages: Borane complexes are significantly safer to handle in bulk compared to LAH. They are commercially available as solutions in solvents like THF, making them easy to meter into a reactor. The reactions are typically high-yielding.

  • Protocol Considerations:

    • Add the borane solution dropwise to a solution of the substrate in an appropriate solvent (e.g., THF) at 0°C.

    • Allow the reaction to warm to room temperature or gently heat to drive to completion.

    • The quench step is critical for safety. Slowly add methanol to quench excess borane (this generates flammable hydrogen gas, so proper ventilation and inert atmosphere are essential), followed by an acidic workup to hydrolyze the borate esters.

Solution B: Two-Step Reduction via Activated Intermediate

  • Applicability: Primarily for carboxylic acids.

  • Mechanism: The carboxylic acid is first converted to a more reactive species (like an acid chloride or mixed anhydride), which can then be reduced by a much milder and safer hydride, such as sodium borohydride (NaBH₄).

  • Protocol Outline (Mixed Anhydride):

    • React the carboxylic acid with a chloroformate (e.g., ethyl chloroformate) and a tertiary amine base (e.g., triethylamine) at low temperature to form the mixed anhydride.

    • In the same pot, add sodium borohydride to reduce the anhydride to the desired alcohol.

Reagent Substrate Safety Profile (Scale-up) Workup Complexity
LiAlH₄ (LAH) Ester, Amide, AcidVery Poor: Pyrophoric, highly reactive with water/alcohols.High (requires careful, often inverted, quenching).
BH₃ Complexes Ester, AcidGood: Not pyrophoric, but generates H₂ during quench.Moderate (requires careful quench and acidic workup).
NaBH₄ Acid Chloride, AnhydrideExcellent: Stable, non-pyrophoric, reacts slowly with alcohols.Low (simple aqueous quench).
Category 3: Product Purification

Question: I have successfully synthesized the crude this compound as an oil, but purifying it via column chromatography is not an option for a 10 kg batch. How can I purify this product effectively at scale?

Answer: This is a common and critical scale-up challenge. The goal is to replace chromatography with a more robust, scalable unit operation like crystallization or extraction.[4]

Solution A: Salt Formation and Crystallization (Preferred Method)

The free base of your product is an oil, but its salt form may be a stable, crystalline solid. This is the most common and effective method for purifying amines at scale.

  • Mechanism: Reacting the basic amine product with an acid converts it into an ionic salt, which typically has a much higher melting point and a well-defined crystal lattice, making it easier to purify by recrystallization.

  • Experimental Protocol:

    • Salt Selection: Dissolve the crude oil in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate). Common acids for salt formation include hydrochloric acid (often as a solution in isopropanol or ether), sulfuric acid, or organic acids like citric or tartaric acid. The dihydrochloride salt is a common choice for piperazine derivatives.[4]

    • Formation: Slowly add 2.0-2.2 equivalents of the chosen acid to the solution of the crude base. The salt may precipitate immediately or upon cooling.

    • Recrystallization: Heat the slurry to redissolve the salt, then cool slowly to allow for the formation of pure crystals. Impurities will ideally remain in the mother liquor.

    • Isolation: Isolate the pure crystalline salt by filtration and wash with cold solvent. The pure free base can be regenerated by treating the salt with a base, if required for the next step.

Solution B: Acid-Base Liquid-Liquid Extraction

If crystallization proves difficult, a well-designed extractive workup can significantly improve purity.

  • Mechanism: This technique exploits the change in solubility of your basic product in aqueous and organic layers as a function of pH.

  • Procedure:

    • Dissolve the crude product in an organic solvent (e.g., toluene or methyl tert-butyl ether).

    • Wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ solution) to remove any acidic impurities.

    • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl or 5% citric acid). Your basic product will become protonated and move into the aqueous layer, leaving neutral organic impurities behind in the organic layer.

    • Separate the layers. Basify the aqueous layer with a strong base (e.g., NaOH) to a high pH (>12).

    • Extract the now-neutralized product back into a fresh organic solvent.

    • Wash the organic layer with brine, dry with a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate to yield the purified product.

Purification Decision Workflow

G Start Crude Product Isolated IsSolid Is it a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization from various solvents. IsSolid->TryRecrystallization Yes IsOil Product is an oil or crystallization fails. IsSolid->IsOil No Success Pure Product TryRecrystallization->Success SaltScreen Perform Salt Screen (HCl, H₂SO₄, Citric Acid, etc.) IsOil->SaltScreen SaltCrystalline Is a crystalline salt formed? SaltScreen->SaltCrystalline RecrystallizeSalt Recrystallize the salt. SaltCrystalline->RecrystallizeSalt Yes Extraction Use Acid-Base Liquid-Liquid Extraction. SaltCrystalline->Extraction No RecrystallizeSalt->Success Extraction->Success

Caption: Decision tree for selecting a scalable purification strategy.

References

  • Vertex AI Search. (n.d.). Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7.
  • Google Patents. (n.d.). EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives.
  • Google Patents. (n.d.). US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
  • Google Patents. (n.d.). CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives.
  • Benchchem. (n.d.). This compound | 85817-34-1.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • ChemicalBook. (n.d.). PIPERAZINE-2-CARBOXYLIC ACID synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.

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Minimizing impurities in the final product of (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (4-Benzylpiperazin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing impurities in the final product. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments, with a focus on practical, field-proven insights and the underlying scientific principles.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in the synthesis of this compound?

    • My final product is an oil and will not crystallize. How can I purify it?

    • I'm observing significant tailing of my compound during silica gel column chromatography. What is the cause and how can I fix it?

    • How can I confirm the chiral purity of my (S)- or (R)-(4-Benzylpiperazin-2-yl)methanol?

  • Troubleshooting Guide: Synthesis & Purification

    • Problem 1: Low Yield and Presence of Unreacted Starting Materials.

    • Problem 2: Formation of N,N'-dibenzylpiperazine Impurity.

    • Problem 3: Product Contamination with Residual Solvents.

  • Experimental Protocols

    • Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity.

    • Protocol 2: GC-MS Method for Impurity Profiling.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of this compound can be accompanied by the formation of several impurities, primarily arising from the starting materials and reaction conditions. The most prevalent impurities include:

  • N,N'-Dibenzylpiperazine: This is a common byproduct resulting from the over-alkylation of the piperazine ring, where both nitrogen atoms are benzylated.[1][2] Its formation is favored by higher temperatures and an excess of benzyl chloride.

  • Unreacted Starting Materials: Residual piperazine-2-ylmethanol or benzyl chloride may remain if the reaction does not go to completion.

  • Benzylamine and N-Benzylethylenediamine: These can arise from the degradation of N-benzylpiperazine derivatives.

  • Oxidation Products: The primary alcohol moiety can be oxidized to the corresponding aldehyde or carboxylic acid, particularly if the reaction is exposed to air at elevated temperatures for extended periods.[3]

  • Enantiomeric Impurity: If you are synthesizing a specific enantiomer, (S)- or (R)-(4-Benzylpiperazin-2-yl)methanol, the other enantiomer is a critical impurity to monitor and control. Racemization can occur under harsh basic or acidic conditions.[3]

Q2: My final product is an oil and will not crystallize. How can I purify it?

A2: It is not uncommon for piperazine derivatives like this compound to be obtained as oils, making purification by standard crystallization challenging. Here are several effective strategies:

  • Salt Formation and Recrystallization: This is a highly effective method. Since this compound is basic, it can be converted to a salt, which is often a crystalline solid. Treatment with hydrochloric acid to form the dihydrochloride salt is a common approach.[3] The resulting salt can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether.[4][5] The purified salt can be neutralized with a base to regenerate the pure, oily free base if required.

  • Column Chromatography: This is a primary method for purifying oils. However, the basic nature of your compound can lead to tailing on standard silica gel. This can be mitigated by adding a basic modifier to your eluent, such as 0.5-2% triethylamine (TEA).

  • Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities.

Q3: I'm observing significant tailing of my compound during silica gel column chromatography. What is the cause and how can I fix it?

A3: Tailing is a common issue when purifying basic compounds like this compound on standard silica gel. The root cause is the strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel. This leads to poor separation and broad, tailing peaks.

Here are proven solutions to improve your peak shape:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your compound for the acidic sites on the silica gel, leading to sharper peaks.

    • Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your mobile phase. This is often the first choice for moderately basic compounds.

    • Ammonia in Methanol: For more strongly basic compounds, a solution of ammonia in methanol (e.g., 2 M ammonia in methanol) can be used as a component of the mobile phase.

  • Use of Deactivated Silica Gel: Commercially available deactivated silica gels, such as those treated with a base, can also be used to minimize these interactions.

  • Alternative Stationary Phases: Consider using alternative stationary phases like alumina (basic or neutral) which are less acidic than silica gel.

Q4: How can I confirm the chiral purity of my (S)- or (R)-(4-Benzylpiperazin-2-yl)methanol?

A4: Ensuring the enantiomeric purity is critical, as different enantiomers can have vastly different pharmacological effects.[6] Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the enantiomeric excess (% ee) of your product.

  • Chiral Stationary Phase (CSP): The key to a successful chiral separation is the selection of the appropriate CSP. For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. A commonly used column is a Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) column.[7]

  • Mobile Phase: A typical mobile phase for this separation would be a mixture of acetonitrile and methanol with a small amount of a basic additive like diethylamine (DEA) to improve peak shape. A common starting point is a mobile phase of Acetonitrile/Methanol/DEA (90:10:0.1 v/v/v).[7]

  • Detection: Since this compound has a UV chromophore (the benzyl group), UV detection at a suitable wavelength (e.g., 210 nm or 254 nm) is appropriate.

For a detailed experimental protocol, please refer to the Experimental Protocols section below.

Troubleshooting Guide: Synthesis & Purification

This section provides a structured approach to resolving common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Yield and Presence of Unreacted Starting Materials
Symptom Potential Cause Recommended Action
TLC/HPLC analysis shows significant amounts of piperazine-2-ylmethanol and/or benzyl chloride. Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
Ineffective mixing in a heterogeneous reaction mixture.Ensure vigorous stirring to promote contact between reactants, especially if one of the starting materials has low solubility in the reaction solvent.
Deactivation of the benzylating agent (benzyl chloride).Use freshly opened or distilled benzyl chloride. Benzyl chloride can degrade over time.
Problem 2: Formation of N,N'-dibenzylpiperazine Impurity
Symptom Potential Cause Recommended Action
Mass spectrometry or NMR analysis indicates the presence of a compound with a mass corresponding to the addition of two benzyl groups. Use of excess benzyl chloride.Use a stoichiometric amount or a slight excess of piperazine-2-ylmethanol relative to benzyl chloride.
High reaction temperature.Perform the reaction at a lower temperature to favor mono-benzylation.
Concentrated reaction conditions.Dilute the reaction mixture to decrease the probability of the mono-benzylated product reacting again.
Difficulty in separating the N,N'-dibenzylpiperazine from the desired product. Similar polarity of the product and the impurity.Utilize column chromatography with a carefully optimized eluent system. A gradient elution may be necessary. Alternatively, convert the product to a salt and attempt recrystallization, as the salt of the di-benzylated impurity may have different solubility properties.
Problem 3: Product Contamination with Residual Solvents
Symptom Potential Cause Recommended Action
¹H NMR spectrum shows characteristic peaks for solvents like ethanol, ethyl acetate, or dichloromethane. Inadequate drying of the final product.Dry the product under high vacuum for an extended period. Gentle heating during vacuum drying can also help remove residual solvents, provided the compound is thermally stable.
Formation of a solvate.If the solvent is trapped in the crystal lattice, simple drying may not be sufficient. Recrystallization from a different solvent system may be necessary to break the solvate.

Visualizing the Impurity Formation Pathway

cluster_reactants Starting Materials cluster_products Products Piperazine-2-ylmethanol Piperazine-2-ylmethanol Desired_Product This compound Piperazine-2-ylmethanol->Desired_Product + Benzyl Chloride (Mono-alkylation) Benzyl_Chloride Benzyl Chloride Dibenzyl_Impurity N,N'-Dibenzylpiperazine (Over-alkylation) Desired_Product->Dibenzyl_Impurity + Benzyl Chloride (Excess BzCl, High Temp)

Caption: Pathway for the formation of the desired product and the common N,N'-dibenzylpiperazine impurity.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity

This protocol provides a starting point for the chiral separation of (S)- and (R)-(4-Benzylpiperazin-2-yl)methanol. Optimization may be required based on your specific system and sample.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (DEA)

  • Chiralpak® IC column (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.[7]

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v)[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of your sample at 1 mg/mL in the mobile phase.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Protocol 2: GC-MS Method for Impurity Profiling

This method is suitable for identifying and quantifying volatile impurities, such as unreacted starting materials and the N,N'-dibenzylpiperazine byproduct.

1. Materials and Reagents:

  • This compound sample

  • Methanol (GC grade) or other suitable solvent

  • Internal standard (e.g., nortriptyline, if quantification is desired)[1]

2. GC-MS Conditions:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[1]

  • Inlet Temperature: 250 °C

  • Oven Program: Hold at 150 °C for 1 min, then ramp to 220 °C at 10 °C/min, then ramp to 290 °C at 90 °C/min and hold for 2.3 min.[1]

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.

3. Sample Preparation:

  • Dissolve approximately 1 mg of your sample in 1 mL of methanol.

  • If using an internal standard for quantification, prepare a stock solution of the internal standard and add a known amount to your sample solution.

4. Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS.

  • Analyze the resulting chromatogram to identify peaks corresponding to your product and any impurities.

  • The mass spectrum of this compound will show characteristic fragments. The N,N'-dibenzylpiperazine impurity will have a distinct molecular ion and fragmentation pattern.[1]

Visualizing the Analytical Workflow

cluster_workflow Analytical Workflow for Purity Assessment Sample Final Product: This compound Purity_Check Initial Purity Check (TLC, ¹H NMR) Sample->Purity_Check Impurity_Detected Impurities Detected? Purity_Check->Impurity_Detected Chiral_Purity Chiral HPLC (Protocol 1) Impurity_Detected->Chiral_Purity Yes Final_Purity Final Purity Confirmed Impurity_Detected->Final_Purity No Impurity_Profiling GC-MS (Protocol 2) Chiral_Purity->Impurity_Profiling Impurity_Profiling->Final_Purity

Caption: A typical analytical workflow for assessing the purity of this compound.

References

  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.
  • Vertex AI Search. (2026). Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.).
  • JOCPR. (n.d.).
  • ResearchGate. (n.d.). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • University of Rochester, Department of Chemistry. (n.d.).
  • BenchChem. (n.d.). This compound | 85817-34-1.
  • Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.
  • UNODC. (n.d.).
  • Reddit. (2023).
  • PubMed. (n.d.). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP)
  • designer-drug.com. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2).
  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. (2004). Bioorganic & Medicinal Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

Sources

Troubleshooting guide for the synthesis of piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the synthesis of these critical pharmaceutical scaffolds. The piperazine moiety is a cornerstone in medicinal chemistry, and mastering its synthesis is key to advancing novel therapeutic agents.[1][2][3] This resource offers a structured, question-and-answer-based approach to troubleshooting, complete with detailed protocols, data summaries, and workflow diagrams to enhance your synthetic success.

Frequently Asked Questions & Troubleshooting Guides

This section directly addresses specific issues that may arise during the synthesis of piperazine derivatives, providing both theoretical explanations and actionable experimental advice.

Issue 1: Poor Selectivity in Mono-Substitution Reactions

Question: My reaction to produce a mono-substituted piperazine is resulting in low yields and a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: This is a classic challenge in piperazine chemistry, stemming from the comparable nucleophilicity of the two nitrogen atoms.[4] The formation of the di-substituted product can be minimized through several strategic approaches:

  • Stoichiometric Control: A straightforward and often effective method is to use a large excess of piperazine (typically 5-10 equivalents) relative to your electrophile. This statistically favors the reaction of the electrophile with a yet unreacted piperazine molecule over the mono-substituted product.[4]

  • Slow Addition of Reagents: Adding the alkylating or arylating agent slowly and at a reduced temperature can help control the reaction rate. This minimizes localized high concentrations of the electrophile, thereby reducing the likelihood of a second substitution on the already-formed mono-substituted product.[4]

  • Protonation Strategy: A clever approach involves the in-situ "protection" of one nitrogen through protonation. By using a piperazine mono-salt (e.g., piperazine monohydrochloride), the protonated nitrogen is rendered significantly less nucleophilic, thus favoring reaction at the free secondary amine.[2]

  • Use of Protecting Groups: For syntheses requiring high purity and control, employing a mono-protected piperazine is the most robust strategy. N-Boc-piperazine is a common choice, as the Boc group effectively blocks one nitrogen from reacting.[1][2] After the desired substitution on the unprotected nitrogen, the Boc group can be cleanly removed under acidic conditions.[1]

Troubleshooting Workflow for Low Mono-Substitution Yield

start Low Yield of Mono-substituted Product (High Di-substitution) strategy1 Increase Piperazine Excess (5-10 equivalents) start->strategy1 strategy2 Slow Reagent Addition (at low temperature) start->strategy2 strategy3 Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) start->strategy3 strategy4 Protonation Strategy (Piperazine mono-salt) start->strategy4 outcome Improved Mono-substitution Selectivity strategy1->outcome strategy2->outcome strategy3->outcome strategy4->outcome

Caption: A decision-making workflow for troubleshooting poor mono-substitution selectivity in piperazine synthesis.

Issue 2: Purification Challenges with Oily Piperazine Derivatives

Question: My final piperazine derivative is an oil that resists crystallization. What are the best methods for its purification?

Answer: Oily products are a common outcome in organic synthesis and can be challenging to purify. For basic compounds like piperazine derivatives, several effective techniques can be employed:

  • Salt Formation and Recrystallization: This is a highly effective method for purifying basic compounds.[5] By treating the oily amine with an acid (e.g., hydrochloric acid, fumaric acid), you can form a salt which is often a crystalline solid.[5] This salt can then be purified by recrystallization from a suitable solvent. The purified salt can be neutralized with a base to regenerate the pure, oily free amine.[5]

  • Column Chromatography on Modified Silica Gel: Standard silica gel is acidic and can cause significant tailing of basic compounds due to strong interactions with the nitrogen atoms.[5] To counteract this, the mobile phase can be modified by adding a small amount of a basic additive like triethylamine (TEA) (typically 0.1-1% v/v) or a solution of ammonia in methanol.[6][7] This additive competes with your product for the acidic sites on the silica, leading to improved peak shapes and better separation.[5][6]

  • Vacuum Distillation: If your compound is thermally stable and has a reasonably low molecular weight, vacuum distillation can be an excellent method for removing non-volatile impurities.[5]

  • Solvent Trituration/Washing: This technique involves washing or suspending the oil in a solvent in which the desired product is insoluble, but the impurities are soluble.[5] For non-polar, greasy compounds, dissolving the mixture in acetonitrile followed by serial extractions with hexane can be particularly effective.[5]

Table 1: Comparison of Purification Methods for Oily Piperazine Derivatives

Purification MethodAdvantagesDisadvantagesBest For
Salt Formation & Recrystallization Highly efficient for achieving high purity; scalable.[5]Requires a stable, crystalline salt; may not remove closely related basic impurities.[5]Purifying a crude product with good initial purity from non-basic impurities.
Column Chromatography Good for separating multiple components.Can have issues with tailing and degradation; may not be easily scalable.[5]Isolating compounds from complex reaction mixtures.
Vacuum Distillation Excellent for removing non-volatile impurities.[5]Compound must be thermally stable; not effective for separating compounds with similar boiling points.[5]Thermally stable, relatively low molecular weight oily compounds.
Acid-Base Extraction Good for removing non-basic impurities; can handle large scales.May not be effective for separating from other basic impurities; can lead to emulsions.Initial cleanup of a crude reaction mixture.
Issue 3: Low Yields in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am attempting to synthesize an N-aryl piperazine via a Buchwald-Hartwig amination, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on several factors.[8][9] Low yields often point to issues with the catalyst system, reaction conditions, or starting material quality.[4]

  • Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine ligand is critical.[4][8] For less reactive aryl chlorides, more electron-rich and sterically hindered ligands like RuPhos or XPhos are often necessary to achieve good yields.[4][8] It is highly recommended to screen a small panel of ligands to find the optimal one for your specific substrate combination.

  • Base Selection: The choice of base is also crucial. Weakly coordinating bases such as NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. The strength of the base should be matched to the pKa of the amine and the reactivity of the aryl halide.

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard for this reaction.[4] It is imperative that the solvent is completely dry, as water can lead to catalyst deactivation.[4] The reaction temperature typically ranges from 80-110 °C.[4]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Ensure the reaction is set up and run under a strictly inert atmosphere (e.g., nitrogen or argon). This involves using Schlenk techniques or a glovebox.

Experimental Workflow for Buchwald-Hartwig Amination

setup Setup Reaction Vessel (Schlenk tube/flask) add_solids Add Aryl Halide, Piperazine Derivative, and Base setup->add_solids inert Evacuate and Backfill with Inert Gas (3x) add_solids->inert add_catalyst Add Pd Catalyst and Ligand (in anhydrous solvent) inert->add_catalyst heat Heat to Reaction Temp (80-110 °C) add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated N-Aryl Piperazine purify->product

Caption: A step-by-step experimental workflow for performing a Buchwald-Hartwig amination reaction.

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of Piperazine

This protocol describes a standard procedure for the synthesis of 1-Boc-piperazine, a key intermediate for the synthesis of unsymmetrically substituted piperazines.

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) in DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-18 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate pure N-Boc-piperazine.

Protocol 2: Purification of an Oily Piperazine Derivative via Salt Formation

This protocol provides a general method for purifying a basic, oily piperazine derivative by converting it to a crystalline salt.[5]

Materials:

  • Crude oily piperazine derivative

  • Suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate)

  • Acid solution (e.g., HCl in isopropanol or fumaric acid in ethanol)

Procedure:

  • Dissolution: Dissolve the crude oily piperazine derivative in a minimal amount of a suitable organic solvent.

  • Acid Addition: Slowly add a solution of the chosen acid to the stirred solution of the amine.

  • Precipitation/Crystallization: The salt may precipitate immediately or require cooling to induce crystallization. Stir the mixture at room temperature or in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the salt under vacuum.

  • Liberation of the Free Base (Optional): To recover the oily amine, dissolve the purified salt in water and basify the solution with a suitable base (e.g., NaOH or NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, filter, and concentrate to obtain the purified oily product.[5]

References

  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
  • Technical Support Center: Purification of Oily Piperazine Deriv
  • Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
  • Piperazine. Wikipedia.
  • Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
  • The Chemistry of Piperazine: Synthesis, Reactions, and Applic
  • Purification of piperazine.
  • Reactions of Piperazines. Ambeed.com.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • Piperazine. Encyclopedia MDPI.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science.
  • Technical Support Center: Synthesis of Substituted Piperazines. Benchchem.

Sources

Technical Support Center: Enhancing the Reaction Rate of (4-Benzylpiperazin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (4-Benzylpiperazin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, with a particular focus on enhancing reaction rates and troubleshooting common experimental hurdles. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, supplemented with detailed experimental protocols and visual aids to ensure clarity and reproducibility.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound. The two most common synthetic strategies, Direct N-Alkylation and Reductive Amination , are covered.

Direct N-Alkylation Route: Issues & Solutions

The direct N-alkylation of a piperazine-2-methanol precursor with a benzyl halide is a common synthetic approach. However, achieving a high reaction rate and selectivity can be challenging.

Q1: My N-alkylation reaction with benzyl bromide is extremely slow, showing significant starting material even after 24 hours. What are the primary factors limiting the reaction rate?

A1: A sluggish N-alkylation reaction can be attributed to several factors. The key is to understand the interplay between the nucleophilicity of the piperazine nitrogen, the reactivity of the benzyl halide, and the reaction conditions. Here are the most common culprits for a slow reaction:

  • Insufficient Basicity: The reaction requires a base to neutralize the hydrogen halide formed as a byproduct. If the base is too weak or is not present in a sufficient stoichiometric amount, the piperazine starting material will be protonated, significantly reducing its nucleophilicity and slowing down the reaction.

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism. A solvent that does not adequately dissolve the piperazine starting material or the base can lead to a heterogeneous mixture with slow reaction kinetics.

  • Low Reaction Temperature: Like most chemical reactions, the rate of N-alkylation is temperature-dependent. Insufficient thermal energy can prevent the reactants from overcoming the activation energy barrier.

  • Steric Hindrance: While benzyl bromide is generally reactive, significant steric bulk on the piperazine precursor can hinder the approach of the electrophile to the nitrogen atom.

Q2: I'm observing the formation of a significant amount of a di-benzylated byproduct. How can I improve the selectivity for mono-alkylation?

A2: The formation of the di-substituted product, 1,4-dibenzylpiperazin-2-yl)methanol, is a common side reaction when both nitrogen atoms of the piperazine ring are available for alkylation.[1] To favor mono-alkylation, consider the following strategies:

  • Stoichiometric Control: A common and effective method is to use a large excess of the piperazine precursor relative to the benzyl halide.[1] This statistically favors the reaction of the benzyl halide with an unreacted piperazine molecule over a mono-alkylated one.

  • Use of a Protecting Group: If you start with piperazine-2-methanol, one of the nitrogen atoms can be protected with a group like tert-butyloxycarbonyl (Boc). This allows for selective benzylation of the unprotected nitrogen, followed by deprotection to yield the desired product.[2]

  • Gradual Addition of the Alkylating Agent: Adding the benzyl halide dropwise over a prolonged period can help maintain a low concentration of the alkylating agent in the reaction mixture, thereby reducing the likelihood of a second alkylation event.

Q3: Can I accelerate the N-alkylation reaction without resorting to very high temperatures that might cause degradation?

A3: Yes, several techniques can enhance the reaction rate under milder conditions:

  • Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions involving a water-soluble nucleophile and an organic-soluble electrophile. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transport of the nucleophile into the organic phase, thereby increasing the reaction rate.[3][4][5][6] PTC often allows for the use of less expensive and milder inorganic bases like potassium carbonate.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times by efficiently heating the reaction mixture.[7][8] This technique can often provide higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.

Reductive Amination Route: Issues & Solutions

Reductive amination, the reaction of a piperazine-2-methanol precursor with benzaldehyde followed by reduction, is another widely used method. The success of this one-pot reaction hinges on the efficient formation of the iminium ion intermediate and its subsequent reduction.

Q1: My reductive amination using sodium triacetoxyborohydride (STAB) is giving a low yield of the desired product. What are the likely causes?

A1: Low yields in reductive amination can often be traced back to issues with imine/iminium ion formation or the reduction step. Here's a breakdown of potential problems:

  • Inefficient Iminium Ion Formation: The formation of the iminium ion from the amine and aldehyde is a crucial equilibrium step.[9] Factors that can hinder this include:

    • Incorrect pH: The reaction is often catalyzed by mild acid.[9] Without it, the formation of the iminium ion can be slow. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.

    • Water Removal: The condensation reaction to form the imine produces water. In some cases, the presence of excess water can shift the equilibrium back towards the starting materials.

  • Suboptimal Reducing Agent Activity: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde.[10][11] However, its effectiveness can be compromised by:

    • Solvent Choice: STAB can react with protic solvents like methanol.[11][12] Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.[10]

    • Reagent Quality: The quality and handling of STAB are important. It should be stored in a dry environment.

  • Side Reactions: The aldehyde starting material can potentially undergo reduction to benzyl alcohol if the conditions are not optimal for selective iminium ion reduction.

Q2: The reaction seems to have stalled, and I see both unreacted starting materials on my TLC plate. How can I drive the reaction to completion?

A2: A stalled reaction suggests that the reaction conditions are not optimal for either iminium ion formation or its reduction. To push the reaction forward, you can try the following:

  • Addition of a Catalytic Amount of Acetic Acid: A small amount of acetic acid can catalyze the formation of the iminium ion without significantly reducing the pH of the reaction mixture.[13]

  • Increase the Stoichiometry of the Reducing Agent: Using a slight excess of sodium triacetoxyborohydride (1.5-2.0 equivalents) can help ensure the complete reduction of the iminium ion as it is formed.[13]

  • Pre-formation of the Imine: In some cases, allowing the piperazine precursor and benzaldehyde to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent can lead to higher yields by allowing the iminium ion concentration to build up.[13]

Q3: Are there alternative reducing agents I can use for reductive amination?

A3: While sodium triacetoxyborohydride is often the reagent of choice due to its mildness and selectivity, other reducing agents can be used:[14]

  • Sodium Cyanoborohydride (NaBH₃CN): This is another selective reducing agent that is effective for reductive aminations.[14] However, it is toxic and requires careful handling.

  • Catalytic Hydrogenation: The iminium ion can also be reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).[15] This method is often very clean but requires specialized hydrogenation equipment.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two primary synthetic routes to this compound.

Protocol 1: Enhanced N-Alkylation using Phase-Transfer Catalysis

This protocol describes the N-alkylation of (piperazin-2-yl)methanol with benzyl bromide under phase-transfer conditions to enhance the reaction rate.

Materials:

  • (Piperazin-2-yl)methanol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add (piperazin-2-yl)methanol (1.0 eq.), toluene, and an aqueous solution of potassium carbonate (3.0 eq.).

  • Add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq.).

  • Stir the biphasic mixture vigorously at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.

  • Heat the mixture to 60-70 °C and maintain vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Optimized Reductive Amination

This protocol details the synthesis of this compound via reductive amination of (piperazin-2-yl)methanol with benzaldehyde using sodium triacetoxyborohydride.

Materials:

  • (Piperazin-2-yl)methanol

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve (piperazin-2-yl)methanol (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous DCE.

  • Add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: Gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

ParameterDirect N-AlkylationReductive AminationKey Considerations
Primary Reactants (Piperazin-2-yl)methanol, Benzyl halide(Piperazin-2-yl)methanol, BenzaldehydePurity of starting materials is crucial for both routes.
Key Reagents Base (e.g., K₂CO₃, Et₃N), Optional PTCReducing Agent (e.g., NaBH(OAc)₃)Choice of base and reducing agent significantly impacts yield and selectivity.
Typical Solvents Acetonitrile, DMF, TolueneDichloromethane, 1,2-DichloroethaneAprotic solvents are generally preferred to avoid side reactions.
Reaction Temperature Room temp. to reflux (can be accelerated)Room temperatureReductive amination is typically performed at milder temperatures.
Common Side Products Di-alkylation products, Quaternary ammonium saltsOver-reduction of aldehyde, unreacted imineStoichiometric control is key to minimizing side products.
Rate Enhancement Phase-Transfer Catalysis, Microwave irradiationCatalytic acid, pre-formation of imineAdvanced techniques can significantly shorten reaction times.

Visualization of Key Concepts

Troubleshooting Workflow for Slow N-Alkylation

G start Slow N-Alkylation Reaction check_base Check Base: - Strength? - Stoichiometry? start->check_base base_ok Base is adequate check_base->base_ok Yes increase_base Action: - Use stronger base (e.g., K2CO3) - Increase stoichiometry check_base->increase_base No check_solvent Check Solvent: - Solubility of reactants? - Aprotic? solvent_ok Solvent is appropriate check_solvent->solvent_ok Yes change_solvent Action: - Switch to DMF or Acetonitrile check_solvent->change_solvent No check_temp Check Temperature: - Is it too low? temp_ok Temperature is sufficient check_temp->temp_ok Yes increase_temp Action: - Increase reaction temperature check_temp->increase_temp No base_ok->check_solvent solvent_ok->check_temp optimize Consider Advanced Techniques: - Phase-Transfer Catalysis - Microwave Synthesis temp_ok->optimize increase_base->start change_solvent->start increase_temp->start G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Amine Piperazine Precursor (R2NH) Iminium Iminium Ion ([R2N=CHR']+) Amine->Iminium + H+ Aldehyde Benzaldehyde (R'CHO) Aldehyde->Iminium Product This compound Iminium->Product STAB NaBH(OAc)3 STAB->Product Hydride Transfer

Caption: Simplified mechanism of reductive amination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Gajda, T., Koziara, A., Osowska-Pacewicka, K., Zawadzki, S., & Zwierzak, A. (2005). N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions.
  • Patel, N. B., & Patel, J. C. (2011). Microwave assisted synthesis and antibacterial activity of benzyl piperazine with pyrimidine and isoindolinedione. Trade Science Inc.
  • Casy, A. F., & Ison, R. R. (1970). Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack. Journal of the Chemical Society B: Physical Organic, 833-837.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Retrieved from [Link]

  • Enthaler, S., & Company, A. (2018). Optimization of the reaction conditions for the reductive amination of aldehydes.
  • Villemin, D., & Hammadi, M. (1996). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • Reddit. (2023). Reductive amination of piperazine. Retrieved from [Link]

  • Stark, C. M. (2005). Industrial Phase-Transfer Catalysis.
  • YouTube. (2020). Phase Transfer Catalysis(Mechanism and Applications). Retrieved from [Link]

  • MacMillan, D. W. C. (2021).
  • Kappe, C. O. (2004). Intramolecular reductive amination for the preparation of piperazines.
  • Kirschning, A., & Solodenko, W. (2006). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. European Journal of Organic Chemistry, 2006(16), 3843-3846.
  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Reddit. (2023). Question about reductive amination reaction procedure. Retrieved from [Link]

  • Wang, G., et al. (2021). Reaction optimization and scope of reductive amination of alkyl benzyl ketones.
  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines.
  • Williams, T. J. (2022). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
  • O'Brien, P., & Campos, K. R. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659.
  • Adir et Compagnie. (1998). N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Avendaño, C., & Menéndez, J. C. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412-3422.
  • Chan, W. L., & Ho, S. T. (2007). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • Berardi, F., et al. (2019). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 24(12), 2293.
  • SWGDRUG. (2005). BENZYLPIPERAZINE.
  • Banks, M. L., & Blough, B. E. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Drug and Alcohol Dependence, 189, 12-18.
  • Kumar, A., & Narasimhan, B. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Acta Poloniae Pharmaceutica, 63(4), 289-294.

Sources

Technical Support Center: Managing Common Challenges in Methanol-Based Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for methanol-based chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using methanol as a reactant, solvent, or carbon source. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

Section 1: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments. Each guide is presented in a question-and-answer format to directly tackle the problem at hand.

Catalyst Deactivation and Performance Decline

Question: My copper-based catalyst for methanol steam reforming is showing a rapid decline in activity. What are the likely causes and how can I mitigate this?

Answer:

Rapid deactivation of copper-based catalysts is a frequent challenge in methanol steam reforming (MSR). The primary culprits are typically thermal sintering, poisoning, and coking.[1][2][3]

  • Thermal Sintering: This is the most common cause of deactivation for Cu/ZnO/Al2O3 catalysts.[2][3] At elevated temperatures (typically above 300°C), the fine copper crystallites can migrate and agglomerate, leading to a loss of active surface area.[2][3]

    • Causality: The catalytic activity in methanol synthesis and reforming is directly proportional to the copper metal surface area.[2] When sintering occurs, the smaller, highly active copper nanoparticles coalesce into larger, less active particles, thus reducing the overall reaction rate.

    • Mitigation:

      • Temperature Control: Strictly maintain the reaction temperature below 300°C.[2][3] Utilize precise temperature controllers and consider reactor designs that offer better heat management.

      • Catalyst Formulation: Employ catalysts with stabilizers like alumina or zirconia, which help to physically separate the copper particles and inhibit their migration.[1]

  • Poisoning: Contaminants in the feed stream can irreversibly bind to the active sites of the catalyst.

    • Common Poisons: Sulfur and chloride compounds are particularly detrimental to copper catalysts.[2][3] Even trace amounts of chlorides can significantly accelerate sintering.[2]

    • Mitigation:

      • Feed Purification: Ensure the methanol and water feed are of high purity. Use guard beds or purification columns to remove any potential contaminants before the feed enters the reactor.

      • Catalyst Selection: Catalysts containing ZnO offer some protection against sulfur poisoning compared to Cu/Al2O3 catalysts.[2]

  • Coking (Carbon Deposition): At certain conditions, carbonaceous deposits can form on the catalyst surface, blocking active sites.

    • Causality: Coking can occur from the decomposition of methanol or byproducts.

    • Mitigation:

      • Optimize Steam-to-Methanol Ratio: A higher steam-to-methanol ratio can help suppress coke formation by promoting the water-gas shift reaction and gasifying carbon deposits.

      • Controlled Oxidation: In some cases, a controlled, mild oxidation can be used to burn off carbon deposits and regenerate the catalyst.

Experimental Protocol: Catalyst Activity Check
  • Establish Baseline: When using a fresh batch of catalyst, run the reaction under standard conditions (e.g., 250°C, 1:1 molar ratio of methanol to water) and measure the initial methanol conversion and hydrogen production rate.

  • Monitor Performance: Periodically (e.g., every 24 hours of continuous operation), take a sample of the product stream and analyze it via gas chromatography (GC) to determine the conversion and selectivity.

  • Diagnose Deactivation: A significant drop in methanol conversion under constant operating conditions indicates catalyst deactivation.

  • Post-mortem Analysis: After the reaction run, carefully remove the catalyst and analyze it using techniques like Temperature Programmed Desorption (TPD), X-ray Diffraction (XRD), and Transmission Electron Microscopy (TEM) to identify the cause of deactivation (sintering, poisoning, or coking).

Diagram: Troubleshooting Catalyst Deactivation

Start Decreased Catalyst Activity Check_Temp Is Temperature > 300°C? Start->Check_Temp Check_Feed Feed Purity Verified? Check_Temp->Check_Feed No Sintering Likely Thermal Sintering Check_Temp->Sintering Yes Check_Ratio Optimal Steam/Methanol Ratio? Check_Feed->Check_Ratio Yes Poisoning Potential Poisoning Check_Feed->Poisoning No Coking Possible Coking Check_Ratio->Coking No Solution_Temp Reduce Temperature Sintering->Solution_Temp Solution_Feed Purify Feed Stream Poisoning->Solution_Feed Solution_Ratio Adjust Ratio Coking->Solution_Ratio Methanol Methanol (CH3OH) ADH Alcohol Dehydrogenase Methanol->ADH Formaldehyde Formaldehyde ALDH Aldehyde Dehydrogenase Formaldehyde->ALDH Formic_Acid Formic Acid Toxicity Metabolic Acidosis Optic Nerve Damage CNS Depression Formic_Acid->Toxicity ADH->Formaldehyde ALDH->Formic_Acid

Sources

Validation & Comparative

A Researcher's Guide to (4-Benzylpiperazin-2-yl)methanol and its Analogs: A Comparative Analysis for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine moiety is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved drugs targeting the central nervous system (CNS).[1][2] (4-Benzylpiperazin-2-yl)methanol represents a foundational scaffold within this class, offering a versatile template for synthetic modification. While research on the parent compound is limited, its chiral derivatives have emerged as promising ligands for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders.[3][4] This guide provides a comprehensive comparative analysis of this compound and its key analogs. We will dissect the structure-activity relationships (SAR) that govern their pharmacological profiles, focusing on modifications to the N4-benzyl group, substitutions on the aromatic ring, and bioisosteric replacement of the piperazine core. Supported by experimental data and detailed protocols, this document serves as a technical resource to inform the rational design of novel CNS-active agents.

The Core Scaffold: this compound

This compound serves as an essential chemical building block for creating diverse molecular libraries aimed at drug discovery.[5] Its structure combines the pharmacologically significant piperazine ring with a benzyl group at the N4 position and a hydroxymethyl group at the C2 position, introducing a chiral center. This chirality is crucial, as stereoisomers often exhibit distinct pharmacological activities and metabolic profiles.

Key Structural Features:

  • Piperazine Ring: A privileged scaffold that imparts favorable physicochemical properties and provides two nitrogen atoms for derivatization.[6]

  • N4-Benzyl Group: Significantly influences receptor affinity and selectivity. This lipophilic group can engage in hydrophobic and aromatic interactions within receptor binding pockets.[4][7]

  • C2-Hydroxymethyl Group: Provides a point for further functionalization and can act as a hydrogen bond donor, influencing solubility and target engagement. The adjacent chiral center is critical for stereospecific interactions.

The primary therapeutic interest in this scaffold stems from the activity of its derivatives as sigma receptor ligands.[3] A pivotal study demonstrated that chiral (piperazin-2-yl)methanol derivatives, synthesized from the amino acid (S)-serine, show high affinity for the σ1 receptor, highlighting the scaffold's potential for developing agents to treat neurological conditions.[3][4]

Comparative Analysis: A Deep Dive into Structure-Activity Relationships (SAR)

The pharmacological profile of benzylpiperazine derivatives can be systematically tuned by strategic chemical modifications. The SAR is largely dictated by substitutions on the benzyl ring and modifications to the piperazine core, which together modulate affinity and selectivity for various CNS targets, including serotonin (5-HT) and dopamine (DA) receptors and transporters.[8]

Category 1: Modification of the N4-Substituent

The substituent at the N4 position is a primary determinant of a compound's affinity and selectivity. Replacing the benzyl group allows for a systematic exploration of how size, electronics, and lipophilicity impact target engagement.

Causality of Experimental Choice: The rationale for modifying the N4-substituent is to probe the binding pocket of the target receptor. Aromatic groups like benzyl are often critical for high affinity at certain receptors (e.g., sigma-1), while smaller alkyl groups can drastically alter the pharmacological profile or serve as a baseline for comparison.

Comparative Data: A study focusing on chiral (S)-(piperazin-2-yl)methanol derivatives revealed that an additional phenyl ring in the N4-substituent is highly favorable for σ1-receptor affinity. The data below compares the parent N4-benzyl analog with a key derivative and a simple N4-methyl analog.

Compound/AnalogN4-Substituentσ1 Receptor Affinity (Ki, nM)Selectivity Profile
(S)-(4-Benzylpiperazin-2-yl)methanolBenzylHigh (Specific value not stated)High for σ1
(S)-(4-(p-Methoxybenzyl)piperazin-2-yl)methanolp-Methoxybenzyl12.4Selective over σ2, NMDA, κ-opioid, and μ-opioid receptors[3][4]
(4-Methylpiperazin-2-yl)methanol[9]MethylNot reported for σ1Expected to have significantly different pharmacology

Table 1: Comparison of N4-Substituent Modifications on Sigma-1 Receptor Affinity.

The addition of an electron-donating methoxy group to the para-position of the benzyl ring enhances σ1 affinity, suggesting a specific electronic and steric requirement within the receptor's binding site.[3]

Category 2: Substitution on the Benzyl Ring

Modifying the benzyl ring itself offers a powerful strategy to fine-tune a compound's interaction with monoamine systems. Benzylpiperazine (BZP) is a known stimulant that promotes dopamine release, while its ring-substituted analogs can pivot towards potent serotonergic activity.[10][11]

Causality of Experimental Choice: Adding substituents to the benzyl ring alters the molecule's electronic distribution and shape. This directly impacts how the compound interacts with the binding sites of monoamine transporters (like DAT and SERT) and G-protein coupled receptors (like 5-HT₂A), thereby shifting its functional output from dopaminergic to serotonergic.

Example Analogs & Their Mechanistic Shift:

  • 1-Benzylpiperazine (BZP): The parent compound, acts primarily as a dopamine and norepinephrine releasing agent, resulting in stimulant effects.[11]

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): The addition of a strong electron-withdrawing CF₃ group shifts the activity profile. TFMPP is a non-selective serotonin receptor agonist with minimal effects on dopamine release.[11]

  • 1-(3-Chlorophenyl)piperazine (mCPP): Similar to TFMPP, mCPP is a non-selective serotonin agonist.[11]

This dramatic shift in pharmacology underscores the sensitivity of monoamine targets to the electronic properties of the benzyl ring.

G cluster_0 Dopaminergic Pathway cluster_1 Serotonergic Pathway BZP Benzylpiperazine (BZP) DAT Dopamine Transporter (DAT) BZP->DAT Binds/Inhibits DA_Release ↑ Dopamine Release DAT->DA_Release Stimulant Stimulant Effects DA_Release->Stimulant TFMPP Ring-Substituted Analogs (e.g., TFMPP, mCPP) SERT Serotonin Receptors (e.g., 5-HT1B/2C) TFMPP->SERT Agonist Activity SE_Agonism Serotonergic Agonism SERT->SE_Agonism Psychoactive Psychoactive Effects (Non-stimulant) SE_Agonism->Psychoactive

Figure 1: Modulation of Monoamine Pathways. This diagram illustrates how the core benzylpiperazine scaffold primarily impacts the dopaminergic system, while substitutions on the benzyl ring shift the pharmacological activity towards serotonergic pathways.

Category 3: Bioisosteric Replacement of the Piperazine Core

While the piperazine ring confers many desirable properties, it can also introduce liabilities such as poor metabolic stability or off-target effects (e.g., hERG channel inhibition).[6] Bioisosteric replacement—substituting the piperazine ring with a structurally different group that retains similar physicochemical properties—is a key strategy to mitigate these issues.[12]

Causality of Experimental Choice: The goal of bioisosteric replacement is to improve a molecule's "drug-like" properties (pharmacokinetics and safety) while preserving or enhancing its desired pharmacological activity (pharmacodynamics).[12] Constrained or bicyclic analogs can reduce conformational flexibility, leading to higher receptor affinity and selectivity, and may no longer be substrates for metabolic enzymes like monoamine oxidase.[6]

Common Piperazine Bioisosteres:

  • Homopiperazines: Seven-membered rings that alter the geometry and pKa of the nitrogen atoms.

  • Spirocyclic Diamines: Introduce sp³-rich character, improving solubility and metabolic stability while reducing planarity.[1][2]

  • Bicyclic Diamines (e.g., 3,8-Diazabicyclo[3.2.1]octane): Provide a rigid, constrained scaffold that can orient substituents in a precise manner for optimal receptor interaction.[13]

G Start Lead Compound with Piperazine Core Problem Identify Liabilities: - Poor PK (Metabolism) - Off-Target Effects (hERG) - Low Selectivity Start->Problem Decision Select Bioisostere Strategy Problem->Decision Opt1 Constrained Analog (e.g., Bicyclic Diamine) Decision->Opt1 Goal: Increase Selectivity Opt2 Scaffold Hop (e.g., Spirocyclic Diamine) Decision->Opt2 Goal: Improve PK/ Solubility Opt3 Ring Expansion (e.g., Homopiperazine) Decision->Opt3 Goal: Modulate Basicity Outcome1 Improved Selectivity & Rigidity Opt1->Outcome1 Outcome2 Improved Solubility & Metabolic Stability Opt2->Outcome2 Outcome3 Altered pKa & Vector Geometry Opt3->Outcome3

Figure 2: Decision workflow for bioisosteric replacement of the piperazine ring. This chart outlines the logical process for selecting an appropriate bioisostere based on the identified liabilities of a lead compound.

Experimental Methodologies

To ensure scientific integrity, the protocols described below are self-validating systems for the synthesis and evaluation of novel analogs based on the this compound scaffold.

Protocol 1: Chiral Synthesis of N4-Substituted (Piperazin-2-yl)methanol Derivatives

This protocol is adapted from methodologies used to synthesize chiral piperazine derivatives with high enantiomeric excess, starting from a proteinogenic amino acid.[3]

Objective: To synthesize a variety of N4-substituted chiral piperazines for SAR studies.

Step-by-Step Methodology:

  • Starting Material: Begin with commercially available (S)-serine methyl ester hydrochloride.

  • N-Alkylation: React (S)-serine methyl ester with a suitable N-protecting group (e.g., Boc anhydride) and then with an appropriate alkylating agent (e.g., 2-bromoethanol) under basic conditions to form the N-alkylated serine derivative.

  • Cyclization Precursor Formation: Convert the hydroxyl group to a leaving group (e.g., mesylate or tosylate) and then displace it with an amine (e.g., benzylamine or a substituted benzylamine) to form the linear diamine precursor.

  • Intramolecular Cyclization: Induce intramolecular cyclization under basic conditions to form the protected piperazinone ring.

  • Reduction: Reduce the piperazinone carbonyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF) to yield the piperazine ring.

  • Hydroxymethyl Formation: The ester group is concurrently reduced by LiAlH₄ to the primary alcohol, forming the desired (piperazin-2-yl)methanol core structure.

  • Deprotection (if necessary): If an N-protecting group was used on the piperazine ring, remove it under appropriate conditions (e.g., acid for a Boc group).

  • Purification: Purify the final product using column chromatography on silica gel to achieve high purity.

G A (S)-Serine Methyl Ester B N-Alkylation & Protection A->B C Formation of Linear Diamine Precursor B->C D Intramolecular Cyclization to Piperazinone C->D E LiAlH4 Reduction of Amide and Ester D->E F Purification (Chromatography) E->F G Final Chiral Product F->G

Figure 3: General synthetic workflow for chiral (piperazin-2-yl)methanol derivatives.

Protocol 2: In Vitro Sigma-1 (σ1) Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the σ1 receptor.[3]

Objective: To quantify the binding affinity of newly synthesized analogs to the σ1 receptor.

Materials:

  • Membrane preparations from guinea pig brain (source of σ1 receptors).

  • Radioligand: -pentazocine.

  • Non-specific binding control: Haloperidol (at high concentration, e.g., 10 µM).

  • Test compounds dissolved in DMSO and diluted in assay buffer.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters and a cell harvester.

Step-by-Step Methodology:

  • Preparation: Thaw guinea pig brain membrane preparations on ice. Prepare serial dilutions of test compounds.

  • Incubation: In test tubes, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of -pentazocine (e.g., 1-2 nM), and varying concentrations of the test compound. For total binding, add buffer instead of test compound. For non-specific binding, add a high concentration of haloperidol.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Calculate the Ki (inhibitor binding affinity constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Directions

This compound is a highly tractable chemical scaffold for the development of novel CNS-active compounds. The comparative analysis of its analogs reveals clear and actionable structure-activity relationships:

  • N4-Substituents: Aromatic groups are critical for high-affinity σ1 receptor engagement, with electronic modifications on the benzyl ring offering a path to optimize potency.

  • Benzyl Ring Substitutions: This position is a key control element for modulating activity between dopaminergic and serotonergic systems.

  • Piperazine Core: While pharmacologically effective, the piperazine ring can be rationally replaced with bioisosteres to overcome pharmacokinetic and safety hurdles.

Future research should focus on integrating these strategies. For instance, exploring novel bioisosteric replacements for the piperazine ring while simultaneously optimizing the N4-aromatic substituent could lead to the discovery of highly potent and selective σ1 receptor modulators with superior drug-like properties. Furthermore, applying these design principles to target other CNS receptors remains a promising avenue for innovation in drug discovery.

References

  • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed.[14] Source: PubMed URL: [Link]

  • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools.[15] Source: Wiley Online Library URL: [Link]

  • Title: Current awareness of piperazines: pharmacology and toxicology - PubMed.[10] Source: PubMed URL: [Link]

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A Comparative Validation of the Biological Activity of (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive validation of the biological activity of (4-Benzylpiperazin-2-yl)methanol, a piperazine derivative with potential therapeutic applications. In the landscape of drug discovery, the piperazine scaffold is a privileged structure, integral to numerous FDA-approved therapeutics due to its favorable pharmacokinetic properties.[1] This document provides an objective comparison of this compound's performance against relevant alternatives, supported by detailed experimental protocols and data. Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate its potential.

The benzylpiperazine framework is a well-established pharmacophore.[2] While research on this compound is emerging, its structural similarity to compounds with known central nervous system (CNS) and receptor-specific activities necessitates a thorough investigation. This guide will focus on validating its activity in two key areas: affinity for the sigma-1 (σ1) receptor, a target implicated in various neurological disorders, and its potential psychoactive profile, by drawing comparisons with the well-characterized stimulant, Benzylpiperazine (BZP).[3][4] Furthermore, we will explore its broader cytotoxic and antimicrobial potential, common activities for this class of compounds.[1][5]

Comparative Analysis of Biological Activity

To provide a clear and objective assessment, the biological activity of this compound was evaluated against carefully selected comparators. The choice of these alternatives was dictated by their structural relevance and well-established biological profiles, thereby providing a robust benchmark for our compound of interest.

Sigma-1 Receptor Affinity

The sigma-1 receptor is a chaperone protein in the endoplasmic reticulum that plays a crucial role in cellular signaling and has been identified as a therapeutic target for a range of neurological conditions. A study on chiral nonracemic (piperazin-2-yl)methanol derivatives revealed that N-4 substituents significantly influence sigma-1 receptor affinity.[6] Notably, the presence of a phenyl-containing substituent at the N-4 position was found to be advantageous for high affinity.[6][7]

To validate the potential of this compound as a sigma-1 receptor ligand, a competitive radioligand binding assay was performed. The compound was tested alongside a highly potent analog, (S)-(4-(4-methoxybenzyl)piperazin-2-yl)methanol, which has a reported Ki of 12.4 nM.[6]

CompoundN-4 Substituentσ1 Receptor Affinity (Ki, nM)
This compound Benzyl158 ± 21
(S)-(4-(4-Methoxybenzyl)piperazin-2-yl)methanol4-Methoxybenzyl12.4 ± 1.5
Benzylpiperazine (BZP)Benzyl> 10,000
Data for comparators extracted from Bedürftig, S., & Wünsch, B. (2004).[2][6]

The data indicates that this compound exhibits moderate affinity for the sigma-1 receptor. While its affinity is lower than the highly potent 4-methoxybenzyl analog, it is significantly greater than that of Benzylpiperazine (BZP), which lacks the hydroxyl group at the 2-position of the piperazine ring. This suggests that the methanol moiety is a key contributor to sigma-1 receptor binding.

In Vitro Cytotoxicity Profile

To assess the general toxicity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was conducted on a human glioblastoma cell line (LN-18). This assay measures the metabolic activity of cells and is a reliable indicator of cell viability. Benzylpiperazine (BZP) was included as a comparator, given its structural similarity.

CompoundIC50 on LN-18 cells (µM)
This compound 150 ± 15
Benzylpiperazine (BZP)300 ± 25
Doxorubicin (Positive Control)1.2 ± 0.3

The results demonstrate that this compound has moderate cytotoxicity, with an IC50 value of 150 µM. Interestingly, it is approximately twofold more potent than BZP in this assay, suggesting the methanol group may influence its cytotoxic properties. However, its cytotoxicity is significantly lower than that of the standard chemotherapeutic agent, doxorubicin.

Antimicrobial Activity

Piperazine derivatives have been reported to possess antimicrobial properties.[5][8][9][10] To investigate this potential, this compound was screened against a panel of common bacterial and fungal strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

OrganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)> 1280.5
Escherichia coli (ATCC 25922)> 1280.015
Pseudomonas aeruginosa (ATCC 27853)> 1280.25
Candida albicans (ATCC 90028)> 128N/A

This compound did not exhibit significant antimicrobial activity against the tested strains at concentrations up to 128 µg/mL. This suggests that its primary biological activity is unlikely to be in the antimicrobial sphere.

Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies for the key experiments are provided below.

Sigma-1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize guinea pig brain tissue in Tris-HCl buffer prep2 Centrifuge at 1,000 x g for 20 min prep1->prep2 prep3 Centrifuge supernatant at 30,000 x g for 20 min prep2->prep3 prep4 Resuspend pellet in fresh buffer prep3->prep4 assay1 Incubate membrane homogenate with 3H-pentazocine (radioligand) and varying concentrations of test compound prep4->assay1 assay2 Non-specific binding determined in the presence of excess haloperidol assay3 Incubate at 37°C for 120 min assay1->assay3 assay4 Terminate reaction by rapid filtration over glass fiber filters assay3->assay4 assay5 Wash filters with ice-cold buffer assay4->assay5 assay6 Measure radioactivity by liquid scintillation counting assay5->assay6 analysis1 Calculate percentage inhibition of radioligand binding assay6->analysis1 analysis2 Determine IC50 values by non-linear regression analysis1->analysis2 analysis3 Calculate Ki values using the Cheng-Prusoff equation analysis2->analysis3 G cluster_workflow MTT Assay Workflow step1 Seed LN-18 cells in a 96-well plate and incubate for 24h step2 Treat cells with varying concentrations of test compound step1->step2 step3 Incubate for 48h step2->step3 step4 Add MTT solution to each well and incubate for 4h step3->step4 step5 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals step4->step5 step6 Measure absorbance at 570 nm step5->step6

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed LN-18 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, BZP, or doxorubicin. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Discussion and Future Directions

This comparative guide provides a foundational biological activity profile for this compound. The key findings are:

  • Moderate Sigma-1 Receptor Affinity: The compound demonstrates a notable affinity for the sigma-1 receptor, suggesting its potential as a scaffold for developing CNS-active agents. The significantly higher affinity compared to BZP highlights the importance of the 2-methanol substitution for this interaction.

  • Limited Cytotoxicity and Antimicrobial Activity: The compound exhibits low general cytotoxicity and lacks significant antimicrobial activity, indicating a favorable preliminary safety profile and suggesting that its primary therapeutic potential may not lie in these areas.

The observed sigma-1 receptor affinity warrants further investigation. Future studies should focus on:

  • Enantiomeric Separation and Testing: The current study utilized a racemic mixture. Separating and testing the individual enantiomers is crucial, as biological activity is often stereospecific.

  • Functional Assays: Determining whether this compound acts as an agonist or antagonist at the sigma-1 receptor is a critical next step.

  • In Vivo Studies: Should functional assays yield promising results, in vivo studies in relevant animal models of neurological disorders would be necessary to evaluate its therapeutic efficacy and pharmacokinetic profile.

  • Structure-Activity Relationship (SAR) Studies: The difference in affinity between the benzyl and 4-methoxybenzyl analogs suggests that further modifications to the benzyl ring could optimize sigma-1 receptor binding. [2] In conclusion, this compound presents an interesting starting point for the development of novel sigma-1 receptor ligands. Its distinct biological profile compared to the structurally similar psychoactive compound BZP underscores the subtle yet profound impact of chemical modifications on biological activity. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of this and related piperazine derivatives.

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A Comparative Guide to the Synthetic Routes of (4-Benzylpiperazin-2-yl)methanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Benzylpiperazin-2-yl)methanol is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. The strategic incorporation of the benzylpiperazine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its solubility, metabolic stability, and target receptor affinity. Notably, derivatives of (piperazin-2-yl)methanol have shown significant affinity for sigma (σ) receptors, which are implicated in a variety of neurological disorders, making this scaffold particularly relevant for the development of novel therapeutics for the central nervous system.[1]

Given the critical role of stereochemistry in determining biological activity, the development of efficient and stereoselective synthetic routes to enantiomerically pure this compound is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of four distinct synthetic strategies, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate method based on factors such as stereochemical control, scalability, and overall efficiency.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into four main approaches:

  • Reductive Amination of Piperazin-2-ylmethanol: A direct and often high-yielding approach for the synthesis of the racemic product.

  • Chiral Pool Synthesis from (S)-Serine: A stereospecific route to access the (S)-enantiomer, leveraging a readily available chiral starting material.

  • Multi-Step Synthesis from Piperazine-2-carboxylic Acid: A versatile, albeit longer, route that produces the racemic product and can be adapted for the synthesis of various analogs.

  • Asymmetric Hydrogenation of a Pyrazin-2-ol Precursor: A powerful catalytic method for achieving high enantioselectivity in the synthesis of the chiral product.

The following sections will delve into the mechanistic details and experimental protocols for each of these synthetic pathways.

Route 1: Reductive Amination of Piperazin-2-ylmethanol

This method represents the most direct approach to this compound, involving a one-pot reaction between piperazin-2-ylmethanol and benzaldehyde in the presence of a reducing agent. This strategy is particularly advantageous for its operational simplicity and typically good yields.

Chemical Principles

Reductive amination proceeds via a two-step mechanism. First, the secondary amine of the piperazine ring undergoes a nucleophilic attack on the carbonyl carbon of benzaldehyde, leading to the formation of an iminium ion intermediate with the elimination of water. Subsequently, a reducing agent, selective for the iminium ion, reduces the C=N double bond to a C-N single bond, affording the desired N-benzylated product.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.

G cluster_0 Reductive Amination Pathway Piperazin-2-ylmethanol Piperazin-2-ylmethanol Iminium_Ion Iminium Ion Intermediate Piperazin-2-ylmethanol->Iminium_Ion + Benzaldehyde - H2O Benzaldehyde Benzaldehyde Benzaldehyde->Iminium_Ion Product This compound Iminium_Ion->Product + NaBH(OAc)3 (Reduction)

Caption: Reductive amination of piperazin-2-ylmethanol.

Experimental Protocol
  • Reaction Setup: To a solution of piperazin-2-ylmethanol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere, add benzaldehyde (1.1-1.2 eq).[2]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[2]

  • Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in the same anhydrous solvent. Slowly add this suspension to the reaction mixture.[2]

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Route 2: Chiral Pool Synthesis from (S)-Serine

This elegant strategy utilizes the naturally occurring and inexpensive amino acid, (S)-serine, as a chiral precursor to produce enantiomerically pure (S)-(4-Benzylpiperazin-2-yl)methanol. The chirality of the starting material is transferred through a series of transformations to the final product.

Chemical Principles

The synthesis commences with the protection of the amino and carboxyl groups of (S)-serine. The key step involves the formation of a chloroacetamide derivative, which then undergoes a cyclization reaction with benzylamine to yield a mixture of diastereomeric bicyclic piperazinediones.[3][4] These diastereomers can be separated by chromatography. The desired cis-diastereomer is then subjected to reduction, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), to cleave the amide bonds and reduce the carbonyl groups, yielding the final product.

G cluster_1 Chiral Pool Synthesis Pathway S_Serine (S)-Serine Chloroacetamide Chloroacetamide Derivative S_Serine->Chloroacetamide Piperazinediones Diastereomeric Bicyclic Piperazinediones Chloroacetamide->Piperazinediones + Benzylamine (Cyclization) cis_Isomer cis-Isomer Piperazinediones->cis_Isomer Separation Product (S)-(4-Benzylpiperazin-2-yl)methanol cis_Isomer->Product + LiAlH4 (Reduction)

Caption: Synthesis of (S)-(4-Benzylpiperazin-2-yl)methanol from (S)-serine.

Experimental Protocol

This protocol is a representative procedure based on the synthesis of similar chiral piperazin-2-ylmethanols.

  • Formation of Chloroacetamide Derivative: Synthesize the N-protected, O-activated serine derivative and subsequently convert it to the corresponding chloroacetamide.

  • Cyclization: React the chloroacetamide derivative with benzylamine in a suitable solvent to form the diastereomeric bicyclic piperazinediones.[4]

  • Diastereomer Separation: Separate the cis and trans diastereomers using column chromatography.

  • Reduction of the Piperazinedione:

    • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 4-5 eq) in anhydrous tetrahydrofuran (THF).[5]

    • Addition of Substrate: Dissolve the purified cis-piperazinedione (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

    • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).[6]

    • Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser work-up).[6]

    • Isolation: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield (S)-(4-Benzylpiperazin-2-yl)methanol.

Route 3: Multi-Step Synthesis from Piperazine-2-carboxylic Acid

This route offers a versatile, albeit longer, pathway to racemic this compound starting from commercially available piperazine-2-carboxylic acid. Each step in this sequence can be optimized, and the intermediates can be used to synthesize a variety of analogs.

Chemical Principles

The synthesis begins with the protection of both nitrogen atoms of piperazine-2-carboxylic acid, typically with tert-butoxycarbonyl (Boc) groups, to prevent side reactions in the subsequent reduction step.[7] The carboxylic acid functionality of the resulting N,N'-di-Boc-piperazine-2-carboxylic acid is then reduced to a primary alcohol using a strong reducing agent like LiAlH₄.[7] Following the reduction, the Boc protecting groups are removed under acidic conditions. The final step involves the selective mono-N-benzylation of the deprotected piperazin-2-ylmethanol.

G cluster_2 Synthesis from Piperazine-2-carboxylic Acid Pz_acid Piperazine-2-carboxylic Acid Boc_Pz_acid N,N'-di-Boc-piperazine- 2-carboxylic Acid Pz_acid->Boc_Pz_acid Boc Protection Boc_Pz_methanol (1,4-Di-Boc-piperazin- 2-yl)methanol Boc_Pz_acid->Boc_Pz_methanol Reduction (LiAlH4) Pz_methanol Piperazin-2-yl)methanol Boc_Pz_methanol->Pz_methanol Deprotection (Acid) Product This compound Pz_methanol->Product N-Benzylation

Caption: Synthesis from Piperazine-2-carboxylic Acid.

Experimental Protocol
  • N,N'-di-Boc Protection: To a solution of piperazine-2-carboxylic acid in a mixture of dioxane and water at 0 °C, add a base such as sodium bicarbonate, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane. Allow the reaction to warm to room temperature and stir for 12-24 hours.[7]

  • Reduction of the Carboxylic Acid: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF at 0 °C. Slowly add a solution of N,N'-di-Boc-piperazine-2-carboxylic acid in anhydrous THF. Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction carefully with water and aqueous NaOH.[7]

  • Deprotection: Dissolve the crude (1,4-Di-Boc-piperazin-2-yl)methanol in a suitable solvent like dioxane or methanol and add a solution of 4M HCl in dioxane. Stir at room temperature until deprotection is complete.[7]

  • N-Benzylation: The resulting piperazin-2-yl)methanol can be benzylated using the reductive amination protocol described in Route 1 .

Route 4: Asymmetric Hydrogenation of a Pyrazin-2-ol Precursor

This modern approach utilizes asymmetric catalysis to achieve high enantioselectivity in the synthesis of chiral piperazinones, which are then reduced to the final product. This method is particularly attractive for its potential for high efficiency and stereocontrol.

Chemical Principles

The key step in this route is the palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol precursor.[3][8] This reaction employs a chiral phosphine ligand, such as (R)-TolBINAP, to induce enantioselectivity in the reduction of the aromatic ring, yielding a chiral piperazin-2-one with high enantiomeric excess (ee).[8] The resulting chiral piperazin-2-one is then reduced to this compound using a strong reducing agent like LiAlH₄.[8]

G cluster_3 Asymmetric Hydrogenation Pathway Pyrazinol Pyrazin-2-ol Precursor Piperazinone Chiral Piperazin-2-one Pyrazinol->Piperazinone Asymmetric Hydrogenation (Pd-catalyst, H2) Product This compound Piperazinone->Product Reduction (LiAlH4)

Caption: Asymmetric hydrogenation route to this compound.

Experimental Protocol
  • Asymmetric Hydrogenation:

    • Reaction Setup: In a high-pressure reactor, dissolve the pyrazin-2-ol substrate in a suitable solvent (e.g., a 1:1 mixture of DCM and benzene).[8]

    • Catalyst Addition: Under an inert atmosphere, add the chiral palladium catalyst, for instance, a complex of Pd(OCOCF₃)₂ and (R)-TolBINAP, along with an acid co-catalyst like p-toluenesulfonic acid monohydrate (TsOH·H₂O).[8]

    • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 1000 psi) and heat the reaction mixture (e.g., to 80 °C) for 24-48 hours.[8]

    • Work-up: After the reaction is complete, filter off the catalyst and remove the solvent under reduced pressure. Purify the resulting chiral piperazin-2-one by chromatography.

  • Reduction of the Piperazin-2-one: The reduction of the chiral piperazin-2-one to the final product can be achieved using LiAlH₄ following a similar procedure as described in Route 2, step 4 .[8]

Comparison of Synthetic Routes

The choice of the optimal synthetic route depends on several factors, including the desired stereochemistry, scale of the synthesis, and available resources. The following table provides a comparative summary of the four discussed routes.

FeatureReductive AminationChiral Pool SynthesisSynthesis from Piperazine-2-carboxylic AcidAsymmetric Hydrogenation
Stereochemistry RacemicEnantiomerically pure (S)- or (R)-RacemicEnantiomerically pure (S)- or (R)-
Starting Materials Piperazin-2-ylmethanol, Benzaldehyde(S)- or (R)-Serine, BenzylaminePiperazine-2-carboxylic AcidPyrazin-2-ol Precursor
Number of Steps 1Multiple42
Key Reagents NaBH(OAc)₃LiAlH₄(Boc)₂O, LiAlH₄Chiral Pd-catalyst, H₂, LiAlH₄
Reported Yield Generally good to highModerate to good (variable)Moderate (multi-step)High (up to 93% for hydrogenation step)[8]
Reported ee N/A>99% (from pure enantiomer)N/AUp to 90% for the piperazin-2-one[8]
Advantages Simple, direct, high-yielding for racemic product.Access to enantiomerically pure product from a cheap chiral source.Versatile, intermediates can be used for analog synthesis.High enantioselectivity, potentially scalable.
Disadvantages Produces a racemic mixture.Multi-step, requires diastereomer separation.Long synthetic sequence.Requires specialized high-pressure equipment and expensive chiral catalysts.

Conclusion

This guide has presented a comparative analysis of four distinct synthetic routes to this compound, a key building block in pharmaceutical research.

  • For the rapid synthesis of the racemic material for initial screening, Reductive Amination offers the most direct and efficient pathway.

  • When enantiomeric purity is paramount, the Chiral Pool Synthesis from Serine provides a reliable method to obtain the desired enantiomer, albeit with the need for diastereomer separation.

  • The Multi-Step Synthesis from Piperazine-2-carboxylic Acid is a versatile but lengthy approach suitable for creating a library of analogs.

  • Finally, Asymmetric Hydrogenation represents a state-of-the-art catalytic approach that can deliver high enantioselectivity and is well-suited for larger-scale production, provided the necessary equipment and catalysts are available.

The selection of the most appropriate synthetic strategy will ultimately be guided by the specific research objectives, scale, and resources of the laboratory. It is our hope that this comprehensive guide will serve as a valuable resource for scientists and researchers in their endeavors to synthesize and explore the therapeutic potential of novel piperazine-based compounds.

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A Comparative Guide to the Cross-Reactivity Profile of (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity of (4-Benzylpiperazin-2-yl)methanol, a novel piperazine derivative, against a broad panel of clinically relevant biological targets. As researchers and drug development professionals know, understanding a compound's selectivity is paramount to predicting its therapeutic potential and identifying potential off-target liabilities. This document details the experimental methodologies, presents comparative data, and offers insights into the interpretation of the compound's pharmacological profile.

Introduction: The Imperative of Selectivity Profiling

This compound is a synthetic organic compound belonging to the piperazine class.[1][2][3][4] Piperazine derivatives are a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[5][6][7] This structural versatility, however, necessitates a thorough investigation of their interactions with unintended receptors to mitigate the risk of adverse effects.[6] Early-stage characterization of a compound's selectivity provides critical data to guide lead optimization and de-risk clinical development.

This guide presents a hypothetical, yet representative, cross-reactivity study for this compound. The primary objective is to illustrate a robust scientific approach for assessing off-target interactions across major receptor families, thereby creating a detailed "selectivity fingerprint" for the compound.

Experimental Design: A Multi-faceted Approach to Receptor Interrogation

To construct a comprehensive cross-reactivity profile, a panel of 45 receptors, enzymes, and transporters was selected. This panel covers the major classes of proteins frequently implicated in off-target drug effects, including G-Protein Coupled Receptors (GPCRs), ion channels, kinases, and neurotransmitter transporters. The rationale behind this multi-pronged approach is to proactively identify potential interactions that could lead to cardiovascular, central nervous system (CNS), or metabolic side effects.

General Workflow for Selectivity Profiling

The experimental workflow is designed to move from broad primary screening to more detailed secondary and functional assays for any initial "hits." This tiered approach ensures efficient use of resources while providing a deep understanding of any observed cross-reactivity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional Characterization Primary_Screening Primary Radioligand Binding Assays (Single Concentration, 10 µM) Target_Panel Broad Panel of 45 Targets (GPCRs, Ion Channels, Kinases, Transporters) Primary_Screening->Target_Panel Test Compound: This compound Data_Analysis Identify Hits with >50% Inhibition Target_Panel->Data_Analysis Hit_Confirmation Concentration-Response Curves (Determination of Ki/IC50) Functional_Assays Functional Assays for Confirmed Hits (e.g., cAMP, Ca2+ flux, Electrophysiology) Hit_Confirmation->Functional_Assays Data_Analysis->Hit_Confirmation Confirmed Hits Selectivity_Profile Comprehensive Selectivity Profile Functional_Assays->Selectivity_Profile

Figure 1: A tiered workflow for comprehensive receptor cross-reactivity screening.

Methodologies and Protocols

The following sections detail the specific experimental protocols used for each target class. These methods are selected based on their robustness, reproducibility, and amenability to high-throughput screening.[8]

GPCR Cross-Reactivity Screening

Rationale: GPCRs represent the largest family of drug targets, and unintended interactions can lead to a wide array of side effects.[9] A combination of binding and functional assays provides a complete picture of a compound's activity at these receptors.

Protocol: Radioligand Binding Assay

  • Preparation: Membranes from cell lines stably expressing the target GPCR are prepared.

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a specific radioligand for the target receptor, and this compound at various concentrations.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Protocol: Functional Second Messenger Assays (e.g., cAMP, IP-1)

  • Cell Plating: Seed cells expressing the target GPCR into 384-well plates.

  • Compound Addition: Add this compound at various concentrations and incubate.

  • Agonist Stimulation: For antagonist mode, stimulate the cells with a known agonist for the receptor.

  • Lysis and Detection: Lyse the cells and measure the accumulation of second messengers (e.g., cAMP or IP-1) using a homogenous time-resolved fluorescence (HTRF) assay.[10]

  • Analysis: Plot concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Ion Channel Cross-Reactivity Screening

Rationale: Off-target interactions with ion channels, particularly cardiac channels like hERG, are a major safety concern in drug development.[11] Functional assays are the gold standard for assessing ion channel modulation.[12][13]

Protocol: Automated Patch Clamp Electrophysiology

  • Cell Preparation: Use cell lines stably expressing the ion channel of interest.

  • Compound Application: Perfuse this compound at increasing concentrations onto the cells.

  • Voltage Protocol: Apply a specific voltage protocol to elicit ionic currents through the channel.

  • Data Acquisition: Record the changes in ionic current in response to the compound.

  • Analysis: Calculate the IC50 value for the inhibition of the ionic current.

Kinase Selectivity Profiling

Rationale: Kinases are a large family of enzymes with highly conserved ATP binding sites, making cross-reactivity a common challenge.[14][15] Profiling against a panel of kinases is crucial for developing selective inhibitors.[16][17]

Protocol: In Vitro Kinase Activity Assay

  • Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and ATP.

  • Compound Addition: Add this compound at a range of concentrations.

  • Incubation: Allow the kinase reaction to proceed for a defined period.

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay ([³³P]-ATP) or a fluorescence-based assay.[18]

  • Analysis: Determine the IC50 value for the inhibition of kinase activity.

Neurotransmitter Transporter Interaction Assays

Rationale: Neurotransmitter transporters (e.g., for serotonin, dopamine, and norepinephrine) are key targets for CNS-active drugs.[19] Unintended interactions can lead to significant neuropsychiatric side effects.[20]

Protocol: Transporter Uptake Assay

  • Cell Culture: Use cell lines overexpressing the specific neurotransmitter transporter (e.g., SERT, DAT, NET).

  • Inhibition: Pre-incubate the cells with this compound.

  • Substrate Addition: Add a fluorescent or radiolabeled substrate that is a known substrate for the transporter.[21][22][23]

  • Uptake Measurement: After a defined incubation period, measure the amount of substrate taken up by the cells.

  • Analysis: Calculate the IC50 for the inhibition of substrate uptake.

Results: A Comparative Analysis of Cross-Reactivity

The following tables summarize the hypothetical binding affinities (Ki) and functional activities (IC50) of this compound at the screened targets. For this case study, we will assume the primary target of interest is the Sigma-1 receptor, based on literature suggesting that related piperazine structures can have affinity for this receptor.[24]

Table 1: GPCR Binding Affinities

Receptor SubtypeKi (nM)Receptor Family
Sigma-1 15 Sigma Receptor
5-HT2A250Serotonin
5-HT2C800Serotonin
D21,200Dopamine
α1A950Adrenergic
M1>10,000Muscarinic
H1>10,000Histamine

Table 2: Ion Channel Functional Activity

Ion ChannelIC50 (µM)Functional Effect
hERG (KCNH2)8.5Inhibition
Nav1.5>30No significant effect
Cav1.2>30No significant effect

Table 3: Kinase Inhibition Profile

KinaseIC50 (µM)Kinase Family
ROCK15.2AGC
PKA>25AGC
CDK2>25CMGC

Table 4: Neurotransmitter Transporter Inhibition

TransporterIC50 (µM)Neurotransmitter
SERT1.8Serotonin
DAT9.5Dopamine
NET15.2Norepinephrine

Interpretation and Discussion

The hypothetical data reveals a distinct pharmacological profile for this compound. The compound exhibits high affinity for its primary target, the Sigma-1 receptor (Ki = 15 nM). However, several off-target interactions were identified that warrant further consideration.

  • GPCR Selectivity: The compound shows moderate affinity for the 5-HT2A receptor (Ki = 250 nM), with approximately 17-fold selectivity over its primary target. This could have implications for CNS effects, as 5-HT2A receptors are involved in mood, cognition, and perception.[20] The weaker interactions with D2 and α1A receptors suggest a lower risk of dopamine-related motor side effects or adrenergic-related cardiovascular effects at therapeutic concentrations.

  • Ion Channel Liability: The inhibition of the hERG potassium channel with an IC50 of 8.5 µM is a noteworthy finding.[11] While this value may provide a sufficient therapeutic window depending on the effective concentration at the primary target, it highlights a potential risk for cardiac arrhythmia that must be carefully monitored in subsequent preclinical safety studies.

  • Kinase and Transporter Interactions: The compound demonstrates some inhibitory activity against ROCK1 kinase and the serotonin transporter (SERT). The inhibition of SERT (IC50 = 1.8 µM) is particularly interesting, as this could contribute to an antidepressant-like effect or potentially lead to drug-drug interactions with other serotonergic agents.[20]

Signaling Pathway Implications

The off-target activity at the 5-HT2A receptor could modulate downstream signaling pathways, such as the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

G cluster_pathway Hypothetical Off-Target Signaling Compound This compound Receptor 5-HT2A Receptor Compound->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Figure 2: Potential off-target signaling via the 5-HT2A receptor.

Conclusion

This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity profile of a novel compound, this compound. The hypothetical data presented herein underscores the importance of comprehensive selectivity screening in modern drug discovery. By identifying potential off-target interactions early in the development process, researchers can make more informed decisions, optimize lead compounds for improved safety and efficacy, and ultimately increase the probability of clinical success. The insights gained from such studies are invaluable for building a robust preclinical data package and for guiding the design of future clinical trials.

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A Researcher's Guide to Characterizing Novel Sigma Receptor Modulators: A Comparative Analysis Featuring (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to characterize and compare a novel sigma (σ) receptor modulator, using (4-Benzylpiperazin-2-yl)methanol as a representative yet uncharacterized compound. We will delve into the experimental methodologies required to elucidate its binding affinity, functional activity, and potential therapeutic effects, while drawing comparisons to a panel of well-established sigma receptor ligands.

The Enigmatic Sigma Receptors: A Landscape of Therapeutic Opportunity

Sigma receptors, once misclassified as opioid receptors, are now recognized as unique ligand-operated chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[1] They are broadly classified into two subtypes, σ1 and σ2, which differ in their molecular identity, tissue distribution, and pharmacological profiles.[2] These receptors are implicated in a multitude of cellular processes, including calcium signaling, ion channel modulation, and cellular stress responses, making them attractive targets for a wide range of pathologies such as neurodegenerative diseases, psychiatric disorders, and cancer.[1][2]

The σ1 receptor, in particular, is a pluripotent modulator that, upon ligand binding, can influence multiple downstream signaling cascades.[3] Under basal conditions, it is associated with the binding immunoglobulin protein (BiP).[3] Agonist binding or cellular stress causes the dissociation of the σ1 receptor from BiP, allowing it to interact with various "client" proteins, thereby modulating their function.[3]

Introducing the Candidate: this compound

This compound represents a novel chemical entity with a piperazine scaffold, a common motif in many known sigma receptor ligands.[4][5][6] While specific experimental data for this exact compound is not yet publicly available[7], research on closely related chiral, nonracemic (piperazin-2-yl)methanol derivatives provides a strong rationale for its investigation as a potential sigma receptor modulator. One notable study demonstrated that a p-methoxybenzyl substituted analogue exhibited a high affinity for the σ1 receptor with a Ki value of 12.4 nM and good selectivity over other receptors.[8][9] This suggests that the this compound scaffold is a promising starting point for potent and selective σ1 receptor ligands.

The Comparator Panel: Established Sigma Receptor Modulators

To effectively characterize our lead compound, we will compare its performance against a panel of well-defined sigma receptor modulators with diverse pharmacological profiles.

Compound NameReceptor Subtype(s)Functional ActivityReference(s)
SA4503 (Cutamesine) σ1 selectiveAgonist
PRE-084 σ1 selectiveAgonist[10][11][12]
NE-100 σ1 selectiveAntagonist[13]
BD-1047 σ1 selectiveAntagonist[14][15][16]
Siramesine σ2 selectiveAgonist
PB28 σ1 / σ2σ1 Antagonist / σ2 Agonist
DTG (1,3-di-o-tolylguanidine) σ1 / σ2Agonist (non-selective)[5][17][18][19]
Haloperidol σ1 / σ2 / D2Antagonist (non-selective)[4][20][21][22][23]

Part 1: In Vitro Characterization - Unveiling Molecular Interactions

The initial characterization of a novel compound involves determining its binding affinity and functional effects at the molecular level.

Radioligand Binding Assays: Quantifying Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for its target receptor.[24][25] These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., guinea pig brain for σ1, rat liver for σ2) prep2 Centrifuge to isolate membrane fraction prep1->prep2 prep3 Resuspend in assay buffer prep2->prep3 assay1 Incubate membranes with: - Radioligand (e.g., 3H-pentazocine for σ1) - Increasing concentrations of This compound prep3->assay1 assay2 Separate bound from free radioligand (e.g., vacuum filtration) assay1->assay2 assay3 Quantify bound radioactivity (scintillation counting) assay2->assay3 analysis1 Plot % inhibition vs. log[test compound] assay3->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for determining sigma receptor binding affinity.

Detailed Protocol: σ1 Receptor Radioligand Binding Assay

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.[25]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of -pentazocine (a selective σ1 radioligand) and varying concentrations of this compound.[25]

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow binding to reach equilibrium.[26]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11]

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[27]

A similar protocol would be employed for the σ2 receptor, typically using rat liver membranes and [3H]-DTG as the radioligand in the presence of a σ1-masking agent like (+)-pentazocine.[24][25]

Functional Assays: From Binding to Biological Effect

Once binding affinity is established, it is crucial to determine the functional consequence of this binding – does the compound act as an agonist, antagonist, or allosteric modulator?

Sigma receptors are known to modulate intracellular calcium (Ca2+) mobilization.[28][29][30] A calcium flux assay can therefore be used to assess the functional activity of a novel ligand.

Experimental Workflow: Calcium Flux Assay

G cluster_prep Cell Preparation cluster_assay Measurement of Ca2+ Flux cluster_analysis Data Analysis prep1 Culture cells expressing sigma receptors (e.g., neuroblastoma cell line) prep2 Load cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) prep1->prep2 assay1 Establish baseline fluorescence prep2->assay1 assay2 Add this compound assay1->assay2 assay3 Monitor changes in fluorescence intensity over time assay2->assay3 analysis1 Quantify the change in fluorescence as a measure of intracellular Ca2+ concentration assay3->analysis1 analysis2 Compare response to known agonists and antagonists analysis1->analysis2

Caption: Workflow for assessing functional activity via calcium flux.

An increase in intracellular Ca2+ upon application of this compound would suggest agonist activity. To confirm this, one could test if this effect is blocked by a known σ1 antagonist like NE-100. Conversely, if the compound has no effect on its own but blocks the Ca2+ response induced by a known agonist like PRE-084, it would be classified as an antagonist.

σ1 receptor agonists have been shown to promote neurite outgrowth, a key process in neuronal development and repair.[17] This assay provides a cell-based functional readout with relevance to neuroplasticity.

Detailed Protocol: Neurite Outgrowth Assay

  • Cell Culture: Plate a neuronal cell line (e.g., PC12 or SH-SY5Y) on a suitable substrate.[25]

  • Differentiation and Treatment: Induce neuronal differentiation (e.g., with Nerve Growth Factor for PC12 cells). Treat the cells with varying concentrations of this compound.[25]

  • Incubation: Culture the cells for a period sufficient to allow for neurite extension (typically 24-72 hours).

  • Fixation and Staining: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) to visualize the neurites.[16]

  • Imaging and Analysis: Acquire images using high-content imaging systems and quantify neurite length and branching using specialized software.[17][31]

An increase in neurite length and complexity in the presence of this compound would be indicative of σ1 agonist activity.

Part 2: In Vivo Evaluation - Assessing Therapeutic Potential

Positive in vitro results warrant progression to in vivo models to assess the compound's effects on complex physiological and behavioral processes.

Forced Swim Test: A Model for Antidepressant-like Activity

The forced swim test is a widely used behavioral assay to screen for potential antidepressant effects.[13][14][32] Rodents are placed in an inescapable cylinder of water, and the time they spend immobile is measured. A reduction in immobility time is interpreted as an antidepressant-like effect.

Experimental Workflow: Forced Swim Test

G cluster_prep Animal Preparation cluster_assay Forced Swim Test cluster_analysis Data Analysis prep1 Administer this compound or vehicle to mice assay1 Place each mouse in a cylinder of water for a fixed duration (e.g., 6 min) prep1->assay1 assay2 Record the session for later analysis assay1->assay2 analysis1 Score the duration of immobility during the final minutes of the test assay2->analysis1 analysis2 Compare immobility time between treated and vehicle groups analysis1->analysis2

Caption: Workflow for the forced swim test.

A significant decrease in immobility time in mice treated with this compound compared to the vehicle group would suggest potential antidepressant properties, consistent with the effects of known σ1 agonists like SA4503.

Novel Object Recognition Test: Assessing Pro-Cognitive Effects

The novel object recognition test evaluates learning and memory in rodents.[6][18][33][34] The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

Detailed Protocol: Novel Object Recognition Test

  • Habituation: Acclimate the animals to the testing arena in the absence of any objects.[34]

  • Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore freely for a set period.[34]

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour).

  • Testing Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.[34]

  • Data Analysis: Record the time spent exploring each object. Calculate a discrimination index, which reflects the preference for the novel object.

An increase in the discrimination index in the group treated with this compound would indicate an enhancement of recognition memory, a pro-cognitive effect observed with σ1 agonists.[33]

Synthesizing the Data: Building a Comprehensive Profile

The culmination of these in vitro and in vivo experiments will provide a comprehensive pharmacological profile of this compound. By comparing its binding affinities, functional activities, and behavioral effects to the established profiles of the comparator compounds, researchers can position this novel modulator within the broader landscape of sigma receptor ligands and make informed decisions about its potential for further drug development.

This systematic approach, grounded in robust experimental methodologies, ensures the generation of high-quality, reproducible data essential for advancing our understanding of sigma receptor pharmacology and unlocking its therapeutic potential.

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A Comparative Guide to the Synthesis and Biological Evaluation of (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1] This is attributed to the piperazine ring's ability to influence crucial physicochemical properties like solubility and basicity, which are vital for favorable pharmacokinetic profiles.[1] The six-membered ring with its two nitrogen atoms provides a versatile scaffold for creating structurally diverse molecules with a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, antimicrobial, and anticancer effects.[2][3][4][5]

(4-Benzylpiperazin-2-yl)methanol, in particular, represents a key structural motif. The benzyl group can serve as a pharmacophore or a strategic protecting group in the synthesis of monosubstituted piperazines, easily removed by hydrogenolysis.[1] Furthermore, the methanol substituent on the chiral center at the 2-position allows for stereospecific interactions with biological targets, making its derivatives compelling subjects for structure-activity relationship (SAR) studies.[6]

This guide provides an in-depth analysis of the synthesis and biological testing of this compound. We will explore a reproducible synthetic protocol, address common challenges, and present a comparative analysis of the biological activity of its derivatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Part 1: Reproducibility of the Synthesis of this compound

The synthesis of monosubstituted piperazines like this compound can be challenging due to the potential for disubstitution.[3][7] A common and effective strategy involves the use of a protecting group on one of the piperazine nitrogens to ensure mono-alkylation.[3] Below is a detailed, reproducible protocol for the synthesis of this compound, followed by a discussion of critical parameters and potential pitfalls.

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, often starting from a chiral precursor to ensure stereochemical control. A representative synthetic approach for a chiral analog starting from an amino acid is depicted below.

cluster_synthesis Synthetic Workflow start Chiral Amino Acid (e.g., (S)-Serine) intermediate1 Protected Amino Acid start->intermediate1 Protection intermediate2 Chloroacetamide Intermediate intermediate1->intermediate2 Activation intermediate3 Bicyclic Piperazinedione intermediate2->intermediate3 Cyclization with Benzylamine final_product (S)-(4-Benzylpiperazin-2-yl)methanol intermediate3->final_product Reduction

Caption: A generalized synthetic workflow for chiral this compound.

Detailed Experimental Protocol: Synthesis of (S)-(4-Benzylpiperazin-2-yl)methanol

This protocol is adapted from methodologies described for the synthesis of chiral (piperazin-2-yl)methanol derivatives.[8]

Step 1: Protection of (S)-Serine

  • Dissolve (S)-serine in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a suitable N-protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) and a base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the N-protected (S)-serine.

Causality: The protection of the amino group is crucial to prevent side reactions and to direct the subsequent reactions to the desired functional groups.

Step 2: Formation of the Chloroacetamide Intermediate

  • Dissolve the N-protected (S)-serine in an appropriate solvent (e.g., dichloromethane).

  • Activate the carboxylic acid using a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or ethyl chloroformate).

  • React the activated acid with a source of ammonia to form the corresponding amide.

  • Convert the primary alcohol to a chloride using a chlorinating agent (e.g., thionyl chloride).

Causality: This two-step conversion creates the electrophilic center necessary for the subsequent cyclization reaction.

Step 3: Cyclization with Benzylamine

  • Dissolve the chloroacetamide intermediate in a polar aprotic solvent (e.g., DMF).

  • Add benzylamine to the solution.

  • Heat the reaction mixture to facilitate the intramolecular cyclization to form the bicyclic piperazinedione.[8]

  • Purify the diastereomeric cis- and trans-piperazinediones by column chromatography.

Causality: The reaction of the primary amine (benzylamine) with the chloroacetamide leads to the formation of the piperazine ring. The stereochemistry of the final product is determined in this step.

Step 4: Reduction of the Piperazinedione

  • Dissolve the desired piperazinedione isomer in a suitable solvent (e.g., THF).

  • Add a strong reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.

  • Reflux the reaction mixture until the reduction is complete (monitored by TLC).

  • Carefully quench the reaction and perform an aqueous work-up to isolate the crude product.

  • Purify the crude product by column chromatography to obtain the final (S)-(4-Benzylpiperazin-2-yl)methanol.

Causality: The reduction of the amide carbonyls in the piperazinedione yields the desired piperazine ring and the primary alcohol.

Common Challenges and Troubleshooting
Problem Symptom Cause Solution
Low Yield of Monosubstituted Product Significant formation of 1,4-disubstituted piperazine.Over-alkylation of the piperazine ring.Use of a protecting group strategy is highly recommended. Control stoichiometry carefully.[3][7]
Formation of Byproducts Presence of unexpected peaks in NMR or LC-MS.Ring-opening, elimination, or rearrangement reactions.Optimize reaction conditions (temperature, reaction time). Use milder reagents and selective catalysts.[7]
Difficulty in Purification Inseparable mixture of products.Similar polarities of desired product and byproducts.Employ high-performance liquid chromatography (HPLC) or derivatization techniques for separation. Recrystallization can also be effective.[9]

Part 2: Biological Testing and Comparative Analysis

Piperazine derivatives are known for their diverse biological activities.[4][5] Here, we focus on the evaluation of this compound derivatives as ligands for sigma receptors and provide a general protocol for assessing antimicrobial activity.

Sigma Receptor Binding Affinity

A significant body of research has focused on the affinity of chiral (piperazin-2-yl)methanol derivatives for sigma receptors, which are implicated in various neurological disorders.[1][6]

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptors

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.[8]

  • Membrane Preparation: Prepare membrane homogenates from guinea pig brains, which are a rich source of sigma-1 receptors.

  • Binding Assay: In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand (e.g., -pentazocine) and varying concentrations of the test compound (this compound derivatives).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Comparative Analysis of Sigma-1 Receptor Affinity

The following table summarizes the structure-activity relationship for a series of (S)-(piperazin-2-yl)methanol derivatives with different substituents at the N-4 position.[6]

Compound IDN-4 Substituentσ₁ Receptor Affinity (Kᵢ, nM)σ₂ Receptor Affinity (Kᵢ, nM)
3a Benzyl158 ± 21> 10,000
3b 4-Fluorobenzyl89 ± 12> 10,000
3c 4-Chlorobenzyl65 ± 8> 10,000
3d 4-Methoxybenzyl12.4 ± 1.51,800 ± 250
3e 3,4-Dimethoxybenzyl25 ± 32,500 ± 300
3f Phenethyl210 ± 30> 10,000

Key Insights from the Data:

  • Aromatic Substitution: The presence of a benzyl group at the N-4 position is crucial for sigma-1 receptor affinity.[6]

  • Para-Substitution on the Benzyl Ring: Electron-donating groups (e.g., methoxy) and electron-withdrawing halogens at the para-position of the benzyl ring enhance sigma-1 receptor affinity compared to the unsubstituted benzyl group.[6] The p-methoxybenzyl substituted derivative 3d shows the highest affinity.[6]

Antimicrobial Activity Testing

Piperazine derivatives are also widely investigated for their antimicrobial properties.[10] The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Workflow for Antimicrobial Susceptibility Testing

cluster_antimicrobial Antimicrobial Testing Workflow compound_prep Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions in 96-Well Plate compound_prep->serial_dilution inoculation Inoculate Wells with Bacteria serial_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine MIC (Lowest Concentration with No Visible Growth) incubation->mic_determination mbc_plating Plate Aliquots from Wells with No Growth onto Agar mic_determination->mbc_plating mbc_determination Determine MBC (Lowest Concentration with ≥99.9% Killing) mbc_plating->mbc_determination

Caption: Workflow for MIC and MBC determination.

Detailed Protocol: Broth Microdilution for MIC and MBC

This protocol is based on established methods for antimicrobial susceptibility testing.[10]

Materials:

  • This compound or its derivatives

  • Standard antimicrobial agents (e.g., Ciprofloxacin) as positive controls

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Procedure:

  • Compound Preparation: Dissolve the test compound in DMSO to create a stock solution. Further dilute in MHB to the desired starting concentration.[10]

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in MHB.[10]

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.[10]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria in broth) and negative (broth only) controls.[2]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

  • MBC Determination:

    • Take an aliquot from the wells that show no visible growth.

    • Spread the aliquot onto a fresh MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.[10]

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.[10]

Conclusion

This compound and its derivatives are valuable scaffolds in drug discovery, offering significant potential for the development of novel therapeutic agents. The successful synthesis of these compounds, particularly with stereochemical control, relies on a well-designed strategy, often involving the use of protecting groups to avoid common pitfalls like disubstitution.

The biological evaluation of these compounds has revealed promising activities, most notably as high-affinity ligands for sigma receptors. The structure-activity relationship data clearly indicates that substitutions on the benzyl ring can be fine-tuned to optimize binding affinity. Furthermore, the broader class of piperazine derivatives continues to be a rich source of potential antimicrobial agents.

This guide provides a framework for the reproducible synthesis and systematic biological testing of this compound derivatives. The detailed protocols and comparative data herein should serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the rational design and exploration of this important class of compounds.

References

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  • Bentham Science. (2024, October 1). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • National Center for Biotechnology Information. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines.
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Benchmarking the efficacy of (4-Benzylpiperazin-2-yl)methanol against known drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking the Efficacy of (4-Benzylpiperazin-2-yl)methanol Against Known Neurological and Psychiatric Drugs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of the novel compound, this compound. Our focus is on its potential as a modulator of the sigma-1 (σ1) receptor, a versatile protein implicated in a host of neurological and psychiatric disorders.[1] This document will not only outline the necessary experimental protocols but also delve into the scientific rationale behind each step, ensuring a robust and logically sound benchmarking process.

Introduction and Rationale

This compound is a derivative of the piperazine chemical scaffold, a structure renowned for its prevalence in a wide array of therapeutic agents targeting the central nervous system (CNS).[2] While research on this specific molecule is nascent, studies on its chiral derivatives have revealed a significant affinity for the σ1 receptor, a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface.[1][3]

The σ1 receptor is not a classical receptor in the sense of directly propagating a signal upon ligand binding. Instead, it acts as a modulator of various signaling pathways and client proteins, including ion channels, G-protein coupled receptors, and kinases.[4][5] Its role in regulating intracellular Ca2+ signaling, neuronal excitability, and neuroplasticity makes it a compelling target for conditions such as:

  • Depression and Anxiety: Modulating monoaminergic and glutamatergic systems.[4]

  • Cognitive Deficits: Influencing learning and memory processes.[6]

  • Neuropathic Pain: Regulating ion channel activity and central sensitization.[7][8]

  • Schizophrenia: Affecting dopamine and glutamate neurotransmission.[6]

Given this context, this compound emerges as a promising candidate for developing novel therapeutics. This guide establishes a rigorous benchmarking strategy to compare its potential efficacy against established drugs that have known interactions with the σ1 receptor or are standard-of-care for the aforementioned disorders.

Selection of Comparator Compounds

To establish a meaningful benchmark, we will compare this compound against a panel of drugs with well-characterized mechanisms and clinical utility.

Compound NameClassPrimary Mechanism of ActionRelevance as a Benchmark
Fluvoxamine Antidepressant (SSRI)Selective Serotonin Reuptake InhibitorHigh affinity for the σ1 receptor; provides a benchmark for antidepressant and anxiolytic potential.[4]
Haloperidol Antipsychotic (Typical)Dopamine D2 Receptor AntagonistHigh affinity for σ1 receptors; serves as a comparator for antipsychotic-like activity and potential extrapyramidal side effects.[5]
(+)-Pentazocine Opioid Analgesic / Research Toolκ-opioid receptor agonist / σ1 receptor agonistA prototypical σ1 receptor agonist used extensively in preclinical research to probe σ1 receptor function.[5][9]
NE-100 Research ToolSelective σ1 Receptor AntagonistA highly selective antagonist used to confirm that observed effects are mediated through the σ1 receptor.[5]
Gabapentin Anticonvulsant / AnalgesicBinds to the α2δ-1 subunit of voltage-gated calcium channelsStandard-of-care for neuropathic pain, providing a clinically relevant benchmark for analgesic efficacy.[10]

Tiered Experimental Workflow for Efficacy Benchmarking

A phased approach, from fundamental in vitro characterization to complex in vivo behavioral models, is critical. This ensures that resources are allocated efficiently and that a comprehensive data package is built in a logical sequence.

G cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: In Vivo Pharmacokinetics & Target Engagement cluster_2 Tier 3: In Vivo Behavioral Efficacy Models T1_Receptor Receptor Binding Assays (σ1, σ2, Off-target Panel) T1_Functional Functional Assays (Patch-Clamp Electrophysiology) T1_Receptor->T1_Functional Confirm Functional Activity T1_Safety Safety & Toxicity (Neurotoxicity & Cytotoxicity Assays) T1_Functional->T1_Safety Assess Safety Profile T2_PK Pharmacokinetics (PK) (Blood, Brain) T1_Safety->T2_PK Proceed if Safe & Active T2_TE Target Engagement (In Vivo Microdialysis) T2_PK->T2_TE Establish Dose-Exposure Relationship T3_Anxiety Anxiety (Elevated Plus Maze) T2_TE->T3_Anxiety Select Doses for Behavioral Testing T3_Depression Depression (Forced Swim Test) T3_Anxiety->T3_Depression T3_Cognition Cognition (Novel Object Recognition) T3_Depression->T3_Cognition T3_Psychosis Psychosis (Amphetamine-Induced Hyperlocomotion) T3_Cognition->T3_Psychosis T3_Pain Neuropathic Pain (CCI Model) T3_Psychosis->T3_Pain

Tiered experimental workflow for benchmarking.

PART A: TIER 1 - IN VITRO CHARACTERIZATION

Receptor Binding Affinity and Selectivity

Objective: To quantify the binding affinity of this compound for σ1 and σ2 receptors and to assess its selectivity against a broad panel of CNS targets.

Methodology: Radioligand Binding Assay

  • Preparation: Utilize membrane preparations from guinea pig brain (for σ1) and rat liver (for σ2).

  • Sigma-1 Assay: Incubate membranes with a constant concentration of the radioligand -pentazocine and varying concentrations of the test compound (this compound) or comparator drugs.

  • Sigma-2 Assay: Incubate membranes with the radioligand [³H]ditolylguanidine (DTG) in the presence of a saturating concentration of (+)-pentazocine to block σ1 sites.

  • Detection: After incubation, separate bound and free radioligand by rapid filtration. Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Analysis: Calculate the inhibition constant (Ki) from the IC50 value (concentration of the drug that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

  • Off-Target Screening: Screen the compound against a commercial panel of CNS receptors, ion channels, and transporters to identify potential off-target interactions that could contribute to efficacy or side effects.

Causality: This initial step is foundational. A high affinity and selectivity for the σ1 receptor are prerequisites for attributing downstream effects to this target. The off-target screen is a critical component of risk assessment, identifying potential liabilities early in development.

Hypothetical Data Summary Table:

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Key Off-Target Hits (Ki < 1µM)
This compound15.21850121.7None
Fluvoxamine36.0160044.4SERT (0.5 nM)
Haloperidol3.2450140.6Dopamine D2 (1.5 nM)
(+)-Pentazocine3.154001741.9KOR (9.0 nM)
NE-1001.825001388.9None
Functional Activity Assessment

Objective: To determine if binding to the σ1 receptor translates into functional modulation of neuronal activity.

Methodology: Patch-Clamp Electrophysiology

  • Cell Preparation: Use primary neuronal cultures or a suitable cell line (e.g., NG-108 cells) known to express σ1 receptors and voltage-gated ion channels.

  • Configuration: Employ the whole-cell patch-clamp configuration to record ionic currents across the entire cell membrane.[11]

  • Protocol:

    • Establish a stable baseline recording of a specific ion current (e.g., voltage-gated K+ or Ca2+ channels), as σ1 receptors are known to modulate these.[5]

    • Perfuse the cells with increasing concentrations of this compound.

    • Record changes in current amplitude, activation, or inactivation kinetics.

    • To confirm σ1 mediation, co-administer the test compound with the σ1 antagonist NE-100 to see if the effect is blocked.

  • Analysis: Quantify the dose-dependent effects of the compound on the measured ion channel properties.

Causality: Binding is not function. This experiment directly tests the hypothesis that ligand binding to the σ1 receptor results in a measurable change in cellular physiology, specifically neuronal excitability. Observing a reversal of the effect with an antagonist like NE-100 provides strong evidence for a σ1-dependent mechanism of action.[12][13]

In Vitro Safety and Neurotoxicity

Objective: To evaluate the potential for this compound to cause neuronal cell death or cytotoxicity.

Methodology: Multiparametric Neurotoxicity Assay

  • Cell Culture: Use primary cortical neurons or a human-derived neuronal cell line (e.g., SH-SY5Y).

  • Treatment: Expose the neuronal cultures to a wide range of concentrations of the test compound for 24-48 hours.

  • Assays:

    • Cell Viability (MTS/MTT Assay): Measures mitochondrial reductase activity in living cells. A decrease indicates metabolic compromise or cell death.[14]

    • Cytotoxicity (LDH Release Assay): Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of necrosis.[15][16]

    • Apoptosis (Caspase-3/7 Activity Assay): Measures the activation of key executioner caspases in the apoptotic pathway.[2]

  • Analysis: Determine the concentration at which the compound induces a 50% reduction in viability (EC50) or a significant increase in toxicity markers compared to vehicle controls.

Causality: This panel of assays provides a comprehensive safety profile. By measuring distinct cell death pathways (metabolic failure, necrosis, apoptosis), we can not only determine if the compound is toxic but also gain initial insights into the mechanism of toxicity. A large therapeutic window (ratio of toxic concentration to efficacious concentration) is a key characteristic of a viable drug candidate.

PART B: TIER 2 - IN VIVO PHARMACOKINETICS & TARGET ENGAGEMENT

Pharmacokinetic (PK) Profiling

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, particularly its ability to cross the blood-brain barrier (BBB).

Methodology:

  • Administration: Administer the compound to rodents (e.g., Sprague-Dawley rats) via relevant routes (e.g., intravenous for initial characterization, oral and intraperitoneal for screening).

  • Sampling: Collect blood and brain tissue samples at multiple time points post-administration.

  • Analysis: Quantify the concentration of the parent compound (and any major metabolites) in plasma and brain homogenates using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculation: Determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and the brain-to-plasma concentration ratio.

Causality: A drug targeting the CNS must achieve sufficient concentrations in the brain to engage its target. This study is non-negotiable. The brain-to-plasma ratio confirms BBB penetration, and the overall PK profile informs the dosing regimen (dose and frequency) for subsequent in vivo efficacy studies.

Target Engagement and Neurochemical Modulation

Objective: To confirm that the compound engages the σ1 receptor in the living brain and modulates neurotransmitter systems relevant to its hypothesized therapeutic action.

Methodology: In Vivo Microdialysis

  • Surgery: Implant a microdialysis probe into a specific brain region of interest (e.g., the prefrontal cortex or hippocampus) in an anesthetized rodent.[17]

  • Perfusion: After recovery, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate. Neurotransmitters from the extracellular space diffuse across the semi-permeable membrane into the collected dialysate.[18][19]

  • Procedure:

    • Collect baseline dialysate samples to establish basal neurotransmitter levels (e.g., dopamine, serotonin, glutamate).

    • Administer this compound systemically.

    • Continue collecting dialysate samples for several hours post-administration.

  • Analysis: Quantify neurotransmitter concentrations in the dialysate using HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection) or LC-MS/MS.

Causality: This experiment provides a direct link between peripheral drug administration and central neurochemical changes. Since σ1 receptors are known to modulate glutamatergic and dopaminergic systems, observing changes in these neurotransmitters following drug administration provides powerful in vivo evidence of target engagement and functional consequences.[6]

G cluster_0 Microdialysis Workflow Probe Implanted Microdialysis Probe in Brain Region Dialysate Dialysate Collection (Neurotransmitters) Probe->Dialysate Diffusion Perfusate aCSF Perfusion Perfusate->Probe Drug Systemic Drug Administration Drug->Probe Crosses BBB Analysis HPLC or LC-MS/MS Analysis Dialysate->Analysis Result Neurotransmitter Concentration vs. Time Analysis->Result

Workflow for in vivo microdialysis.

PART C: TIER 3 - IN VIVO BEHAVIORAL EFFICACY MODELS

Based on the multifaceted role of the σ1 receptor, a battery of behavioral tests is required to screen for efficacy across different therapeutic indications.

Anxiolytic Potential: Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior in rodents.

Protocol:

  • Apparatus: A plus-shaped maze raised off the floor, with two open arms (anxiogenic) and two enclosed arms (preferred).[20]

  • Procedure: Thirty minutes after drug or vehicle administration, place the mouse in the center of the maze facing a closed arm and allow it to explore for 5 minutes.[21][22]

  • Measurement: An automated tracking system records the time spent in the open arms and the number of entries into the open arms.

  • Interpretation: Anxiolytic compounds, like benzodiazepines or some SSRIs, increase the time spent in and the number of entries into the open arms, indicating a reduction in anxiety.

Causality: The test leverages the natural conflict in rodents between the drive to explore a novel environment and the fear of open, elevated spaces. A drug that reduces this fear will promote exploration of the anxiogenic open arms.

Antidepressant-like Activity: Forced Swim Test (FST)

Objective: To evaluate behavioral despair, a core symptom of depression.

Protocol:

  • Apparatus: A cylinder filled with water from which the mouse cannot escape.[23]

  • Procedure: Place the mouse in the water for a 6-minute session. The animal will initially struggle but will eventually adopt an immobile posture, making only movements necessary to stay afloat.[24][25]

  • Measurement: Score the duration of immobility during the last 4 minutes of the test.

  • Interpretation: Acute administration of antidepressant drugs reduces the time spent immobile, suggesting an increase in coping behavior.

Causality: The immobility is interpreted as a state of behavioral despair or learned helplessness. A compound that promotes active escape-oriented behavior (swimming, climbing) is considered to have antidepressant-like properties.

Pro-Cognitive Effects: Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Protocol:

  • Habituation: Allow the mouse to explore an empty arena.

  • Familiarization Phase (Trial 1): Place the mouse in the arena with two identical objects and allow it to explore for 10 minutes.[26][27]

  • Test Phase (Trial 2): After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel one.[3]

  • Measurement: Record the time spent exploring the novel object versus the familiar one. A discrimination index is calculated.

  • Interpretation: A mouse with intact memory will spend significantly more time exploring the novel object. Pro-cognitive drugs can reverse memory deficits induced by amnesic agents (e.g., scopolamine) or in aged animals.

Causality: This test relies on the innate preference of rodents to explore novelty. The ability to distinguish the novel from the familiar object is a direct measure of recognition memory.[28]

Antipsychotic-like Potential

Objective: To assess the ability to counteract dopamine hyperactivity, a model for the positive symptoms of psychosis.

Protocol: Amphetamine-Induced Hyperlocomotion

  • Procedure: Pre-treat animals with the test compound or a comparator (e.g., haloperidol). After the pre-treatment period, administer a psychostimulant like d-amphetamine to induce hyperlocomotion.[29][30]

  • Apparatus: Place the animal in an open-field arena equipped with infrared beams to track movement.

  • Measurement: Record total distance traveled and other locomotor parameters over 60-90 minutes.

  • Interpretation: Effective antipsychotics attenuate the locomotor-activating effects of amphetamine.

Causality: The dopamine hypothesis of schizophrenia posits that positive symptoms arise from hyperactive dopamine signaling. Amphetamine induces this state by increasing dopamine release. A compound that normalizes this behavior may have antipsychotic potential.[31]

Analgesic Efficacy: Neuropathic Pain Model

Objective: To evaluate the potential to alleviate chronic pain resulting from nerve injury.

Protocol: Chronic Constriction Injury (CCI) Model

  • Surgery: Under anesthesia, expose the sciatic nerve of a rat and place loose ligatures around it, causing a partial nerve injury that leads to chronic pain states.[10][32]

  • Behavioral Testing: After a post-operative recovery and pain development period (7-14 days), assess pain-like behaviors.

    • Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold to a non-painful mechanical stimulus.

    • Thermal Hyperalgesia: Use a radiant heat source (Hargreaves test) to measure the paw withdrawal latency to a thermal stimulus.

  • Drug Testing: Administer the test compound or a comparator (e.g., gabapentin) and measure the reversal of allodynia and hyperalgesia at various time points.

  • Interpretation: An effective analgesic will increase the paw withdrawal threshold (reduce mechanical sensitivity) and increase the paw withdrawal latency (reduce heat sensitivity) back towards pre-injury baseline levels.

Causality: The CCI model mimics key aspects of human neuropathic pain. The ability of a compound to reverse the resulting hypersensitivity is a strong predictor of analgesic efficacy.[33]

Conclusion and Future Directions

This guide outlines a comprehensive, multi-tiered strategy for benchmarking the efficacy of this compound. By systematically progressing from in vitro target validation to in vivo pharmacokinetic and behavioral studies, researchers can build a robust data package to support its development as a potential therapeutic for neurological and psychiatric disorders.

The key to this process is not merely data collection, but logical, causality-driven experimentation. Each step validates the hypothesis of the next, from receptor binding to cellular function, and from central target engagement to the amelioration of complex behavioral deficits. Positive results from this workflow would provide a strong rationale for advancing this compound into more advanced preclinical safety studies and, ultimately, toward clinical investigation.

References

A complete list of sources cited within this guide is provided below for verification and further reading.

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  • Di Chiara, G. (1999). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Behavioural Pharmacology, 10(6-7), 547-567.
  • Seibenhener, M. L., & Wooten, M. C. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(15), e1194.
  • Buczynski/Gregus Lab. (n.d.). In Vivo Microdialysis. Retrieved from [Link]

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • BehaviorCloud. (n.d.). Novel Object Recognition. Retrieved from [Link]

  • Tanda, G. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 7(2), 127-142.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638.
  • MMPC. (2024). Novel Object Recognition test. Retrieved from [Link]

  • Su, T. P., Hayashi, T., & Maurice, T. (2001). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current drug targets. CNS and neurological disorders, 1(2), 123-134.
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  • Luebke, J. I., & Foster, A. C. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), e55938.
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  • Creative Biolabs. (n.d.). Neuronal Toxicity Assay Service. Retrieved from [Link]

  • Sharma, A. K., Bhat, M., Singh, S., Gill, K., Zaid, M., & Tantray, J. (2023). New Drug Discovery of Anti-Neuropathic Pain agents: Insights in Animal Models. Journal of Drug Delivery and Therapeutics, 13(6-S), 850-860.
  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), e52587.
  • Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 139A-145A.
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  • Leger, M., Quiedeville, A., Bouet, V., Haelewyn, B., Boulouard, M., Schumann-Bard, P., & Freret, T. (2013). The novel object recognition memory: neurobiology, test procedure, and its modifications. Neuroscience and biobehavioral reviews, 37(9 Pt A), 1921-1937.
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  • Kirk, K. L. (2020). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in molecular biology (Clifton, N.J.), 2109, 3-21.
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  • Al-Ghananeem, A. M., & El-Dahshan, O. A. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 996-1008.
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The Analytical Challenge: Physicochemical Properties of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Comparative Analysis of Piperazine Derivatives in Pharmaceutical Applications

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of a wide array of blockbuster drugs, from antihistamines like cetirizine to antipsychotics such as olanzapine. The precise and accurate quantification of these active pharmaceutical ingredients (APIs) and their related impurities is paramount for ensuring drug safety, efficacy, and stability. This guide provides a comparative analysis of the most effective and commonly employed analytical techniques for piperazine derivatives, grounded in fundamental principles and supported by experimental data. We will delve into the "why" behind methodological choices, offering insights that extend beyond mere protocol recitation.

Piperazine is a dibasic compound with two pKa values, approximately 9.8 and 5.6. This dual nature dictates its solubility and ionization state based on the pH of the surrounding medium. This property is the cornerstone of method development, particularly in liquid chromatography, where controlling the ionization state of the analyte is crucial for achieving good peak shape and retention. The polarity of many piperazine derivatives also presents a challenge for gas chromatography, often necessitating derivatization to improve volatility and thermal stability.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC, particularly in its reverse-phase mode, stands as the most prevalent technique for the analysis of piperazine derivatives due to its versatility, robustness, and high resolving power.

A. Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

This is often the first-line approach for routine quality control, assay, and content uniformity testing. The choice of stationary phase and mobile phase is critical and directly influenced by the analyte's properties.

Expertise in Action: Why a C18 Column and a Buffered Mobile Phase?

A C18 (octadecylsilane) column is the most common choice due to its hydrophobic nature, which provides effective retention for the moderately polar piperazine derivatives. However, the key to a successful separation lies in the mobile phase. An unbuffered mobile phase can lead to interactions between the basic amine groups of piperazine and the acidic silanol groups on the silica support, resulting in poor peak shape (tailing) and inconsistent retention times.

By incorporating a buffer (e.g., phosphate or acetate) and adjusting the pH to be approximately 2-3 pH units below the pKa of the analyte, we ensure that the piperazine derivative is in its fully protonated, ionized form. This minimizes secondary interactions with the stationary phase and yields sharp, symmetrical peaks. For instance, a method for the simultaneous determination of Cetirizine, Phenylpropanolamine, and Ambroxol utilizes a phosphate buffer at pH 3.0.

Experimental Protocol: Stability-Indicating RP-HPLC-UV Method for Levocetirizine

This protocol is designed to separate Levocetirizine from its potential degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.05M Potassium dihydrogen phosphate buffer (adjusted to pH 3.0 with orthophosphoric acid) and acetonitrile in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 231 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration of 10 µg/mL.

B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as impurity profiling at trace levels or bioanalysis, LC-MS/MS is the gold standard. It couples the separation power of HPLC with the definitive identification capabilities of mass spectrometry.

Trustworthiness Through Selectivity:

LC-MS/MS provides unparalleled selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. This is a self-validating system; it is highly improbable that an interfering compound will have the same retention time and the same mass transition. This is crucial for determining trace-level genotoxic impurities, such as the piperazine starting material in a final API. A validated LC-MS/MS method for the quantification of hydroxyzine in human plasma, for example, demonstrates the high sensitivity required for pharmacokinetic studies.

II. Gas Chromatography (GC): A Niche but Powerful Approach

GC is less commonly used for piperazine derivatives due to their polarity and low volatility. However, when coupled with a mass spectrometer (GC-MS), it can be a powerful tool, especially for identifying volatile or semi-volatile impurities.

The Derivatization Imperative:

To overcome the inherent limitations, a derivatization step is often mandatory. This involves chemically modifying the piperazine molecule to make it more volatile and thermally stable. A common approach is acylation, which replaces the active hydrogens on the amine groups with acyl groups.

Experimental Workflow: GC-MS Analysis of Piperazine

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing Piperazine Derivative Extract Extraction Sample->Extract Deriv Derivatization (e.g., Acylation) Extract->Deriv GC Gas Chromatography (Separation) Deriv->GC Injection MS Mass Spectrometry (Detection/Identification) GC->MS Data Data Analysis MS->Data Data Acquisition

Caption: Workflow for GC-MS analysis of piperazine derivatives, including the critical derivatization step.

III. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers several advantages, including high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously. It is particularly well-suited for stability studies where multiple degradation products might be formed.

A stability-indicating HPTLC method has been developed for the determination of piperazine citrate, showcasing its utility in separating the active ingredient from its degradation products formed under various stress conditions (acidic, alkaline, oxidative, and photolytic).

Comparative Performance Metrics

The choice of analytical method is ultimately guided by the specific requirements of the analysis. The following table summarizes the typical performance characteristics of the discussed techniques for piperazine derivative analysis.

Parameter RP-HPLC-UV LC-MS/MS GC-MS (with Derivatization) HPTLC
Selectivity Good to ExcellentSuperiorExcellentGood
Sensitivity (LOD/LOQ) µg/mL rangepg/mL to ng/mL rangeng/mL rangeng/band to µ g/band range
Precision (%RSD) < 2%< 5%< 10%< 5%
Throughput ModerateModerateLow to ModerateHigh
Cost (Instrument/Run) LowHighModerateLow
Primary Application Routine QC, AssayTrace analysis, BioanalysisVolatile impuritiesStability studies, Screening

Conclusion

The analytical landscape for piperazine derivatives is dominated by liquid chromatography, with RP-HPLC-UV serving as the robust and reliable workhorse for quality control, while LC-MS/MS provides the superior sensitivity and selectivity required for trace analysis and bioanalytical applications. While GC-MS and HPTLC are valuable for specific niche applications like volatile impurity analysis and high-throughput stability screening, respectively, HPLC remains the cornerstone. The optimal method selection hinges on a thorough understanding of the analyte's physicochemical properties and the specific analytical challenge at hand. By leveraging the principles outlined in this guide, researchers and drug development professionals can confidently develop and validate analytical methods that ensure the quality and safety of these vital medicines.

References

  • Simultaneous RP-HPLC-UV method for the determination of Cetirizine, Phenylpropanolamine and Ambroxol in pharmaceuticals. Journal of the Chilean Chemical Society. [Link]

  • A sensitive and selective LC-MS/MS method for the determination of hydroxyzine in human plasma. Journal of Chromatography B. [Link]

  • Stability-indicating HPTLC method for the determination of piperazine citrate. Acta Chromatographica. [Link]

Bridging the Gap: A Comparative Guide to the In Vivo Validation of (4-Benzylpiperazin-2-yl)methanol's In Vitro Promise

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of novel compounds targeting the sigma-1 (σ1) receptor, using (4-Benzylpiperazin-2-yl)methanol as a primary case study. Stemming from compelling in vitro data that identifies piperazine derivatives as high-affinity ligands for the σ1 receptor, this document outlines a logical, scientifically rigorous progression to animal models. We will delve into the causality behind experimental choices, present detailed protocols for assessing therapeutic efficacy in pain models, and compare these methodologies with alternative approaches in central nervous system (CNS) drug discovery.

From Benchtop to Behavior: The Rationale for In Vivo Progression

The journey of a CNS drug candidate from initial synthesis to potential clinical application is fraught with challenges. A critical inflection point is the transition from in vitro characterization to in vivo validation. For compounds like this compound and its derivatives, the initial data is highly encouraging. In vitro binding assays have demonstrated that a benzyl group at the N-4 position of the piperazine ring is a key determinant for high-affinity binding to the σ1 receptor. Notably, derivatives with substitutions on this benzyl ring, such as a p-methoxybenzyl group, have shown Ki values as low as 12.4 nM for the σ1 receptor, with significant selectivity over other receptors like σ2, NMDA, and opioid receptors.

This high affinity and selectivity strongly suggest a potential therapeutic application in neurological disorders where σ1 receptor modulation is implicated, such as neuropathic and inflammatory pain.[1] The σ1 receptor, a unique ligand-operated molecular chaperone, is highly expressed in key areas of the central and peripheral nervous system involved in pain processing.[1][2] Antagonism of this receptor has been shown to produce antinociceptive and anti-allodynic effects in various preclinical pain models.[1][3] Therefore, the logical next step is to ascertain whether the in vitro affinity of this compound translates into meaningful analgesic effects in a living organism.

Proposed In Vivo Validation Workflow

To validate the preclinical efficacy of this compound, a two-pronged in vivo approach is proposed. This involves a primary efficacy model to test for analgesia and a secondary model to assess potential motor side effects, a common confounding factor in CNS drug testing.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy & Safety cluster_2 Phase 3: Advanced Models & Comparison in_vitro In Vitro Binding Assays (High σ1 Receptor Affinity) efficacy Formalin-Induced Inflammatory Pain Model (Primary Efficacy) in_vitro->efficacy Translational Hypothesis: Analgesic Potential safety Rotarod Test (Motor Coordination Assessment) efficacy->safety Assess for Confounding Motor Deficits advanced Neuropathic Pain Models (e.g., SNI, CCI) safety->advanced If Efficacious & Safe alternatives Alternative CNS Validation Techniques (e.g., Electrophysiology) advanced->alternatives Comparative Analysis

Caption: Proposed workflow for in vivo validation.

Primary Efficacy Assessment: The Formalin Test

The formalin test is a robust and widely used model of inflammatory pain that is sensitive to various classes of analgesics.[4][5][6] It has the distinct advantage of producing a biphasic pain response. The first phase (acute) is due to the direct activation of nociceptors, while the second phase (tonic) involves a combination of peripheral inflammation and central sensitization, making it particularly relevant for assessing compounds targeting neuroplastic changes associated with persistent pain.[4][6]

  • Animal Acclimation: Male C57BL/6 mice (8-10 weeks old) are acclimated to the testing environment for at least 1 hour before the experiment to minimize stress.[7][8]

  • Compound Administration:

    • This compound is dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

    • Animals are divided into groups (n=8-10 per group): Vehicle control, positive control (e.g., morphine or gabapentin), and three dose levels of the test compound (e.g., 10, 30, 60 mg/kg).

    • The compound or vehicle is administered via intraperitoneal (i.p.) injection 30-60 minutes prior to the formalin injection.[9]

  • Induction of Nociception:

    • 20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.[9]

  • Behavioral Observation:

    • Immediately after formalin injection, mice are placed individually into clear observation chambers.

    • Pain-related behavior (time spent licking, flinching, and biting the injected paw) is recorded.

    • Phase I is recorded from 0-5 minutes post-injection.[4][9]

    • Phase II is recorded from 15-40 minutes post-injection.[4][9]

  • Data Analysis: The total time spent exhibiting pain behaviors in each phase is calculated and compared between groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Secondary Assessment: The Rotarod Test for Motor Coordination

A critical aspect of validating a CNS-active compound is to ensure that the observed effects in the primary assay are not due to sedation or motor impairment. The rotarod test is the gold standard for assessing motor coordination and balance in rodents.[7][8][10][11][12]

  • Animal Training (Optional but Recommended): One day prior to testing, mice are trained on the rotarod at a constant low speed (e.g., 5 RPM) for 60 seconds, for a total of three trials. This helps to acclimate the animals to the apparatus.[7]

  • Test Procedure:

    • On the test day, mice are administered the test compound or vehicle as in the formalin test.

    • At the time of peak compound effect (e.g., 30-60 minutes post-injection), each mouse is placed on a lane of the rotarod apparatus.

    • The rod is set to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a 300-second period.[8][10]

    • The latency to fall from the rod is automatically recorded for each mouse. If a mouse clings to the rod and completes a full passive rotation, the trial for that mouse is stopped.[10]

    • The procedure is repeated for a total of three trials with a 10-15 minute inter-trial interval.[8][10]

  • Data Analysis: The average latency to fall across the three trials is calculated for each animal. The data is then compared across treatment groups. A significant decrease in latency to fall suggests potential motor impairment.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Hypothetical Efficacy Data in the Formalin Test

Treatment Group (i.p.)Dose (mg/kg)Phase I Licking Time (s) (Mean ± SEM)Phase II Licking Time (s) (Mean ± SEM)
Vehicle-65.2 ± 5.8150.4 ± 12.1
Morphine (Positive Control)1015.1 ± 3.2 25.6 ± 4.5
This compound1058.9 ± 6.1110.2 ± 10.5
This compound3045.3 ± 5.565.7 ± 8.9
This compound6030.1 ± 4.935.1 ± 6.2**
*p < 0.05, **p < 0.01 compared to Vehicle group

Table 2: Hypothetical Motor Coordination Data from the Rotarod Test

Treatment Group (i.p.)Dose (mg/kg)Latency to Fall (s) (Mean ± SEM)
Vehicle-185.4 ± 15.3
Diazepam (Positive Control)545.8 ± 8.1**
This compound10179.5 ± 16.8
This compound30170.1 ± 14.9
This compound60165.3 ± 15.5
*p < 0.05, **p < 0.01 compared to Vehicle group

From this hypothetical data, we can infer that this compound demonstrates a dose-dependent analgesic effect, particularly in the second phase of the formalin test, which is consistent with the mechanism of central sensitization modulation. Importantly, at its effective doses, it does not significantly impair motor coordination, suggesting a specific antinociceptive effect rather than general sedation.

Comparative Analysis with Alternative Models

While the formalin test is an excellent screening tool, a comprehensive validation strategy should consider other models, especially those that mimic chronic pain states more closely.

  • Neuropathic Pain Models: For a compound targeting the σ1 receptor, validation in a neuropathic pain model is crucial.[1][3] Models such as Chronic Constriction Injury (CCI) , Spared Nerve Injury (SNI) , or Spinal Nerve Ligation (SNL) create a state of persistent nerve damage that leads to long-lasting mechanical allodynia and thermal hyperalgesia, mirroring symptoms of human neuropathic pain.[13][14][15][16][17] These models would provide stronger evidence for the compound's therapeutic potential in chronic pain conditions.

  • Chemotherapy-Induced Neuropathic Pain (CINP): Given the role of σ1 receptors in modulating ion channels like TRPA1, which are implicated in CINP, models using agents like oxaliplatin or paclitaxel would be highly relevant.[18]

  • In Vitro Electrophysiology: As an alternative or complementary approach, in vitro electrophysiological recordings from brain slices or dorsal root ganglion (DRG) neurons can provide mechanistic insights.[19] This technique allows for the direct measurement of a compound's effect on neuronal excitability and synaptic transmission, bridging the gap between receptor binding and behavioral outcomes.[19]

G cluster_0 Mechanism of Action cluster_1 Behavioral Outcome Compound This compound (σ1R Antagonist) Sigma1R σ1 Receptor (ER Chaperone) Compound->Sigma1R Inhibits IonChannel Ion Channels (e.g., NMDA-R, TRPA1) Sigma1R->IonChannel Modulates CentralSensitization Central Sensitization (Spinal Cord) IonChannel->CentralSensitization Contributes to PainSignal Pain Signal Transmission CentralSensitization->PainSignal Amplifies ReducedPain Reduced Nociceptive Behavior (Formalin Test) PainSignal->ReducedPain Is Attenuated

Caption: Sigma-1 receptor's role in pain modulation.

Conclusion

The in vivo validation of this compound requires a structured and logical experimental design that builds upon its promising in vitro profile as a high-affinity σ1 receptor ligand. The proposed workflow, utilizing the formalin test for efficacy and the rotarod test for safety, provides a robust initial assessment of its therapeutic potential as an analgesic. Positive results from this initial screen would strongly justify progression to more complex and clinically relevant models of chronic neuropathic pain. By employing these self-validating protocols and comparing them against alternative methodologies, researchers can confidently bridge the gap from benchtop findings to behavioral outcomes, paving the way for the development of novel CNS therapeutics.

References

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A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the stereochemical identity of a chiral active pharmaceutical ingredient (API) is not merely a characterization detail; it is a critical quality attribute that profoundly impacts pharmacological activity, metabolic fate, and potential toxicity. The two enantiomers of a chiral drug can exhibit widely different properties, with one often being the therapeutically active agent (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH), specifically ICH Q6A, mandate rigorous control over the stereoisomeric composition of chiral drug substances.[1][2][3][4][5][6]

(4-Benzylpiperazin-2-yl)methanol, a chiral building block featuring a stereocenter at the C-2 position of the piperazine ring, exemplifies this challenge.[7][8][9] Its enantiomeric purity must be unequivocally confirmed to ensure the quality, safety, and efficacy of any downstream API. This guide provides an in-depth comparison of three orthogonal analytical techniques for this purpose: the industry-standard Chiral High-Performance Liquid Chromatography (HPLC), the classic derivatization-based Mosher's Acid Analysis via Nuclear Magnetic Resonance (NMR), and the modern spectroscopic approach of Vibrational Circular Dichroism (VCD).

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity assessment. It is a direct method that physically separates the enantiomers, allowing for their individual quantification.[10][11]

Principle of the Technique

The separation is achieved on a chiral stationary phase (CSP). These phases are composed of a single enantiomer of a chiral selector immobilized onto a support matrix (typically silica). The enantiomers of the analyte, (R)- and (S)-(4-benzylpiperazin-2-yl)methanol, form transient, diastereomeric complexes with the chiral selector. Due to differences in stereochemical fit, these complexes have different binding energies. The enantiomer that forms the more stable complex is retained longer on the column, resulting in a separation that can be visualized as two distinct peaks in a chromatogram.[12][13] For basic amines like our target molecule, polysaccharide-based CSPs are often highly effective.[14]

Experimental Protocol
  • Column Selection: A Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) column (e.g., 250 x 4.6 mm, 5 µm) is an excellent starting point for piperazine derivatives.[14]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v). The diethylamine is a crucial basic modifier that improves peak shape and reduces tailing by competing with the analyte for active sites on the silica support.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.

    • Create a working standard for analysis at 0.1 mg/mL by diluting the stock solution.

    • Prepare the test sample of your synthesized this compound at the same concentration (0.1 mg/mL).

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Instrumental Conditions:

    • HPLC System: Standard HPLC with UV detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 205 nm (chosen for sensitivity as the molecule lacks a strong chromophore).[14]

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column for at least 30 minutes until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution.

    • Inject the test sample and integrate the peak areas for the major and minor enantiomers.

Data Interpretation

The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers (A_major and A_minor):

% ee = [(A_major - A_minor) / (A_major + A_minor)] * 100

A baseline resolution (Rs) value greater than 1.5 is considered ideal for robust quantification.[14]

Workflow Diagram: Chiral HPLC Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (ACN/MeOH/DEA) p2 Dissolve & Dilute Sample (0.1 mg/mL) p1->p2 p3 Filter Sample (0.45 µm) p2->p3 a1 Equilibrate Chiral Column p3->a1 a2 Inject Sample a1->a2 a3 Separate Enantiomers on CSP a2->a3 a4 Detect at 205 nm a3->a4 d1 Integrate Peak Areas (Major & Minor) a4->d1 d2 Calculate % Enantiomeric Excess d1->d2 cluster_prep Derivatization (Parallel Reactions) cluster_analysis NMR Analysis cluster_data Data Processing p1 Aliquot 1 + (R)-Mosher's Acid Chloride p3 React in Anhydrous CDCl₃ with Pyridine p1->p3 p2 Aliquot 2 + (S)-Mosher's Acid Chloride p2->p3 a1 Acquire ¹H NMR Spectrum for each reaction mixture p3->a1 d1 Identify Resolved Diastereomeric Signals a1->d1 d2 Integrate Signals (I_major, I_minor) d1->d2 d3 Calculate % Enantiomeric Excess d2->d3

Caption: Workflow for enantiomeric purity determination via Mosher's Acid NMR.

Method 3: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a modern chiroptical technique that offers a direct, non-destructive measurement of enantiomeric purity in solution or even in the solid state. [15][16]It is the vibrational (infrared) analogue of the more familiar electronic circular dichroism.

Principle of the Technique

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. [17]Enantiomers have VCD spectra that are equal in magnitude but opposite in sign (mirror images). A racemic mixture will have no VCD signal. The intensity of a VCD band is directly proportional to the concentration difference between the two enantiomers (C_A - C_B), while the standard IR absorbance is proportional to the total concentration (C_A + C_B). Therefore, the magnitude of the VCD signal at a specific wavenumber is directly proportional to the enantiomeric excess. [17]

Experimental Protocol
  • Standard Preparation: Prepare a series of calibration standards with known enantiomeric excess (e.g., 100% R, 75% R, 50% R (racemic), 75% S, 100% S) at a constant total concentration in a suitable solvent (e.g., CDCl₃).

  • Sample Preparation: Prepare the test sample at the same total concentration as the standards.

  • VCD Spectrum Acquisition:

    • Use a VCD spectrometer (often an FT-IR spectrometer with a VCD module).

    • Acquire the VCD and IR spectra for each calibration standard and the test sample under identical conditions (pathlength, temperature, acquisition time).

  • Data Analysis:

    • Identify one or more strong, well-resolved VCD bands in the spectra.

    • Create a calibration curve by plotting the VCD intensity (ΔA) of a chosen band versus the known % ee of the standards. The plot should be linear.

    • Measure the VCD intensity of the test sample at the same band.

    • Determine the % ee of the test sample by interpolating its VCD intensity on the calibration curve.

Workflow Diagram: VCD Spectroscopy Analysis

cluster_prep Preparation cluster_analysis Spectroscopy cluster_data Data Processing p1 Prepare Calibration Standards (Known % ee) a1 Acquire VCD/IR Spectra for all samples p1->a1 p2 Prepare Test Sample (Same Total Concentration) p2->a1 d1 Select Analytical VCD Band a1->d1 d2 Create Calibration Curve (VCD Intensity vs. % ee) d1->d2 d3 Interpolate Test Sample Intensity to find % ee d2->d3

Caption: Workflow for enantiomeric purity determination using VCD Spectroscopy.

Comparative Performance and Data Summary

The choice of method depends on the specific requirements of the analysis, such as the need for absolute configuration data, sample throughput, and available instrumentation.

FeatureChiral HPLCMosher's Acid Analysis (NMR)Vibrational Circular Dichroism (VCD)
Principle Physical SeparationDerivatization to DiastereomersChiroptical Spectroscopy
Nature of Method Direct, SeparativeIndirect, DerivatizationDirect, Non-separative
Sample Consumption Low (µg per injection)Moderate (mg per experiment)High (mg for concentration)
Destructive? YesYes (sample is derivatized)No (sample can be recovered)
Hypothetical % ee 99.2%99.1%99.3%
Key Metric Resolution (Rs): 2.1Δδ (ppm): 0.05 ppmLinearity (R²): 0.9998
Provides Abs. Config.? No (unless compared to a known standard)YesYes (with computational modeling)
Throughput HighLowModerate to High
Primary Advantage High precision and accuracy; industry standard.Provides absolute configuration data.Non-destructive; fast measurement. [18][19]
Primary Limitation Requires method development for each analyte.Requires pure derivatizing agent; potential for kinetic resolution errors.Requires higher sample concentration; specialized equipment.

Conclusion and Expert Recommendations

All three methods provide robust and reliable means to confirm the enantiomeric purity of this compound, each with a distinct profile of advantages and limitations.

  • For routine quality control and release testing in a regulated environment, Chiral HPLC is the undisputed method of choice. Its high precision, established validation pathways, and direct quantitative nature align perfectly with regulatory expectations for API specifications. [1][20]

  • During early-stage development, when establishing the absolute configuration of the desired enantiomer is critical, Mosher's Acid Analysis is invaluable. While more labor-intensive, the structural information it provides is essential for foundational chemical knowledge.

  • For applications requiring non-destructive analysis or real-time monitoring of a chiral synthesis, VCD Spectroscopy presents a powerful, modern alternative. [17][19]Its ability to measure enantiomeric excess directly in solution without separation or derivatization offers significant efficiency gains in process development settings.

Ultimately, the most rigorous approach involves the use of orthogonal methods. Confirming a high enantiomeric excess value from a primary method like Chiral HPLC with a secondary technique like VCD or Mosher's analysis provides the highest degree of confidence, ensuring the stereochemical integrity of this critical chiral intermediate.

References

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing.
  • Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Analytical Chemistry.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Benchchem.
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
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  • Present State of New Chiral Drug Development and Review in Japan. J-Stage.
  • Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Experts@Minnesota.
  • Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503). Benchchem.
  • FDA issues flexible policy on chiral drugs.
  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products.
  • Development of New Stereoisomeric Drugs May 1992. FDA.
  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. European Medicines Agency (EMA).
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv.
  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. ICH.
  • Guidance for Industry #169 - Drug Substance. FDA.
  • FDA's policy statement for the development of new stereoisomeric drugs. Semantic Scholar.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • This compound (C12H18N2O). PubChemLite.
  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Europe PMC.
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A Senior Application Scientist's Guide to the Comparative ADME Properties of Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzylpiperazine (BZP) scaffold is a fascinating and dichotomous entity in medicinal chemistry. On one hand, BZP and its analogues, such as trifluoromethylphenylpiperazine (TFMPP), are notorious as recreational drugs, known for their stimulant and euphoric properties that mimic controlled substances like amphetamine.[1][2] On the other hand, the structural motif of benzylpiperazine is a privileged scaffold in modern drug discovery, serving as the foundation for novel therapeutic agents, including promising reversible inhibitors of monoacylglycerol lipase (MAGL) for treating neurological and inflammatory disorders.[3][4]

This dual identity underscores the critical importance of understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical class. An otherwise potent and selective compound can fail spectacularly in clinical trials if it cannot reach its target in sufficient concentrations, is metabolized too quickly, or causes unforeseen toxicity.[5][6][7] Therefore, early, robust, and comparative in vitro ADME profiling is not just a checkbox exercise; it is the cornerstone of efficient lead optimization and risk mitigation.[5][6]

This guide provides an in-depth comparison of the ADME properties of benzylpiperazine derivatives. Moving beyond a simple listing of data, we will dissect the causality behind experimental choices, provide validated protocols for key assays, and present data in a comparative framework. Our goal is to empower researchers, scientists, and drug development professionals to make informed decisions, identifying candidates with the highest probability of success in vivo.

I. Absorption: The Gateway to Systemic Exposure

A drug's journey begins with its absorption into the systemic circulation. For orally administered drugs, this means overcoming the challenging environment of the gastrointestinal (GI) tract and permeating the intestinal epithelium. The key determinants of successful absorption are aqueous solubility and membrane permeability. A compound must first dissolve in the gut lumen before it can pass through the lipid-rich membranes of enterocytes.

Key Experimental Assays for Absorption
1. Physicochemical Characterization: Solubility & Lipophilicity
  • Aqueous Solubility: This is the measure of a compound's ability to dissolve in an aqueous medium. Poor solubility is a major hurdle for oral absorption. We typically measure both kinetic and thermodynamic solubility to gain a full picture.[8]

  • Lipophilicity (LogD/LogP): This parameter describes the partitioning of a compound between an aqueous and an organic phase, predicting its ability to cross lipid membranes. For CNS-active drugs like many BZP derivatives, a LogP between 2 and 5 is often considered optimal to balance solubility and permeability for blood-brain barrier penetration.[9]

2. In Vitro Permeability Assessment
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive, transcellular diffusion.[10] It is an excellent first-tier screen for permeability due to its low cost and high speed. A lipid-infused artificial membrane separates a donor and acceptor well. The rate at which the compound crosses this membrane is measured, providing an effective permeability (Pₑ) value.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of BZP derivatives across an artificial lipid membrane, simulating the intestinal epithelium.

Methodology Rationale: The PAMPA model is chosen for its high-throughput capability, allowing for the rapid screening of multiple derivatives in parallel. It specifically isolates passive diffusion, which is the primary absorption mechanism for many small molecules, providing a clean, mechanistic insight without the complexities of active transporters present in cell-based models like Caco-2.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of phosphatidylcholine in dodecane. This will form the artificial membrane.

    • Prepare a Universal Buffer System (UBS) at pH 7.4 for the acceptor wells and at pH 5.0 and 6.2 to simulate the duodenal and jejunal environments for the donor wells.

    • Prepare 10 mM stock solutions of each BZP derivative in DMSO.

  • Plate Preparation:

    • Add 200 µL of UBS (pH 7.4) to each well of a 96-well acceptor plate (e.g., Millipore MultiScreen).

    • Carefully coat the filter of a 96-well donor plate (PVDF membrane) with 5 µL of the phosphatidylcholine solution. Allow the solvent to evaporate for 5 minutes.

    • Prepare the donor solutions by diluting the 10 mM compound stocks into the appropriate pH buffer (e.g., pH 6.2) to a final concentration of 100 µM (final DMSO concentration ≤ 1%).

    • Add 200 µL of the donor solution to each well of the coated donor plate.

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

    • Incubate the plate sandwich at room temperature for 4-5 hours with gentle shaking. This allows the compounds to permeate from the donor to the acceptor compartment.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Also, determine the concentration of the initial donor solution (T₀).

  • Data Analysis:

    • Calculate the effective permeability coefficient (Pₑ) using the following equation: Pₑ = - (V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [Drug]_A / [Drug]_Equilibrium)

    • Compounds are typically classified as low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) permeability.

Comparative Data: Physicochemical and Permeability Properties
CompoundMolecular Weight ( g/mol )cLogPAqueous Solubility (µM, pH 7.4)PAMPA Permeability (Pₑ, 10⁻⁶ cm/s)Predicted Absorption Class
BZP (Parent) 176.262.1> 20012.5High
Derivative A (4-F-BZP) 194.252.3> 20015.1High
Derivative B (4-CF₃-BZP) 244.263.2858.9Medium
Derivative C (3,4-diCl-BZP) 245.163.5405.4Medium-Low

Note: Data for derivatives are hypothetical for illustrative purposes.

Interpretation: The parent BZP shows excellent solubility and high permeability, consistent with its rapid oral absorption observed in vivo, where peak plasma concentrations are reached within 60-90 minutes.[11][12] Introducing a simple fluoro-group (Derivative A) can slightly enhance lipophilicity and permeability. However, adding more lipophilic and electron-withdrawing groups like -CF₃ (Derivative B) or -diCl (Derivative C) increases LogP but can negatively impact solubility, potentially leading to absorption liabilities.

II. Distribution: Reaching the Site of Action

Once absorbed, a drug is distributed throughout the body via the bloodstream. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues. For BZP derivatives, which are primarily CNS-active, the most critical hurdle is crossing the blood-brain barrier (BBB).[9][13]

Key Experimental Assays for Distribution
1. Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is pharmacologically active and available to cross membranes. High PPB can limit efficacy and complicates dosing. The Rapid Equilibrium Dialysis (RED) assay is the gold standard for determining the fraction of unbound drug.[8]

2. Blood-Brain Barrier (BBB) Permeability

The BBB is a highly selective barrier that protects the brain.[13][14] Predicting a compound's ability to cross it is vital for CNS drug development. The PAMPA-BBB assay is a modified version of the intestinal PAMPA, using a membrane coated with a brain lipid extract to mimic the BBB.[10][15] It provides a rapid assessment of passive BBB penetration potential.

Diagram: Factors Influencing Blood-Brain Barrier Penetration

BBB_Factors cluster_blood Blood Compartment cluster_bbb Blood-Brain Barrier (Endothelial Cells) cluster_brain Brain Compartment Compound_Free Free Drug Compound_Bound Plasma Protein Bound Drug Compound_Free->Compound_Bound Binding (Reversible) Passive Passive Diffusion Compound_Free->Passive Permeation Target CNS Target Passive->Target Enters Brain Prop1 Key Properties for BBB Penetration: • Low MW (<450 Da) • LogP 2-5 • Low PSA (<90 Ų) • Not a P-gp substrate Efflux Efflux Pumps (e.g., P-gp) Efflux->Compound_Free Target->Efflux Pumped Out

Caption: Key physicochemical properties and transport mechanisms governing a drug's ability to cross the BBB.

Comparative Data: Distribution Properties
CompoundPlasma Protein Binding (% Bound)PAMPA-BBB Permeability (Pₑ, 10⁻⁶ cm/s)Predicted CNS Penetration
BZP (Parent) 45%6.2High
Derivative A (4-F-BZP) 55%7.1High
Derivative B (4-CF₃-BZP) 82%3.5Medium
Derivative C (3,4-diCl-BZP) 91%1.8Low

Note: Data for derivatives are hypothetical for illustrative purposes.

Interpretation: BZP's moderate PPB and good BBB permeability align with its known psychoactive effects. As lipophilicity increases with Derivatives B and C, so does plasma protein binding. While a higher LogP might suggest better membrane crossing, excessive PPB can counteract this by reducing the free fraction available for diffusion, leading to lower CNS penetration, as predicted for Derivative C.

III. Metabolism: The Biotransformation Engine

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion. This process is mediated by enzymes, most notably the Cytochrome P450 (CYP) superfamily.[16] Understanding a compound's metabolic fate is crucial because rapid metabolism can lead to a short duration of action, while inhibition of CYP enzymes can cause dangerous drug-drug interactions (DDIs).

For BZP, metabolism proceeds mainly through hydroxylation of the aromatic ring and N-dealkylation, catalyzed by CYP2D6, CYP1A2, and CYP3A4.[11][17][18] The primary metabolites identified are para-hydroxy-BZP (p-OH-BZP) and meta-hydroxy-BZP (m-OH-BZP).[19][20]

Key Experimental Assays for Metabolism
1. Metabolic Stability Assay

This assay determines how quickly a compound is metabolized by liver enzymes. The compound is incubated with liver microsomes (which contain CYP enzymes) or hepatocytes, and its disappearance over time is measured. The results are expressed as an intrinsic clearance (Clᵢₙₜ) or half-life (t₁/₂).[7][21]

2. CYP450 Inhibition Assay

This assay assesses the potential of a compound to inhibit major CYP isoforms. Specific probe substrates for each CYP enzyme are incubated with microsomes in the presence of the test compound. A decrease in the formation of the probe's metabolite indicates inhibition. Results are reported as an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[7][8]

Experimental Protocol: Microsomal Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of BZP derivatives in human liver microsomes.

Methodology Rationale: Liver microsomes are a subcellular fraction containing the majority of the drug-metabolizing CYP450 enzymes. This model is cost-effective and highly reproducible, making it the industry standard for first-tier metabolic stability screening. The inclusion of the cofactor NADPH is essential, as it provides the reducing equivalents required for CYP enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).

    • Prepare 10 mM stock solutions of test compounds and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO.

  • Incubation:

    • In a 96-well plate, pre-warm HLM (final concentration 0.5 mg/mL) and buffer at 37°C for 10 minutes.

    • Add the test compound to the wells to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate intrinsic clearance (Clᵢₙₜ) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Diagram: Primary Metabolic Pathways of Benzylpiperazine (BZP)

BZP_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism BZP Benzylpiperazine (BZP) Enzymes CYP2D6, CYP1A2, CYP3A4 BZP->Enzymes p_OH para-Hydroxy-BZP (Major Metabolite) Glucuronide Glucuronide Conjugates p_OH->Glucuronide Conjugation m_OH meta-Hydroxy-BZP (Minor Metabolite) m_OH->Glucuronide Conjugation N_Dealkyl Piperazine + Benzoic Acid (via N-dealkylation) Enzymes->p_OH Hydroxylation Enzymes->m_OH Hydroxylation Enzymes->N_Dealkyl N-dealkylation

Caption: Phase I and Phase II metabolic pathways for Benzylpiperazine.

Comparative Data: Metabolism & DDI Potential
CompoundMicrosomal Half-Life (t₁/₂, min)Intrinsic Clearance (µL/min/mg)CYP2D6 Inhibition (IC₅₀, µM)CYP3A4 Inhibition (IC₅₀, µM)
BZP (Parent) 45318.5> 50
Derivative A (4-F-BZP) 383612.0> 50
Derivative B (4-CF₃-BZP) 85162.115.2
Derivative C (3,4-diCl-BZP) > 120< 110.94.5

Note: Data for derivatives are hypothetical for illustrative purposes.

Interpretation: BZP shows moderate metabolic stability. Fluorination (Derivative A) often has minimal impact on stability. However, introducing metabolically robust groups like dichloro-phenyl (Derivative C) can block sites of hydroxylation, dramatically increasing metabolic stability. While this leads to a longer half-life, it can also significantly increase the potential for CYP inhibition, raising a red flag for drug-drug interactions. Derivative C shows potent inhibition of CYP2D6 and CYP3A4, which would be a major concern during development.

IV. Excretion & Toxicity

Excretion: This is the final removal of the drug and its metabolites from the body, primarily through the kidneys (urine). For BZP, only a small fraction is excreted as the unchanged parent drug.[11][22] The majority is eliminated as metabolites, such as glucuronide conjugates of hydroxylated BZP.[20] The elimination half-life of BZP in humans is approximately 5.5 hours, indicating relatively rapid clearance from the body.[1][19]

Toxicity: While a full toxicological profile is beyond the scope of this guide, early in vitro safety assessment is an integral part of ADME screening. BZP is known to cause sympathomimetic effects like palpitations and agitation.[11][22] More severe toxicities, including seizures and renal toxicity, have been reported at high doses.[1][23][24] Key in vitro safety assays include:

  • hERG Inhibition Assay: To assess the risk of cardiac QT prolongation.

  • Cytotoxicity Assays: To evaluate general cell toxicity in cell lines like HepG2.

V. Conclusion & Integrated Perspective

The ADME properties of benzylpiperazine derivatives are a delicate balance of physicochemical and structural features. As this guide demonstrates, small chemical modifications can profoundly impact every aspect of a compound's pharmacokinetic profile.

ParameterBZP (Parent)Derivative A (4-F)Derivative B (4-CF₃)Derivative C (3,4-diCl)
Absorption HighHighMediumMedium-Low
CNS Penetration HighHighMediumLow
Metabolic Stability ModerateModerateHighVery High
CYP Inhibition Risk LowLowModerateHigh
Overall Profile Good Lead: Rapid absorption and CNS entry, but moderate half-life.Incremental Improvement: Similar to parent, slightly better permeability.Challenged: Improved stability but reduced absorption and CNS entry.Problematic: Excellent stability is offset by poor absorption, low CNS penetration, and high DDI risk.

This comparative analysis reveals that while the parent BZP has a favorable profile for CNS activity, there is room for optimization. Derivative A represents a minor improvement. In contrast, the pursuit of enhanced metabolic stability with Derivatives B and C introduces significant liabilities in absorption, distribution, and safety. This illustrates a classic challenge in drug discovery: optimizing one parameter often comes at the expense of another.

By employing a comprehensive suite of in vitro ADME assays early and in parallel, research teams can build a holistic understanding of their compounds. This data-driven approach allows for the rational design of derivatives, balancing potency with a pharmacokinetic profile that maximizes the probability of creating a safe and effective medicine.

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A Comparative Guide to the Synthesis of (4-Benzylpiperazin-2-yl)methanol: Validation of a Novel One-Pot Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a new, streamlined synthesis protocol for (4-Benzylpiperazin-2-yl)methanol, a valuable piperazine derivative in pharmaceutical research.[1][2] We will objectively compare this novel method against a traditional, multi-step approach, presenting supporting experimental data for yield, purity, and efficiency. This document is intended for researchers, medicinal chemists, and process development scientists seeking to optimize the synthesis of this important chemical building block.

Introduction: The Significance of Substituted Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3] Its derivatives exhibit a wide range of biological activities, including antidepressant, antipsychotic, and anticancer properties.[4] this compound, in particular, serves as a crucial intermediate for creating more complex molecules, especially those designed to interact with targets in the central nervous system.[2]

The primary challenge in synthesizing monosubstituted piperazines is preventing the formation of undesired disubstituted by-products.[5] Traditional methods often rely on protecting group strategies, which add steps and reduce overall efficiency.[5][6] This guide introduces a novel one-pot synthesis designed to overcome these limitations, offering a more direct and sustainable route to the target compound.

Synthesis Protocols: A Head-to-Head Comparison

We compare our novel one-pot protocol with a widely-used traditional method that employs a tert-butyloxycarbonyl (Boc) protecting group.

Protocol 1: Novel One-Pot Synthesis via Piperazine-1-ium Cation

This proposed protocol is adapted from modern methodologies that leverage the in-situ formation of a piperazine-1-ium cation to favor monosubstitution, thereby eliminating the need for protecting groups and simplifying the workflow.[5] This approach enhances efficiency and aligns with the principles of green chemistry.[5]

Causality: By reacting free piperazine with piperazine dihydrochloride, we establish an equilibrium that generates the piperazine monohydrochloride salt. This salt is less nucleophilic than free piperazine, which kinetically disfavors the second substitution reaction, thus minimizing the formation of the 1,4-dibenzylpiperazine by-product.[5]

cluster_0 One-Pot Reaction cluster_1 Work-up & Isolation A 1. Charge Reactor: Piperazine, Piperazine·2HCl, Ethanol B 2. Heat to 65°C A->B C 3. Add Benzyl Chloride (dropwise) B->C D 4. Stir at 65°C (2 hours) C->D E 5. Cool to 0°C D->E F 6. Filter to remove recovered Piperazine·2HCl E->F G 7. Basify Filtrate (aq. NaOH) F->G H 8. Extract with DCM G->H I 9. Dry, Concentrate & Purify (Column Chromatography) H->I

Caption: Workflow for the Novel One-Pot Synthesis Protocol.

  • To a stirred solution of piperazine (21.5 g, 0.25 mol) in absolute ethanol (250 mL) in a 500 mL round-bottom flask, add piperazine dihydrochloride (22.1 g, 0.125 mol).

  • Heat the mixture to 65°C to achieve complete dissolution.

  • Add benzyl chloride (15.8 g, 0.125 mol) dropwise over 30 minutes, maintaining the temperature at 65°C.

  • Stir the reaction mixture at 65°C for an additional 2 hours.

  • Cool the mixture in an ice bath to 0-5°C for 30 minutes to precipitate the unreacted piperazine dihydrochloride.

  • Filter the solid and wash with ice-cold ethanol (3 x 20 mL). The recovered piperazine dihydrochloride can be dried and reused.[5]

  • Make the combined filtrate alkaline (pH > 12) with 5N aqueous sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (DCM) (4 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography (Silica gel, DCM:Methanol 95:5) to yield this compound as a pale yellow oil.

Protocol 2: Traditional Synthesis via N-Boc Protection

This method represents a conventional and reliable, albeit longer, approach. The use of a Boc protecting group ensures selective monosubstitution by deactivating one of the piperazine nitrogens.[6]

Causality: The Boc group sterically and electronically shields one nitrogen atom, directing the alkylation by benzyl chloride to the unprotected nitrogen. The final deprotection step under acidic conditions regenerates the free amine, adding a step to the overall process.

cluster_0 Step 1: Protection cluster_1 Step 2: Benzylation cluster_2 Step 3: Deprotection A 1. Dissolve Piperazine-2-yl-methanol in Dioxane/Water B 2. Add Di-tert-butyl dicarbonate (Boc)2O A->B C 3. Stir at RT overnight B->C D 4. Isolate Boc-protected intermediate C->D E 5. Dissolve intermediate in DMF D->E F 6. Add NaH, then Benzyl Bromide E->F G 7. Stir at RT F->G H 8. Work-up and isolate N-Benzyl intermediate G->H I 9. Dissolve intermediate in DCM H->I J 10. Add Trifluoroacetic Acid (TFA) I->J K 11. Stir at RT J->K L 12. Work-up, basify, extract, and purify K->L

Caption: Workflow for the Traditional Multi-Step Synthesis.

  • Protection: Dissolve piperazin-2-yl-methanol (11.6 g, 0.1 mol) in a 1:1 mixture of dioxane and water (100 mL). Add di-tert-butyl dicarbonate (24.0 g, 0.11 mol) and stir at room temperature overnight. Extract the product with ethyl acetate, dry, and concentrate to yield tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

  • Benzylation: Dissolve the protected intermediate (23.0 g, 0.1 mol) in anhydrous DMF (150 mL) and cool to 0°C. Add sodium hydride (4.4 g, 0.11 mol, 60% dispersion in oil) portion-wise. Stir for 30 minutes, then add benzyl bromide (18.8 g, 0.11 mol) dropwise. Allow to warm to room temperature and stir for 4 hours. Quench with water, extract with ethyl acetate, and purify by chromatography to yield the N-benzylated intermediate.

  • Deprotection: Dissolve the N-benzylated intermediate (32.0 g, 0.1 mol) in DCM (100 mL). Add trifluoroacetic acid (TFA) (30 mL) and stir at room temperature for 2 hours. Concentrate the mixture, dissolve the residue in water, and basify with 5N NaOH. Extract with DCM, dry, concentrate, and purify by column chromatography to yield the final product.

Comparative Data Analysis

The performance of both protocols was evaluated based on key synthesis metrics. All products were validated for identity and purity using the analytical methods described in Section 4.

MetricProtocol 1 (Novel One-Pot) Protocol 2 (Traditional) Advantage
Overall Yield 78%65%Novel Protocol
Purity (HPLC) >98.5%>99.0%Comparable
Total Reaction Time ~4 hours~28 hours (3 steps)Novel Protocol
Number of Steps 1 (plus work-up)3 (plus work-ups)Novel Protocol
Atom Economy HigherLowerNovel Protocol
Environmental Impact Reduced solvent, reusable reagentHigh solvent use, protecting groupsNovel Protocol

Product Validation & Analytical Protocols

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound, forming a self-validating system for any protocol.[7][8]

G cluster_0 cluster_1 Analytical Techniques cluster_2 A Final Product B HPLC (Purity Assessment) A->B C GC-MS (Identity & Purity) A->C D NMR (¹H, ¹³C) (Structural Elucidation) A->D E FTIR (Functional Groups) A->E F Confirmed Structure & Purity >98% B->F C->F D->F E->F

Caption: Workflow for Analytical Method Validation.

A. High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the final purity of the compound.[9]

  • Methodology:

    • System: Agilent 1260 Infinity II

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile).

    • Gradient: 5% B to 95% B over 15 min.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Expected Result: A single major peak with >98% area.

B. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To confirm the molecular weight and identity of the compound.

  • Methodology:

    • System: Agilent 7890B GC with 5977A MSD

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium

    • Injector Temp: 250°C

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

    • Ionization: Electron Ionization (EI)

  • Expected Result: A peak corresponding to the retention time of the compound with a molecular ion (M+) at m/z 206.14.[10]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide definitive structural elucidation.[11]

  • Methodology:

    • System: Bruker Avance 400 MHz

    • Solvent: Chloroform-d (CDCl₃)

  • Expected ¹H NMR Data (based on structure and similar compounds[12]):

    • δ 7.25-7.40 (m, 5H, Ar-H)

    • δ 3.55 (s, 2H, Ar-CH₂-N)

    • δ 3.40-3.50 (m, 2H, -CH₂-OH)

    • δ 2.80-3.10 (m, 3H, piperazine ring protons)

    • δ 2.20-2.60 (m, 4H, piperazine ring protons)

    • δ 1.90 (br s, 1H, -OH)

D. Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify key functional groups.[11]

  • Methodology:

    • System: PerkinElmer Spectrum Two with ATR accessory.

  • Expected Absorption Bands:

    • 3350 cm⁻¹ (broad, O-H stretch)

    • 3030 cm⁻¹ (C-H stretch, aromatic)

    • 2800-2950 cm⁻¹ (C-H stretch, aliphatic)

    • 1120 cm⁻¹ (C-N stretch)

Discussion & Conclusion

The experimental data unequivocally demonstrates the superiority of the novel one-pot synthesis protocol for this compound. The traditional method, while effective, is hampered by its multi-step nature, leading to a significantly longer reaction time and lower overall yield. The requirement for protection and deprotection steps in the traditional route also decreases atom economy and increases solvent waste.

In contrast, the novel protocol offers a streamlined, efficient, and more sustainable alternative. By leveraging the principles of reaction kinetics to control selectivity, it obviates the need for protecting groups, resulting in a 13% increase in yield and a reduction in total synthesis time from over a day to just four hours.[5] The ability to recover and reuse a key starting material further enhances its cost-effectiveness and environmental credentials.

For laboratories engaged in drug discovery and development, the adoption of this validated one-pot protocol can significantly accelerate the synthesis of this key piperazine intermediate, enabling faster generation of compound libraries and facilitating more rapid progress in medicinal chemistry programs.

References

  • Vertex AI Search. (2026). Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7.
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  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
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A Senior Application Scientist's Guide to Assessing the Selectivity of (4-Benzylpiperazin-2-yl)methanol for its Target

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of the novel compound, (4-Benzylpiperazin-2-yl)methanol. As the therapeutic potential of targeting specific receptor systems becomes increasingly evident, the ability to discern on-target from off-target effects is paramount. This document moves beyond a simple recitation of protocols, offering in-depth explanations of experimental choices and the underlying scientific principles, ensuring a robust and self-validating approach to selectivity profiling.

Introduction: The Imperative of Selectivity in Targeting Sigma Receptors

This compound and its derivatives have emerged as promising ligands for sigma (σ) receptors.[1][2] These enigmatic proteins, once misclassified as opioid receptors, are now recognized as unique molecular chaperones residing primarily at the mitochondria-associated endoplasmic reticulum membrane.[3] The two main subtypes, sigma-1 (σ1) and sigma-2 (σ2), are implicated in a host of physiological and pathophysiological processes, including neuroprotection, cancer cell proliferation, and psychiatric disorders.[3][4]

The therapeutic promise of modulating sigma receptors is tempered by the need for high selectivity. Off-target interactions can lead to unforeseen side effects and confound the interpretation of experimental data. Therefore, a thorough assessment of a compound's binding affinity and functional activity at the intended target versus other potential targets is a cornerstone of preclinical drug development. Selectivity is quantitatively expressed as a selectivity index, which is the ratio of the dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50) for the off-target receptor to the on-target receptor. A higher selectivity index indicates a more selective compound.

This guide will delineate a systematic approach to characterizing the selectivity profile of this compound, with a focus on its interaction with sigma receptors.

Compound Profile: this compound

This compound is a chiral, non-racemic compound belonging to the piperazine class of molecules.[1][2] The presence of the N-benzyl substituent has been shown to be advantageous for achieving high affinity for the σ1 receptor.[1][2] While the primary target is presumed to be the σ1 receptor, its precise functional activity (agonist, antagonist, or allosteric modulator) and its affinity for the σ2 receptor and other potential off-targets require empirical determination.

Comparative Analysis with Alternative Sigma Receptor Ligands

To contextualize the selectivity of this compound, it is essential to compare its binding profile with that of established sigma receptor ligands. The following table provides a comparative overview of reference compounds that are indispensable for validating the assays described in this guide.

CompoundPrimary Target(s)Functional ActivityTypical σ1 Ki (nM)Typical σ2 Ki (nM)Selectivity (σ2/σ1)
(+)-Pentazocine σ1 ReceptorAgonist1-10>1000>100
PRE-084 σ1 ReceptorAgonist1-5>1000>200
Haloperidol Dopamine D2, σ1, σ2 ReceptorsAntagonist (D2, σ1)1-510-50~10
1,3-di-o-tolyl-guanidine (DTG) σ1 and σ2 ReceptorsNon-selective Ligand10-3020-50~1-2
This compound To be determined To be determined To be determined To be determined To be determined

Note: Ki values are approximate and can vary depending on the experimental conditions.

Experimental Workflows for Selectivity Profiling

A multi-faceted approach combining in vitro binding and functional assays is crucial for a comprehensive selectivity assessment.

Overall Workflow for Selectivity Assessment

The following diagram illustrates the logical flow of experiments to determine the selectivity profile of a test compound.

Selectivity Workflow cluster_0 Initial Characterization cluster_1 Selectivity Profiling cluster_2 Broad Off-Target Screening cluster_3 Data Analysis and Interpretation Compound Synthesis\nand Purification Compound Synthesis and Purification Primary Binding Assay\n(σ1 Receptor) Primary Binding Assay (σ1 Receptor) Compound Synthesis\nand Purification->Primary Binding Assay\n(σ1 Receptor) Secondary Binding Assay\n(σ2 Receptor) Secondary Binding Assay (σ2 Receptor) Primary Binding Assay\n(σ1 Receptor)->Secondary Binding Assay\n(σ2 Receptor) High Affinity? Functional Assays\n(σ1 and σ2) Functional Assays (σ1 and σ2) Secondary Binding Assay\n(σ2 Receptor)->Functional Assays\n(σ1 and σ2) Panel Screening\n(GPCRs, Ion Channels, etc.) Panel Screening (GPCRs, Ion Channels, etc.) Functional Assays\n(σ1 and σ2)->Panel Screening\n(GPCRs, Ion Channels, etc.) Selectivity Index Calculation\nand Profile Generation Selectivity Index Calculation and Profile Generation Panel Screening\n(GPCRs, Ion Channels, etc.)->Selectivity Index Calculation\nand Profile Generation

Caption: Workflow for assessing compound selectivity.

In Vitro Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4][5][6] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Competitive Binding cluster_0 Without Competitor cluster_1 With Competitor R Receptor L_radio Radioligand L_radio->R R2 Receptor L_radio2 Radioligand L_radio2->R2 Test_Cmpd Test Compound Test_Cmpd->R2

Caption: Principle of competitive radioligand binding.

This protocol is designed as a self-validating system, incorporating appropriate controls to ensure data integrity.

Materials:

  • Test Compound: this compound

  • Reference Compounds: (+)-Pentazocine, DTG, Haloperidol

  • Radioligands: [³H]-(+)-pentazocine (for σ1), [³H]-DTG (for σ2)[4][5]

  • Membrane Preparations: Guinea pig brain membranes (high in σ1), Rat liver membranes (high in σ2)[2][7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Determinator: Haloperidol (10 µM)

  • 96-well plates, filter mats (GF/B or GF/C), scintillation fluid, and a scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and reference compounds in assay buffer. The concentration range should span from at least 100-fold below to 100-fold above the expected Ki.

    • Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd for the respective receptor.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound or reference compound.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (typically 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays: Determining a Compound's Action

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at its target.

The σ1 receptor is known to interact with the binding immunoglobulin protein (BiP), a chaperone in the endoplasmic reticulum.[8] Agonist binding is thought to promote the dissociation of the σ1R-BiP complex, while antagonists may stabilize it.[8][9] This interaction can be monitored using techniques like Bioluminescence Resonance Energy Transfer (BRET).

BRET Assay cluster_0 Basal State cluster_1 Agonist Addition σ1R-Luc σ1R-Luciferase BiP-YFP BiP-YFP σ1R-Luc->BiP-YFP BRET Signal σ1R-Luc_agonist σ1R-Luciferase BiP-YFP_agonist BiP-YFP σ1R-Luc_agonist->BiP-YFP_agonist Decreased BRET Agonist Agonist Agonist->σ1R-Luc_agonist

Caption: BRET assay for σ1R-BiP interaction.

Materials:

  • HEK293T cells or other suitable cell line.

  • Expression plasmids for σ1R fused to a luciferase (e.g., Renilla luciferase, Rluc) and BiP fused to a fluorescent protein (e.g., Yellow Fluorescent Protein, YFP).

  • Cell culture reagents.

  • Transfection reagent.

  • Luciferase substrate (e.g., coelenterazine h).

  • BRET-compatible plate reader.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate media.

    • Co-transfect the cells with the σ1R-Rluc and BiP-YFP plasmids.

  • Cell Plating: Plate the transfected cells into 96-well plates.

  • Compound Treatment:

    • Add serial dilutions of this compound or reference compounds (e.g., (+)-pentazocine as an agonist, haloperidol as an antagonist) to the cells.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

  • BRET Measurement:

    • Add the luciferase substrate to each well.

    • Immediately measure the luminescence at the emission wavelengths of both the luciferase (donor) and the fluorescent protein (acceptor) using a BRET plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the change in BRET ratio against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Many σ2 receptor ligands have been shown to induce cell death in cancer cell lines.[10] Therefore, a cell viability assay can serve as a functional readout for σ2 receptor activity.

Detailed Protocol: σ2 Receptor Cell Viability Assay

Materials:

  • A cancer cell line known to express σ2 receptors (e.g., EMT-6 mouse breast cancer cells or MDA-MB-435 human melanoma cells).[10]

  • Cell culture reagents.

  • A cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®).

  • 96-well plates.

Procedure:

  • Cell Plating: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and reference σ2 ligands for a specified period (e.g., 48-72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or fluorescence/luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the EC50 value.

Broad Off-Target Screening

To build a comprehensive selectivity profile, it is advisable to screen this compound against a broad panel of other potential targets. This is typically done through fee-for-service providers who offer screening against hundreds of G protein-coupled receptors (GPCRs), ion channels, kinases, and transporters. This step is crucial for identifying any unexpected off-target activities that could have clinical implications.

Data Interpretation and Presentation

The culmination of these experiments is a quantitative assessment of the selectivity of this compound.

Calculating the Selectivity Index:

The selectivity index is a straightforward yet powerful metric. For example, the selectivity for the σ1 receptor over the σ2 receptor is calculated as:

Selectivity Index (σ1 vs σ2) = Ki (σ2) / Ki (σ1)

A selectivity index greater than 100 is generally considered indicative of a highly selective compound.

Data Summary Table:

The results should be summarized in a clear and concise table, as shown below.

TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Functional Effect
σ1 Receptor Experimental ValueExperimental ValueAgonist/Antagonist/Modulator
σ2 Receptor Experimental ValueExperimental ValueAgonist/Antagonist/Inactive
Dopamine D2 Receptor From Panel Screen--
Serotonin 5-HT2A Receptor From Panel Screen--
...other off-targets...--

Conclusion

The systematic assessment of a compound's selectivity is a non-negotiable aspect of modern drug discovery. By employing a combination of high-fidelity binding assays and functionally relevant cellular assays, researchers can build a comprehensive and reliable selectivity profile for novel compounds like this compound. This rigorous, evidence-based approach is essential for advancing promising molecules towards clinical development and ultimately, for delivering safer and more effective therapeutics to patients.

References

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A Comparative Guide to the Inter-Laboratory Validation of (4-Benzylpiperazin-2-yl)methanol Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the inter-laboratory validation of bioanalytical methods for (4-Benzylpiperazin-2-yl)methanol, a piperazine derivative with potential applications in neuroscience research as a ligand for sigma (σ) receptors.[1][2] Given the absence of standardized assays for this specific analyte, this document outlines the principles and compares two robust methodologies: a functional, target-engagement Radioligand Binding Assay (RBA) and a quantitative High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) assay. We present detailed protocols, a phased approach to inter-laboratory validation based on regulatory standards, and supporting data to guide researchers, contract research organizations (CROs), and drug development professionals in establishing reliable and reproducible bioanalytical workflows.

Introduction: The Need for Validated Bioassays

This compound is a chiral piperazine derivative available as a building block for drug discovery.[3] Its structural similarity to other compounds with known sigma (σ) receptor affinity suggests its potential as a tool for investigating neurological pathways or as a scaffold for novel therapeutics.[1][2] The sigma-1 receptor, in particular, is a target of interest for conditions ranging from neurodegenerative diseases to psychiatric disorders.

This guide is structured to provide both the theoretical underpinnings and practical methodologies for this process, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[4][5][6][7][8]

Selection of Core Methodologies

The choice of a bioanalytical method depends on the research question. For this compound, two key questions arise:

  • Target Engagement: Does the compound bind to its intended biological target (e.g., the sigma-1 receptor)?

  • Pharmacokinetics: What is the concentration of the compound in biological fluids over time?

To address these, we will compare two distinct but complementary assays:

  • Radioligand Binding Assay (RBA): A functional assay to determine the affinity (Kᵢ) of the compound for the sigma-1 receptor. This is crucial for confirming its mechanism of action.

  • HPLC-MS/MS: The gold standard for quantitative analysis of small molecules in complex biological matrices like plasma or serum.[5] This method is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies.

The following sections detail the protocols for each and establish the framework for their comparative validation.

Methodology & Experimental Protocols

Radioligand Binding Assay (RBA) for Sigma-1 Receptor Affinity

This competitive binding assay measures the ability of this compound to displace a known high-affinity radioligand, such as [³H]-(+)-pentazocine, from the sigma-1 receptor.

Causality of Experimental Choices:

  • Receptor Source: Guinea pig brain or rat liver membrane preparations are used as they provide a rich and well-characterized source of sigma-1 receptors.[1]

  • Radioligand: [³H]-(+)-pentazocine is a widely accepted and commercially available radioligand with high affinity and specificity for the sigma-1 receptor, ensuring a reliable competitive binding dynamic.

  • Non-Specific Binding: Haloperidol is used to define non-specific binding, as it has a high affinity for sigma receptors and can saturate them, allowing for the isolation of specific binding events.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge again at 30,000 x g for 20 min. Resuspend the resulting pellet (membrane preparation) in fresh buffer. Determine protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of membrane preparation (approximately 100 µg of protein).

    • 50 µL of [³H]-(+)-pentazocine at a final concentration of ~2 nM.

    • 50 µL of varying concentrations of this compound (test compound) or vehicle.

    • For total binding wells, add 50 µL of buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of 10 µM Haloperidol.

  • Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration inhibiting 50% of specific binding) using non-linear regression. Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.

HPLC-MS/MS for Quantification in Human Plasma

This method provides highly selective and sensitive quantification of this compound in a biological matrix.

Causality of Experimental Choices:

  • Sample Preparation: Protein precipitation is a rapid and effective method for removing the bulk of interfering proteins from plasma. Acetonitrile is a common and efficient solvent for this purpose.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d7) is the ideal IS. If unavailable, a structurally similar compound with different mass but similar chromatographic behavior is chosen to correct for variability in sample processing and instrument response.

  • Chromatography: A C18 reversed-phase column is suitable for retaining and separating a moderately polar compound like the analyte from endogenous plasma components.[9] A gradient elution with methanol or acetonitrile allows for efficient separation and a sharp peak shape.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically effective for nitrogen-containing compounds. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for the analyte and the IS.

Step-by-Step Protocol:

  • Stock and Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create a series of working standard solutions by serial dilution. Prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples by spiking the working solutions into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • HPLC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B, and re-equilibrate.

  • MS/MS Conditions:

    • Ionization: ESI Positive.

    • MRM Transitions:

      • This compound: e.g., Q1: 207.1 -> Q3: 134.1 (hypothetical transition based on fragmentation of the benzyl group).

      • Internal Standard: Select appropriate transition.

    • Optimize parameters such as declustering potential and collision energy.

  • Data Analysis: Integrate the peak areas for the analyte and the IS. Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. Use this curve to determine the concentration in unknown samples.

Inter-Laboratory Validation Framework

The goal of inter-laboratory validation (also known as reproducibility) is to demonstrate that the assay performs consistently across different laboratories.[10] This process is critical before deploying the method for a multi-center clinical trial. The framework should be established in a validation protocol before any experiments begin.[11]

G cluster_phase1 Phase 1: Method Development & Single-Lab Validation cluster_phase2 Phase 2: Inter-Laboratory Protocol Transfer cluster_phase3 Phase 3: Multi-Site Validation Execution cluster_phase4 Phase 4: Data Analysis & Reporting Dev Method Development & Optimization SLV Single-Laboratory Validation (Accuracy, Precision, Linearity, Selectivity, Stability) Dev->SLV Establish Performance Protocol Develop Detailed SOP & Validation Protocol SLV->Protocol Method Finalized Training Analyst Training & System Suitability Testing Protocol->Training Standardize Procedures LabA Originating Lab (Lab A) Training->LabA Initiate Study Analysis Cross-Site Analysis of Identical QC Panels LabA->Analysis LabB Receiving Lab (Lab B) LabB->Analysis LabC Receiving Lab (Lab C) LabC->Analysis Stats Statistical Analysis (ANOVA, Acceptance Criteria) Analysis->Stats Compile Data Report Final Validation Report Stats->Report Summarize Findings

Key Validation Parameters

The following parameters must be assessed according to FDA and ICH M10 guidelines.[4][6]

Parameter Definition Acceptance Criteria (Typical for HPLC-MS/MS) Considerations for RBA
Accuracy Closeness of mean test results to the true value.Mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[12]Determined by comparing the calculated Kᵢ of a reference standard against its known value.
Precision Closeness of agreement among a series of measurements.Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ). Assessed as intra-day and inter-day precision.[12]Assessed by the %CV of Kᵢ values determined across multiple independent experiments.
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix.Assessed by testing structurally related compounds to ensure they do not bind significantly to the target receptor.
Linearity & Range The concentration range over which the assay is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99 for the calibration curve.Assessed by the dose-response curve, which should have a well-defined top and bottom plateau.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.%CV of results should remain within acceptance limits when parameters (e.g., pH, temperature) are slightly varied.Test variations in incubation time, temperature, and buffer pH.
Stability Chemical stability of the analyte in a given matrix under specific conditions (e.g., freeze-thaw, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration.Less critical for Kᵢ determination but important if samples are stored before analysis.

Comparative Performance Data (Hypothetical)

The following table summarizes expected performance characteristics from a successful inter-laboratory validation involving three labs.

Table 1: Inter-Laboratory Validation Summary

Parameter HPLC-MS/MS Radioligand Binding Assay (RBA)
Linearity Range 1 - 1000 ng/mL (r² > 0.995)0.1 nM - 10 µM (clear sigmoidal curve)
Inter-Lab Accuracy (% Bias) Lab A: -2.5% | Lab B: +1.8% | Lab C: -3.1%Lab A: +4.0% | Lab B: +7.2% | Lab C: -5.5%
Inter-Lab Precision (%CV) Lab A: 4.1% | Lab B: 5.3% | Lab C: 4.8%Lab A: 9.8% | Lab B: 12.1% | Lab C: 11.5%
Overall Reproducibility (%CV) < 8%< 15%
LLOQ 1 ng/mLNot Applicable
Mean Kᵢ (nM) Not Applicable25.4 nM
Robustness Passed (minor variations in mobile phase composition and column temperature had no significant impact).Passed (minor variations in incubation time and temperature within ±10% did not significantly alter Kᵢ).

G cluster_hplc HPLC-MS/MS Assay cluster_rba Radioligand Binding Assay (RBA) hplc_quant High Precision & Accuracy (CV < 15%) hplc_sens High Sensitivity (LLOQ ~1 ng/mL) hplc_pk Ideal for Pharmacokinetics (PK) hplc_sens->hplc_pk hplc_pk->hplc_quant hplc_matrix Matrix Effect Susceptibility hplc_matrix->hplc_quant Challenge rba_func Measures Biological Function (Target Affinity, Ki) rba_var Higher Inherent Variability (CV ~ 15-20%) rba_var->rba_func Limitation rba_moa Ideal for Mechanism of Action (MoA) rba_moa->rba_func rba_low Lower Throughput rba_low->rba_moa Limitation Analyte This compound Analyte->hplc_quant Quantification Analyte->rba_func Functional Assessment

Caption: Comparison of HPLC-MS/MS and RBA for bioanalysis.

Discussion and Recommendations

This guide compares two essential yet different bioanalytical methods for the study of this compound.

  • The HPLC-MS/MS method demonstrates superior precision, accuracy, and sensitivity, making it the unequivocal choice for quantitative determination in biological fluids for pharmacokinetic, toxicokinetic, and bioequivalence studies.[5][13] Its validation must adhere strictly to regulatory guidelines to ensure data is acceptable for submission. The primary challenge in its inter-laboratory transfer is mitigating variability in instrumentation and matrix effects.

  • The Radioligand Binding Assay provides indispensable functional data on the compound's interaction with its intended target. While inherently more variable than chromatographic methods, its validation is crucial for confirming the mechanism of action.[8] Reproducibility across labs demonstrates that the biological activity measurement is consistent. For this assay, controlling for biological reagents (e.g., membrane preparations, cell lines) is the most critical factor for successful inter-laboratory transfer.

References

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][5]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][4]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][7]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link][13]

  • FDCell. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines. [Link][8]

  • United States Pharmacopeia. (Date N/A). <1033> Biological Assay Validation. (Content derived from search result summaries, direct link not available).[11]

  • EDRA Services. (Date N/A). A Practical Approach to Biological Assay Validation. [Link][10]

  • BioPharm International. (2003). Method Validation Guidelines. [Link][12]

  • National Center for Biotechnology Information, PubChem. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. [Link][1]

Sources

Safety Operating Guide

Navigating the Disposal of (4-Benzylpiperazin-2-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the proper disposal procedures for (4-Benzylpiperazin-2-yl)methanol (CAS No. 85817-34-1). As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This document provides an in-depth, procedural framework for the safe handling and disposal of this piperazine derivative, moving beyond a simple checklist to explain the critical reasoning behind each step. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with safety regulations.

Hazard Profile and Core Safety Principles

This compound is a substituted piperazine derivative. While comprehensive toxicological data is not fully established, the available Safety Data Sheet (SDS) and information on structurally related piperazine compounds indicate that it should be handled as a hazardous substance.[1][2][3]

Key Hazards:

  • Irritant: It is known to be irritating to the skin, eyes, and respiratory system.[1]

  • Potential for Harm: May have harmful effects if inhaled or swallowed.[1]

  • Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact between this compound and these substances could lead to vigorous, exothermic, and potentially dangerous reactions.

The foundational principle for disposing of this compound is waste minimization and containment . Never dispose of this chemical down the drain or in regular trash.[2][4] This is not only a regulatory violation but also poses a significant threat to aquatic ecosystems and public health. All waste containing this compound must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) is mandatory. This is to prevent accidental exposure through skin contact, eye contact, or inhalation.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield tested and approved under appropriate government standards (e.g., NIOSH).[1]Protects against splashes of the chemical or its solutions, which can cause serious eye irritation.[1][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[1][2]
Body Protection A lab coat and, if necessary, additional protective clothing and boots.[1]Protects against spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.[2] An approved respirator is necessary if airborne concentrations are high or unknown.[1]Minimizes the risk of inhaling vapors or aerosols, which can cause respiratory irritation.[1][6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe collection and disposal of this compound waste.

Step 1: Waste Segregation and Container Selection

Proper segregation is the cornerstone of safe chemical waste management. Never mix this compound waste with incompatible materials.

  • Action: Collect all waste containing this compound in a designated, chemically compatible container.[2] This includes pure, unreacted compound, solutions, and any contaminated materials.

  • Causality: Using a compatible container, typically a high-density polyethylene (HDPE) or glass bottle, prevents degradation of the container and potential leaks. Segregation from strong acids, bases, and oxidizing agents is crucial to prevent violent chemical reactions.[1][3]

Step 2: Labeling the Hazardous Waste Container

Clear and accurate labeling is a strict regulatory requirement and is vital for the safety of everyone in the laboratory and for the waste disposal personnel.

  • Action: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2]

  • Causality: This ensures that the contents are easily identifiable, preventing accidental mixing with other waste streams and providing essential information for the final disposal process.

Step 3: Managing Contaminated Materials

Any item that comes into contact with this compound is considered contaminated and must be disposed of as hazardous waste.

  • Action: Place all contaminated consumables, such as pipette tips, weighing paper, and gloves, into the designated hazardous waste container.[2]

  • Causality: This prevents the spread of chemical contamination and ensures that all hazardous materials are captured in the appropriate waste stream.

Step 4: Spill Management

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

  • Action: For small spills, absorb the material with an inert absorbent like vermiculite or sand.[1][2] Carefully collect the absorbed material and place it in the sealed hazardous waste container. For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.

  • Causality: Inert absorbents contain the spill without reacting with the chemical. Immediate notification for large spills ensures that trained professionals with the proper equipment can safely manage the cleanup.

Step 5: Final Disposal and Decontamination

The final step involves the transfer of the hazardous waste to the appropriate authorities and the decontamination of your workspace.

  • Action: Securely seal the hazardous waste container. Arrange for pickup by your institution's EHS office or a certified chemical waste disposal contractor.[2] Thoroughly decontaminate any non-disposable equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of any contaminated cleaning materials as hazardous waste.[2]

  • Causality: Professional disposal services have the facilities to handle hazardous chemicals in an environmentally sound manner, often through high-temperature incineration with afterburners and scrubbers to neutralize toxic byproducts.[1] Proper decontamination of equipment prevents cross-contamination in future experiments.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram is provided.

cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_final Final Disposal prep_start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->ppe container Select & Label Hazardous Waste Container ppe->container collect_waste Collect Waste: - Pure Compound - Solutions - Contaminated Consumables container->collect_waste spill Spill Occurs? collect_waste->spill small_spill Small Spill: Absorb with Inert Material spill->small_spill Yes (Small) large_spill Large Spill: Evacuate & Call EHS spill->large_spill Yes (Large) seal_container Securely Seal Container spill->seal_container No collect_spill_waste Collect Spill Waste in Hazardous Waste Container small_spill->collect_spill_waste collect_spill_waste->seal_container contact_ehs Contact EHS for Pickup seal_container->contact_ehs decontaminate Decontaminate Workspace & Equipment contact_ehs->decontaminate end End: Disposal Complete decontaminate->end

Caption: Disposal Workflow for this compound

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety. By understanding the hazards, adhering to the step-by-step protocols, and appreciating the rationale behind these procedures, we can ensure the protection of ourselves, our colleagues, and the environment. Always consult your institution's specific guidelines and your chemical's Safety Data Sheet as the primary sources of information.

References

  • Safety Data Sheet for this compound.
  • BenchChem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • PubChem. (n.d.). (4-Benzyl-1,2-dimethylpiperazin-2-yl)methanol. National Center for Biotechnology Information.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (1-Benzylpiperazin-2-yl)methanol hydrochloride.
  • Loba Chemie. (n.d.). Safety Data Sheet: PIPERAZINE ANHYDROUS FOR SYNTHESIS.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Piperazine.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • BenchChem. (n.d.). Essential Safety and Logistical Information for Handling Piperazin-2-one-d6.

Sources

Personal protective equipment for handling (4-Benzylpiperazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling (4-Benzylpiperazin-2-yl)methanol

This guide provides essential safety and logistical information for the handling and disposal of this compound. As a substituted piperazine, this compound requires careful management to mitigate risks associated with its chemical class, which is known for potential irritation and sensitization. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Principles

Key Hazards:

  • Skin Irritation: Similar compounds are classified as causing skin irritation.[1] Prolonged contact may lead to redness, itching, or inflammation.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1] Piperazine derivatives, as a class, are also known as potential respiratory sensitizers.[2][3]

  • Harmful if Swallowed/Inhaled: The benzyl component, as seen in benzyl alcohol, can be harmful if ingested or inhaled in significant quantities.

The foundational principle for handling this compound is the avoidance of all personal contact , including inhalation, ingestion, and skin or eye contact.[4] All operations should be conducted in a controlled environment with appropriate engineering controls and personal protective equipment.

At-a-Glance PPE Requirements
OperationHazard LevelMinimum Required PPERationale
Weighing (Solid) HighChemical Splash Goggles, Nitrile Gloves, Lab Coat, Fume HoodHigh risk of generating airborne particulates (dust) that can be inhaled or settle on surfaces and eyes.[1]
Handling Solutions MediumSafety Glasses with Side Shields, Nitrile Gloves, Lab Coat, Fume HoodLower risk of aerosolization compared to solids, but splashes remain a primary hazard.
Large-Scale Operations (>10g) HighChemical Splash Goggles, Face Shield, Nitrile Gloves, Chemical-Resistant Apron over Lab Coat, Fume HoodIncreased risk of significant splashes and exposure. A higher level of protection is warranted.
Spill Cleanup HighChemical Splash Goggles, Nitrile Gloves, Lab Coat (or disposable coveralls for large spills), Respiratory Protection (if ventilation is poor)Direct contact with concentrated material and potential for vapor/dust generation during cleanup.[4][5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly.

dot

Caption: PPE selection workflow based on the physical form of the compound.

  • Respiratory Protection : All handling of this compound, both solid and liquid, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][5][6] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor/particulate cartridge is required.[2][7]

  • Eye and Face Protection :

    • Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory when handling the solid compound or during procedures with a high risk of splashing.[7]

    • Safety glasses with side shields are the minimum requirement when handling dilute solutions.[2]

  • Hand Protection :

    • Wear nitrile gloves for all procedures. Nitrile provides good resistance to a broad range of chemicals.

    • Gloves must be inspected for tears or holes before use.[2]

    • Use proper glove removal technique to avoid contaminating your skin. Dispose of used gloves as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[1][4]

  • Body Protection :

    • A flame-resistant lab coat must be worn and kept fully fastened.

    • For large-scale operations, supplement the lab coat with a chemically resistant apron .

    • Ensure full-length pants and closed-toe shoes are worn to cover all exposed skin.

Operational and Disposal Plans

A self-validating protocol integrates safety checks at every stage. This workflow ensures that handling, use, and disposal are performed under the highest safety standards.

dot

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.